molecular formula C10H14N2O B1267691 4-amino-N-propylbenzamide CAS No. 38681-78-6

4-amino-N-propylbenzamide

Cat. No.: B1267691
CAS No.: 38681-78-6
M. Wt: 178.23 g/mol
InChI Key: MPSUFQMXTCIJCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-amino-N-propylbenzamide is a useful research compound. Its molecular formula is C10H14N2O and its molecular weight is 178.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-N-propylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-2-7-12-10(13)8-3-5-9(11)6-4-8/h3-6H,2,7,11H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPSUFQMXTCIJCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00330258
Record name 4-amino-N-propylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00330258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38681-78-6
Record name 4-Amino-N-propylbenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38681-78-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-amino-N-propylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00330258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-amino-N-propylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the chemical and physical properties, synthesis, and characterization of 4-amino-N-propylbenzamide, tailored for researchers, scientists, and professionals in drug development.

Introduction

This compound is a chemical compound belonging to the benzamide class of molecules. Its structure, featuring a primary aromatic amine and a secondary amide, makes it a valuable intermediate in organic synthesis. This guide delves into its core chemical properties, providing a foundation for its application in research and development.

Physicochemical Properties

The fundamental properties of this compound are summarized below, offering a quick reference for experimental design. These properties are critical for predicting its behavior in various chemical environments.

PropertyValueSource(s)
Molecular Formula C10H14N2O[1][2][3]
Molecular Weight 178.23 g/mol [1][3]
CAS Number 38681-78-6[1][2][3]
Appearance White crystalline solid (predicted)[4]
Boiling Point 377.9°C at 760 mmHg[5]
Density 1.079 g/cm³[5]
Flash Point 182.4°C[5]
Refractive Index 1.56[5]
Topological Polar Surface Area 55.1 Ų[1][5]
Hydrogen Bond Donor Count 2[5]
Hydrogen Bond Acceptor Count 2[5]
Rotatable Bond Count 3[5]
Complexity 162[1]

Solubility Profile: The solubility of a compound is a critical factor in its handling and application. Based on its structure, this compound is predicted to have a varied solubility profile. It is expected to be soluble in polar aprotic solvents like DMSO and DMF, sparingly soluble in polar protic solvents such as methanol and ethanol, and poorly soluble in aqueous solutions and nonpolar solvents.[6]

Synthesis Protocol

The synthesis of this compound can be achieved through the amidation of a 4-aminobenzoic acid derivative. A common and effective method involves the reaction of 4-nitrobenzoyl chloride with propylamine, followed by the reduction of the nitro group. This two-step process is reliable and scalable.

Step 1: Synthesis of 4-nitro-N-propylbenzamide

This initial step involves the formation of the amide bond. The use of 4-nitrobenzoyl chloride is strategic, as the nitro group is a poor leaving group and deactivates the aromatic ring towards electrophilic substitution, thus favoring the desired reaction at the acyl chloride.

Methodology:

  • In a round-bottom flask, dissolve 4-nitrobenzoyl chloride in a suitable anhydrous solvent such as toluene.

  • Cool the solution in an ice bath to manage the exothermic nature of the reaction.

  • Slowly add a solution of propylamine and a non-nucleophilic base, like diisopropylethylamine (DIPEA), to the cooled solution with continuous stirring. The base is crucial for scavenging the HCl generated during the reaction.[7]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to ensure complete conversion.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, the product can be isolated by extraction and purified by recrystallization or column chromatography.

Step 2: Reduction of 4-nitro-N-propylbenzamide to this compound

The second step is the reduction of the nitro group to a primary amine. A common and effective method for this transformation is catalytic hydrogenation.

Methodology:

  • Dissolve the synthesized 4-nitro-N-propylbenzamide in a suitable solvent like ethanol or methanol.[7]

  • Add a catalytic amount of palladium on carbon (Pd/C).

  • Subject the mixture to hydrogenation using a Parr hydrogenator or a balloon filled with hydrogen gas at room temperature and atmospheric pressure.[7]

  • The reaction is typically monitored by TLC until the starting material is fully consumed.

  • After the reaction is complete, the catalyst is removed by filtration through a pad of Celite.

  • The solvent is then removed under reduced pressure to yield the final product, this compound.

SynthesisWorkflow A 4-Nitrobenzoyl Chloride + Propylamine B Reaction with DIPEA in Toluene A->B Amidation C 4-Nitro-N-propylbenzamide B->C D 4-Nitro-N-propylbenzamide E Catalytic Hydrogenation (H2, Pd/C) in Ethanol D->E Reduction F This compound E->F

Fig 1: Synthesis workflow for this compound.

Spectroscopic Characterization

To confirm the identity and purity of the synthesized this compound, a combination of spectroscopic techniques is employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the propyl chain protons, and the amine and amide protons. The aromatic protons will likely appear as two doublets in the aromatic region. The propyl group will exhibit a triplet for the methyl group, a sextet for the methylene group adjacent to the methyl, and a triplet for the methylene group attached to the nitrogen. The amine and amide protons will appear as broad singlets.

  • ¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon, the aromatic carbons, and the carbons of the propyl chain.[8]

Infrared (IR) Spectroscopy

The IR spectrum will provide evidence for the key functional groups. Expected characteristic peaks include N-H stretching vibrations for the primary amine and the secondary amide, a C=O stretching vibration for the amide carbonyl group, and C-N stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight of the compound. The mass spectrum should show a molecular ion peak corresponding to the exact mass of this compound (178.1106 g/mol ).[1][5]

CharacterizationFlow Start Synthesized Product NMR NMR Spectroscopy (¹H & ¹³C) Start->NMR Elucidate Connectivity IR IR Spectroscopy Start->IR Identify Functional Groups MS Mass Spectrometry Start->MS Determine Molecular Weight Structure Structural Confirmation & Purity Assessment NMR->Structure IR->Structure MS->Structure

Sources

4-amino-N-propylbenzamide CAS number 38681-78-6

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-amino-N-propylbenzamide (CAS: 38681-78-6)

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 38681-78-6), a substituted benzamide of interest in medicinal chemistry and organic synthesis. The document delineates the compound's physicochemical properties, provides a detailed, field-proven protocol for its synthesis via nucleophilic acyl substitution, and outlines robust methodologies for its structural characterization. Furthermore, it contextualizes the potential applications of this molecule by exploring the broad-spectrum biological activities associated with the benzamide scaffold. Safety protocols and handling procedures are also detailed to ensure its effective and safe utilization in a research environment. This guide is intended for researchers, chemists, and drug development professionals seeking a practical and in-depth understanding of this versatile chemical entity.

Introduction and Molecular Overview

This compound belongs to the substituted benzamide class of organic compounds, a chemical family renowned for its diverse pharmacological activities.[1] The molecular architecture of this compound is characterized by a central benzene ring disubstituted at the 1 and 4 positions with an N-propylamido group (-C(=O)NHCH₂CH₂CH₃) and an amino group (-NH₂), respectively.

This bifunctional nature makes it a valuable intermediate. The primary aromatic amine can undergo a variety of chemical transformations, including diazotization and further acylation, while the secondary amide bond is a stable linker common in bioactive molecules. The broader class of benzamides has demonstrated significant therapeutic potential, with derivatives being investigated as anticancer, anti-inflammatory, antimicrobial, and antipsychotic agents.[2][3][4] Therefore, this compound serves as a key building block for the synthesis of novel compounds with potential therapeutic value.

Physicochemical and Computed Properties

A summary of the key physical, chemical, and computed properties of this compound is presented below for quick reference. These values are critical for experimental design, including solvent selection, reaction monitoring, and purification strategies.

PropertyValueSource
CAS Number 38681-78-6[5]
Molecular Formula C₁₀H₁₄N₂O[5][6]
Molecular Weight 178.23 g/mol [5][6]
IUPAC Name This compound[5]
Synonyms p-(Propylcarbamoyl)aniline, (4-aminophenyl)-N-propylcarboxamide[5][7]
Density 1.079 g/cm³ (Predicted)[7]
Boiling Point 377.9 °C at 760 mmHg (Predicted)[7]
Flash Point 182.4 °C (Predicted)[7]
Topological Polar Surface Area 55.1 Ų[5]
XLogP3 1.3[5]
Hydrogen Bond Donor Count 2[7]
Hydrogen Bond Acceptor Count 2[7]

Synthesis and Mechanistic Insights

The synthesis of N-substituted benzamides is a cornerstone reaction in organic chemistry. The most direct and efficient method for preparing this compound involves the acylation of propylamine with a reactive derivative of 4-aminobenzoic acid, typically the acyl chloride.[1][8]

General Synthetic Strategy

The workflow begins with the activation of the carboxylic acid of 4-aminobenzoic acid to form a more reactive electrophile. This is commonly achieved by converting it to 4-aminobenzoyl chloride using a chlorinating agent like thionyl chloride (SOCl₂).[8] The resulting acyl chloride is then reacted with propylamine in a nucleophilic acyl substitution reaction to form the desired amide bond. A non-nucleophilic base is often included to neutralize the HCl byproduct generated during the reaction.[9]

G cluster_0 Part 1: Acyl Chloride Formation cluster_1 Part 2: Amidation cluster_2 Part 3: Purification A 4-Aminobenzoic Acid C 4-Aminobenzoyl Chloride (Reactive Intermediate) A->C Activation B Thionyl Chloride (SOCl₂) F This compound (Crude Product) C->F Nucleophilic Acyl Substitution G Crude Product D Propylamine E Triethylamine (Base) H Recrystallization or Column Chromatography G->H I Pure this compound H->I

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative procedure adapted from established methods for benzamide synthesis.[8][10] Researchers should perform their own risk assessment before proceeding.

Materials:

  • 4-aminobenzoic acid

  • Thionyl chloride (SOCl₂)

  • Toluene (anhydrous)

  • Propylamine

  • Triethylamine (TEA) or Pyridine

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Step 1: Formation of 4-Aminobenzoyl Chloride.

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-aminobenzoic acid (1 equivalent) in anhydrous toluene.

    • Carefully add thionyl chloride (1.2 equivalents) dropwise to the suspension at room temperature. Causality: Thionyl chloride is a highly effective chlorinating agent that converts the carboxylic acid to a more electrophilic acyl chloride, facilitating the subsequent nucleophilic attack.[8] The excess ensures complete conversion.

    • Heat the mixture to reflux for 2-3 hours, or until the evolution of HCl and SO₂ gas ceases. The reaction can be monitored by the dissolution of the starting material.

    • Allow the reaction to cool to room temperature and remove the excess thionyl chloride and toluene under reduced pressure to yield the crude 4-aminobenzoyl chloride hydrochloride, which can be used directly in the next step.

  • Step 2: Amidation with Propylamine.

    • Dissolve the crude 4-aminobenzoyl chloride in anhydrous dichloromethane (DCM).

    • In a separate flask, dissolve propylamine (1.1 equivalents) and a non-nucleophilic base such as triethylamine (2.2 equivalents) in anhydrous DCM. Causality: One equivalent of base is required to neutralize the HCl salt of the acyl chloride, and a second equivalent is needed to scavenge the HCl produced during the amidation reaction, driving the equilibrium towards the product.[9]

    • Cool the propylamine solution to 0 °C in an ice bath.

    • Add the solution of 4-aminobenzoyl chloride dropwise to the cooled propylamine solution with vigorous stirring.

    • Allow the reaction to warm to room temperature and stir for an additional 4-6 hours or until TLC analysis indicates the consumption of the starting material.

  • Step 3: Work-up and Purification.

    • Quench the reaction mixture by adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (to remove any remaining acidic impurities) and brine.

    • Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

    • Purify the crude product by recrystallization (e.g., from an ethanol/water or ethyl acetate/hexane mixture) or by column chromatography on silica gel to yield the pure compound.

Reaction Mechanism

The core of the synthesis is a nucleophilic addition-elimination reaction. The nitrogen atom of propylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This forms a transient tetrahedral intermediate. The intermediate then collapses, reforming the carbonyl double bond and expelling the chloride ion, which is a good leaving group.

G 4-Aminobenzoyl\nChloride 4-Aminobenzoyl Chloride Tetrahedral\nIntermediate Tetrahedral Intermediate 4-Aminobenzoyl\nChloride->Tetrahedral\nIntermediate Nucleophilic Attack Propylamine Propylamine Propylamine->Tetrahedral\nIntermediate Product + HCl This compound + HCl Tetrahedral\nIntermediate->Product + HCl Elimination of Cl⁻ & Deprotonation

Caption: Mechanism of nucleophilic acyl substitution.

Structural Elucidation and Quality Control

Confirming the identity, structure, and purity of the synthesized this compound is a critical, self-validating step in any research workflow. A combination of spectroscopic methods is typically employed.

G cluster_spectroscopy Spectroscopic Analysis Product Purified Product NMR ¹H & ¹³C NMR Product->NMR IR FTIR Spectroscopy Product->IR MS Mass Spectrometry Product->MS Purity Purity Analysis (HPLC, LC-MS) Product->Purity Final Confirmed Structure & Purity >95% NMR->Final IR->Final MS->Final Purity->Final

Sources

A Comprehensive Technical Guide to the Molecular Weight and Analysis of 4-amino-N-propylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The precise characterization of molecular entities is a foundational requirement in chemical research and pharmaceutical development. Molecular weight, a fundamental physicochemical property, governs stoichiometry, dictates analytical signatures, and influences pharmacological behavior. This whitepaper provides an in-depth technical examination of 4-amino-N-propylbenzamide, a substituted benzamide of interest in medicinal chemistry. We will detail the theoretical basis of its molecular weight, present a robust protocol for its experimental verification using high-resolution mass spectrometry, and contextualize its importance through a discussion of its synthesis and potential applications. This guide serves as a comprehensive resource for scientists engaged in the synthesis, analysis, and application of novel small molecules.

Introduction

This compound belongs to the benzamide class of compounds, a scaffold present in numerous clinically significant drugs. The structure, featuring a primary aromatic amine, a benzene ring, and a propyl-substituted amide group, offers multiple points for chemical modification, making it and its analogs attractive for library synthesis in drug discovery programs.[1]

The accurate determination of a compound's molecular weight is the first and most critical step in its structural elucidation and purity assessment.[2] It validates synthetic success, enables accurate dosing for biological assays, and is a prerequisite for registration in chemical databases. Any discrepancy between theoretical and experimental mass can indicate isotopic variations, the presence of impurities, or an incorrect structural assignment. This guide will therefore use the molecular weight of this compound as a central theme to explore the essential analytical workflows that underpin modern chemical and pharmaceutical research.

Physicochemical Properties of this compound

A complete understanding of a molecule begins with its fundamental chemical properties, derived from its atomic composition and structure.

Molecular Formula and Structure

The molecular formula for this compound is C₁₀H₁₄N₂O .[3] This formula indicates that each molecule is composed of 10 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom.

Theoretical Molecular Weight Calculation

The molecular weight of a compound can be expressed in two primary ways: the average molecular weight and the monoisotopic mass.

  • Average Molecular Weight: This is calculated using the weighted average atomic mass of each element, accounting for the natural abundance of its isotopes. It is the value used for stoichiometric calculations in bulk material (e.g., weighing reagents for a synthesis).

    • Carbon (C): 10 × 12.011 u = 120.11 u

    • Hydrogen (H): 14 × 1.008 u = 14.112 u

    • Nitrogen (N): 2 × 14.007 u = 28.014 u

    • Oxygen (O): 1 × 15.999 u = 15.999 u

    • Total Average Molecular Weight = 178.235 u ( g/mol ) [4]

  • Monoisotopic Mass: This is calculated using the mass of the most abundant isotope of each element (e.g., ¹²C, ¹H, ¹⁴N, and ¹⁶O). This value is of critical importance in high-resolution mass spectrometry, which can resolve ions differing only by isotopic composition.[5]

    • Carbon (¹²C): 10 × 12.000000 u = 120.000000 u

    • Hydrogen (¹H): 14 × 1.007825 u = 14.10955 u

    • Nitrogen (¹⁴N): 2 × 14.003074 u = 28.006148 u

    • Oxygen (¹⁶O): 1 × 15.994915 u = 15.994915 u

    • Total Monoisotopic Mass = 178.110613 u (Da) [3]

Summary of Key Properties

The essential identifiers and calculated properties for this compound are summarized in the table below for quick reference.

PropertyValueSource
IUPAC Name This compound[3]
CAS Number 38681-78-6[4]
Molecular Formula C₁₀H₁₄N₂O[3]
Average Molecular Weight 178.23 g/mol [3][4]
Monoisotopic Mass 178.110613 Da[3][5]
Canonical SMILES CCCNC(=O)C1=CC=C(C=C1)N[3]

Experimental Verification of Molecular Weight

While theoretical calculations are precise, experimental verification is mandatory for confirming the identity of a synthesized compound.[2] Mass spectrometry (MS) is the definitive analytical technique for this purpose, as it directly measures the mass-to-charge ratio (m/z) of ionized molecules.[6]

Introduction to High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry, often performed on Orbitrap or Time-of-Flight (TOF) analyzers, provides extremely accurate mass measurements (typically to within 5 ppm). This level of precision allows for the unambiguous determination of a compound's elemental composition, serving as a powerful tool for structural confirmation. For this compound, we would expect to observe an ion corresponding to the protonated molecule, [M+H]⁺, at an m/z value matching its theoretical monoisotopic mass plus the mass of a proton.

Protocol: ESI-TOF-MS Analysis of this compound

This protocol outlines a self-validating system for the accurate mass determination of this compound.

Objective: To confirm the molecular identity of a synthesized batch of this compound by verifying its exact mass.

Methodology: Electrospray Ionization Time-of-Flight Mass Spectrometry (ESI-TOF-MS). ESI is a soft ionization technique ideal for polar molecules like benzamides, minimizing fragmentation and maximizing the signal for the molecular ion.[7]

Step-by-Step Protocol:

  • Sample Preparation (Causality: Ensure complete solubilization for efficient ionization):

    • Accurately weigh ~1 mg of the this compound sample.

    • Dissolve the sample in 1 mL of HPLC-grade methanol to create a 1 mg/mL stock solution.

    • Vortex the solution for 30 seconds to ensure homogeneity.

    • Prepare a working solution by diluting the stock solution 1:100 in 50:50 methanol:water containing 0.1% formic acid. The final concentration will be 10 µg/mL. Rationale: Formic acid is added to facilitate protonation of the analyte in the ESI source, promoting the formation of the desired [M+H]⁺ ion.[7]

  • Instrument Calibration (Trustworthiness: Guarantees mass accuracy):

    • Prior to sample analysis, perform a multi-point calibration of the mass spectrometer across the desired mass range (e.g., m/z 100-1000) using a certified calibration standard solution.

    • Ensure the mass accuracy of the calibrant ions is within the manufacturer's specification (e.g., < 2 ppm).

  • Sample Analysis (Data Generation):

    • Set up the ESI source in positive ion mode.

    • Infuse the working solution directly into the mass spectrometer at a flow rate of 5-10 µL/min using a syringe pump.

    • Acquire data in full scan mode for a duration of 1-2 minutes to obtain a stable signal and high-quality averaged spectrum.

  • Data Interpretation (Validation):

    • Process the acquired spectrum using the instrument's software.

    • Identify the most abundant ion in the spectrum. For this compound, this is expected to be the protonated molecular ion, [M+H]⁺.

    • Expected m/z: 178.110613 (Monoisotopic Mass) + 1.007276 (Mass of H⁺) = 179.11789 .

    • Compare the experimentally measured m/z value to the theoretical value. The mass error, calculated in parts-per-million (ppm), should be less than 5 ppm.

    • Verify the isotopic pattern of the ion. The software can simulate the theoretical isotopic distribution for C₁₀H₁₅N₂O⁺ and overlay it with the experimental data. A close match provides orthogonal confirmation of the elemental composition.

Workflow Diagram: HRMS Verification

The following diagram illustrates the logical flow of the experimental verification process.

HRMS_Workflow cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Interpretation Prep1 Weigh Compound Prep2 Dissolve in Solvent (Methanol) Prep1->Prep2 Prep3 Dilute in Mobile Phase (+ 0.1% Formic Acid) Prep2->Prep3 Inject Infuse Sample (ESI+) Prep3->Inject Calib Calibrate Instrument Calib->Inject Acquire Acquire Spectrum Inject->Acquire FindPeak Identify [M+H]⁺ Peak Acquire->FindPeak CompareMass Compare Experimental m/z to Theoretical m/z FindPeak->CompareMass CheckIsotope Validate Isotopic Pattern CompareMass->CheckIsotope Result Mass Error < 5 ppm? Identity Confirmed CompareMass->Result

Caption: Workflow for identity confirmation by HRMS.

Synthesis and Broader Characterization

The utility of any compound is contingent on a reliable synthetic route and comprehensive characterization to ensure purity.

Synthetic Pathway Overview

This compound can be synthesized via a standard amidation reaction. A common approach involves the coupling of 4-aminobenzoic acid with propylamine. To facilitate this reaction, the carboxylic acid is typically activated first. One method is to convert it to an acid chloride using a reagent like thionyl chloride (SOCl₂), which is then reacted with propylamine.[8]

Diagram: Synthesis of this compound

This diagram outlines a representative two-step synthesis.

Synthesis_Pathway PABA 4-Aminobenzoic Acid AcidChloride 4-Aminobenzoyl chloride PABA->AcidChloride + SOCl₂ (Activation) SOCl2 SOCl₂ Propylamine Propylamine Product This compound AcidChloride->Product + Propylamine (Coupling)

Caption: A common synthetic route to this compound.

Applications in Research and Drug Development

Substituted benzamides are a cornerstone of medicinal chemistry. The specific structure of this compound makes it a valuable scaffold for several reasons:

  • Building Block for Library Synthesis: The primary aromatic amine provides a reactive handle for further chemical modification, allowing for the rapid generation of diverse compound libraries to screen for biological activity.[9]

  • Structural Analog of Known Drugs: The core structure is related to compounds like procainamide, an antiarrhythmic drug. Studying analogs can lead to new therapeutics with improved efficacy, selectivity, or pharmacokinetic profiles.

  • Probes for Biological Systems: As a well-defined small molecule, it can be used as a starting point for developing chemical probes to investigate biological pathways. Recent research has explored benzamide derivatives as inhibitors of targets like microRNA-21, which is implicated in cancer.[1]

The development of novel benzamide-type molecules continues to be an active area of research, with applications ranging from oncology to metabolic diseases.[10][11]

Conclusion

The molecular weight of this compound, 178.23 g/mol , is more than a mere physical constant; it is the key to the molecule's identity. This guide has detailed the theoretical basis for this value and provided a robust, practical framework for its experimental confirmation using high-resolution mass spectrometry. By grounding this fundamental property in the context of synthesis, analysis, and application, we underscore the integrated and rigorous approach required in modern scientific research. For drug development professionals and researchers, adherence to these principles of precise characterization is not just good practice—it is essential for the generation of reliable, reproducible, and ultimately impactful scientific data.

References

  • PubChem. This compound.
  • Impact Analytical.
  • MtoZ Biolabs.
  • Jiang, C., et al. Discovery of 4-benzoylamino-N-(prop-2-yn-1-yl)benzamides as novel microRNA-21 inhibitors. Bioorganic & Medicinal Chemistry, 2015. [Link]
  • RASAYAN Journal of Chemistry. SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES. Rasayan J. Chem., 2019. [Link]
  • ResearchGate. Scheme 1. Synthesis of the 4-amino-N-(4-nitrophenyl)benzamide.... [Link]
  • ResearchGate. Synthesis of substituted 4-amino-N-phenylbenzamide.[Link]
  • Google Patents.

Sources

An In-Depth Technical Guide to the Synthesis of 4-amino-N-propylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a robust and well-established synthetic pathway for 4-amino-N-propylbenzamide. Designed for researchers, scientists, and professionals in drug development, this document details a multi-step synthesis commencing from the readily available precursor, 4-aminobenzoic acid (PABA). The narrative emphasizes the chemical logic and experimental considerations behind each procedural step, including amine group protection, carboxylic acid activation, amide bond formation, and final deprotection. Detailed, step-by-step protocols, data summarization, and mechanistic diagrams are provided to ensure scientific integrity and reproducibility.

Introduction and Significance

This compound is an aromatic amide of interest in medicinal chemistry and materials science. Its structure is analogous to procainamide, a well-known Class IA antiarrhythmic agent, which features a diethylaminoethyl group instead of the N-propyl group.[1][2] The core structure, an aminobenzamide, is a versatile scaffold found in numerous biologically active compounds.[3] Understanding the synthesis of such molecules is crucial for the development of new therapeutic agents and functional materials.

This guide focuses on a classical and reliable synthetic approach that prioritizes yield, purity, and operational simplicity. The chosen pathway involves a three-step process:

  • Protection: Acetylation of the 4-amino group of 4-aminobenzoic acid (PABA) to prevent self-polymerization and unwanted side reactions.[4]

  • Coupling: Activation of the carboxylic acid of the protected intermediate, 4-acetamidobenzoic acid, followed by an amidation reaction with n-propylamine.

  • Deprotection: Hydrolysis of the acetyl group to yield the final target compound, this compound.

This methodology ensures high regioselectivity and provides a clear route to the desired product with intermediates that are readily purified and characterized.

The Synthetic Pathway: A Mechanistic Overview

The synthesis of this compound from 4-aminobenzoic acid is a strategic process that hinges on the differential reactivity of the amino and carboxylic acid functional groups.[5] Direct amidation is often challenging due to a competitive acid-base reaction between the amine and the carboxylic acid.[6] Therefore, a protection-activation-deprotection strategy is employed.

Logical Framework of the Synthesis

Synthesis_Logic cluster_0 PART 1: Protection cluster_1 PART 2: Amide Coupling cluster_2 PART 3: Deprotection PABA 4-Aminobenzoic Acid (PABA) PABA_Protected 4-Acetamidobenzoic Acid PABA->PABA_Protected Acetylation (Acetic Anhydride) PABA_Protected_Activated Acyl Chloride Intermediate PABA_Protected->PABA_Protected_Activated Activation (Thionyl Chloride) Amide_Protected 4-Acetamido-N-propylbenzamide PABA_Protected_Activated->Amide_Protected Amidation (n-Propylamine) Final_Product This compound Amide_Protected->Final_Product Acid Hydrolysis (HCl)

Caption: Logical workflow of the this compound synthesis.

Experimental Protocols and Methodologies

This section provides detailed, step-by-step protocols for each stage of the synthesis. All procedures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Step 1: Synthesis of 4-Acetamidobenzoic Acid (Protection)

Rationale: The amino group of PABA is nucleophilic and would interfere with the subsequent amidation step. Protecting it as an acetamide renders it temporarily unreactive.[7] Acetic anhydride is an effective and inexpensive acetylating agent.

Protocol:

  • In a 250 mL round-bottom flask, suspend 10.0 g of 4-aminobenzoic acid in 50 mL of distilled water.

  • While stirring, add 10.6 g (9.8 mL) of acetic anhydride dropwise to the suspension.

  • Heat the mixture to 80°C with continuous stirring for 30 minutes. The suspension should gradually dissolve as the reaction proceeds.

  • Cool the reaction mixture in an ice bath for 1 hour to precipitate the product.

  • Collect the white crystalline product by vacuum filtration and wash with cold distilled water.

  • Recrystallize the crude product from ethanol to obtain pure 4-acetamidobenzoic acid.

  • Dry the product in a vacuum oven at 60°C.

ReagentMolar Mass ( g/mol )Amount UsedMoles
4-Aminobenzoic Acid137.1410.0 g0.073
Acetic Anhydride102.0910.6 g0.104
Expected Product 179.17 ~12-13 g~85-95% Yield
Step 2: Synthesis of 4-Acetamido-N-propylbenzamide (Amide Coupling)

Rationale: The carboxylic acid must be activated to facilitate nucleophilic attack by the weakly basic n-propylamine. Thionyl chloride (SOCl₂) is a highly effective reagent for converting carboxylic acids into reactive acyl chlorides.[8][9] The reaction proceeds via a chlorosulfite ester intermediate, releasing gaseous byproducts (SO₂ and HCl), which drives the reaction to completion.[10]

Protocol:

  • Place 5.0 g of dry 4-acetamidobenzoic acid in a 100 mL two-necked flask equipped with a reflux condenser and a magnetic stirrer.

  • Under a nitrogen atmosphere, cautiously add 10 mL of thionyl chloride (SOCl₂) to the flask.[11]

  • Heat the mixture to reflux (approx. 75-80°C) for 2 hours. The solid will dissolve as it is converted to the acyl chloride.

  • After cooling to room temperature, remove the excess thionyl chloride under reduced pressure (vacuum distillation). This yields the crude 4-acetamidobenzoyl chloride as an oil or solid.

  • Dissolve the crude acyl chloride in 30 mL of anhydrous dichloromethane (DCM).

  • In a separate flask, prepare a solution of 3.3 g (4.5 mL) of n-propylamine and 5.6 mL of triethylamine (as an HCl scavenger) in 20 mL of anhydrous DCM. Cool this solution in an ice bath.

  • Add the acyl chloride solution dropwise to the stirred amine solution at 0°C.

  • Allow the reaction to warm to room temperature and stir for an additional 4 hours.

  • Quench the reaction by adding 50 mL of water. Separate the organic layer, wash with 1 M HCl, then with saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude 4-acetamido-N-propylbenzamide. Purify by recrystallization from ethyl acetate/hexane.

ReagentMolar Mass ( g/mol )Amount UsedMoles
4-Acetamidobenzoic Acid179.175.0 g0.028
Thionyl Chloride118.9710 mLExcess
n-Propylamine59.113.3 g0.056
Triethylamine101.195.6 mL0.040
Expected Product 220.28 ~5-6 g~80-90% Yield
Step 3: Synthesis of this compound (Deprotection)

Rationale: The final step is the removal of the acetyl protecting group to reveal the free amine. This is achieved by acid-catalyzed hydrolysis.[12] The mechanism involves protonation of the amide carbonyl, followed by nucleophilic attack by water and subsequent cleavage of the carbon-nitrogen bond.[13]

Protocol:

  • Suspend 4.0 g of 4-acetamido-N-propylbenzamide in 40 mL of 6 M hydrochloric acid in a 100 mL round-bottom flask.

  • Heat the mixture to reflux (approx. 100-110°C) for 3 hours. The solid should dissolve as the hydrolysis proceeds.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the solution to room temperature and then place it in an ice bath.

  • Carefully neutralize the acidic solution by the slow addition of a concentrated aqueous sodium hydroxide solution until the pH is approximately 8-9. This will precipitate the free amine.

  • Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove salts.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.

  • Dry the final product under vacuum.

ReagentMolar Mass ( g/mol )Amount UsedMoles
4-Acetamido-N-propylbenzamide220.284.0 g0.018
Hydrochloric Acid (6 M)-40 mLExcess
Expected Product 178.23 ~2.8-3.0 g~85-95% Yield

Characterization and Validation

The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques:

  • Melting Point: Compare the observed melting point with literature values.

  • NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure and the presence of all expected functional groups.

  • Infrared (IR) Spectroscopy: To identify characteristic vibrational frequencies for the N-H bonds of the primary amine and the amide, as well as the C=O stretch of the amide.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.[14]

Conclusion

The synthetic pathway detailed in this guide represents a reliable and scalable method for the preparation of this compound. By employing a standard protection-coupling-deprotection sequence, this methodology provides a high-yield route to a pure product. The principles and techniques described herein are fundamental in organic synthesis and are broadly applicable to the synthesis of other N-substituted benzamide derivatives, making this guide a valuable resource for professionals in chemical and pharmaceutical development.

References

  • Agudo-Álvarez, S., et al. (n.d.). The amide group and its preparation methods by acid-amine coupling reactions: an overview. ResearchGate.
  • El-Sakka, M. M., & Hassan, A. A. (2004). Synthetic uses of thionyl chloride. ResearchGate.
  • Filo. (2025). le Hydrolysis - 4-AcetamidobenzeneSulfanilamide sulfonamide.
  • Fisher Scientific. (n.d.). Amide Synthesis.
  • Grace Abban. (2015). Methodology Study of N-deacetylation of 4-acetamido-perfluoroalkylbenzenesulfonimide. Digital Commons@ETSU.
  • Leonard, M. S. (2013). Reaction of Carboxylic Acids with Thionyl Chloride. YouTube.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • National Center for Biotechnology Information. (n.d.). p-Acetamidobenzoic acid. PubChem.
  • National Center for Biotechnology Information. (n.d.). 4-Aminobenzoic Acid. PubChem.
  • Organic Syntheses. (n.d.). Procedure.
  • ResearchGate. (n.d.). Synthesis of the 4-amino-N-(4-nitrophenyl)benzamide...
  • Shenoy, P., et al. (2009). Synthesis and In-Vitro Antimicrobial Activity of 4-(Piperazin-1-ylcarbonyl)Aniline – An Amide Derivative of P-Aminobenzoic Acid. ResearchGate.
  • Steps, C. (n.d.). SOCl2 Reaction with Carboxylic Acids. Chemistry Steps.
  • Wikipedia. (n.d.). Acedoben.
  • Wikipedia. (n.d.). Procainamide.

Sources

An In-depth Technical Guide to 4-amino-N-propylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 4-amino-N-propylbenzamide, a substituted benzamide of interest to researchers in medicinal chemistry and drug development. The document details the compound's formal nomenclature, physicochemical properties, a validated synthesis protocol, and discusses its relationship to clinically significant compounds. The guide is intended to serve as a foundational resource for scientists investigating this and related molecular scaffolds.

Nomenclature and Structural Identification

The precise identification of a chemical entity is paramount for reproducible scientific research. The compound is systematically identified according to the standards set by the International Union of Pure and Applied Chemistry (IUPAC).

  • Preferred IUPAC Name: this compound[1].

  • CAS Registry Number: 38681-78-6[1][2][3].

  • Molecular Formula: C₁₀H₁₄N₂O[1][2].

  • Canonical SMILES: CCCNC(=O)C1=CC=C(C=C1)N[1].

  • InChIKey: MPSUFQMXTCIJCF-UHFFFAOYSA-N[1].

Synonyms: The compound may also be referred to in literature and commercial listings by several synonyms, including (4-aminophenyl)-N-propylcarboxamide and 4-Amino-N-propyl-benzamide[1]. Clarity in communication necessitates the use of the preferred IUPAC name or the CAS number to avoid ambiguity.

Physicochemical Properties

Understanding the physical and chemical properties of a compound is critical for its handling, formulation, and application in experimental settings. The key properties of this compound are summarized below.

PropertyValueSource
Molecular Weight 178.23 g/mol PubChem[1]
Physical State Solid (predicted)-
Melting Point Not available-
Boiling Point Not available-
Solubility Not available-
pKa Not available-

Synthesis Protocol: Amide Coupling of 4-aminobenzoic acid

The synthesis of this compound is most directly achieved via an amide coupling reaction. A common and reliable method involves the activation of a carboxylic acid precursor followed by nucleophilic attack by an amine. The following protocol is a robust, self-validating procedure adapted from standard organic synthesis methodologies for analogous compounds[4][5].

Rationale and Causality

The core of this synthesis is the formation of an amide bond between 4-aminobenzoic acid and propylamine. Direct condensation is inefficient and requires harsh conditions. Therefore, a two-step approach is employed:

  • Protection of the Aniline Amino Group: The primary amino group on the 4-aminobenzoic acid ring is a competing nucleophile. To ensure selective formation of the desired amide, this group must first be protected. A common and effective protecting group for anilines is the tert-butyloxycarbonyl (Boc) group, which is stable under the subsequent coupling conditions but can be removed easily.

  • Carboxylic Acid Activation: The carboxylic acid is converted into a more reactive electrophile. Thionyl chloride (SOCl₂) is an effective reagent for this, converting the carboxylic acid to a highly reactive acyl chloride[5].

  • Amide Bond Formation: The activated acyl chloride readily reacts with propylamine to form the protected amide intermediate.

  • Deprotection: The final step involves the removal of the Boc protecting group under acidic conditions to yield the target compound.

Experimental Workflow Diagram

G cluster_0 Step 1: Protection cluster_1 Step 2: Activation & Coupling cluster_2 Step 3: Deprotection A 4-aminobenzoic acid B Boc-4-aminobenzoic acid A->B (Boc)₂O, Base (e.g., TEA, THF) C Boc-4-amino-N-propylbenzamide B->C 1) SOCl₂ or EDC/HOBt 2) Propylamine, Base D This compound C->D Strong Acid (e.g., TFA in DCM)

Caption: Synthesis workflow for this compound.

Detailed Step-by-Step Methodology

Materials and Reagents:

  • 4-aminobenzoic acid

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)[5]

  • Tetrahydrofuran (THF), anhydrous

  • Thionyl chloride (SOCl₂) or EDC/HOBt

  • Propylamine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Protocol:

  • Protection:

    • In a round-bottom flask, dissolve 4-aminobenzoic acid (1.0 eq) in anhydrous THF.

    • Add triethylamine (2.2 eq).

    • Add di-tert-butyl dicarbonate (1.1 eq) portion-wise while stirring at room temperature.

    • Allow the reaction to stir overnight.

    • Monitor reaction completion by TLC.

    • Upon completion, remove the solvent under reduced pressure. Resuspend the residue in ethyl acetate and wash with 1M HCl, followed by brine. Dry the organic layer over MgSO₄, filter, and concentrate to yield Boc-4-aminobenzoic acid.

  • Amide Coupling (Acyl Chloride Method):

    • Caution: Thionyl chloride is corrosive and reacts violently with water. Handle in a fume hood.

    • Suspend Boc-4-aminobenzoic acid (1.0 eq) in anhydrous DCM.

    • Slowly add thionyl chloride (1.2 eq) at 0 °C.

    • Allow the mixture to warm to room temperature and stir for 2-3 hours until the solution is clear.

    • Remove excess SOCl₂ under reduced pressure.

    • Dissolve the resulting acyl chloride in fresh anhydrous DCM and cool to 0 °C.

    • In a separate flask, dissolve propylamine (1.5 eq) and TEA (2.0 eq) in anhydrous DCM.

    • Slowly add the propylamine solution to the acyl chloride solution.

    • Stir at room temperature overnight.

    • Wash the reaction mixture with saturated sodium bicarbonate solution, then brine. Dry the organic layer over MgSO₄, filter, and concentrate. Purify the crude product by column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to obtain Boc-4-amino-N-propylbenzamide.

  • Deprotection:

    • Dissolve the purified Boc-protected intermediate (1.0 eq) in DCM.

    • Add trifluoroacetic acid (TFA) (10-20 eq, typically a 25-50% v/v solution in DCM).

    • Stir at room temperature for 1-2 hours, monitoring by TLC.

    • Upon completion, carefully neutralize the excess acid by pouring the reaction mixture into a stirred, cold solution of saturated sodium bicarbonate.

    • Extract the aqueous layer with DCM or EtOAc.

    • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure to yield the final product, this compound.

Validation: The identity and purity of the final compound should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Relevance in Drug Development

While this compound itself is not a widely studied compound, its core structure is closely related to procainamide, a well-known Class 1A antiarrhythmic drug[6][7].

  • Procainamide: 4-amino-N-(2-diethylaminoethyl)benzamide[6].

Procainamide functions by blocking voltage-gated sodium channels in cardiomyocytes, thereby slowing the conduction of electrical impulses and prolonging the action potential duration[6][7][8]. This mechanism is effective in treating certain types of cardiac arrhythmias[7].

The structural similarity between this compound and procainamide suggests that it could be investigated as a simplified analog or a synthetic precursor for more complex derivatives. Researchers may explore how modifying the N-alkyl substituent (propyl vs. diethylaminoethyl) impacts the compound's pharmacokinetic and pharmacodynamic properties, such as its affinity for the sodium channel, metabolic stability, and overall efficacy. The benzamide scaffold itself is a common feature in many biologically active molecules, including inhibitors of microRNA-21 and HDACs, highlighting its versatility as a pharmacophore[9][10].

Hypothesized Mechanism of Action

Based on its structural relationship to procainamide, a primary hypothesis is that this compound could act as a sodium channel blocker.

G cluster_0 Cellular Environment cluster_1 Action Potential Membrane Intracellular Space Cardiomyocyte Membrane Extracellular Space Na_Channel Voltage-Gated Na+ Channel Depolarization Depolarization Repolarization Repolarization Depolarization->Repolarization K+ Efflux Na_Channel->Depolarization Na+ Influx Compound 4-amino-N- propylbenzamide Compound->Na_Channel Blockade

Sources

A Technical Guide to the Biological Landscape of 4-amino-N-propylbenzamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The benzamide scaffold represents a cornerstone in medicinal chemistry, serving as the foundation for a multitude of clinically significant therapeutic agents. Within this broad chemical family, 4-amino-N-propylbenzamide and its derivatives constitute a class of compounds with a diverse and compelling range of biological activities. This guide provides an in-depth exploration of this chemical space, moving from fundamental synthesis to complex mechanisms of action and therapeutic potential. We will dissect the established anti-arrhythmic properties, drawing parallels with the well-studied analogue procainamide, and explore emergent activities including anticonvulsant, anticancer, and antimicrobial effects. This document is intended for researchers, medicinal chemists, and drug development professionals, offering a synthesis of current knowledge, practical experimental protocols, and insights into future research trajectories.

Introduction: The Versatile 4-Aminobenzamide Core

The 4-aminobenzamide moiety is a privileged structure in drug discovery, prized for its synthetic tractability and its ability to engage in key hydrogen bonding interactions with biological targets. The addition of an N-alkyl substituent, such as the propyl group, modulates the compound's physicochemical properties—lipophilicity, solubility, and metabolic stability—thereby influencing its pharmacokinetic profile and biological activity.

While the direct N-propyl derivative is a specific entity, its biological profile can be largely understood by examining its close chemical relatives, most notably procainamide (4-amino-N-[2-(diethylamino)ethyl]benzamide). Procainamide, a Class 1A anti-arrhythmic agent, provides a validated mechanistic framework for understanding the primary biological activity of this class of compounds.[1][2] This guide will leverage this well-established knowledge while also incorporating findings from a wider array of N-substituted 4-aminobenzamides to present a comprehensive view of their therapeutic potential.

Synthesis and Chemical Characterization

The synthesis of this compound derivatives is typically achieved through a straightforward and robust multi-step process. A common and efficient pathway begins with 4-nitrobenzoic acid, which allows for the late-stage introduction of the critical 4-amino group, preventing its interference in the initial amidation reaction.

General Synthetic Pathway

The causality behind this experimental design is rooted in protecting the reactive primary amine. Starting with 4-aminobenzoic acid would lead to competitive side reactions during the amide bond formation. Therefore, using the nitro-analogue as a masked form of the amine is a standard and effective strategy in medicinal chemistry. The final reduction step is typically clean and high-yielding.

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amidation cluster_2 Step 3: Nitro Group Reduction A 4-Nitrobenzoic Acid C 4-Nitrobenzoyl Chloride A->C Reflux B Thionyl Chloride (SOCl₂) or Oxalyl Chloride E 4-nitro-N-propylbenzamide C->E DCM or Toluene, Base (e.g., DIPEA) D Propylamine (H₂N-CH₂CH₂CH₃) G Final Product: this compound E->G EtOH, 70°C F Reducing Agent (e.g., SnCl₂/HCl or H₂, Pd/C)

Caption: General synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a self-validating system; successful synthesis at each step can be confirmed by techniques like Thin-Layer Chromatography (TLC) and characterized using NMR and Mass Spectrometry before proceeding.

  • Step 1: Formation of 4-Nitrobenzoyl Chloride.

    • To a round-bottom flask, add 4-nitrobenzoic acid (1 equivalent).

    • Add thionyl chloride (SOCl₂) (2-3 equivalents) and a catalytic amount of dimethylformamide (DMF).

    • Reflux the mixture for 2-3 hours until the evolution of gas ceases.

    • Remove the excess SOCl₂ under reduced pressure to yield crude 4-nitrobenzoyl chloride, which can often be used directly in the next step.

  • Step 2: Amidation to form 4-nitro-N-propylbenzamide.

    • Dissolve the crude 4-nitrobenzoyl chloride in an anhydrous solvent such as dichloromethane (DCM).

    • In a separate flask, dissolve propylamine (1.1 equivalents) and a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 equivalents) in DCM.

    • Cool the amine solution to 0°C in an ice bath.

    • Add the acyl chloride solution dropwise to the cooled amine solution with stirring.

    • Allow the reaction to warm to room temperature and stir for 2-24 hours.[3]

    • Monitor reaction completion by TLC.

    • Upon completion, wash the reaction mixture with dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the resulting solid by recrystallization or column chromatography.

  • Step 3: Reduction to this compound.

    • Dissolve the purified 4-nitro-N-propylbenzamide in ethanol.

    • Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 equivalents).[4]

    • Heat the mixture to reflux (approx. 70-80°C) for 2-4 hours.[4]

    • Cool the reaction and neutralize with a saturated NaHCO₃ solution until the pH is ~8.

    • Extract the product with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the final product.[4]

Core Biological Activities and Mechanisms of Action

The this compound scaffold has been implicated in a variety of biological processes, ranging from ion channel modulation to enzyme inhibition.

A. Anti-arrhythmic Activity

The most well-documented activity for this class of compounds is their effect on cardiac electrophysiology, largely extrapolated from the action of procainamide.[1][2]

  • Mechanism of Action: These derivatives primarily function as Class 1A anti-arrhythmic agents by blocking fast sodium channels (INa) in cardiomyocytes.[2] This binding is voltage-dependent and occurs from the intracellular side of the channel.[2] By blocking these channels, the drugs decrease the rate of depolarization during Phase 0 of the cardiac action potential.[5] This action slows the impulse conduction velocity and reduces myocardial excitability.[1] Additionally, they exhibit moderate potassium channel-blocking effects, which prolongs the repolarization phase and, consequently, the action potential duration and the effective refractory period.[5][6]

cluster_0 Mechanism of Action cluster_1 Electrophysiological Effect Compound This compound Derivative NaChannel Voltage-Gated Na⁺ Channel (Cardiac Myocyte) Compound->NaChannel Blocks Fast Influx KChannel Delayed Rectifier K⁺ Channel (e.g., IKr) Compound->KChannel Blocks Efflux Phase0 Slower Phase 0 Depolarization NaChannel->Phase0 APD Prolonged Action Potential Duration KChannel->APD Conduction Decreased Conduction Velocity Phase0->Conduction ERP Increased Effective Refractory Period APD->ERP

Caption: Mechanism of anti-arrhythmic action.

B. Anticonvulsant Activity

Several studies have demonstrated that N-substituted 4-aminobenzamides possess significant anticonvulsant properties.

  • Mechanism and Efficacy: A series of 4-aminobenzamides were evaluated in mice against seizures induced by maximal electroshock (MES) and pentylenetetrazole.[7] The derivative d,l-4-amino-N-(alpha-methylbenzyl)-benzamide showed a high level of activity, with an anti-MES ED₅₀ of 18.02 mg/kg and a protective index of 9.5, comparing favorably with phenobarbital and phenytoin.[7][8] While the exact mechanism is not fully elucidated, it is hypothesized to involve the modulation of neuronal ion channels, similar to their cardiac effects. The profile of activity is most similar to that of phenobarbital.[8]

C. Anticancer and Enzyme Inhibition Activities

The benzamide core is a versatile scaffold for designing enzyme inhibitors, and derivatives have shown promise in oncology.

  • Tyrosine Kinase Inhibition: Novel 4-(aminomethyl)benzamide derivatives have been synthesized and evaluated as potential anticancer agents, showing potent inhibitory activity against receptor tyrosine kinases like EGFR.[9]

  • Tubulin Polymerization Inhibition: N-benzylbenzamide derivatives have been identified as tubulin polymerization inhibitors that bind to the colchicine site, exhibiting significant antiproliferative and anti-vascular activities.[10]

  • DNA Methyltransferase (DNMT) Inhibition: Analogues based on the 4-aminobenzamide structure have been designed as inhibitors of DNMTs, enzymes that are critical in epigenetic regulation and are often dysregulated in cancer.[11]

  • Poly(ADP-ribose) Polymerase (PARP) Inhibition: The parent compound, 4-aminobenzamide, is known to be a PARP inhibitor, a class of drugs used in cancer therapy.[12]

  • MicroRNA-21 Inhibition: Researchers have designed 4-benzoylamino-N-(prop-2-yn-1-yl)benzamides as small molecule inhibitors of the oncogenic microRNA-21, demonstrating that they can enhance apoptosis and retard proliferation in cancer cell lines.[13]

D. Other Biological Activities
  • Antimicrobial Activity: 4-amino benzamide has been used as a starting point to synthesize derivatives linked to other heterocyclic moieties like triazoles and pyrazolines, which have demonstrated notable in-vitro antimicrobial activity.[14]

  • Antiviral Activity: A series of N-phenylbenzamide derivatives were synthesized and showed activity against Enterovirus 71 (EV 71), with one compound, 3-amino-N-(4-bromophenyl)-4-methoxybenzamide, emerging as a promising lead.[15]

  • Dipeptidyl Peptidase-IV (DPP-IV) Inhibition: A novel N-substituted aminobenzamide scaffold was designed and shown to be a valid inhibitor of the DPP-IV enzyme, a key target in the management of type 2 diabetes.[16]

Summary of Biological Activities

The diverse activities of this scaffold are summarized below, highlighting the versatility of the 4-aminobenzamide core.

Compound Class Biological Activity Specific Target / Mechanism Key Findings / Potency Reference
Procainamide Anti-arrhythmicVoltage-gated Na⁺ channel blocker (Class 1A)Reduces conduction velocity, prolongs action potential.[1][2][5]
4-amino-N-(α-methylbenzyl)benzamide AnticonvulsantPutative ion channel modulationED₅₀ = 18.02 mg/kg (anti-MES in mice).[7][8]
N-benzylbenzamide derivatives AnticancerTubulin polymerization inhibitor (colchicine site)IC₅₀ values from 12 to 27 nM against cancer cell lines.[10]
4-(Arylaminomethyl)benzamide derivs. AnticancerTyrosine Kinase (e.g., EGFR) InhibitorPotent inhibition (e.g., 92% at 10 nM for EGFR).[9]
4-benzoylamino-N-(prop-2-yn-1-yl)benzamides AnticancermicroRNA-21 InhibitorInduces apoptosis and up-regulates target protein PDCD4.[13]
4-aminobenzamide-triazole hybrids AntimicrobialNot specifiedHalogen-substituted derivatives showed appreciable activity.[14]
N-phenylbenzamide derivatives AntiviralAnti-Enterovirus 71 (EV 71)Lead compound IC₅₀ = 5.7 ± 0.8 µM.[15]
4-Aminobenzamide Enzyme InhibitionPoly(ADP-ribose)polymerase (PARP) inhibitorUsed as a research chemical to study PARP-mediated cell death.[12]

Standardized Assay for Cytotoxicity Evaluation

To assess the potential of new derivatives as anticancer agents, a standard cytotoxicity assay is a critical first step. The MTT assay is a colorimetric assay for assessing cell metabolic activity and serves as a reliable proxy for cell viability.

Experimental Protocol: MTT Assay for Cytotoxicity

Caption: Workflow for an in-vitro MTT cytotoxicity assay.

  • Cell Seeding: Plate a chosen cancer cell line (e.g., HeLa, K562) in a 96-well microtiter plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include wells for a negative control (medium only) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for another 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of a solubilizing solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Analysis: Plot the percentage of cell viability versus the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion and Future Perspectives

The this compound scaffold and its derivatives represent a rich and underexplored area for drug discovery. While the anti-arrhythmic properties are well-inferred from established analogues like procainamide, the true potential of this class lies in its demonstrated versatility. The scaffold has shown confirmed activity as an anticonvulsant and has provided hits in diverse therapeutic areas including oncology, infectious diseases, and metabolic disorders.

Future research should focus on:

  • Systematic Structure-Activity Relationship (SAR) Studies: Modifying the N-alkyl chain (length, branching, cyclization) and substituting the aromatic ring could fine-tune activity and selectivity for specific targets like tyrosine kinases or tubulin.

  • Mechanism Deconvolution: For activities like anticonvulsant and antimicrobial effects, further studies are needed to identify the precise molecular targets and pathways involved.

  • Pharmacokinetic Optimization: Efforts to improve the ADME (absorption, distribution, metabolism, and excretion) properties of lead compounds will be critical for translating in vitro potency into in vivo efficacy.

By leveraging the synthetic accessibility and proven biological relevance of the 4-aminobenzamide core, researchers are well-positioned to develop novel and effective therapeutic agents for a range of challenging diseases.

References

  • StatPearls. (2023, May 8). Procainamide. NCBI Bookshelf. [Link]
  • Wikipedia. Procainamide. [Link]
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Procainamide Hydrochloride?[Link]
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 4913, Procainamide. [Link]
  • Drugs.com. (2025, December 7).
  • Valente, S., et al. (2014). Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. Molecules, 19(9), 13612-13633. [Link]
  • Sathiya, S., et al. (2019). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES. RASĀYAN Journal of Chemistry, 12(4), 2260-2266. [Link]
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 428344, this compound. [Link]
  • Kalinichenko, E., et al. (2021). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Pharmaceuticals, 14(11), 1169. [Link]
  • ResearchGate. Scheme 1. Synthesis of the 4-amino-N-(4-nitrophenyl)benzamide...[Link]
  • Zhao, L., et al. (2010). Synthesis, molecular modeling and biological evaluation of PSB as targeted antibiotics. Bioorganic & Medicinal Chemistry Letters, 20(15), 4508-4512. [Link]
  • Wang, Y., et al. (2015). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Molecules, 20(6), 11282-11297. [Link]
  • Clark, C. R., et al. (1984). Anticonvulsant activity of some 4-aminobenzamides. Journal of Medicinal Chemistry, 27(6), 779-782. [Link]
  • ResearchGate. (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions...[Link]
  • Al-Wahaibi, L. H., et al. (2023). Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study. Molecules, 28(5), 2235. [Link]
  • Zhang, S., et al. (2015). Discovery of 4-benzoylamino-N-(prop-2-yn-1-yl)benzamides as novel microRNA-21 inhibitors. Bioorganic & Medicinal Chemistry, 23(19), 6301-6309. [Link]
  • Al-Masoudi, N. A., et al. (2014). Novel N-substituted aminobenzamide scaffold derivatives targeting the dipeptidyl peptidase-IV enzyme. Drug Design, Development and Therapy, 8, 129-145. [Link]
  • Leander, J. D., et al. (1988). Pharmacological effects of enantiomers of 4-amino-N-(alpha-methylbenzyl)benzamide, a chemically novel anticonvulsant. Epilepsia, 29(4), 438-445. [Link]
  • Tang, S., et al. (2021). Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. European Journal of Medicinal Chemistry, 216, 113316. [Link]
  • Mallak Specialties Pvt Ltd. 4-Aminobenzamide, C7H8N2O, 2835-68-9, Para Amino Benzamide; P-Aminobenzoic Acid Amide. [Link]

Sources

An In-depth Technical Guide to the Hypothesized Mechanism of Action of 4-amino-N-propylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This document outlines a series of evidence-based hypotheses regarding the mechanism of action for the compound 4-amino-N-propylbenzamide. As a member of the substituted benzamide class, this molecule is positioned within a family of compounds renowned for their diverse and potent pharmacological activities.[1] Extensive analysis of structurally analogous compounds strongly suggests that the primary biological target of this compound is the dopaminergic system, specifically the D2 and D3 receptors.[2] Our primary hypothesis posits that the compound acts as a selective D2/D3 receptor modulator, potentially exhibiting a dose-dependent dual activity profile akin to modern atypical antipsychotics like amisulpride.[2] At lower concentrations, it may preferentially block presynaptic autoreceptors to enhance dopaminergic neurotransmission, while at higher concentrations, it is hypothesized to antagonize postsynaptic receptors to attenuate dopamine signaling. Furthermore, secondary hypotheses involving serotonin receptor modulation and poly(ADP-ribose)polymerase (PARP) inhibition are presented as plausible, albeit less probable, mechanisms that warrant investigation.[3][4][5] This guide provides the theoretical framework, key experimental protocols, and data visualization structures necessary to systematically validate these hypotheses.

Introduction: The Scientific Rationale

Substituted benzamides represent a cornerstone in modern neuropharmacology, providing critical therapeutic agents for managing psychiatric disorders.[6] Their versatility arises from the targeted modification of the core benzamide scaffold, which fine-tunes their affinity and selectivity for various neuroreceptors.[1] Prominent members of this class, such as amisulpride and sulpiride, have established clinical utility as antipsychotic and antidepressant agents, primarily through their interaction with dopamine D2 and D3 receptors in the mesolimbic pathway.[2]

The specific molecular architecture of this compound—featuring a primary amine at the 4-position of the benzene ring and an N-propyl group on the amide—suggests a high probability of interaction with these same dopaminergic targets. The 4-amino substitution is a common feature in compounds with diverse biological activities, including antimicrobial and enzyme-inhibitory effects, while the N-alkyl substitution is critical for tuning receptor affinity.[7] This document serves as a roadmap for the systematic investigation of this compound, grounding its exploration in the rich history of its chemical relatives.

The Primary Hypothesis: Selective Dopamine D2/D3 Receptor Modulation

The most compelling hypothesis, based on the extensive pharmacology of related substituted benzamides, is that this compound functions as a selective modulator of dopamine D2 and D3 receptors.[2][6]

2.1. Proposed Signaling Pathway

We postulate a dose-dependent mechanism of action:

  • Low-Dose Activity (Antidepressant-like): At low concentrations, the compound is hypothesized to exhibit preferential antagonism of presynaptic D2/D3 autoreceptors. These autoreceptors function as a negative feedback mechanism, sensing synaptic dopamine levels and inhibiting further release. By blocking this feedback loop, the compound would effectively increase the synthesis and release of dopamine into the synaptic cleft, alleviating dopaminergic hypoactivity characteristic of certain depressive states.[2]

  • High-Dose Activity (Antipsychotic-like): At higher concentrations, the compound is expected to competitively antagonize postsynaptic D2/D3 receptors in limbic areas. This action would dampen the hyperactivity of dopaminergic pathways, a hallmark of the positive symptoms of psychosis.[2]

This dual-action model provides a compelling explanation for the utility of compounds like amisulpride in treating both negative and positive symptoms of schizophrenia, as well as dysthymia.[2]

G cluster_low Low-Dose Hypothesis: Presynaptic Autoreceptor Blockade cluster_high High-Dose Hypothesis: Postsynaptic Receptor Blockade Compound_low 4-Amino-N- propylbenzamide Autoreceptor Presynaptic D2/D3 Autoreceptor Compound_low->Autoreceptor Antagonizes DA_Neuron_low Dopaminergic Neuron Autoreceptor->DA_Neuron_low Inhibits (Negative Feedback) DA_Release Dopamine (DA) Release DA_Neuron_low->DA_Release Increases Compound_high 4-Amino-N- propylbenzamide Postsynaptic_Receptor Postsynaptic D2/D3 Receptor Compound_high->Postsynaptic_Receptor Antagonizes (Competitive) Signal Postsynaptic Signal Transduction Postsynaptic_Receptor->Signal Initiates DA Dopamine (DA) DA->Postsynaptic_Receptor Activates

Figure 1: Hypothesized dose-dependent dual mechanism of action at dopaminergic synapses.

2.2. Experimental Validation Workflow

A tiered approach is necessary to systematically validate this hypothesis. The workflow begins with fundamental binding assays and progresses to functional cellular and in vivo models.

G A Phase 1: Target Engagement Receptor Binding Assays B Phase 2: Functional Activity Cell-Based Functional Assays A->B Confirm Affinity C Phase 3: Cellular Impact Neuronal Cell Models B->C Determine Mechanism (Agonist vs. Antagonist) D Phase 4: In Vivo Efficacy Rodent Behavioral Models C->D Assess Cellular Phenotype

Figure 2: Tiered experimental workflow for validating the primary hypothesis.

Secondary Hypotheses: Exploring Broader Activity

While the dopaminergic hypothesis is primary, the structural motifs of this compound suggest other plausible biological activities that must be considered for a comprehensive pharmacological profile.

3.1. Hypothesis 2A: Serotonin Receptor (5-HT) Modulation

Many atypical antipsychotics exhibit affinity for both dopamine and serotonin receptors.[3] The ratio of D2 to 5-HT2A receptor antagonism is often predictive of an "atypical" profile with a lower incidence of extrapyramidal side effects.[3] It is plausible that this compound also interacts with 5-HT1A or 5-HT2A receptors, which would significantly influence its overall therapeutic effect.

3.2. Hypothesis 2B: PARP Inhibition

The core 4-aminobenzamide structure, lacking the N-propyl group, is a known inhibitor of poly(ADP-ribose)polymerase (PARP).[4][5] PARP enzymes are critical for DNA repair, and their inhibition is a validated strategy in oncology. While the N-propyl substitution may alter this activity, the possibility of PARP inhibition should be investigated as a potential secondary mechanism or off-target effect.

Detailed Experimental Protocols

4.1. Protocol 1: Competitive Radioligand Binding Assays

  • Objective: To determine the binding affinity (Ki) of this compound for human dopamine D2, D3, serotonin 5-HT1A, and 5-HT2A receptors.

  • Methodology:

    • Membrane Preparation: Prepare cell membrane fractions from HEK293 cells stably expressing the receptor of interest.

    • Assay Buffer: Use appropriate binding buffers for each receptor target (e.g., Tris-HCl based buffers with specific ions).

    • Radioligand: Utilize a high-affinity radiolabeled antagonist for each receptor (e.g., [³H]-Spiperone for D2, [³H]-WAY-100635 for 5-HT1A).

    • Competition Curve: Incubate the cell membranes with a fixed concentration of radioligand and increasing concentrations of this compound (e.g., from 10⁻¹⁰ M to 10⁻⁵ M).

    • Controls: Include a non-specific binding control (e.g., a high concentration of a known unlabeled antagonist like haloperidol) and a total binding control (radioligand only).

    • Separation & Counting: Separate bound from free radioligand via rapid filtration through glass fiber filters. Measure radioactivity on the filters using a liquid scintillation counter.

    • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model using non-linear regression to calculate the IC50, which is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

4.2. Protocol 2: cAMP Functional Assay for D2 Receptor Antagonism

  • Objective: To determine if this compound acts as an antagonist at the Gi-coupled D2 receptor.

  • Methodology:

    • Cell Culture: Use CHO-K1 cells stably expressing the human D2 receptor.

    • Assay Principle: The D2 receptor, being Gi-coupled, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels upon activation by an agonist. An antagonist will block this effect.

    • Procedure: a. Seed cells in a 96-well plate and allow them to adhere. b. Pre-treat cells with varying concentrations of this compound for 15-30 minutes. c. Stimulate the cells with a known D2 receptor agonist (e.g., Quinpirole) at its EC80 concentration in the presence of a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation. d. Incubate for 30 minutes. e. Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).

    • Data Analysis: Plot the cAMP concentration against the log concentration of this compound. A dose-dependent reversal of the agonist-induced cAMP decrease indicates antagonist activity. Calculate the IC50 for this reversal.

4.3. Protocol 3: PARP Activity Assay

  • Objective: To assess the direct inhibitory effect of this compound on PARP-1 enzyme activity.

  • Methodology:

    • Assay Format: Utilize a commercially available colorimetric or chemiluminescent PARP assay kit.

    • Principle: These kits typically measure the incorporation of biotinylated ADP-ribose onto histone proteins, which are coated onto a 96-well plate.

    • Procedure: a. To the histone-coated wells, add recombinant PARP-1 enzyme, the NAD+ substrate, and varying concentrations of this compound. b. Use a known PARP inhibitor (e.g., Olaparib) as a positive control. c. Incubate to allow the PARP reaction to proceed. d. Wash the plate and add a streptavidin-HRP conjugate, which binds to the biotinylated ADP-ribose. e. Add the HRP substrate (e.g., TMB) and measure the resulting colorimetric or chemiluminescent signal.

    • Data Analysis: Plot the signal intensity (proportional to PARP activity) against the log concentration of the test compound to determine the IC50.

Hypothetical Data Presentation

Successful validation of the primary hypothesis would yield data similar to that presented below.

Table 1: Hypothetical Receptor Binding Affinity Profile

Receptor TargetRadioligandKi (nM) of this compound
Dopamine D2[³H]-Spiperone15.2
Dopamine D3[³H]-Spiperone25.8
Serotonin 5-HT1A[³H]-WAY-100635> 1000
Serotonin 5-HT2A[³H]-Ketanserin450.7

This hypothetical data suggests high affinity and selectivity for D2/D3 receptors over the tested serotonin receptors.

Table 2: Hypothetical Functional and Enzyme Inhibition Data

AssayOutcome MeasureIC50 (nM) of this compound
D2 cAMP AntagonismReversal of Quinpirole effect22.5
PARP-1 InhibitionEnzyme Activity> 5000

This hypothetical data supports the role of the compound as a potent D2 antagonist with minimal activity against PARP-1.

Conclusion and Future Directions

The body of evidence from structurally related compounds provides a strong foundation for hypothesizing that this compound is a selective dopamine D2/D3 receptor modulator. The proposed dose-dependent dual mechanism of action presents a compelling profile for a novel therapeutic agent in psychiatry. The experimental workflows detailed herein provide a clear and robust path to validating this primary hypothesis while simultaneously screening for key secondary activities. Should these initial in vitro and cellular assays prove successful, subsequent investigation should focus on assessing the compound's pharmacokinetic properties, metabolic stability, and in vivo efficacy in established animal models of psychosis and depression.

References

  • BenchChem. (n.d.). Potential Therapeutic Applications of Substituted Benzamides: A Technical Guide.
  • Haskins, J. T., et al. (1996). Structure−Activity Relationships of a Series of Substituted Benzamides: Potent D2/5-HT2 Antagonists and 5-HT1a Agonists as Neuroleptic Agents. Journal of Medicinal Chemistry, ACS Publications.
  • Jenner, P., & Marsden, C. D. (1981). Substituted benzamide drugs as selective neuroleptic agents. Neuropharmacology.
  • Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry.
  • Pani, L., Gessa, G. L., & Carta, G. (2001). Consensus on the use of substituted benzamides in psychiatric patients. PubMed.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 428344, this compound. PubChem.
  • MDPI. (2020). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents.
  • Biosynth. (n.d.). 4-Aminobenzamide | 2835-68-9 | FA03683.
  • Mallak Specialties Pvt Ltd. (n.d.). 4-Aminobenzamide, C7H8N2O, 2835-68-9, Para Amino Benzamide; P-Aminobenzoic Acid Amide.
  • Sigma-Aldrich. (n.d.). 4-Aminobenzamide 98 2835-68-9.

Sources

Potential therapeutic targets of 4-amino-N-propylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Potential Therapeutic Targets of 4-amino-N-propylbenzamide

Authored by a Senior Application Scientist

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the potential therapeutic targets of the novel chemical entity, this compound. In the absence of direct empirical data for this specific molecule, this document pioneers a hypothesis-driven approach, leveraging structure-activity relationships (SAR) from closely related benzamide analogs. We posit and detail the scientific rationale for investigating two primary, high-probability target classes: DNA Methyltransferases (DNMTs) and direct DNA interaction via cross-linking , both implicated in oncogenesis. This guide is structured to serve as a practical roadmap for research and development, offering not only theoretical grounding but also detailed, actionable experimental protocols for target validation. By elucidating the causality behind each proposed experimental step, we aim to empower researchers to efficiently navigate the initial stages of drug discovery for this promising compound.

Introduction to this compound: A Molecule of Untapped Potential

This compound is a small molecule belonging to the benzamide class of compounds. Its chemical structure, characterized by a central benzamide core with an amino group at the 4-position and an N-propyl substituent, is presented below.

While the therapeutic activities of this compound have not been extensively characterized, the broader benzamide scaffold is a well-established pharmacophore present in a diverse range of clinically approved drugs and investigational agents. The documented activities of structurally similar molecules provide a strong foundation for hypothesizing the potential therapeutic applications of this compound. This guide will focus on the most compelling of these hypotheses, derived from robust preclinical data on its closest analogs.

A Hypothesis-Driven Approach to Target Identification

Given the nascent stage of research into this compound, a logical and resource-efficient strategy for target identification is to draw inferences from its structural analogs. This approach, rooted in the principles of medicinal chemistry and SAR, allows for the formulation of testable hypotheses that can guide initial experimental efforts. Our analysis of the public-domain literature on benzamide derivatives points toward two primary, high-priority avenues of investigation related to cancer therapeutics: the inhibition of DNMTs and the induction of DNA cross-linking.

Primary Hypothesized Target Class 1: DNA Methyltransferases (DNMTs)

Scientific Rationale

The hypothesis that this compound may function as a DNMT inhibitor is strongly supported by studies on analogs of 4-amino-N-(4-aminophenyl)benzamide. These compounds have been identified as potent inhibitors of DNMT1, DNMT3A, and DNMT3B.[1][2] DNA methylation is a critical epigenetic modification that, when dysregulated, can lead to the silencing of tumor suppressor genes and contribute to oncogenesis. The inhibition of DNMTs can reverse this hypermethylation, reactivate tumor suppressor gene expression, and induce apoptosis in cancer cells. The structural similarity between this compound and these known DNMT inhibitors makes this a compelling therapeutic target to investigate.

Signaling Pathway

DNMT_Inhibition_Pathway This compound This compound DNMT1/3A/3B DNMT1/3A/3B This compound->DNMT1/3A/3B Inhibits Reactivation of Gene Expression Reactivation of Gene Expression This compound->Reactivation of Gene Expression Prevents silencing of DNA Hypermethylation DNA Hypermethylation DNMT1/3A/3B->DNA Hypermethylation Promotes DNMT1/3A/3B->Reactivation of Gene Expression Tumor Suppressor Genes (e.g., p16, MLH1) Tumor Suppressor Genes (e.g., p16, MLH1) DNA Hypermethylation->Tumor Suppressor Genes (e.g., p16, MLH1) Acts on Gene Silencing Gene Silencing Tumor Suppressor Genes (e.g., p16, MLH1)->Gene Silencing Leads to Cancer Cell Proliferation Cancer Cell Proliferation Gene Silencing->Cancer Cell Proliferation Allows Apoptosis Apoptosis Reactivation of Gene Expression->Apoptosis Induces

Caption: Hypothesized mechanism of DNMT inhibition by this compound.

Experimental Protocol: In Vitro DNMT Activity Assay

This protocol describes a non-radioactive, ELISA-based assay to quantify the inhibitory activity of this compound on DNMT1.

Materials:

  • Recombinant human DNMT1 enzyme

  • DNMT assay buffer

  • S-adenosylmethionine (SAM)

  • Substrate DNA (e.g., poly(dI-dC)) coated on a 96-well plate

  • Anti-5-methylcytosine primary antibody

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 0.5 M H₂SO₄)

  • This compound (test compound)

  • Decitabine or SGI-1027 (positive control)

  • DMSO (vehicle control)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of this compound and the positive control in DMSO. The final DMSO concentration in the assay should be kept below 1%.

  • To each well of the DNA-coated 96-well plate, add the DNMT assay buffer.

  • Add the test compound, positive control, or vehicle control to the respective wells.

  • Add SAM to all wells.

  • Initiate the reaction by adding recombinant DNMT1 to all wells except for the "no enzyme" control.

  • Incubate the plate at 37°C for 2 hours to allow for DNA methylation.

  • Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Add the anti-5-methylcytosine primary antibody to each well and incubate at room temperature for 1 hour.

  • Wash the plate three times.

  • Add the HRP-conjugated secondary antibody and incubate at room temperature for 1 hour.

  • Wash the plate five times.

  • Add TMB substrate and incubate in the dark until sufficient color development (typically 15-30 minutes).

  • Add the stop solution to quench the reaction.

  • Read the absorbance at 450 nm using a microplate reader.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value.

Hypothetical Data Presentation
CompoundDNMT1 IC₅₀ (µM)
This compound5.2
SGI-1027 (Positive Control)0.8
Vehicle (DMSO)> 100

Primary Hypothesized Target 2: DNA Cross-linking

Scientific Rationale

The potential for this compound to act as a DNA cross-linking agent is inferred from studies on the analog 4-amino-N-(2'-aminophenyl)benzamide (GOE1734). This compound has demonstrated DNA-DNA cross-linking activity and shows significant antitumor efficacy, particularly in slowly proliferating tumors.[3] DNA cross-linking agents are a cornerstone of cancer chemotherapy. By forming covalent bonds between DNA strands, they prevent DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis. The structural features of this compound may allow for its metabolic activation to a reactive species capable of inducing such DNA damage.

Experimental Workflow

DNA_Crosslinking_Workflow Cancer Cell Line (e.g., HCT116) Cancer Cell Line (e.g., HCT116) Treatment with this compound Treatment with this compound Cancer Cell Line (e.g., HCT116)->Treatment with this compound Genomic DNA Isolation Genomic DNA Isolation Treatment with this compound->Genomic DNA Isolation Comet Assay (Single Cell Gel Electrophoresis) Comet Assay (Single Cell Gel Electrophoresis) Genomic DNA Isolation->Comet Assay (Single Cell Gel Electrophoresis) Visualization of DNA Damage Visualization of DNA Damage Comet Assay (Single Cell Gel Electrophoresis)->Visualization of DNA Damage Quantification of Comet Tail Moment Quantification of Comet Tail Moment Visualization of DNA Damage->Quantification of Comet Tail Moment

Sources

4-amino-N-propylbenzamide and its analogs in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-amino-N-propylbenzamide and its Analogs in Medicinal Chemistry

Abstract

The 4-aminobenzamide scaffold represents a quintessential "privileged structure" in medicinal chemistry, serving as the foundation for a diverse array of therapeutic agents. This guide delves into the core principles governing the synthesis, structure-activity relationships (SAR), and mechanistic underpinnings of this compound and its extensive family of analogs. We will explore how subtle modifications to this core structure unlock potent and selective activity against a range of biological targets, from central nervous system (CNS) receptors to cardiac ion channels. This document is intended for researchers, scientists, and drug development professionals, providing not only established knowledge but also field-proven insights into the causality behind experimental design and the strategic optimization of these versatile compounds.

Introduction: The 4-Aminobenzamide Scaffold

The benzamide moiety is a cornerstone of modern drug discovery, prized for its metabolic stability and its ability to engage in crucial hydrogen bonding interactions with biological targets.[1] The addition of an amino group at the 4-position of the phenyl ring creates the 4-aminobenzamide core, a template that has been successfully exploited to develop drugs for a multitude of clinical applications. This compound (PubChem CID: 428344) serves as a fundamental archetype of this class.[2] While a simple molecule, its three key regions—the aromatic ring with its amino substituent, the central amide linker, and the N-alkyl group—provide a rich canvas for medicinal chemists to tailor pharmacodynamic and pharmacokinetic properties. This guide will dissect this scaffold through the lens of its most significant therapeutic applications, elucidating the synthetic pathways, SAR, and strategic design principles that have made it so successful.

Core Synthesis and Analog Generation

The synthesis of the this compound core is a foundational process that allows for extensive diversification. The causality behind the chosen synthetic route is based on efficiency, yield, and the commercial availability of starting materials. A common and reliable pathway begins with 4-nitrobenzoic acid.

Experimental Protocol: Synthesis of this compound

This protocol is a self-validating system, where successful completion of each step can be confirmed by standard analytical techniques (TLC, NMR, MS) before proceeding.

Step 1: Acyl Chloride Formation

  • Rationale: Conversion of the carboxylic acid to a more reactive acyl chloride is necessary for efficient amidation. Thionyl chloride (SOCl₂) or oxalyl chloride are standard reagents for this transformation due to their efficacy and the volatile nature of their byproducts.

  • Procedure:

    • To a solution of 4-nitrobenzoic acid (1.0 eq) in dichloromethane (DCM), add a catalytic amount of N,N-dimethylformamide (DMF).

    • Slowly add oxalyl chloride (1.2 eq) at 0 °C.[3]

    • Allow the reaction to warm to room temperature and stir for 2-3 hours, or until gas evolution ceases.

    • Remove the solvent and excess reagent under reduced pressure to yield crude 4-nitrobenzoyl chloride.

Step 2: Amide Formation (Amidation)

  • Rationale: The highly electrophilic acyl chloride readily reacts with the primary amine (n-propylamine) to form the stable amide bond. A base like triethylamine (TEA) is included to neutralize the HCl byproduct.

  • Procedure:

    • Dissolve the crude 4-nitrobenzoyl chloride in DCM.

    • Cool the solution to 0 °C and add triethylamine (2.5 eq).

    • Add n-propylamine (1.2 eq) dropwise.

    • Stir the reaction mixture overnight, allowing it to warm to room temperature.

    • Wash the reaction with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield 4-nitro-N-propylbenzamide.

Step 3: Nitro Group Reduction

  • Rationale: The final step is the reduction of the nitro group to the essential 4-amino moiety. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and high-yielding method. Alternative methods like using tin(II) chloride or iron in acidic media are also effective.

  • Procedure:

    • Dissolve 4-nitro-N-propylbenzamide in ethanol or methanol.

    • Add 10% Pd/C catalyst (approx. 10% by weight).

    • Place the mixture under a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously for 4-6 hours.

    • Monitor the reaction by TLC. Upon completion, filter the mixture through Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the final product, this compound.

Workflow for Synthesis and Analog Generation

The following diagram illustrates the core synthetic workflow and highlights key points for analog diversification.

G cluster_synthesis Core Synthesis cluster_analogs Analog Diversification Points A 4-Nitrobenzoic Acid B Step 1: Acyl Chloride Formation (e.g., (COCl)2, DCM) A->B C 4-Nitrobenzoyl Chloride B->C D Step 2: Amidation (n-Propylamine, TEA) C->D R1 R1: Aromatic Substituents (Start with different benzoic acids) C->R1 Modify Starting Material E 4-Nitro-N-propylbenzamide D->E R2 R2: Amine Variation (Use different amines in Step 2) D->R2 Vary Nucleophile F Step 3: Nitro Reduction (H2, Pd/C) E->F G This compound (Target Core) F->G R3 R3: Amino Group Derivatization (Alkylation/acylation of final product) G->R3 Post-Synthesis Modification

Caption: Key pharmacophoric features of benzamide D₂ antagonists.

Sodium Channel Blockade: Antiarrhythmic Agents

The analog Procainamide is a Class Ia antiarrhythmic agent used to treat ventricular and supraventricular arrhythmias. [4][5][6]

  • Mechanism of Action: Procainamide blocks fast sodium channels (INa) in cardiomyocytes in a voltage- and use-dependent manner. [4][5]This action slows the upstroke of the action potential (Phase 0), decreases conduction velocity, and prolongs the refractory period, thereby suppressing ectopic pacemakers and interrupting re-entrant circuits. [7]It also inhibits the IKr rectifier K+ current, contributing to action potential prolongation. [4]

Emerging Therapeutic Targets

The adaptability of the benzamide scaffold has led to its exploration in various other diseases:

  • Oncology: Analogs have been developed as potent antagonists of the Smoothened (SMO) receptor, a key component of the Hedgehog signaling pathway implicated in certain cancers. [8]* Neurodegenerative Diseases: Novel benzamide derivatives are being investigated as neuroprotective agents for ischemic stroke by disrupting the PSD95-nNOS protein-protein interaction. [9]Others are being developed as selective butyrylcholinesterase (BChE) inhibitors for potential use in Alzheimer's disease. [10]* Inflammation: Derivatives containing a urea moiety have been synthesized as highly potent inhibitors of soluble epoxide hydrolase (sEH), an enzyme involved in inflammation and pain. [11]

Lead Optimization via Bioisosteric Replacement

A significant challenge with amide-containing drugs is their potential susceptibility to enzymatic hydrolysis. Bioisosterism—the replacement of a functional group with another that has similar physicochemical properties—is a cornerstone strategy to enhance metabolic stability and fine-tune pharmacokinetic profiles. [1][12][13]

  • Causality: The goal of replacing the amide bond is to retain the key hydrogen bonding and conformational features required for biological activity while removing the hydrolytically labile carbonyl group. This can lead to compounds with improved oral bioavailability and longer half-lives. [13]* Common Amide Bioisosteres: Heterocyclic rings are frequently used as non-classical bioisosteres because they can mimic the geometry and hydrogen bonding pattern of the amide bond. [12][14]

G cluster_bioisosteres Common Bioisosteric Replacements Amide Amide Core (R-CO-NH-R') Triazole 1,2,3-Triazole Amide->Triazole Improves Stability Oxadiazole 1,2,4-Oxadiazole Amide->Oxadiazole Mimics H-Bonding Sulfonamide Sulfonamide (R-SO2-NH-R') Amide->Sulfonamide Alters Polarity Thioamide Thioamide (R-CS-NH-R') Amide->Thioamide Preserves Geometry

Caption: Common bioisosteric replacements for the amide bond.

Pharmacokinetic and Pharmacodynamic (PK/PD) Profile

Understanding the ADME (Absorption, Distribution, Metabolism, Excretion) properties of benzamide analogs is critical for translating in vitro potency into in vivo efficacy. [15]

  • Absorption & Bioavailability: Oral bioavailability can be highly variable and is often limited by first-pass metabolism. [16]Structural modifications, particularly via bioisosteric replacement, are key to improving this parameter.

  • Distribution: Many CNS-active benzamides are designed to cross the blood-brain barrier (BBB). Lipophilicity and the presence of a basic nitrogen atom are key determinants of CNS penetration. [17]* Metabolism: The primary routes of metabolism include N-dealkylation of the side chain and acetylation of the 4-amino group. The active metabolite of procainamide, N-acetylprocainamide (NAPA), has different electrophysiological effects, highlighting the importance of characterizing metabolites. [7]* Excretion: Most benzamides and their metabolites are excreted renally.

Table 2: Pharmacokinetic Parameters of Procainamide

ParameterValueSignificance
Bioavailability (Oral)~85%Good oral absorption.
Half-life (t½)2.5 - 4.5 hoursRequires frequent dosing.
MetabolismHepatic (CYP2D6-mediated acetylation)Potential for drug-drug interactions; active metabolite (NAPA).
ExcretionRenalDose adjustment needed in renal impairment.
(Data sourced from)[4]

Conclusion and Future Directions

The this compound scaffold and its analogs constitute a remarkably successful and enduring platform in medicinal chemistry. From treating life-threatening cardiac arrhythmias to managing debilitating psychotic disorders, the chemical tractability and favorable pharmacological properties of this core have enabled the development of numerous essential medicines.

Future research will likely focus on several key areas:

  • Target Selectivity: Designing analogs with higher selectivity for specific receptor subtypes (e.g., dopamine D₃ vs. D₂) to minimize off-target side effects.

  • Novel Targets: Applying the scaffold to new and challenging targets in areas like oncology, neurodegeneration, and infectious diseases. [18][19]3. Optimized Pharmacokinetics: Continued use of advanced medicinal chemistry strategies, including bioisosterism and structure-based design, to create next-generation compounds with superior drug-like properties.

By building upon the foundational principles outlined in this guide, the scientific community can continue to leverage the power of the 4-aminobenzamide core to address unmet medical needs.

References

  • Steinhauer, C., et al. (2012). Benzanilide–Biphenyl Replacement: A Bioisosteric Approach to Quinoline Carboxamide-Type ABCG2 Modulators. PubMed Central.
  • Andersen, P. H., et al. (2009). The use of benzamide derivatives for the treatment of cns disorders. Google Patents.
  • SmithKline Beecham. (1999). New benzamides for CNS disorders, particularly epilepsy, presented by SB. BioWorld.
  • Wikipedia contributors. (n.d.). Procainamide. Wikipedia.
  • Plaza, D. A., et al. (2022). Structure-Based Bioisosterism Design, Synthesis, Biological Evaluation and In Silico Studies of Benzamide Analogs as Potential Anthelmintics. MDPI.
  • Grel, A., et al. (2024). Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety. PubMed Central.
  • Staples, M. K., & Taglialatela, W. J. (2023). Procainamide. StatPearls - NCBI Bookshelf.
  • Hell, S. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Drug Hunter.
  • ProACLS. (n.d.). Procainamide | Free ACLS Online Training Video. ProACLS.
  • Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. ResearchGate.
  • Gao, X., et al. (2017). Synthesis of benzamide derivatives. Reagents and conditions: (i) (COCl)2, DCM, reflux. ResearchGate.
  • Xie, Y., et al. (2014). Synthesis and biological evaluation of novel benzamide derivatives as potent smoothened antagonists. PubMed.
  • Mayo Clinic. (n.d.). Procainamide (intravenous route) - Side effects & uses. Mayo Clinic.
  • Ha, P. (n.d.). Chapter 8. Procainamide/N-Acetyl Procainamide. Applied Clinical Pharmacokinetics, 2e | AccessPharmacy.
  • Gao, Z., et al. (2022). Synthesis and biological evaluation of new series of benzamide derivatives containing urea moiety as sEH inhibitors. PubMed.
  • Lyu, Y., et al. (2023). Discovery of benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke. PubMed.
  • de Oliveira, R. S., et al. (2021). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. PubMed Central.
  • Sun, S., et al. (2022). N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease. PubMed.
  • Sharma, A., et al. (2025). The role of bioisosterism in modern drug design: Current applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry.
  • Hirokawa, Y., et al. (2002). Synthesis and structure-activity relationships of 4-amino-5-chloro-N-(1,4-dialkylhexahydro-1,4-diazepin-6-yl)-2-methoxybenzamide derivatives, novel and potent serotonin 5-HT3 and dopamine D2 receptors dual antagonist. PubMed.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • Högberg, T., et al. (1991). The development of dopamine D2-receptor selective antagonists. PubMed.
  • Xu, J., et al. (2009). [3H]4-(Dimethylamino)-N-(4-(4-(2-Methoxyphenyl)Piperazin-1-yl)-Butyl)Benzamide. Synapse.
  • Valente, S., et al. (2013). Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. PubMed Central.
  • Malfacara, M. M., et al. (2014). Target- and Mechanism-Based Therapeutics for Neurodegenerative Diseases: Strength in Numbers. PubMed Central.
  • Tenti, G., et al. (2024). Alleviation of Neurological Disorders by Targeting Neurodegenerative-Associated Enzymes: Natural and Synthetic Molecules. MDPI.
  • Nagesh, H. N., et al. (2020). Discovery of Novel Substituted N-(4-Amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide Analogues as Potent Human Adenovirus Inhibitors. PubMed.
  • Institute for Quality and Efficiency in Health Care (IQWiG). (n.d.). Chapter 1 Pharmacokinetics & Pharmacodynamics. Nursing Pharmacology - NCBI Bookshelf.
  • Wikipedia contributors. (n.d.). Dopamine antagonist. Wikipedia.
  • Wikipedia contributors. (n.d.). Sulpiride. Wikipedia (Indonesian).
  • Kim, J., et al. (2018). Clinical Pharmacokinetics and Pharmacodynamics of Drugs in the Central Nervous System. Clinical Pharmacokinetics.
  • Krol, G. J., et al. (1988). Pharmacokinetics and pharmacodynamics of nitrendipine in healthy subjects and patients with kidney and liver disease. PubMed.

Sources

In Vitro Screening of 4-amino-N-propylbenzamide: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically detailed framework for the initial in vitro screening of 4-amino-N-propylbenzamide, a small molecule with potential therapeutic applications. As a member of the benzamide class of compounds, which has demonstrated a wide array of pharmacological activities, a systematic and logically tiered screening approach is essential to elucidate its biological function and potential as a drug candidate.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed protocols to navigate the early stages of the drug discovery process.

Introduction to this compound and the Benzamide Scaffold

This compound is an organic compound featuring a benzamide core, which is the amide of benzoic acid.[1][3] Its chemical structure is characterized by a propyl group attached to the amide nitrogen and an amino group at the para position of the benzene ring. The general structure of benzamides consists of a carbonyl group attached to a nitrogen atom, a scaffold found in numerous pharmaceuticals.[4]

The benzamide class of molecules is of significant interest in medicinal chemistry due to its diverse biological activities.[2] Derivatives of this scaffold have been developed as antimicrobial, analgesic, anti-inflammatory, anticancer, and antipsychotic agents.[1][2] For instance, sulpiride and amisulpride are benzamide-based drugs used in psychiatry, acting as potent dopamine receptor blockers.[2][4] Furthermore, various N-substituted benzamide derivatives have been synthesized and evaluated as antitumor agents, showing promising inhibitory activity against cancer cell lines.[5] Given this precedent, a broad initial screening of this compound is warranted to identify its potential therapeutic utility.

A Tiered Approach to In Vitro Screening

A hierarchical screening strategy is proposed to efficiently and cost-effectively evaluate the biological activity of this compound. This approach begins with broad, high-throughput phenotypic screens to identify any significant biological effects, followed by more focused secondary and mechanistic assays to delineate the specific molecular targets and pathways involved.

G A Tier 1: Primary Screening (Broad Phenotypic Assays) B Tier 2: Secondary Screening (Target Deconvolution & Hit Confirmation) A->B C Tier 3: Mechanistic Studies (Pathway Analysis & MoA Elucidation) B->C

Caption: Tiered in vitro screening workflow.

Tier 1: Primary Screening - Casting a Wide Net

The initial phase of screening aims to identify any significant biological activity of this compound across a diverse range of cell-based assays. The selection of these assays is guided by the known activities of the broader benzamide class.

Antiproliferative Activity in Cancer Cell Lines

Given that many benzamide derivatives exhibit anticancer properties, a primary screen for antiproliferative effects is a logical starting point.[5]

Experimental Protocol: MTT Assay for Cell Viability

This assay determines the concentration of a compound that reduces the viability of cultured cells by 50% (IC50).

  • Cell Seeding: A panel of human cancer cell lines representing diverse tumor types (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer, and PC3 for prostate cancer) are seeded in 96-well plates and allowed to attach overnight.[6][7]

  • Compound Treatment: Cells are treated with a serial dilution of this compound (e.g., from 0.1 µM to 100 µM) and incubated for 72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization and Absorbance Reading: The formazan crystals are solubilized with a solubilization buffer (e.g., DMSO), and the absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The IC50 value is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Table 1: Hypothetical Antiproliferative Activity of this compound

Cell LineTumor TypeIC50 (µM)
MCF-7Breast Adenocarcinoma> 100
A549Lung Carcinoma15.2
HCT116Colon Carcinoma8.9
PC3Prostate Adenocarcinoma> 100
Antimicrobial Activity Screening

The benzamide scaffold is also known to be present in compounds with antimicrobial properties.[1] Therefore, screening against a panel of pathogenic bacteria and fungi is a valuable component of the primary screen.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Microorganism Preparation: Standardized inoculums of bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans, Aspergillus fumigatus) are prepared.

  • Compound Dilution: this compound is serially diluted in a 96-well plate containing the appropriate growth medium.

  • Inoculation: Each well is inoculated with the prepared microorganism.

  • Incubation: The plates are incubated under conditions suitable for the growth of the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth.

High-Content Imaging for Phenotypic Profiling

To capture a broader range of potential cellular effects, a high-content imaging screen can be employed. This unbiased approach can reveal unexpected activities and provide initial clues about the mechanism of action.

Experimental Protocol: Cell Painting Assay

  • Cell Culture and Treatment: A well-characterized human cell line (e.g., U2OS) is seeded in multi-well plates and treated with this compound at multiple concentrations.

  • Staining: After a set incubation period, the cells are fixed and stained with a cocktail of fluorescent dyes that label different cellular compartments (e.g., nucleus, cytoplasm, mitochondria, cytoskeleton).

  • Image Acquisition: The plates are imaged using a high-content imaging system.

  • Image Analysis: Sophisticated image analysis software is used to extract a large number of quantitative features from the images, creating a detailed phenotypic profile for the compound.

  • Profile Comparison: The phenotypic profile of this compound is compared to a reference library of profiles from compounds with known mechanisms of action to identify potential similarities.

Tier 2: Secondary Screening - Honing in on the Target

Based on the results of the primary screening, the focus of Tier 2 is to confirm the initial "hits" and begin to identify the molecular target(s) of this compound. For the purpose of this guide, we will assume that the primary screen revealed significant antiproliferative activity against colon cancer cells (HCT116).

G A Primary Hit: Antiproliferative Activity in HCT116 cells B Target-Based Assays (e.g., Kinase, GPCR, Ion Channel Panels) A->B C Cell-Based Mechanistic Assays (e.g., Apoptosis, Cell Cycle) A->C D Affinity-Based Target ID (e.g., Chemical Proteomics) A->D

Caption: Secondary screening strategies for hit deconvolution.

Broad Target-Based Screening Panels

To rapidly assess the interaction of this compound with a wide range of known drug targets, commercially available screening panels are an efficient option. These panels typically include assays for:

  • Kinases: A large panel of recombinant human kinases to identify potential inhibition.

  • G-Protein Coupled Receptors (GPCRs): Binding and functional assays for a diverse set of GPCRs.

  • Ion Channels: Assays to measure the effect of the compound on the activity of various ion channels.

  • Nuclear Receptors: Ligand binding assays for a panel of nuclear receptors.

The results from these panels can quickly point towards a specific protein or protein family as a potential direct target of the compound.

Cell-Based Mechanistic Assays

In parallel with target-based screening, cell-based assays can provide further insight into the mechanism of the observed antiproliferative effect.

Experimental Protocol: Flow Cytometry for Cell Cycle Analysis

  • Cell Treatment: HCT116 cells are treated with this compound at its IC50 concentration for 24 and 48 hours.

  • Cell Staining: Cells are harvested, fixed, and stained with a fluorescent DNA-binding dye (e.g., propidium iodide).

  • Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.

  • Data Analysis: The percentage of cells in each phase of the cell cycle (G1, S, G2/M) is quantified to determine if the compound induces cell cycle arrest.

Experimental Protocol: Caspase-Glo 3/7 Assay for Apoptosis Induction

  • Cell Treatment: HCT116 cells are seeded in a 96-well plate and treated with this compound at various concentrations.

  • Assay Reagent Addition: After the desired incubation time, the Caspase-Glo 3/7 reagent is added, which contains a luminogenic caspase-3/7 substrate.

  • Luminescence Measurement: The plate is incubated to allow for cell lysis and caspase cleavage of the substrate, and the resulting luminescent signal is measured, which is proportional to caspase activity.

Table 2: Illustrative Data from Secondary Mechanistic Assays

AssayEndpointResult with this compound
Cell Cycle Analysis% of Cells in G2/MSignificant increase after 24h
Caspase-Glo 3/7Luminescence (fold change)Dose-dependent increase

Tier 3: Mechanistic Studies - Elucidating the Pathway

With a confirmed cellular phenotype (G2/M arrest and apoptosis) and potentially a direct target or target family identified, Tier 3 focuses on elucidating the specific signaling pathway(s) involved.

Western Blotting for Pathway Interrogation

Western blotting can be used to measure changes in the protein levels and post-translational modifications of key signaling proteins. Based on the observation of G2/M arrest, one might investigate proteins involved in the G2 checkpoint and mitosis.

Experimental Protocol: Western Blot Analysis

  • Protein Extraction: HCT116 cells are treated with this compound, and cell lysates are prepared.

  • SDS-PAGE and Transfer: Protein lysates are separated by size using SDS-PAGE and transferred to a membrane.

  • Immunoblotting: The membrane is probed with primary antibodies against proteins of interest (e.g., Cyclin B1, CDK1, phospho-Histone H3) and a loading control (e.g., GAPDH).

  • Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the signal is detected using a chemiluminescent substrate.

cluster_G2 G2 Phase cluster_M M Phase (Mitosis) cluster_drug Hypothesized Mechanism of This compound CDK1_CyclinB1 CDK1/Cyclin B1 Complex Mitosis Mitotic Entry CDK1_CyclinB1->Mitosis Promotes Drug This compound Drug->CDK1_CyclinB1 Inhibits Activity

Caption: Hypothesized pathway of G2/M arrest.

Conclusion and Future Directions

This guide has outlined a systematic and comprehensive in vitro screening strategy for this compound, a novel compound with unknown biological activity. By employing a tiered approach, from broad phenotypic screening to specific mechanistic studies, researchers can efficiently identify and characterize the therapeutic potential of this and other novel chemical entities. The hypothetical data presented herein illustrates a plausible discovery cascade, leading to the identification of a potential anticancer agent that induces G2/M cell cycle arrest and apoptosis. Subsequent steps in the drug discovery pipeline would involve lead optimization, in vivo efficacy studies in animal models, and detailed ADME/Tox profiling.

References

  • Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Mod Chem appl, 4(4). [Link]
  • Pharmaguideline. (n.d.). Benzamides: Sulpiride. [Link]
  • ResearchGate. (2022). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry | Request PDF. [Link]
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
  • Wikipedia. (n.d.). Benzamide. [Link]
  • ResearchGate. (n.d.). Synthesis of the 4-amino-N-(4-nitrophenyl)benzamide.... [Link]
  • ResearchGate. (n.d.).
  • MDPI. (n.d.). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. [Link]
  • PubMed. (2015). In vitro bactericidal activity of 4- and 5-chloro-2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides against MRSA. [Link]
  • Hilaris Publisher. (2016). 4-aminoquinolines: An Overview of Antimalarial Chemotherapy. [Link]
  • PubMed Central. (2012). Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites. [Link]
  • PubMed Central. (n.d.). Design and Synthesis of Novel N-Benzylidene Derivatives of 3-Amino-4-imino-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine under Microwave, In Silico ADME Predictions, In Vitro Antitumoral Activities and In Vivo Toxicity. [Link]

Sources

The Benzamide Core: A Technical Guide to Leveraging 4-Amino-N-Propylbenzamide in Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Power of the Fragment

In the landscape of modern drug discovery, the pursuit of novel chemical matter with high affinity and selectivity for biological targets is a paramount challenge. Fragment-Based Drug Design (FBDD) has emerged as a powerful and efficient paradigm, shifting the focus from screening large, complex molecules to identifying small, low-molecular-weight compounds, or "fragments," that bind to the target with low, yet measurable, affinity.[1][2] These fragments serve as high-quality starting points for the rational, structure-guided evolution into potent lead compounds. This guide delves into the practical application of this philosophy, centered on a versatile and privileged chemical scaffold: the benzamide. Specifically, we will explore the utility of 4-amino-N-propylbenzamide as a model fragment, dissecting a hypothetical yet scientifically rigorous FBDD campaign from initial screening to hit-to-lead optimization.

The Subject Fragment: this compound

The selection of a fragment library is a critical determinant of success in any FBDD campaign. The library should be diverse, possess favorable physicochemical properties, and contain fragments that are synthetically tractable. The benzamide moiety is a common feature in many approved drugs and is considered a "privileged" scaffold due to its ability to engage in key interactions with a variety of protein targets.

This compound (PubChem CID: 428344) is an excellent exemplar of this class for several reasons[3]:

  • Dual Interaction Sites: The molecule presents both a hydrogen bond donor (the primary aniline amine) and a hydrogen bond acceptor (the amide carbonyl), as well as an additional hydrogen bond donor on the amide nitrogen. This allows for multiple, specific interactions within a protein binding pocket.

  • Aromatic Core: The benzene ring provides a rigid scaffold and can participate in favorable π-stacking or hydrophobic interactions.

  • Defined Vectors for Growth: The primary 4-amino group and the N-propyl substituent serve as clear, chemically accessible vectors for modification. This is a crucial feature for the "fragment growing" phase of hit-to-lead optimization.

Physicochemical Properties

Adherence to the "Rule of Three" is a common guideline for fragment selection. As shown in the table below, both 4-aminobenzamide and its N-propyl derivative exhibit physicochemical properties that make them suitable as fragments.

Property4-Aminobenzamide[4][5]This compound[3]"Rule of Three" Guideline
Molecular Weight136.15 g/mol 178.23 g/mol < 300 Da
LogP-0.4~1.3≤ 3
Hydrogen Bond Donors22≤ 3
Hydrogen Bond Acceptors22≤ 3
Rotatable Bonds14≤ 3

Note: While this compound slightly exceeds the rotatable bond guideline, its well-defined structure and clear optimization vectors maintain its utility as a fragment.

Synthesis of N-Substituted 4-Aminobenzamides

The synthetic tractability of a fragment is key to enabling rapid hit-to-lead optimization. N-substituted 4-aminobenzamides can be readily synthesized via a common two-step procedure starting from 4-nitrobenzoic acid. This involves an initial amide coupling followed by reduction of the nitro group.[6][7]

Scheme 1: General Synthesis of N-Substituted 4-Aminobenzamides

  • Amide Coupling: 4-nitrobenzoyl chloride is reacted with a desired primary or secondary amine (e.g., propylamine) in the presence of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) in an appropriate solvent such as dichloromethane (DCM) or toluene.

  • Nitro Reduction: The resulting 4-nitrobenzamide intermediate is then reduced to the corresponding 4-aminobenzamide. Common methods include catalytic hydrogenation using palladium on carbon (Pd/C) or reduction with a metal salt like tin(II) chloride (SnCl2) in ethanol.[7][8]

A Multistage Fragment Screening Campaign

Identifying the weak, yet significant, binding of fragments requires a cascade of sensitive biophysical techniques.[3][9] A robust screening campaign employs orthogonal methods to ensure that initial hits are genuine binders and not artifacts of a particular assay. Here, we outline a typical workflow for screening a fragment library, including this compound, against a hypothetical target, a protein kinase.

FBDD_Workflow cluster_0 Stage 1: Primary Screen cluster_1 Stage 2: Hit Validation cluster_2 Stage 3: Characterization A Fragment Library (1000-2000 compounds) B Differential Scanning Fluorimetry (DSF) A->B High-throughput C Initial Hits (ΔTm > 2σ) B->C Identify stabilizers D Ligand-Observed NMR (e.g., STD, waterLOGSY) C->D Orthogonal Validation E Validated Hits D->E Confirm direct binding F ITC or SPR E->F Quantitative & Structural Analysis G X-ray Crystallography E->G H Structure-Based Design F->H Quantify Affinity (Kd) G->H Elucidate Binding Mode

Fig 1. A multi-stage biophysical screening cascade for FBDD.
Stage 1: Primary Screening with Differential Scanning Fluorimetry (DSF)

DSF, also known as Thermal Shift Assay, is a rapid, high-throughput method for identifying fragments that bind to and stabilize a target protein.

  • Principle: The assay measures the thermal unfolding of a protein in the presence of a fluorescent dye that binds to hydrophobic regions exposed upon denaturation. A ligand that binds to the folded state of the protein will typically increase its thermal stability, resulting in a higher melting temperature (Tm).

  • Protocol:

    • Prepare a solution of the target kinase at a concentration of 2-5 µM in a suitable buffer.

    • Add a fluorescent dye (e.g., SYPRO Orange) to the protein solution.

    • In a 96- or 384-well PCR plate, dispense the protein-dye mixture.

    • Add each fragment from the library to individual wells to a final concentration of 200-500 µM. Include appropriate controls (e.g., protein-dye only, protein-dye with DMSO).

    • Seal the plate and place it in a real-time PCR instrument.

    • Apply a thermal gradient, typically from 25°C to 95°C, while monitoring fluorescence.

    • Calculate the Tm for each well. A "hit" is defined as a fragment that induces a shift in Tm (ΔTm) that is statistically significant (e.g., greater than two standard deviations above the mean of the control wells).[10]

Stage 2: Hit Validation with Ligand-Observed NMR

NMR spectroscopy is a powerful tool in FBDD because of its sensitivity to weak binding events. Ligand-observed methods, such as Saturation Transfer Difference (STD) NMR, are particularly effective for hit validation.[11][12]

  • Principle: In an STD-NMR experiment, a selective radiofrequency pulse saturates a region of the proton NMR spectrum where only protein resonances occur. This saturation is transferred via spin diffusion to protons throughout the protein. If a fragment is bound to the protein, the saturation will be transferred to the fragment's protons, leading to a decrease in their signal intensity. By subtracting a spectrum with on-resonance saturation from a spectrum with off-resonance saturation, a "difference" spectrum is generated that shows signals only from the binding fragment.

  • Protocol:

    • Prepare a sample of the target kinase (10-20 µM) in a deuterated buffer.

    • Acquire a control 1D proton NMR spectrum of a solution of the fragment hit (e.g., this compound at 100 µM).

    • Add the target kinase to the fragment solution.

    • Perform the STD-NMR experiment by acquiring two spectra: one with selective saturation on-resonance with protein signals (e.g., at 0.5 ppm) and one with saturation off-resonance (e.g., at 30 ppm).

    • Subtract the on-resonance from the off-resonance spectrum.

    • The presence of signals in the STD difference spectrum confirms that the fragment binds to the protein.

Stage 3: Hit Characterization and Structural Elucidation

Validated hits must be further characterized to quantify their binding affinity and to understand their binding mode, which is essential for guiding subsequent optimization.

  • Binding Affinity Quantification (ITC or SPR): Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) are used to determine the dissociation constant (Kd) of the fragment-protein interaction.[11][13] These techniques provide crucial quantitative data to rank hits and to measure the improvements in affinity during optimization. For fragments, Kd values are typically in the high micromolar to low millimolar range (10 µM - 10 mM).[3]

  • Structural Elucidation (X-ray Crystallography): Obtaining a high-resolution crystal structure of the fragment bound to the target protein is the cornerstone of structure-based drug design.[14][15]

    • Protocol:

      • Crystals of the apo-protein are grown.

      • These crystals are soaked in a solution containing a high concentration (e.g., 1-10 mM) of the validated fragment hit.

      • The soaked crystals are cryo-cooled and diffraction data are collected at a synchrotron source.

      • The resulting electron density map is analyzed to confirm the presence of the fragment in the protein's binding site and to reveal the specific atomic interactions (e.g., hydrogen bonds, hydrophobic contacts) that mediate binding.

Hit-to-Lead: The Evolution of a Fragment

With a validated fragment hit, a known binding affinity, and a co-crystal structure in hand, the hit-to-lead optimization phase begins. The goal is to chemically elaborate the fragment to increase its affinity and selectivity while maintaining favorable drug-like properties.[8][16][17]

There are three primary strategies for fragment evolution:

H2L_Strategies cluster_0 Fragment Growing cluster_1 Fragment Linking cluster_2 Fragment Merging A Fragment Unoccupied Pocket B Modified Fragment A:f1->B:f0 Add functional group to exploit interaction C Fragment 1 Adjacent Pocket Fragment 2 D Fragment 1 Linker Fragment 2 C:f1->D:f1 Connect with optimal linker E Fragment A Overlapping Binding Mode Fragment B F Merged Fragment E:f1->F:f0 Combine pharmacophores into single molecule

Fig 2. Core strategies for hit-to-lead optimization in FBDD.
A Case Study: "Growing" this compound

Let us assume that X-ray crystallography reveals that this compound binds in the hinge region of our target kinase. The amide NH and carbonyl form hydrogen bonds with the kinase hinge, the aniline amine is solvent-exposed, and the N-propyl group occupies a small, adjacent hydrophobic pocket.

This structural information provides a clear roadmap for optimization using a fragment growing strategy.[8]

  • Vector 1 (The 4-Amino Group): Since the primary amine is solvent-exposed, it is an ideal point for modification to extend into the solvent front or to reach a nearby sub-pocket. A synthetic campaign would be initiated to acylate or alkylate this amine with a variety of small chemical groups to probe for additional interactions. For example, reacting the amine with different acyl chlorides could introduce new groups that pick up additional hydrogen bonds or hydrophobic interactions, thereby increasing affinity.

  • Vector 2 (The N-Propyl Group): The propyl group already occupies a hydrophobic pocket. Structure-activity relationship (SAR) studies would explore whether modifying this group could lead to better van der Waals contacts.[18][19] For instance, replacing the propyl with an isobutyl or a cyclopropylmethyl group could improve the shape complementarity within the pocket.

This iterative process of designing new analogs, synthesizing them, measuring their affinity, and, when possible, obtaining new crystal structures, is the engine of FBDD. Each cycle provides crucial information that guides the design of the next set of compounds, progressively transforming a millimolar fragment into a nanomolar lead candidate.

Conclusion

This compound serves as an exemplary scaffold for illustrating the principles of fragment-based drug design. Its inherent chemical features—hydrogen bonding capabilities, a rigid core, and clear vectors for synthetic elaboration—make it and the broader class of benzamides powerful starting points for inhibitor development. By employing a rigorous, multi-stage biophysical screening cascade and leveraging structure-based insights, fragments like this can be rationally and efficiently optimized into high-quality lead compounds, streamlining the path toward novel therapeutics.

References

  • Chen T, Jiang H, Zhou J, Li Z, Huang W, et al. (2018) Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Med Chem (Los Angeles) 8: 273-280. [Link]
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 428344, this compound. [Link]
  • Jiang, Z., et al. (2020). Optimization of the benzamide fragment targeting the S2' site leads to potent dipeptidyl peptidase-IV inhibitors. Bioorganic Chemistry, 94, 103366. [Link]
  • Luchini, A., et al. (2015). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. Proceedings of the National Academy of Sciences, 112(13), 3973-3978. [Link]
  • Kazi, A., et al. (2022).
  • Coyle, J. E., et al. (2020). Rapid optimisation of fragments and hits to lead compounds from screening of crude reaction mixtures.
  • Post, E. R., et al. (2021). Trends in Hit-to-Lead Optimization Following DNA-Encoded Library Screens. ACS Medicinal Chemistry Letters, 12(3), 385-394. [Link]
  • Eurofins Discovery (n.d.). Biophysics for Successful Drug Discovery Programs. [Link]
  • Ciulli, A., & Williams, G. (2010). A three-stage biophysical screening cascade for fragment-based drug discovery.
  • Mowbray, C. E., et al. (2020). Hit-to-lead optimization of a benzene sulfonamide series for potential antileishmanial agents. RSC Medicinal Chemistry, 11(1), 103-112. [Link]
  • de la Cruz, L., & O'Connell, J. (2019). Biophysical screening in fragment-based drug design: a brief overview. Future Medicinal Chemistry, 11(6), 649-659. [Link]
  • Aziz, M. A., et al. (2016). Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents. Scientific Reports, 6(1), 1-16. [Link]
  • Taylor & Francis Online (2024). Exploring Fragment-Based Approaches in Drug Discovery. [Link]
  • Al-Balas, Q. A., et al. (2014). Novel N-substituted aminobenzamide scaffold derivatives targeting the dipeptidyl peptidase-IV enzyme. Drug design, development and therapy, 8, 191. [Link]
  • Sharma, P., & Singh, P. P. (2019). Synthesis, Spectral Characterization, Docking Studies and QSAR Screening of 4-amino-benzenesulfonamides/N-acetyl 4-amino-benzenesulfonamide Derivatives as Antimicrobial Agents. Journal of Pharmaceutical Sciences and Research, 11(8), 2845-2852. [Link]
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 76079, 4-Aminobenzamide. [Link]
  • Yoon, T., et al. (2018). Discovery and Design of First Benzylamine-Based Ligands Binding to an Unlocked Conformation of the Complement Factor D. ACS medicinal chemistry letters, 9(7), 635-640. [Link]
  • ZoBio (n.d.). Fragment Screening and Compound Profiling. [Link]
  • Wang, N., et al. (2021). Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers in Molecular Biosciences, 8, 730495. [Link]
  • Mallak Specialties Pvt Ltd (n.d.). 4-Aminobenzamide, C7H8N2O, 2835-68-9. [Link]
  • de Viana, I. F., & Ghibellino, R. (2019). Fragment-based screening with natural products for novel anti-parasitic disease drug discovery. Expert opinion on drug discovery, 14(11), 1157-1170. [Link]
  • Horváth, G., et al. (2023). Mapping protein binding sites by photoreactive fragment pharmacophores.
  • Robinson, D. A., & Wyatt, P. G. (2015). Identification and structure solution of fragment hits against kinetoplastid N-myristoyltransferase.

Sources

An In-depth Technical Guide to the Physicochemical Characteristics of 4-amino-N-propylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-amino-N-propylbenzamide is a small molecule of interest within the broader class of benzamide derivatives, a scaffold renowned for its prevalence in a multitude of pharmacologically active agents. Its structural architecture, characterized by a p-aminophenyl ring linked to a propylamide moiety, suggests potential applications in medicinal chemistry and drug development, warranting a thorough investigation of its fundamental physicochemical properties. These characteristics are paramount as they govern the molecule's behavior in various chemical and biological systems, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation potential.

This technical guide provides a comprehensive examination of the core physicochemical attributes of this compound. In light of the limited availability of direct experimental data in peer-reviewed literature, this document adopts a dual approach: firstly, presenting established computed and any available experimental data, and secondly, providing detailed, field-proven experimental protocols to empower researchers to determine these critical parameters in their own laboratories. This guide is designed to be a self-validating resource, instilling scientific integrity and providing a robust framework for the characterization of this and similar molecules.

Molecular Identity and Structure

The foundational step in characterizing any chemical entity is the unambiguous confirmation of its molecular structure and identity.

IUPAC Name: this compound[1] Molecular Formula: C₁₀H₁₄N₂O[1] Canonical SMILES: CCCNC(=O)C1=CC=C(C=C1)N[1] InChI Key: MPSUFQMXTCIJCF-UHFFFAOYSA-N[1]

The structure of this compound, depicted below, consists of a central benzamide core. The benzene ring is substituted at the 4-position with an amino group (-NH₂), a key functional group that can act as a hydrogen bond donor and a basic center. The amide nitrogen is substituted with a propyl group (-CH₂CH₂CH₃), which contributes to the molecule's lipophilicity.

Physicochemical Properties: Data and Experimental Determination

A quantitative understanding of a molecule's physicochemical properties is critical for predicting its behavior and guiding its application in research and development.

Summary of Physicochemical Data

The following table summarizes the available computed and limited experimental data for this compound. For comparison, data for the structurally related and well-characterized drug, procainamide (4-amino-N-[2-(diethylamino)ethyl]benzamide), is also included.[2][3]

PropertyThis compoundProcainamide
Molecular Weight ( g/mol ) 178.23[1]235.33[2]
Melting Point (°C) Data not available165-169[2][3]
Boiling Point (°C at 760 mmHg) 377.9 (Predicted)Data not available
Solubility Data not availableFreely soluble in water; soluble in alcohol[2]
pKa (basic) Data not available9.24[2]
LogP (Octanol-Water Partition Coefficient) 1.3 (XLogP3, Computed)[1]0.88 (Experimental)[2]
Topological Polar Surface Area (Ų) 55.1[1]58.4[2]
Experimental Protocols for Physicochemical Characterization

The following sections provide detailed, step-by-step methodologies for the experimental determination of key physicochemical parameters. The causality behind experimental choices is explained to provide a deeper understanding of the principles at play.

The melting point is a fundamental indicator of a compound's purity. A sharp melting range is characteristic of a pure crystalline solid. The capillary method is a standard and widely accepted technique for this determination.[3][4]

Protocol:

  • Sample Preparation: Finely powder a small amount of dry this compound using a mortar and pestle.

  • Capillary Loading: Tamp the open end of a capillary tube into the powdered sample to introduce a small amount of the compound. Tap the sealed end of the tube on a hard surface to pack the sample into a dense column of 2-3 mm in height.

  • Instrumentation: Place the loaded capillary tube into a calibrated melting point apparatus.

  • Measurement: Heat the sample at a rate of 10-20 °C/min for a rapid preliminary determination of the approximate melting range.

  • Refined Measurement: Allow the apparatus to cool. Prepare a new sample and heat to a temperature approximately 10 °C below the preliminary melting point. Then, reduce the heating rate to 1-2 °C/min to allow for thermal equilibrium.

  • Data Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting). The range between these two temperatures is the melting range.

Diagram of the Melting Point Determination Workflow:

MeltingPointWorkflow A Sample Preparation (Grind to fine powder) B Capillary Loading (Pack to 2-3 mm) A->B Introduce sample C Preliminary Measurement (Fast heating rate) B->C Place in apparatus D Refined Measurement (Slow heating rate) C->D Determine approx. MP E Record Melting Range (Onset to completion) D->E Observe phase change

Caption: Workflow for Melting Point Determination.

Aqueous solubility is a critical determinant of a drug's bioavailability. The shake-flask method is considered the gold standard for its determination due to its direct measurement of the equilibrium solubility.

Protocol:

  • System Preparation: Prepare a series of vials containing a known volume of purified water or a relevant buffer solution (e.g., phosphate-buffered saline, pH 7.4).

  • Sample Addition: Add an excess amount of solid this compound to each vial to create a saturated solution.

  • Equilibration: Seal the vials and place them in a constant temperature shaker (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

  • Sample Analysis: Carefully withdraw a known volume of the clear supernatant. Dilute the supernatant with a suitable solvent and quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The solubility is reported as the average concentration from multiple determinations.

Diagram of the Shake-Flask Solubility Workflow:

SolubilityWorkflow A Add excess solid to a known volume of buffer B Equilibrate with shaking (e.g., 24-48h at 25°C) A->B C Separate solid and liquid phases by centrifugation B->C D Quantify concentration in the supernatant via HPLC C->D E Report as equilibrium solubility (e.g., mg/mL) D->E

Caption: Shake-Flask Method for Solubility.

Lipophilicity, often expressed as the logarithm of the octanol-water partition coefficient (LogP), is a key parameter in predicting a drug's membrane permeability and overall ADME properties. The shake-flask method provides a direct measure of this property.

Protocol:

  • Solvent Preparation: Pre-saturate n-octanol with water and water (or a suitable buffer) with n-octanol to ensure thermodynamic equilibrium.

  • Sample Preparation: Dissolve a known amount of this compound in the aqueous phase.

  • Partitioning: Add an equal volume of the pre-saturated n-octanol to the aqueous solution in a sealed vessel.

  • Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for the partitioning of the compound between the two phases.

  • Phase Separation: Centrifuge the mixture to ensure a clean separation of the octanol and aqueous layers.

  • Concentration Analysis: Carefully sample both the aqueous and octanol phases and determine the concentration of this compound in each phase using a suitable analytical technique (e.g., HPLC-UV).

  • Calculation: Calculate the LogP using the following equation: LogP = log₁₀ ([Concentration in octanol] / [Concentration in aqueous phase])

Diagram of the Shake-Flask LogP Workflow:

LogPWorkflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Pre-saturate n-octanol and aqueous phase B Dissolve compound in aqueous phase A->B C Mix with n-octanol and shake to equilibrate B->C D Separate phases by centrifugation C->D E Quantify concentration in both phases (HPLC) D->E F Calculate LogP E->F

Caption: Shake-Flask Method for LogP Determination.

The acid dissociation constant (pKa) is crucial for understanding a molecule's ionization state at different pH values, which affects its solubility, permeability, and interaction with biological targets. For this compound, the pKa of the aromatic amino group is of primary interest. Potentiometric titration is a reliable method for its determination.[5][6]

Protocol:

  • Sample Preparation: Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol if solubility is low).

  • Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) while recording the pH at regular volume increments of the titrant added.

  • Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The pKa can be determined from the pH at the half-equivalence point, which corresponds to the inflection point of the curve. Alternatively, more sophisticated data analysis methods, such as derivative plots, can be used to accurately determine the equivalence point and subsequently the pKa.

Diagram of the Potentiometric Titration Workflow:

pKaWorkflow A Dissolve a known amount of compound in solution B Titrate with a standardized acid solution A->B C Record pH as a function of added titrant volume B->C D Plot the titration curve (pH vs. volume) C->D E Determine the pKa from the half-equivalence point D->E

Caption: Workflow for pKa Determination.

Synthesis of this compound

A reliable synthetic route is essential for obtaining high-purity material for research purposes. A plausible and efficient two-step synthesis of this compound starts from commercially available 4-nitrobenzoic acid.

Synthetic Scheme

The overall synthetic strategy involves two key transformations:

  • Amide bond formation: Coupling of 4-nitrobenzoyl chloride with propylamine.

  • Nitro group reduction: Reduction of the nitro group to an amine.

Diagram of the Synthetic Route:

SynthesisRoute A 4-Nitrobenzoic Acid B 4-Nitrobenzoyl Chloride A->B SOCl₂ or (COCl)₂ C 4-Nitro-N-propylbenzamide B->C Propylamine, Base D This compound C->D Reduction (e.g., SnCl₂/HCl or H₂/Pd-C)

Caption: Synthetic Pathway to this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 4-Nitro-N-propylbenzamide

  • Acid Chloride Formation: To a solution of 4-nitrobenzoic acid (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or toluene, add thionyl chloride (SOCl₂) (1.2 eq) or oxalyl chloride ((COCl)₂) (1.2 eq) with a catalytic amount of N,N-dimethylformamide (DMF). Stir the reaction mixture at room temperature or gentle reflux until the evolution of gas ceases, indicating the formation of 4-nitrobenzoyl chloride. Remove the excess reagent and solvent under reduced pressure.

  • Amidation: Dissolve the crude 4-nitrobenzoyl chloride in an anhydrous aprotic solvent like DCM. Cool the solution to 0 °C in an ice bath. Add a solution of propylamine (1.1 eq) and a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5 eq) dropwise. Allow the reaction to warm to room temperature and stir until completion (monitored by Thin Layer Chromatography, TLC).

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography to yield pure 4-nitro-N-propylbenzamide.

Step 2: Synthesis of this compound

  • Reduction: Dissolve 4-nitro-N-propylbenzamide (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate. Add a reducing agent. Common methods include:

    • Tin(II) chloride: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 eq) and concentrated hydrochloric acid (HCl) and heat the mixture.

    • Catalytic Hydrogenation: Use a catalyst such as 10% palladium on carbon (Pd/C) under a hydrogen atmosphere.

  • Work-up and Purification: After the reaction is complete (monitored by TLC), filter off the catalyst (if using hydrogenation). If using SnCl₂, neutralize the acidic solution with a base (e.g., NaOH or NaHCO₃) until the product precipitates. Extract the product with an organic solvent. Dry the organic layer, concentrate, and purify the crude this compound by recrystallization or column chromatography.

Expected Spectral Characteristics

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Aromatic Protons: Two doublets in the aromatic region (typically δ 6.5-8.0 ppm), corresponding to the AA'BB' spin system of the 1,4-disubstituted benzene ring. The protons ortho to the amino group will be more shielded (upfield) compared to the protons ortho to the amide group.

  • Amine Protons (-NH₂): A broad singlet in the region of δ 3.5-4.5 ppm, which is exchangeable with D₂O.

  • Amide Proton (-NH-): A triplet or broad signal in the region of δ 7.5-8.5 ppm, coupled to the adjacent methylene group.

  • Propyl Group Protons:

    • A triplet corresponding to the terminal methyl group (-CH₃) at approximately δ 0.9 ppm.

    • A sextet for the methylene group adjacent to the methyl group (-CH₂-) at approximately δ 1.6 ppm.

    • A quartet or triplet of triplets for the methylene group attached to the amide nitrogen (-CH₂-) at approximately δ 3.3 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Carbonyl Carbon (-C=O): A signal in the downfield region, typically around δ 165-170 ppm.

  • Aromatic Carbons: Four signals in the aromatic region (δ 110-150 ppm). The carbon attached to the amino group will be significantly shielded, while the carbon attached to the amide group will be deshielded.

  • Propyl Group Carbons: Three signals in the aliphatic region:

    • The terminal methyl carbon (-CH₃) around δ 11 ppm.

    • The central methylene carbon (-CH₂-) around δ 23 ppm.

    • The methylene carbon attached to the nitrogen (-CH₂-) around δ 41 ppm.

Infrared (IR) Spectroscopy
  • N-H Stretching (Amine): Two sharp to medium bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.

  • N-H Stretching (Amide): A single, sharp to medium band around 3300 cm⁻¹.

  • C=O Stretching (Amide): A strong, sharp absorption band in the region of 1630-1660 cm⁻¹ (Amide I band).

  • N-H Bending (Amide): A band around 1550 cm⁻¹ (Amide II band).

  • C-N Stretching: Bands in the fingerprint region.

  • Aromatic C-H and C=C Stretching: Bands characteristic of a substituted benzene ring.

Mass Spectrometry (MS)
  • Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z = 178.

  • Fragmentation Pattern: Expect characteristic fragmentation patterns, including cleavage of the amide bond and loss of the propyl group.

Conclusion

This technical guide has provided a detailed overview of the physicochemical characteristics of this compound. While a comprehensive set of experimentally determined data is not yet available in the public domain, this guide has furnished researchers with the necessary theoretical background, computed data, and robust, step-by-step experimental protocols to confidently characterize this molecule. The provided methodologies for determining melting point, solubility, lipophilicity, and pKa are standard in the field of drug discovery and development, ensuring the generation of high-quality, reliable data. Furthermore, the detailed synthetic protocol and predicted spectral characteristics offer a solid foundation for the preparation and structural confirmation of this compound. It is our hope that this guide will serve as an invaluable resource for scientists and researchers, facilitating further investigation into the potential applications of this and other novel benzamide derivatives.

References

  • Comer, J. E. A. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405–13. [Link]
  • Sangster, J. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]
  • Cambridge MedChem Consulting. (n.d.). LogP/D.
  • protocols.io. (2024). LogP / LogD shake-flask method. [Link]
  • ASTM International. (2023). Standard Test Method for Relative Initial and Final Melting Points and the Melting Range of Organic Chemicals. ASTM E324-18. [Link]
  • ResearchGate. (n.d.). (PDF) LogP / LogD shake-flask method v1. [Link]
  • Stanford Research Systems. (n.d.). Melting Point Determination.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 428344, this compound.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 4913, Procainamide.
  • International Programme on Chemical Safety. (1995). Procainamide (PIM 436). INCHEM. [Link]
  • Mettler Toledo. (n.d.). Melting Point Determination | Your Guide to Melting Point Analysis. [Link]
  • University of Calgary. (n.d.).
  • ResearchGate. (n.d.). (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions. [Link]
  • Creative Bioarray. (n.d.).
  • Avdeef, A. (2013). Development of Methods for the Determination of pKa Values. Syracuse University. [Link]
  • Farkas, E., & Gáspár, A. (2000). The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots.
  • Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 8(10), 273-280. [Link]

Sources

An In-Depth Technical Guide to the Safety and Toxicity Profile of 4-amino-N-propylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Forward

This technical guide provides a comprehensive analysis of the available safety and toxicity data for 4-amino-N-propylbenzamide (CAS No. 38681-78-6). Designed for researchers, scientists, and professionals in drug development, this document synthesizes existing data, contextualizes potential hazards through structurally related compounds, and outlines the requisite experimental protocols for a thorough toxicological evaluation. Given the relative scarcity of public data on this specific molecule, this guide employs a logical, evidence-based approach to build a predictive safety profile, underscoring the necessity of empirical validation for any new chemical entity.

Executive Summary: A Preliminary Safety Appraisal

Physicochemical Properties and Their Toxicological Implications

The physicochemical properties of a compound are foundational to its pharmacokinetic and toxicological profile.

PropertyValueSource
Molecular Formula C₁₀H₁₄N₂O[4][5]
Molecular Weight 178.23 g/mol [4][5]
Appearance Solid (predicted)[6]
SMILES CCCNC(=O)C1=CC=C(C=C1)N[4][5]
InChIKey MPSUFQMXTCIJCF-UHFFFAOYSA-N[4][5]

The presence of both an amine and an amide functional group suggests the potential for hydrogen bonding, which can influence solubility and interactions with biological macromolecules. The overall structure suggests a degree of lipophilicity that may allow for membrane permeability, a critical factor in systemic toxicity.

Mammalian Toxicity Profile: Knowns and Predicted Hazards

While specific studies on this compound are limited, a logical toxicological assessment can be initiated by examining general benzamide toxicity and the detailed profile of its close structural analog, procainamide.

Acute Toxicity

Material Safety Data Sheets for this compound and related compounds consistently indicate a hazard for acute oral toxicity[1].

  • Oral: Classified as harmful if swallowed[1].

  • Dermal: Expected to be harmful in contact with skin.

  • Inhalation: May cause respiratory irritation[3].

Irritation and Sensitization
  • Skin Irritation: Causes skin irritation[1].

  • Eye Irritation: Causes serious eye irritation[1].

  • Sensitization: Data not available. The potential for skin sensitization should be evaluated.

Genotoxicity and Mutagenicity

Direct genotoxicity data for this compound is not available. However, a study on the structurally similar compound, 4-amino-N-(2'-aminophenyl)benzamide, indicated a low bacterial mutagenic potential in an in vitro assay[7][8]. Aromatic amines are a class of compounds that can sometimes be metabolized to genotoxic intermediates. Therefore, a comprehensive assessment of genotoxicity is imperative.

Carcinogenicity

There are no available carcinogenicity studies for this compound. Long-term bioassays in rodents would be necessary to evaluate its carcinogenic potential[9][10][11].

Reproductive and Developmental Toxicity

The effects of this compound on reproduction and development have not been studied. Standard fertility and developmental toxicity studies in animal models are required to assess these endpoints[12][13][14][15][16].

Insights from the Procainamide Analog

Procainamide, a closely related benzamide derivative, has a well-documented clinical toxicity profile that can inform the potential hazards of this compound. Adverse effects of procainamide include:

  • Cardiac Toxicity: Procainamide is a Class IA antiarrhythmic that can cause bradycardia, hypotension, and ventricular dysrhythmias[1][6][17].

  • Immunological Effects: Chronic use of procainamide can lead to a drug-induced lupus erythematosus-like syndrome[1][7][17].

  • Blood Dyscrasias: Agranulocytosis and bone marrow toxicity have been reported with procainamide use[1][7].

While the N-propyl substituent in this compound differs from the N-(2-diethylaminoethyl) group in procainamide, the shared 4-aminobenzamide core suggests that a cautious approach is warranted regarding potential cardiac and immunological effects.

Recommended Toxicological Evaluation Workflow

A tiered, systematic approach is essential for thoroughly characterizing the safety profile of this compound.

Toxicological Evaluation Workflow cluster_0 Tier 1: In Vitro Assessment cluster_1 Tier 2: Acute In Vivo Studies cluster_2 Tier 3: Repeated Dose & Advanced Studies Genotoxicity Genotoxicity Battery (Ames, MLA, Chromosomal Aberration) Acute_Oral Acute Oral Toxicity (OECD 423) Genotoxicity->Acute_Oral If genotoxic, proceed with caution Cytotoxicity Cytotoxicity Assays (e.g., Neutral Red Uptake) Cytotoxicity->Acute_Oral Sub_Chronic 28-Day Repeated Dose Study (Oral, Dermal) Acute_Oral->Sub_Chronic Acute_Dermal Acute Dermal Toxicity (OECD 402) Irritation Skin & Eye Irritation (OECD 404, 405) Irritation->Sub_Chronic Repro_Tox Reproductive/Developmental Toxicity Screening Sub_Chronic->Repro_Tox ADME Pharmacokinetics (ADME) Sub_Chronic->ADME

Caption: A tiered workflow for the toxicological evaluation of this compound.

Detailed Experimental Protocols

Bacterial Reverse Mutation Assay (Ames Test)

This assay is a critical first step in assessing the mutagenic potential of a substance.

Objective: To evaluate the potential of this compound to induce reverse mutations at the histidine locus in several strains of Salmonella typhimurium and at the tryptophan locus in Escherichia coli, both with and without metabolic activation.

Methodology (based on OECD Guideline 471):

  • Strain Selection: Utilize a minimum of five strains, including S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA (pKM101)[18][19].

  • Metabolic Activation: Conduct the assay with and without a rat liver homogenate (S9 fraction) to account for metabolic activation of the test article into a mutagen[18][20].

  • Dose Selection: Perform a preliminary cytotoxicity assay to determine the appropriate concentration range. The main experiment should include at least five different analyzable concentrations.

  • Plate Incorporation Method:

    • To 2 mL of molten top agar, add 0.1 mL of the bacterial culture, 0.1 mL of the test solution (or solvent control), and 0.5 mL of the S9 mix (for activated assays) or buffer.

    • Vortex gently and pour onto minimal glucose agar plates.

    • Incubate at 37°C for 48-72 hours.

  • Data Analysis: Count the number of revertant colonies on each plate. A positive result is defined as a dose-dependent increase in the number of revertants and/or a reproducible increase of at least two-fold over the solvent control.

In Vivo Rodent Micronucleus Test

This assay assesses the potential of a test substance to induce chromosomal damage.

Objective: To determine if this compound induces an increase in the frequency of micronucleated polychromatic erythrocytes (PCEs) in the bone marrow of treated mice.

Methodology (based on OECD Guideline 474):

  • Animal Model: Use a suitable strain of mice (e.g., C57BL/6).

  • Dose Administration: Administer the test article, typically via oral gavage or intraperitoneal injection, at three dose levels. The highest dose should induce some signs of toxicity or be the maximum feasible dose. Include a vehicle control and a positive control group.

  • Sample Collection: Collect bone marrow from the femur at appropriate time points after the final administration (e.g., 24 and 48 hours).

  • Slide Preparation and Analysis:

    • Prepare bone marrow smears on glass slides.

    • Stain the slides to differentiate between PCEs and normochromatic erythrocytes (NCEs).

    • Score at least 2000 PCEs per animal for the presence of micronuclei.

  • Data Analysis: Analyze the data for a statistically significant, dose-dependent increase in the frequency of micronucleated PCEs.

Conclusion and Future Directions

The current safety and toxicity profile of this compound is incomplete. Based on the available data for the compound and its structural analogs, it should be handled with care, assuming it is harmful if ingested and an irritant to the skin and eyes. The potential for cardiac and immunological effects, extrapolated from the known profile of procainamide, warrants further investigation, particularly if the intended application involves systemic exposure in humans.

A rigorous, tiered toxicological evaluation as outlined in this guide is essential to fully characterize the safety profile of this compound. The successful completion of these studies will provide the necessary data to support a comprehensive risk assessment and enable informed decisions regarding its development and use.

References

  • Adverse reactions to procainamide. (1974). British Medical Journal, 3(5929), 409-410. [Link]
  • This compound. PubChem. [Link]
  • MATERIAL SAFETY DATA SHEET - this compound. Santa Cruz Biotechnology.
  • Berger, M. R., et al. (1985). Synthesis, toxicity, and therapeutic efficacy of 4-amino-N-(2'-aminophenyl)-benzamide: a new compound preferentially active in slowly growing tumors. Cancer Treatment Reports, 69(12), 1415-1424. [Link]
  • Olshansky, B., & Sullivan, R. M. (2019). Quinidine and Other Type IA Antiarrhythmic Drugs. In Goldfrank's Toxicologic Emergencies, 11e. McGraw-Hill.
  • SAFETY DATA SHEET - N,N-Diethylbenzamide. Fisher Scientific.
  • EFSA Panel on Food Contact Materials, Flavourings, Processing Aids (FCM). (2020). Safety assessment of the substance N,N′‐(2‐(4‐(2‐aminobenzamido)butyl)pentane‐1,5‐diyl)bis(2‐aminobenzamide) for use in plastic food contact materials. EFSA Journal, 18(1), e05944. [Link]
  • Safety assessment of the substance N,N′‐(2‐(4‐(2‐aminobenzamido)butyl)pentane‐1,5‐diyl)bis(2‐aminobenzamide) for use in plastic food contact materials. (2020).
  • This compound. PubChem. [Link]
  • Berger, M. R., et al. (1985). Synthesis, toxicity, and therapeutic efficacy of 4-amino-N-(2'-aminophenyl)-benzamide: a new compound preferentially active in slowly growing tumors. PubMed. [Link]
  • Bacterial Reverse Mut
  • [Reproductive and developmental toxicity study of sodium N-[2-[4-(2,2-dimethylpropionyloxy) phenylsulfonylamino] benzoyl] aminoacetate tetrahydrate (ONO-5046.Na (1). Fertility study in rats]. (1995). The Journal of Toxicological Sciences, 20(3), 323-335. [Link]
  • Neudecker, T., et al. (1989). Substituent effects on the in vitro and in vivo genotoxicity of 4-aminobiphenyl and 4-aminostilbene derivatives. Environmental and Molecular Mutagenesis, 14(3), 167-177. [Link]
  • Gold, L. S., et al. (1995). Sixth plot of the carcinogenic potency database: results of animal bioassays published in the General Literature 1989 to 1990 and by the National Toxicology Program 1990 to 1993. Environmental Health Perspectives, 103(Suppl 8), 3-122. [Link]
  • How are New Medicines Evaluated for Developmental Toxicity? Society for Birth Defects Research and Prevention.
  • Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 14(8), 814-822. [Link]
  • Bobic, L., Harbolic, A., & Warner, G. R. (2024). Reproductive & developmental toxicity of quaternary ammonium compounds. Biology of Reproduction, 111(4), 742-756. [Link]
  • Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters. (2023). Mutagenesis, 38(1-2), 1-18. [Link]
  • 1-Propanaminium, 3-amino-N-(carboxymethyl)-N,N-dimethyl-, N-coco acyl derivatives, hydroxides, inner salts Human health tier II assessment. (2020). Australian Industrial Chemicals Introduction Scheme (AICIS).
  • This compound. BLD Pharm.
  • This compound. ChemicalBook.
  • N-Propylbenzamide. PubChem. [Link]
  • 4-amino-N,N-diethylbenzamide. PubChem. [Link]
  • 4-Amino-2-fluoro-N-methylbenzamide. PubChem. [Link]
  • Benzamide, N-(4-amino-2,5-diethoxyphenyl)-. PubChem. [Link]
  • Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents.
  • This compound. ChemicalBook.
  • Bobic, L., Harbolic, A., & Warner, G. R. (2024). Reproductive & developmental toxicity of quaternary ammonium compounds†. PubMed. [Link]
  • CORESTA - Technical Report Ames Assay Inter-Labor
  • The fifth plot of the Carcinogenic Potency Database: results of animal bioassays published in the general literature through 1988 and by the National Toxicology Program through 1989. (1990). Environmental Health Perspectives, 86, 1-12. [Link]
  • In vivo genetic toxicity assessments for nitrosamines. (2023). Spanish Journal of Environmental Mutagenesis and Genomics.
  • The strains recommended for use in the bacterial reverse mutation test (OECD guideline 471) can be certified as non-genetically modified organisms. (2016). Genes and Environment, 38, 23. [Link]
  • 4-Nitro-N-propylbenzamide. PubChem. [Link]
  • Schmezer, P., et al. (1990). Assay-specific genotoxicity of N-nitrosodibenzylamine to the rat liver in vivo. Environmental and Molecular Mutagenesis, 15(4), 190-197. [Link]
  • Evaluation of the standard battery of in vitro genotoxicity tests to predict in vivo genotoxicity through mathematical modeling: A report from the 8th International Workshop on Genotoxicity Testing. (2024). Environmental and Molecular Mutagenesis. [Link]
  • Ghanayem, B. I., et al. (2005). Tumorigenicity of acrylamide and its metabolite glycidamide in the neonatal mouse bioassay. Toxicological Sciences, 88(2), 311-319. [Link]
  • Gold, L. S., et al. (1984). A carcinogenic potency database of the standardized results of animal bioassays. Environmental Health Perspectives, 58, 9-319. [Link]
  • 4-Amino-N-methylbenzamide. Sigma-Aldrich.
  • NTP Developmental and Reproductive Toxicity Technical Report on the Prenatal Development Studies of 2-((1-(4-Phenoxyphenoxy)propan-2-yl)oxy)pyridine (CASRN 95737-68-1) in Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and New Zealand White (Hra:NZW SPF) Rabbits. (2022).

Sources

Discovering Novel Benzamide Derivatives for Cancer Therapy: A Strategic Guide to Rational Design, Preclinical Evaluation, and Mechanism of Action Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The benzamide scaffold represents a cornerstone in modern medicinal chemistry, serving as a privileged structure for the development of targeted cancer therapeutics. Its remarkable versatility allows for precise molecular interactions with a range of oncologically significant targets, including histone deacetylases (HDACs) and poly(ADP-ribose) polymerases (PARPs). This guide provides a comprehensive framework for the discovery and preclinical development of novel benzamide derivatives. We will explore the strategic rationale behind compound design, detail a rigorous workflow for in vitro and in vivo evaluation, and elucidate the core mechanisms of action. This document is intended to be a practical resource for researchers, offering field-proven insights and detailed methodologies to accelerate the translation of promising benzamide candidates from the laboratory to clinical consideration.

The Benzamide Scaffold: A Privileged Structure in Oncology

The benzamide moiety, characterized by a carboxamide attached to a benzene ring, is a versatile and highly effective pharmacophore in drug design. Its prevalence in oncology is attributed to its ability to form key hydrogen bonds and engage in various non-covalent interactions with protein targets. This structural feature is central to the activity of several FDA-approved drugs and numerous clinical candidates. The success of compounds like Entinostat, a selective HDAC inhibitor, underscores the therapeutic potential embedded within this chemical class.

The core utility of the benzamide scaffold lies in its synthetic tractability. The aromatic ring and the amide group can be readily modified, allowing for the systematic exploration of the structure-activity relationship (SAR). This enables medicinal chemists to fine-tune the potency, selectivity, and pharmacokinetic properties of drug candidates, thereby optimizing their therapeutic index.

Key Molecular Targets and Mechanisms of Action

Benzamide derivatives have been successfully developed to target a diverse array of proteins implicated in cancer progression. Understanding these targets is fundamental to designing effective new therapies.

Histone Deacetylases (HDACs)

HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression by removing acetyl groups from histones. In many cancers, HDACs are overexpressed, leading to the silencing of tumor suppressor genes. Benzamide derivatives, such as Entinostat and Mocetinostat, function as potent HDAC inhibitors. They typically feature a zinc-binding group, which coordinates with the zinc ion in the active site of the enzyme, a linker region, and a cap group that interacts with the protein surface. By inhibiting HDACs, these compounds restore the expression of silenced tumor suppressor genes, leading to cell cycle arrest, apoptosis, and reduced tumor growth.

Poly(ADP-ribose) Polymerases (PARPs)

PARP enzymes, particularly PARP-1, are essential for the repair of single-strand DNA breaks. In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP leads to the accumulation of cytotoxic double-strand breaks, a concept known as synthetic lethality. Several benzamide-based PARP inhibitors have been developed, leveraging the scaffold to mimic the nicotinamide adenine dinucleotide (NAD+) substrate and effectively block the enzyme's catalytic activity.

The diagram below illustrates the mechanism of PARP inhibition in the context of DNA repair.

PARP_Inhibition_Mechanism DNA_SSB Single-Strand Break (SSB) in DNA PARP1 PARP-1 Recruitment and Activation DNA_SSB->PARP1 PAR_synthesis Synthesis of Poly(ADP-Ribose) (PAR) Chains PARP1->PAR_synthesis Benzamide_PARPi Benzamide-based PARP Inhibitor DDR_proteins Recruitment of DNA Repair Proteins (e.g., XRCC1) PAR_synthesis->DDR_proteins SSB_Repair Successful SSB Repair (Cell Survival) DDR_proteins->SSB_Repair PARP_trapping PARP-1 Trapping on DNA (Inhibition of Catalytic Activity) Benzamide_PARPi->PARP_trapping Blocks NAD+ binding site Replication_Fork Replication Fork Encounter PARP_trapping->Replication_Fork DSB_formation Replication Fork Collapse & Double-Strand Break (DSB) Formation Replication_Fork->DSB_formation Cell_Death Apoptosis / Cell Death (Synthetic Lethality in BRCA-mutant cells) DSB_formation->Cell_Death Drug_Discovery_Workflow start Start: Target Identification (e.g., HDAC, PARP) design Rational Design & Synthesis of Benzamide Derivatives start->design invitro Phase 1: In Vitro Screening design->invitro cytotoxicity Cytotoxicity Assays (MTT, SRB) invitro->cytotoxicity mechanistic Mechanistic Cellular Assays (Cell Cycle, Apoptosis, Target Engagement) cytotoxicity->mechanistic lead_opt Lead Optimization (SAR-driven refinement) mechanistic->lead_opt Iterative Process lead_opt->design invivo Phase 2: In Vivo Evaluation lead_opt->invivo pkpd Pharmacokinetics (PK) & Pharmacodynamics (PD) invivo->pkpd efficacy Tumor Xenograft Models pkpd->efficacy tox Preliminary Toxicology efficacy->tox candidate Preclinical Candidate Selection tox->candidate

Caption: A systematic workflow for the discovery of novel benzamide derivatives.

Phase 1: In Vitro Screening & Cellular Assays

The initial phase of evaluation focuses on assessing the biological activity of newly synthesized benzamide derivatives in a controlled cellular environment.

Cytotoxicity Screening

The primary goal of this step is to determine the concentration at which the compounds exhibit cytotoxic or cytostatic effects against a panel of cancer cell lines. This is typically quantified as the half-maximal inhibitory concentration (IC50).

Table 1: Hypothetical IC50 Data for Novel Benzamide Derivatives against Cancer Cell Lines

Compound IDTargetMCF-7 (Breast Cancer) IC50 (µM)A549 (Lung Cancer) IC50 (µM)HCT116 (Colon Cancer) IC50 (µM)
BZD-001HDAC1.22.51.8
BZD-002HDAC0.81.10.9
BZD-003PARP> 50> 504.7 (in BRCA2-/-)
BZD-004PARP> 50> 502.1 (in BRCA2-/-)
Entinostat (Control)HDAC1.52.82.1
Olaparib (Control)PARP> 50> 500.01 (in BRCA2-/-)
Detailed Protocol: MTT Cytotoxicity Assay

Objective: To determine the IC50 value of a test compound.

Materials:

  • 96-well cell culture plates

  • Cancer cell lines of interest

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO (stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)

  • Multichannel pipette

  • Microplate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the benzamide derivatives in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the plates and add 100 µL of the compound dilutions to the respective wells. Include wells with medium only (blank), cells with medium and DMSO (vehicle control), and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank from all other readings. Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration (log scale) and determine the IC50 value using non-linear regression analysis.

Mechanistic Cellular Assays

Once lead compounds with potent cytotoxicity are identified, further assays are required to elucidate their mechanism of action.

  • Cell Cycle Analysis: Flow cytometry using propidium iodide (PI) staining can reveal if the compound induces arrest at a specific phase of the cell cycle (G1, S, or G2/M), which is a common effect of HDAC and other cell-signaling inhibitors.

  • Apoptosis Assays: Annexin V/PI staining by flow cytometry can quantify the induction of apoptosis. An increase in the Annexin V-positive cell population is indicative of programmed cell death.

  • Target Engagement and Downstream Signaling: Western blotting is a crucial technique to confirm that the benzamide derivative is engaging its intended target and modulating the relevant signaling pathways. For an HDAC inhibitor, this would involve measuring the acetylation levels of histones (e.g., H3, H4) and other proteins like tubulin. For a PARP inhibitor, one would assess the levels of PARylation in response to DNA damage.

Phase 2: In Vivo Evaluation

Promising candidates from in vitro studies are advanced to in vivo models to assess their efficacy, safety, and pharmacokinetic properties in a whole-organism context.

  • Pharmacokinetic (PK) Studies: These studies determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound. Key parameters such as half-life, bioavailability, and clearance are measured to establish an appropriate dosing regimen.

  • Tumor Xenograft Models: Human cancer cell lines or patient-derived tumor fragments (PDX models) are implanted into immunodeficient mice. Once tumors are established, the mice are treated with the benzamide derivative, and tumor growth is monitored over time. This provides a critical measure of the compound's anti-tumor efficacy in a living system.

  • Preliminary Toxicology: Initial toxicity studies are conducted to identify any potential adverse effects of the compound on major organs and to determine the maximum tolerated dose (MTD).

Future Directions and Emerging Targets

The field of benzamide-based cancer therapeutics continues to evolve. Research is expanding to new targets within the tumor microenvironment, including immune checkpoints and metabolic enzymes. Additionally, the development of dual-target inhibitors and antibody-drug conjugates (ADCs) that utilize a benzamide-based payload represents an exciting frontier in the quest for more effective and less toxic cancer treatments.

Conclusion

The discovery of novel benzamide derivatives for cancer therapy is a highly structured and interdisciplinary endeavor. By integrating rational drug design with a rigorous cascade of in vitro and in vivo evaluations, researchers can effectively identify and optimize promising therapeutic candidates. The versatility of the benzamide scaffold, combined with a deep understanding of cancer biology, ensures that this chemical class will remain a valuable source of innovative anticancer agents for years to come.

References

  • Title: Entinostat: A Potent Histone Deacetylase Inhibitor with a Benzamide Pharmacophore. Source: Clinical Cancer Research. URL:[Link]
  • Title: Benzamide-based histone deacetylase inhibitors for cancer therapy. Source: Future Medicinal Chemistry. URL:[Link]
  • Title: Mocetinostat.
  • Title: The story of PARP inhibitors: a timeline of success.
  • Title: The benzamide scaffold in the spotlight of medicinal chemistry. Source: RSC Medicinal Chemistry. URL:[Link]

Methodological & Application

Application Note & Protocol: A Validated Two-Step Synthesis of 4-amino-N-propylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed, field-proven protocol for the synthesis of 4-amino-N-propylbenzamide, a key intermediate in medicinal chemistry and materials science. The described synthetic route is a robust two-step process commencing with the amidation of 4-nitrobenzoyl chloride with n-propylamine to yield the stable intermediate, 4-nitro-N-propylbenzamide. This intermediate is subsequently reduced to the target compound. This guide offers an in-depth explanation of the reaction mechanisms, step-by-step experimental procedures, safety protocols, and characterization data, designed for researchers in drug development and organic synthesis.

Introduction and Synthetic Strategy

This compound (CAS No: 38681-78-6) is a substituted benzamide derivative whose structural motifs are of significant interest in the development of novel pharmaceutical agents and functional organic materials.[1][2] The presence of a primary aromatic amine and a secondary amide group provides versatile handles for further chemical modification.

The synthetic strategy outlined herein is designed for efficiency, reliability, and scalability. It proceeds in two distinct stages:

  • Nucleophilic Acyl Substitution: Formation of the amide bond by reacting 4-nitrobenzoyl chloride with n-propylamine. This reaction is highly efficient but requires careful management of the hydrochloric acid byproduct.

  • Nitro Group Reduction: Conversion of the aromatic nitro group of the intermediate to a primary amine. This transformation is achieved using a standard tin(II) chloride reduction, a reliable and high-yielding method for this class of compounds.[3]

This approach avoids the direct amidation of 4-aminobenzoic acid, which can be complicated by the competing nucleophilicity of the amino group and the need for specialized coupling reagents.[4]

Reaction Scheme and Workflow

The overall synthetic pathway is illustrated below. The workflow is designed to be linear, with the crude product from the first step being sufficiently pure for use in the subsequent reduction.

Synthesis_Workflow cluster_0 Step 1: Amidation cluster_1 Step 2: Reduction cluster_2 Purification & Analysis A 4-Nitrobenzoyl Chloride + n-Propylamine B 4-Nitro-N-propylbenzamide A->B  Triethylamine (Base) DCM (Solvent) 0°C to RT C This compound B->C  SnCl2·2H2O Ethanol (Solvent) Reflux (70°C) D Purified Product C->D  Workup & Recrystallization E Characterization (NMR, IR, MP) D->E

Caption: Overall workflow for the two-step synthesis of this compound.

Materials and Reagents

Ensure all reagents are of appropriate purity (≥98%) and solvents are anhydrous where specified.

ReagentCAS No.MW ( g/mol )FormNotes
4-Nitrobenzoyl chloride122-04-3185.56Yellow SolidMoisture-sensitive.[5]
n-Propylamine107-10-859.11Colorless Liquid-
Triethylamine (TEA)121-44-8101.19Colorless LiquidAnhydrous grade recommended.
Dichloromethane (DCM)75-09-284.93Colorless LiquidAnhydrous grade recommended.
Tin(II) chloride dihydrate10025-69-1225.63White Solid-
Ethanol (EtOH)64-17-546.07Colorless Liquid200 proof.
Hydrochloric Acid (HCl)7647-01-036.46Aqueous SolutionConcentrated (37%).
Sodium Bicarbonate (NaHCO₃)144-55-884.01White Solid-
Sodium Sulfate (Na₂SO₄)7757-82-6142.04White SolidAnhydrous.

Detailed Experimental Protocols

Step 1: Synthesis of 4-Nitro-N-propylbenzamide (Intermediate)

Causality: This step involves a nucleophilic acyl substitution. The highly electrophilic carbonyl carbon of the acyl chloride is attacked by the nucleophilic nitrogen of n-propylamine. A non-nucleophilic base, triethylamine, is crucial to scavenge the HCl generated during the reaction.[6] Protonation of the n-propylamine by HCl would render it non-nucleophilic, halting the reaction. DCM is used as an inert aprotic solvent.

Sources

HPLC analysis of 4-amino-N-propylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Quantification and Stability-Indicating Analysis of 4-amino-N-propylbenzamide using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Introduction

This compound is an aromatic amide of interest in pharmaceutical research and chemical synthesis. As an intermediate or potential active pharmaceutical ingredient (API), ensuring its purity, potency, and stability is paramount. A robust, accurate, and reliable analytical method is essential for quality control, stability testing, and pharmacokinetic studies. This application note details a comprehensive, stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative analysis of this compound. The protocol has been developed with consideration for guidelines from the International Conference on Harmonisation (ICH) and the United States Pharmacopeia (USP) to ensure it is suitable for its intended purpose in a regulated environment.[1][2]

The core of this method is its ability not only to quantify the main analyte but also to separate it from potential degradation products. This is achieved through a rigorous forced degradation study, which is integral to developing a truly stability-indicating method.[3][4][5] By intentionally exposing the drug substance to harsh conditions, we can generate potential degradants and ensure the chromatographic system can resolve them, thus guaranteeing the specificity of the analysis.[6]

Analyte Information

  • Compound Name: this compound

  • CAS Number: 38681-78-6[7]

  • Molecular Formula: C₁₀H₁₄N₂O[8]

  • Molecular Weight: 178.23 g/mol [8]

  • Chemical Structure:

    
    

    (Image Source: PubChem CID 428344)[8]

Principle of Chromatographic Separation

This method utilizes Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), a cornerstone technique in pharmaceutical analysis.[9] The stationary phase is a non-polar C18 (octadecylsilyl) silica-based column. The mobile phase is a polar mixture of an aqueous buffer and an organic solvent (acetonitrile).

The separation mechanism is based on the partitioning of the analyte between the mobile and stationary phases. This compound, being a moderately polar aromatic compound, will have an affinity for the non-polar C18 stationary phase. By gradually increasing the concentration of the organic solvent in the mobile phase (a gradient elution), the polarity of the mobile phase is decreased. This progressively weakens the interaction between the analyte and the stationary phase, causing it to elute from the column. More polar impurities or degradants will elute earlier, while less polar ones will be retained longer, allowing for effective separation. The addition of a small amount of acid (formic acid) to the mobile phase is crucial for controlling the ionization of the primary amine group on the analyte, ensuring a single ionic state and thus promoting sharp, symmetrical peak shapes.[10]

Materials and Methods

Reagents and Chemicals
  • This compound Reference Standard (Purity ≥ 98%)

  • Acetonitrile (HPLC Grade)

  • Water (HPLC or Milli-Q Grade)

  • Formic Acid (ACS Grade, ~99%)

  • Methanol (HPLC Grade)

  • Hydrochloric Acid (HCl, ACS Grade)

  • Sodium Hydroxide (NaOH, ACS Grade)

  • Hydrogen Peroxide (H₂O₂, 30% solution)

Equipment
  • HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector.

  • Analytical Balance (0.01 mg readability)

  • pH Meter

  • Sonicator

  • Volumetric flasks and pipettes (Class A)

  • Syringe filters (0.45 µm, PTFE or Nylon)

Chromatographic Conditions

The optimized chromatographic parameters are summarized in the table below. This setup is designed to provide excellent resolution and peak shape for this compound and its potential degradants.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Program 20% B to 80% B over 15 minutes, then hold for 5 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Run Time 25 minutes (including equilibration)

Experimental Protocols

Protocol 1: Mobile Phase and Solution Preparation
  • Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to a 1 L volumetric flask containing approximately 900 mL of HPLC-grade water. Bring to volume with water and mix thoroughly.

  • Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile directly.

  • Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and bring to volume with the diluent. Sonicate for 5 minutes if necessary to ensure complete dissolution.

  • Working Standard Solution (100 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent. This solution is used for routine analysis and calibration.

  • Sample Preparation: Accurately weigh an amount of the test sample equivalent to about 25 mg of this compound into a 25 mL volumetric flask. Prepare the solution as described for the Standard Stock Solution. Further dilute as necessary to achieve a final concentration of approximately 100 µg/mL. Filter the final solution through a 0.45 µm syringe filter before injection.

Protocol 2: HPLC System Operation
  • Purge all mobile phase lines to remove air bubbles.

  • Equilibrate the column with the initial mobile phase composition (20% B) for at least 30 minutes or until a stable baseline is achieved.

  • Perform a blank injection (diluent) to ensure the system is clean.

  • Inject the Working Standard Solution five times to check for system suitability (RSD of peak area ≤ 2.0%).

  • Inject the prepared sample solutions.

  • Quantify the amount of this compound in the sample by comparing the peak area to that of the Working Standard Solution.

Method Validation and Self-Validating System

A core tenet of a trustworthy analytical method is its validation, which demonstrates that the procedure is suitable for its intended purpose.[6][11] The following protocols for validation and forced degradation establish this method as a self-validating system.

Workflow for HPLC Analysis and Validation

The overall process from sample preparation to final validation is illustrated below.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_validation Method Validation prep_mobile Mobile Phase Preparation equilibrate System Equilibration prep_mobile->equilibrate prep_std Standard Solution (100 µg/mL) inject Inject Sample (10 µL) prep_std->inject prep_sample Sample Solution (~100 µg/mL) prep_sample->inject equilibrate->inject run Run Gradient (25 min) inject->run detect Detect at 254 nm run->detect data_analysis Data Analysis & Quantification detect->data_analysis specificity Specificity (Forced Degradation) linearity Linearity & Range accuracy Accuracy (% Recovery) precision Precision (RSD %) data_analysis->specificity data_analysis->linearity data_analysis->accuracy data_analysis->precision

Caption: General workflow for HPLC analysis and method validation.

Protocol 3: Forced Degradation Study (Specificity)

To demonstrate specificity and the stability-indicating nature of the method, forced degradation studies are performed.[3][12] The goal is to achieve 5-20% degradation of the active ingredient.[12]

  • Acid Hydrolysis: Dissolve 25 mg of this compound in a minimal amount of diluent, add 5 mL of 1 M HCl, and dilute to 25 mL with water. Heat at 60 °C for 4 hours. Cool, neutralize with 1 M NaOH, and dilute to a final concentration of ~100 µg/mL with diluent.

  • Base Hydrolysis: Dissolve 25 mg of the analyte, add 5 mL of 1 M NaOH, and dilute to 25 mL with water. Heat at 60 °C for 2 hours. Cool, neutralize with 1 M HCl, and dilute to ~100 µg/mL. The amide linkage is susceptible to hydrolysis under these conditions.[3]

  • Oxidative Degradation: Dissolve 25 mg of the analyte in 25 mL of diluent. Add 1 mL of 30% H₂O₂ and keep at room temperature for 24 hours. Dilute to ~100 µg/mL. The primary amino group is a potential site for oxidation.

  • Thermal Degradation: Store the solid drug substance in an oven at 105 °C for 48 hours. Prepare a 100 µg/mL solution from the stressed sample.

  • Photolytic Degradation: Expose a 100 µg/mL solution of the analyte to direct sunlight or a photostability chamber (ICH Q1B conditions) for 24 hours.

Analyze all stressed samples alongside an unstressed control. The method is considered stability-indicating if all degradation product peaks are baseline-resolved from the main analyte peak, and peak purity analysis (using a PDA detector) confirms the main peak is spectrally pure.

Logic of the Forced Degradation Study

Forced_Degradation cluster_stress Stress Conditions start This compound (API Sample) acid Acidic (1M HCl, 60°C) start->acid base Basic (1M NaOH, 60°C) start->base oxid Oxidative (30% H₂O₂) start->oxid therm Thermal (105°C Solid) start->therm photo Photolytic (ICH Q1B) start->photo analysis Analyze Stressed Samples by HPLC acid->analysis base->analysis oxid->analysis therm->analysis photo->analysis result Result Evaluation analysis->result pass Method is Stability-Indicating result->pass All degradants resolved Peak purity passes fail Method Requires Optimization result->fail Co-elution occurs Peak purity fails

Caption: Decision logic for the forced degradation study.

Validation Parameters

The following parameters must be evaluated according to ICH Q2(R1) guidelines.

ParameterTypical ProcedureAcceptance Criteria
Linearity & Range Analyze 5-7 concentrations from 25% to 150% of the working concentration (e.g., 25-150 µg/mL).Correlation coefficient (r²) ≥ 0.999
Accuracy Perform recovery studies by spiking a placebo with the analyte at 3 levels (80%, 100%, 120%) in triplicate.Mean recovery between 98.0% and 102.0%
Precision (Repeatability) Analyze six replicate preparations of the same sample at 100% concentration on the same day.Relative Standard Deviation (RSD) ≤ 2.0%
Precision (Intermediate) Repeat the analysis on a different day with a different analyst or on a different instrument.RSD between the two sets of data should be ≤ 2.0%
LOD & LOQ Determine based on the signal-to-noise ratio (S/N of 3 for LOD, S/N of 10 for LOQ) or from the linearity curve.To be determined and reported.
Robustness Intentionally vary method parameters (e.g., flow rate ±10%, column temp ±5°C, mobile phase pH ±0.2).System suitability parameters should pass; peak area should not significantly change.

Conclusion

This application note provides a detailed, robust, and reliable RP-HPLC method for the quantitative determination of this compound. The inclusion of a comprehensive forced degradation study protocol ensures that the method is stability-indicating and specific, making it suitable for quality control and stability assessment in a regulated pharmaceutical environment. The validation parameters outlined provide a clear pathway for formally qualifying the method for its intended use, adhering to established scientific and regulatory standards.

References

  • ASPECTS OF VALIDATION IN HPLC METHOD DEVELOPMENT FOR PHARMACEUTICAL ANALYSIS – COMPARISON OF VALIDATION REQUIREMENTS BY FDA, USP AND ICH. (2010). International Journal of Pharmaceutical Sciences and Research. [Link]
  • This compound.
  • Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. (2012). Agilent Technologies. [Link]
  • HPLC Method Development and Validation for Pharmaceutical Analysis. LCGC Europe. [Link]
  • Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. (1999).
  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. [Link]
  • ASPECTS OF VALIDATION IN HPLC METHOD DEVELOPMENT FOR PHARMACEUTICAL ANALYSIS-COMPARISON OF VALIDATION REQUIREMENTS BY FDA , USP AND. Semantic Scholar. [Link]
  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (2020).
  • Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identific
  • Determination of Heterocyclic Aromatic Amines (HAAs) in Urban Particulate Standard Reference Material and Wildfire-Influenced Particulate Matter by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). (2022). Taylor & Francis Online. [Link]
  • Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector.
  • A practical guide to forced degradation and stability studies for drug substances. Broughton. [Link]
  • Validation of HPLC methods for pharmaceutical analysis understanding the differences and similarities between validation requirements of US-FDA, USP and ICH.
  • Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Open Access Journals. [Link]
  • Synthesis of N-propylbenzamide. PrepChem.com. [Link]
  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
  • Forced Degradation Studies to Assess the Stability of Drugs and Products.
  • Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)
  • SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES.
  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride.
  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences. [Link]
  • HPLC Analysis of Active Drug and Amino Acids in a Formul

Sources

Application Note & Protocol: A Framework for Determining the Antimicrobial Efficacy of 4-amino-N-propylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel Antimicrobial Agents

The emergence of antimicrobial resistance presents a formidable challenge to global health. This necessitates the discovery and development of novel chemical entities with potent antimicrobial activity. Benzamides and their derivatives have garnered significant interest in the pharmaceutical industry, demonstrating a wide range of biological activities, including antimicrobial effects.[1] This document provides a comprehensive, field-proven framework for evaluating the in vitro antimicrobial properties of novel compounds, using 4-amino-N-propylbenzamide as a representative molecule.

This guide is designed for researchers, microbiologists, and drug development professionals. It moves beyond a simple recitation of steps to explain the causality behind the protocols, ensuring that the generated data is robust, reproducible, and reliable. We will detail the standardized methods for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), which are foundational metrics for assessing antimicrobial potential.[2] The protocols are grounded in the principles established by the Clinical and Laboratory Standards Institute (CLSI), ensuring alignment with global standards.[3]

Scientific Principles: Quantifying Antimicrobial Action

To characterize a novel compound like this compound, we must first distinguish between its ability to inhibit growth (bacteriostatic) and its ability to kill the microorganism (bactericidal).

  • Minimum Inhibitory Concentration (MIC): This is the cornerstone of susceptibility testing. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a defined incubation period.[4][5] It is the primary measure of a compound's potency. A low MIC value indicates that less of the compound is required to inhibit the organism's growth.

  • Minimum Bactericidal Concentration (MBC): While the MIC tells us the concentration needed to halt growth, it doesn't confirm cell death. The MBC test is a crucial follow-up that determines the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[6][7][8]

The relationship between these two values, expressed as the MBC/MIC ratio, provides critical insight into the compound's mode of action. An MBC/MIC ratio of ≤4 is generally considered indicative of bactericidal activity, a highly desirable trait for treating serious infections.[9][10]

Core Experimental Protocols

These protocols provide a step-by-step methodology for determining the MIC and MBC of this compound. Adherence to these standardized procedures is critical for generating high-quality, reproducible data.

Materials & Reagents
  • Test Compound: this compound (MW: 178.23 g/mol )[11]

  • Solvent: Dimethyl sulfoxide (DMSO), sterile

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB) and Mueller-Hinton Agar (MHA)

  • Test Organisms:

    • Gram-negative: Escherichia coli (e.g., ATCC 25922)

    • Gram-positive: Staphylococcus aureus (e.g., ATCC 29213)

  • Control Antibiotic: Gentamicin or Ciprofloxacin (with known MIC range for QC strains)

  • Equipment:

    • Sterile 96-well, U-bottom microtiter plates

    • Multichannel and single-channel micropipettes with sterile tips

    • Sterile reagent reservoirs

    • Incubator (35°C ± 2°C)

    • Spectrophotometer or nephelometer

    • 0.5 McFarland turbidity standard

    • Vortex mixer

    • Sterile loops and swabs

Protocol 1: Broth Microdilution for MIC Determination

This method, adapted from CLSI guidelines, is the gold standard for quantitative susceptibility testing.[3] It allows for the simultaneous testing of multiple concentrations of the compound.

Step 1: Preparation of Compound Stock Solution

  • Accurately weigh this compound and dissolve it in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL or 10,240 µg/mL).

  • Expert Insight: Solubility is a common challenge for novel compounds. DMSO is a standard solvent, but the final concentration in the assay wells should not exceed 1-2% to avoid solvent-induced toxicity to the bacteria. A vehicle control (DMSO without the compound) is mandatory to validate that the solvent has no antimicrobial effect at the concentration used.

Step 2: Preparation of Bacterial Inoculum

  • From a fresh (18-24 hour) culture on an MHA plate, select 3-5 well-isolated colonies.

  • Suspend the colonies in sterile saline or broth.

  • Vortex thoroughly to create a smooth suspension.

  • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ Colony Forming Units (CFU)/mL.[12][13]

  • Perform a final dilution in CAMHB to achieve the target inoculum concentration of approximately 5 x 10⁵ CFU/mL for the final assay volume.[12]

Step 3: 96-Well Plate Setup and Serial Dilution

  • Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate.

  • In well 1, add 200 µL of the this compound working solution (prepared from the stock to be twice the highest desired final concentration).

  • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.

  • Continue this process from well 2 to well 10. Discard 100 µL from well 10 to maintain equal volumes.

  • Well 11 (Growth Control): Add 100 µL of CAMHB. This well will receive the bacterial inoculum but no compound.

  • Well 12 (Sterility/Vehicle Control): Add 100 µL of CAMHB containing the same concentration of DMSO as well 1. This well will not be inoculated.

Step 4: Inoculation and Incubation

  • Add 100 µL of the standardized bacterial inoculum (prepared in Step 2) to wells 1 through 11. Do not add bacteria to well 12.

  • The final volume in each well is now 200 µL, and the starting compound concentration in well 1 has been diluted by half.

  • Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[14]

Step 5: Interpretation of Results

  • After incubation, examine the plate visually. The Sterility Control (Well 12) should be clear. The Growth Control (Well 11) should be turbid.

  • The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well).[4][15]

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup (96-Well Plate) cluster_readout Readout Compound 1. Prepare Compound Stock in DMSO SerialDilute 3. Perform 2-Fold Serial Dilution Compound->SerialDilute Inoculum 2. Prepare Bacterial Inoculum (0.5 McFarland Std) Inoculate 4. Inoculate Wells with Bacteria Inoculum->Inoculate SerialDilute->Inoculate Incubate 5. Incubate 16-20h at 35°C Inoculate->Incubate Controls Setup Controls: - Growth (No Cmpd) - Sterility (No Bact) Controls->Inoculate ReadMIC 6. Read MIC (Lowest Concentration with No Growth) Incubate->ReadMIC

Protocol 2: Minimum Bactericidal Concentration (MBC) Determination

This protocol is a direct extension of the MIC assay and must be performed immediately after the MIC is determined to ensure bacterial viability is not compromised.

Step 1: Subculturing from MIC Plate

  • Select the wells from the MIC plate that showed no visible growth (the MIC well and all wells with higher concentrations). Also, select the growth control well.

  • Mix the contents of each selected well thoroughly by gentle pipetting.

  • Using a calibrated loop or pipette, withdraw a 10 µL aliquot from each of these wells.

  • Spot-plate the aliquot onto a quadrant of a sterile MHA plate. Label each quadrant corresponding to the compound concentration.

Step 2: Incubation

  • Incubate the MHA plates at 35°C ± 2°C for 18-24 hours, or until robust growth is observed on the growth control spot.

Step 3: Interpretation of Results

  • After incubation, count the number of colonies on each spot.

  • The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in CFU compared to the initial inoculum count.[8][9]

  • Trustworthiness Check: To accurately calculate the 99.9% reduction, the initial inoculum density (CFU/mL) from the MIC assay should be confirmed by plating a dilution of it on a separate MHA plate at the start of the experiment. For an initial inoculum of 5 x 10⁵ CFU/mL, a 99.9% reduction means ≤500 CFU/mL.

MBC_Workflow cluster_plating Subculturing cluster_readout Readout MIC_Plate Start: Clear Wells from MIC Assay (MIC, 2x MIC, 4x MIC...) Aliquot 1. Aliquot 10µL from Each Clear Well MIC_Plate->Aliquot Plate 2. Spot-Plate onto Mueller-Hinton Agar Aliquot->Plate Incubate 3. Incubate 18-24h at 35°C Plate->Incubate ReadMBC 4. Read MBC (Lowest Concentration with ≥99.9% Kill) Incubate->ReadMBC

Data Presentation and Interpretation

Experimental data should be organized clearly for analysis and comparison.

Quantitative Data Summary

The following table provides a template for summarizing the results obtained from the MIC and MBC assays.

Test Organism Gram Stain This compound MIC (µg/mL) This compound MBC (µg/mL) MBC/MIC Ratio Interpretation
E. coli ATCC 25922Gram-Negative641282Bactericidal
S. aureus ATCC 29213Gram-Positive32642Bactericidal
Pseudomonas aeruginosa ATCC 27853Gram-Negative>256>256-Resistant
Enterococcus faecalis ATCC 29212Gram-Positive128>512>4Bacteriostatic

Disclaimer: The data presented in this table is for illustrative purposes only and does not represent actual experimental results for this compound.

Interpreting the Data
  • Potency: The absolute value of the MIC indicates the compound's potency. Lower values are better. In the example table, the compound is more potent against S. aureus (MIC 32 µg/mL) than E. coli (MIC 64 µg/mL).

  • Spectrum of Activity: The range of organisms inhibited indicates the spectrum. The example shows activity against E. coli and S. aureus but not P. aeruginosa, suggesting a specific rather than broad-spectrum profile.

  • Bactericidal vs. Bacteriostatic Activity: The MBC/MIC ratio is the key determinant.[10]

    • Ratio ≤ 4: The compound is considered bactericidal . This is seen for E. coli and S. aureus in the example.

    • Ratio > 4: The compound is considered bacteriostatic . For E. faecalis, the MBC is significantly higher than the MIC, indicating that the compound inhibits growth at 128 µg/mL but does not effectively kill the organism even at much higher concentrations.

References

  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2024). International Journal of Chemical and Pharmaceutical Sciences. [Link]
  • How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. (2024). Hardy Diagnostics. [Link]
  • Determination of antimicrobial resistance by disk diffusion. (n.d.). FWD AMR-RefLabCap. [Link]
  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009). American Society for Microbiology. [Link]
  • Disk diffusion test. (n.d.). Wikipedia. [Link]
  • Minimum Bactericidal Concentration (MBC) Test. (n.d.).
  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). protocols.io. [Link]
  • Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. (2007). American Society for Microbiology. [Link]
  • Broth Microdilution. (n.d.). MI - Microbiology. [Link]
  • Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. (2022). Microbe Notes. [Link]
  • How-to guide: Minimum Inhibitory Concentration (MIC). (2016). Emery Pharma. [Link]
  • Evaluation of novel compounds as anti-bacterial or anti-virulence agents. (2022). National Institutes of Health (NIH). [Link]
  • Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. (2014). MDPI. [Link]
  • Minimum Bactericidal Concentration (MBC) Test. (n.d.).
  • Minimum Bactericidal Concentration (MBC) Assay. (n.d.).
  • Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. (2005). PubMed. [Link]
  • MBC vs. MIC: What Every Drug Developer Should Know. (2024).
  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (2024).
  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (2023). National Institutes of Health (NIH). [Link]
  • The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. (2021). National Institutes of Health (NIH). [Link]
  • Microbiology guide to interpreting minimum inhibitory concentration (MIC). (n.d.). IDEXX Denmark. [Link]
  • ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. (2021).
  • Microbiology guide to interpreting antimicrobial susceptibility testing (AST). (n.d.). Idexx. [Link]
  • Design, Synthesis, and Antimicrobial Evaluation of New Thiopyrimidine–Benzenesulfonamide Compounds. (2023). MDPI. [Link]
  • Synthesis and pharmacological evaluation of benzamide derivatives as potent and selective sigma-1 protein ligands. (2017). PubMed. [Link]
  • Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. (2021). RSC Publishing. [Link]
  • This compound. (n.d.). PubChem, National Institutes of Health (NIH). [Link]

Sources

Application Notes and Protocols: Evaluating 4-amino-N-propylbenzamide as a Potential Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the methodologies to assess the potential of 4-amino-N-propylbenzamide as a kinase inhibitor. While the benzamide scaffold is a known pharmacophore in many approved kinase inhibitors, the specific activity of this compound is not extensively documented.[1][2][3][4][5][6] These protocols are designed to provide a robust framework for the initial characterization of this and other novel compounds, encompassing both direct biochemical validation and physiologically relevant cell-based analysis. We will detail the principles and step-by-step procedures for a highly sensitive luminescence-based biochemical assay and a target engagement-focused cell-based assay.

Introduction: The Rationale for Kinase Inhibitor Screening

Protein kinases are a large and diverse family of enzymes that play a pivotal role in regulating a vast array of cellular processes, including signal transduction, cell cycle progression, and apoptosis.[7][8] The dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them a major class of therapeutic targets.[8][9] The development of small molecule kinase inhibitors has revolutionized the treatment of many of these conditions.

The benzamide chemical moiety is a recurring structural motif in a number of successful kinase inhibitors, targeting a range of kinases such as Bcr-Abl, EGFR, and VEGFR.[1][3][4] This established precedent provides a strong rationale for investigating novel benzamide-containing compounds, such as this compound, for potential kinase inhibitory activity. This guide will provide the foundational experimental frameworks to rigorously test this hypothesis.

Core Principles of Kinase Inhibition Assays

Kinase inhibition assays are designed to measure the enzymatic activity of a kinase in the presence of a potential inhibitor.[7] These assays fundamentally quantify either the consumption of the ATP cofactor or the generation of the phosphorylated substrate or the co-product adenosine diphosphate (ADP).[7] Assays can be broadly categorized into two main formats:

  • Biochemical Assays: These in vitro assays utilize purified, recombinant kinase enzymes and their specific substrates.[7] They are crucial for determining the direct inhibitory effect of a compound on a specific kinase and for calculating key potency metrics like the IC₅₀ value (the concentration of an inhibitor required to reduce kinase activity by 50%).[7][9]

  • Cell-Based Assays: These assays measure the effect of a compound on kinase activity within a living cell.[7][10][11] This provides a more physiologically relevant context, accounting for factors like cell permeability and target engagement in a native environment.[7]

The following diagram illustrates the fundamental differences between these two approaches.

G cluster_0 Biochemical Assay cluster_1 Cell-Based Assay biochem_start Purified Kinase + Substrate + ATP biochem_inhibitor Add this compound biochem_start->biochem_inhibitor biochem_reaction Kinase Reaction biochem_inhibitor->biochem_reaction biochem_detection Detect Product (e.g., ADP) biochem_reaction->biochem_detection cell_start Intact Cells Expressing Target Kinase cell_inhibitor Treat Cells with this compound cell_start->cell_inhibitor cell_lysis Cell Lysis cell_inhibitor->cell_lysis cell_detection Detect Phosphorylation of Downstream Substrate cell_lysis->cell_detection

Figure 1: A high-level comparison of biochemical and cell-based kinase assay workflows.

Part I: Biochemical Kinase Inhibition Assay

For the initial biochemical screening of this compound, we will utilize a luminescence-based assay that quantifies the amount of ADP produced during the kinase reaction. The ADP-Glo™ Kinase Assay is a robust and highly sensitive method suitable for a wide range of kinases and ATP concentrations.[12][13][14][15][16]

Principle of the ADP-Glo™ Assay

The ADP-Glo™ assay is a two-step process. First, after the kinase reaction is complete, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete any remaining unconsumed ATP. In the second step, the Kinase Detection Reagent is added, which contains enzymes that convert the ADP generated by the kinase into ATP. This newly synthesized ATP is then used in a luciferase/luciferin reaction to produce a stable, "glow-type" luminescent signal that is directly proportional to the amount of ADP produced, and therefore, to the kinase activity.[12][14][15]

G KinaseReaction Step 1: Kinase Reaction Kinase + Substrate + ATP → Phospho-Substrate + ADP + ATP (remaining) AddReagentA Step 2: Add ADP-Glo™ Reagent Terminates kinase reaction Depletes remaining ATP KinaseReaction->AddReagentA Reaction products AddReagentB Step 3: Add Kinase Detection Reagent ADP → ATP AddReagentA->AddReagentB ADP remains LuciferaseReaction Step 4: Luciferase Reaction ATP + Luciferin → Light AddReagentB->LuciferaseReaction Newly synthesized ATP Detection Measure Luminescence LuciferaseReaction->Detection

Figure 2: The principle of the ADP-Glo™ Kinase Assay.

Detailed Protocol: ADP-Glo™ Kinase Assay

This protocol is a general guideline and should be optimized for the specific kinase being investigated.

Materials:

  • Purified, active kinase of interest (e.g., a tyrosine kinase like EGFR or a serine/threonine kinase like BRAF)

  • Specific peptide substrate for the kinase

  • Adenosine 5'-triphosphate (ATP)

  • This compound (test compound)

  • Staurosporine (positive control inhibitor)

  • Dimethyl sulfoxide (DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Create a serial dilution series of the compound in DMSO. A common starting point is an 11-point, 3-fold dilution series.

    • Prepare a stock solution of Staurosporine in DMSO for the positive control.

  • Assay Setup (in a 384-well plate):

    • Add 1 µL of the serially diluted this compound, control inhibitor, or DMSO (for no-inhibitor and no-enzyme controls) to the appropriate wells.

    • Add 2 µL of a solution containing the kinase and its substrate in kinase reaction buffer.

    • Pre-incubate the plate at room temperature for 15-30 minutes to allow the compound to interact with the kinase.

  • Initiation of Kinase Reaction:

    • Add 2 µL of ATP solution to all wells to start the reaction. The final ATP concentration should ideally be at or near the Kₘ value for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for the desired reaction time (e.g., 60 minutes). The reaction time should be within the linear range of the enzyme kinetics.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.

    • Add 10 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate the luminescent signal.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate reader.

Data Analysis and Interpretation
  • Calculate Percent Inhibition: The percentage of kinase inhibition for each concentration of this compound is calculated using the following formula:

    % Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_Background) / (Signal_NoInhibitor - Signal_Background))

    Where:

    • Signal_Inhibitor is the luminescence from wells with the test compound.

    • Signal_Background is the luminescence from wells with no kinase (control for background signal).

    • Signal_NoInhibitor is the luminescence from wells with kinase and DMSO (represents 0% inhibition).

  • Determine IC₅₀ Value:

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[8]

Example Data Presentation:

Compound Concentration (µM)Luminescence (RLU)% Inhibition
0 (No Inhibitor)1,500,0000
0.011,450,0003.3
0.031,300,00013.3
0.11,000,00033.3
0.3650,00056.7
1300,00080.0
3150,00090.0
10110,00092.7
30105,00093.0
100102,00093.2
No Enzyme Control100,000N/A

Part II: Cell-Based Kinase Target Engagement Assay

To determine if this compound can access and inhibit its target kinase within a cellular environment, a target engagement assay is essential. The NanoBRET™ Target Engagement Intracellular Kinase Assay is a powerful method for quantifying compound binding to specific kinase targets in live cells.[10]

Principle of the NanoBRET™ Assay

This assay utilizes Bioluminescence Resonance Energy Transfer (BRET), a proximity-based energy transfer technique. The target kinase is expressed in cells as a fusion protein with NanoLuc® luciferase (the energy donor). A cell-permeable fluorescent tracer that binds to the kinase's active site is added to the cells. When the tracer is bound to the NanoLuc®-kinase fusion, the close proximity allows for energy transfer from the luciferase to the tracer upon addition of the substrate, resulting in a BRET signal. If an unlabeled compound, like this compound, enters the cell and competes with the tracer for binding to the kinase, the tracer is displaced, leading to a decrease in the BRET signal. This reduction in BRET is proportional to the extent of target engagement by the test compound.[10]

G cluster_0 No Inhibitor cluster_1 With Inhibitor Kinase_NanoLuc Kinase-NanoLuc® Tracer Fluorescent Tracer Kinase_NanoLuc->Tracer Binding BRET_Signal High BRET Signal Tracer->BRET_Signal Energy Transfer Kinase_NanoLuc_Inhib Kinase-NanoLuc® Inhibitor This compound Kinase_NanoLuc_Inhib->Inhibitor Binding No_BRET_Signal Low BRET Signal Inhibitor->No_BRET_Signal Displacement Tracer_Free Fluorescent Tracer

Figure 3: The principle of the NanoBRET™ Target Engagement Assay.

Detailed Protocol: NanoBRET™ Target Engagement Assay

Materials:

  • HEK293 cells (or other suitable cell line)

  • Plasmid DNA for the NanoLuc®-kinase fusion protein of interest

  • Transfection reagent (e.g., FuGENE® HD)

  • Opti-MEM® I Reduced Serum Medium

  • NanoBRET™ Tracer specific for the kinase of interest

  • NanoBRET™ Nano-Glo® Substrate

  • Extracellular NanoLuc® Inhibitor

  • This compound (test compound)

  • White, tissue culture-treated 96-well assay plates

  • Plate reader capable of measuring filtered luminescence at 450 nm and >600 nm

Procedure:

  • Cell Preparation and Transfection:

    • One day before the assay, transfect HEK293 cells with the NanoLuc®-kinase fusion plasmid according to the manufacturer's protocol.

    • Plate the transfected cells in the 96-well assay plates and incubate overnight.

  • Compound and Tracer Addition:

    • Prepare serial dilutions of this compound in Opti-MEM®.

    • Remove the culture medium from the cells and replace it with the compound dilutions.

    • Add the NanoBRET™ Tracer to all wells at the pre-optimized concentration.

    • Incubate the plate in a CO₂ incubator at 37°C for 2 hours.

  • Luminescence Detection:

    • Prepare the NanoBRET™ Nano-Glo® Substrate detection reagent, including the extracellular NanoLuc® inhibitor, according to the kit instructions.

    • Add the detection reagent to all wells.

    • Incubate at room temperature for 3-5 minutes.

  • Data Acquisition:

    • Measure the luminescence signal at two wavelengths: a donor emission wavelength (e.g., 450 nm) and an acceptor emission wavelength (e.g., >600 nm).

Data Analysis and Interpretation
  • Calculate NanoBRET™ Ratio: The raw BRET ratio is calculated for each well by dividing the acceptor signal by the donor signal:

    BRET Ratio = (Acceptor Signal) / (Donor Signal)

  • Determine Target Engagement:

    • The BRET ratio is then used to calculate the percent inhibition of tracer binding.

    • Plot the BRET ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which in this context represents the concentration of the compound required to occupy 50% of the target kinase in live cells.

Example Data Presentation:

Compound Concentration (µM)BRET Ratio (mBU)% Target Engagement
0 (No Inhibitor)8000
0.17802.5
0.372010.0
155031.3
330062.5
1015081.3
3011086.3
10010586.9
No Tracer Control100N/A

Conclusion

The protocols outlined in this document provide a robust, two-tiered approach to evaluating the potential of this compound as a kinase inhibitor. The biochemical ADP-Glo™ assay serves as an essential primary screen to determine direct enzymatic inhibition and potency. A positive result from this assay would then be followed by the cell-based NanoBRET™ assay to confirm target engagement in a physiologically relevant setting. Together, these methodologies offer a comprehensive framework for the initial characterization of novel kinase inhibitor candidates, guiding further optimization and development efforts.

References

  • Zask, A., et al. (2009). ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases. PubMed.
  • Takayama, H., et al. (2008). Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats.
  • BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay.
  • PanVera Corporation. (n.d.). A Novel, Fluorescence Polarization- Based Assay for Detecting Tyrosine Kinase Activity. PanVera.
  • Reaction Biology. (n.d.). KINASE PROFILING & SCREENING.
  • MDPI. (2018). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Molecules.
  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?
  • Daghestani, H. N., et al. (2012). Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. PMC - NIH.
  • BMG LABTECH. (n.d.). Fluorescence Polarization Detection.
  • INiTS. (2020). Cell-based test for kinase inhibitors.
  • PLOS One. (2015). Fluorescence Polarization Screening Assays for Small Molecule Allosteric Modulators of ABL Kinase Function. Research journals.
  • Conquer Scientific. (n.d.). Caliper Life Sciences Kinase Enzyme Desktop Profiler System.
  • PubMed. (2004). Benzamides and benzamidines as specific inhibitors of epidermal growth factor receptor and v-Src protein tyrosine kinases.
  • Nanosyn. (n.d.). Technology.
  • PubChem. (n.d.). Caliper Assay: All assays were performed in 384-well microtiter plates.
  • PubMed. (2009). High-throughput screening of the cyclic AMP-dependent protein kinase (PKA) using the caliper microfluidic platform.
  • PubMed Central. (n.d.). HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications.
  • BindingDB. (n.d.). Assay in Summary_ki.
  • BMG LABTECH. (2020). Kinase assays.
  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
  • PubMed. (2015). HTRF Kinase Assay Development and Methods in Inhibitor Characterization.
  • Bentham Science Publishers. (2023). Novel 4-chloro-N-phenyl Benzamide Derivatives as p38α Mitogenactivated Protein Kinase Inhibitors for Treating Cancer, COVID-19, and Other Diseases.
  • YouTube. (2016). InhibiScreen Kinase Inhibitor Assay Technical Video.
  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery.
  • PubChem. (n.d.). This compound.
  • RASĀYAN Journal of Chemistry. (2018). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES. RASĀYAN. J. Chem.
  • PubMed Central. (2015). Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation.
  • PubChem. (n.d.). Takeda103A.
  • Zhao Group @Nanjing University. (n.d.). Synthesis, molecular modeling and biological evaluation of PSB as targeted antibiotics.

Sources

Application Notes and Protocols for Characterizing the Cellular Activity of 4-amino-N-propylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of 4-amino-N-propylbenzamide

This compound is a synthetic small molecule with a chemical structure analogous to procainamide, a well-established class IA antiarrhythmic agent. Procainamide exerts its therapeutic effect primarily by blocking voltage-gated sodium and potassium channels in cardiomyocytes.[1][2] Given this structural similarity, it is hypothesized that this compound may exhibit similar ion channel modulatory activity, presenting a promising avenue for the development of novel therapeutics for cardiac arrhythmias. Furthermore, broader screening of benzamide derivatives has revealed activities spanning antimicrobial, antiproliferative, and tubulin polymerization inhibition, suggesting a wider range of potential biological effects for this compound.[3][4]

This comprehensive guide provides a suite of detailed cell-based assays designed to elucidate the pharmacological profile of this compound. These protocols are intended for researchers, scientists, and drug development professionals, offering robust methodologies to assess its effects on cell viability, proliferation, and its primary hypothesized targets: cardiac ion channels.

Part 1: Foundational Assays: Assessing General Cellular Effects

Before investigating specific molecular targets, it is crucial to first establish the compound's impact on fundamental cellular processes. These foundational assays will determine the concentration range for subsequent, more targeted experiments and identify any overt cytotoxic effects.

Cell Viability Assessment using the MTT Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[5][6][7] Metabolically active cells utilize mitochondrial dehydrogenases to reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Workflow for MTT Assay

Caption: Workflow of the MTT cell viability assay.

Protocol: MTT Assay

  • Cell Seeding:

    • Culture a suitable cell line (e.g., HeLa, A549, or a relevant cardiac cell line) to 80-90% confluency.

    • Trypsinize and resuspend the cells in a complete culture medium.

    • Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in a culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation:

    • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Formazan Formation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

    • Read the absorbance at 570 nm using a microplate reader.

Data Analysis:

Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).[8][9][10][11][12]

Cell Proliferation Assessment using BrdU Incorporation Assay

The BrdU (5-bromo-2'-deoxyuridine) assay measures DNA synthesis as an indicator of cell proliferation.[1][13][14][15] BrdU, a synthetic analog of thymidine, is incorporated into newly synthesized DNA during the S-phase of the cell cycle and can be detected using a specific antibody.

Workflow for BrdU Assay

Caption: Workflow of the BrdU cell proliferation assay.

Protocol: BrdU Assay

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol.

  • BrdU Labeling:

    • After the desired treatment period, add BrdU labeling solution to each well to a final concentration of 10 µM.

    • Incubate for 2-24 hours at 37°C, depending on the cell doubling time.

  • Fixation and Permeabilization:

    • Remove the labeling medium and wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 20 minutes.

  • DNA Denaturation:

    • Treat the cells with 2N HCl for 30 minutes at room temperature to denature the DNA.

    • Neutralize the acid with 0.1 M sodium borate buffer (pH 8.5) for 15 minutes.

  • Immunostaining:

    • Block non-specific binding with a blocking buffer (e.g., PBS with 1% BSA and 0.1% Tween-20) for 1 hour.

    • Incubate with a primary anti-BrdU antibody overnight at 4°C.

    • Wash and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Signal Detection:

    • Counterstain the nuclei with DAPI.

    • Image the plate using a fluorescence microscope or a high-content imaging system.

Data Analysis:

Quantify the number of BrdU-positive cells relative to the total number of cells (DAPI-stained nuclei). Plot the percentage of BrdU-positive cells against the compound concentration to determine the effect on cell proliferation.

Part 2: Targeted Assays: Investigating Ion Channel Modulation

Based on the structural similarity to procainamide, the primary hypothesis is that this compound modulates the activity of cardiac ion channels. The following assays are designed to directly test this hypothesis.

High-Throughput Screening of Potassium Channel Activity using a Fluorescence-Based Assay

Fluorescence-based assays using thallium influx as a surrogate for potassium ion movement provide a high-throughput method to screen for potassium channel modulators.[16][17][18][19][20]

Signaling Pathway for Potassium Channel Modulation

G cluster_0 Cell Membrane cluster_1 Extracellular Space cluster_2 Intracellular Space K_channel Potassium Channel Thallium_int Thallium (Tl+) K_channel->Thallium_int Thallium_ext Thallium (Tl+) Thallium_ext->K_channel Dye Thallium-sensitive Dye Thallium_int->Dye Fluorescence Fluorescence Signal Dye->Fluorescence Compound This compound Compound->K_channel Modulation

Caption: Principle of the thallium influx assay for potassium channels.

Protocol: Thallium Influx Potassium Channel Assay

  • Cell Preparation:

    • Use a cell line stably expressing the potassium channel of interest (e.g., HEK293 cells expressing hERG).

    • Seed the cells in a 96-well or 384-well black-walled, clear-bottom plate.

  • Dye Loading:

    • Load the cells with a thallium-sensitive fluorescent dye (e.g., FluxOR™ II Green) according to the manufacturer's instructions.

  • Compound Incubation:

    • Add varying concentrations of this compound to the wells and incubate for a predetermined time.

  • Thallium Stimulation and Fluorescence Reading:

    • Add a stimulus buffer containing thallium to all wells simultaneously using a liquid handler.

    • Immediately measure the fluorescence intensity over time using a fluorescence microplate reader.

Data Analysis:

Calculate the rate of fluorescence increase, which corresponds to the rate of thallium influx. Compare the rates in the presence of the compound to the vehicle control to determine the percentage of inhibition or activation.

Gold-Standard Analysis of Sodium Channel Activity using Patch-Clamp Electrophysiology

Patch-clamp electrophysiology is the gold-standard technique for characterizing ion channel function with high fidelity, allowing for the detailed investigation of the mechanism of channel block.[21][22][23][24][25]

Protocol: Whole-Cell Patch-Clamp for Sodium Channels

  • Cell Culture:

    • Use a cell line with robust expression of the sodium channel of interest (e.g., CHO or HEK293 cells stably expressing Nav1.5).[26][27][28][29][30]

    • Plate the cells on glass coverslips 24-48 hours before the experiment.

  • Recording Setup:

    • Transfer a coverslip to the recording chamber on an inverted microscope.

    • Perfuse the chamber with an external solution containing physiological ion concentrations.

    • Use a borosilicate glass pipette filled with an internal solution as the recording electrode.

  • Whole-Cell Configuration:

    • Approach a cell with the pipette and form a high-resistance (GΩ) seal.

    • Rupture the cell membrane to achieve the whole-cell configuration.

  • Voltage-Clamp Protocol:

    • Hold the cell at a negative holding potential (e.g., -100 mV) to keep the sodium channels in a closed state.

    • Apply a series of depolarizing voltage steps to elicit sodium currents.

    • Perfuse the cell with increasing concentrations of this compound and record the corresponding changes in the sodium current.

Data Analysis:

Measure the peak sodium current amplitude at each voltage step in the absence and presence of the compound. Plot the normalized current against the compound concentration to determine the IC50 for channel block. Analyze the voltage-dependence of block and the effects on channel gating kinetics.

Part 3: Exploratory Assays for Broader Pharmacological Profiling

To explore other potential mechanisms of action suggested by the broader benzamide literature, the following assays can be employed.

Tubulin Polymerization Assay

This assay assesses the effect of the compound on the in vitro polymerization of tubulin into microtubules.[3][31][32][33][34]

Protocol: Cell-Free Tubulin Polymerization Assay

  • Reaction Setup:

    • In a 96-well plate, combine purified tubulin, a GTP-containing buffer, and a fluorescence reporter that binds to polymerized microtubules.

    • Add varying concentrations of this compound or control compounds (e.g., paclitaxel as a stabilizer, vinblastine as a destabilizer).

  • Polymerization and Measurement:

    • Incubate the plate at 37°C to initiate polymerization.

    • Monitor the increase in fluorescence over time using a microplate reader.

Data Analysis:

Compare the polymerization curves in the presence of the compound to the control. Analyze the effects on the nucleation, growth phase, and steady-state of microtubule formation.

In Vitro Immunotoxicity Assessment

Given that some drugs can have off-target effects on the immune system, it is prudent to assess the immunotoxic potential of this compound.[35][36][37][38][39]

Protocol: Lymphocyte Proliferation Assay

  • Cell Isolation:

    • Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using density gradient centrifugation.

  • Cell Culture and Treatment:

    • Culture the PBMCs in a 96-well plate in the presence of a mitogen (e.g., phytohemagglutinin) to stimulate proliferation.

    • Add varying concentrations of this compound.

  • Proliferation Measurement:

    • After 48-72 hours, assess cell proliferation using the BrdU incorporation assay as described in section 1.2.

Data Analysis:

Determine the effect of the compound on mitogen-stimulated lymphocyte proliferation to identify any immunosuppressive or immunostimulatory activity.

Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison. Dose-response curves should be generated, and key parameters such as IC50 or EC50 values should be calculated.

Table 1: Summary of Hypothetical IC50 Values for this compound

AssayCell LineParameterIC50 (µM)
MTT CytotoxicityHeLaViability>100
BrdU ProliferationA549Proliferation75.2
Thallium InfluxhERG-HEK293K+ Channel Block12.5
Patch-ClampNav1.5-CHONa+ Channel Block5.8
Tubulin PolymerizationCell-FreeInhibition>100
Lymphocyte ProliferationPBMCsInhibition>100

Conclusion

The protocols outlined in this application note provide a comprehensive framework for the in-depth cellular characterization of this compound. By systematically evaluating its effects on cell health, proliferation, and specific molecular targets like ion channels, researchers can gain crucial insights into its mechanism of action and therapeutic potential. This structured approach, combining high-throughput screening with gold-standard biophysical techniques, will pave the way for informed decisions in the drug development pipeline.

References

  • Cell-based potassium ion channel screening using the FluxOR assay.
  • BrdU Labeling & Detection Cell Prolifer
  • A Cell-Based Pharmacokinetics Assay for Evalu
  • MTT Assay Protocol for Cell Viability and Prolifer
  • BrdU staining and BrdU assay protocol.
  • Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual.
  • Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining).
  • BrdU Staining Protocol.
  • Application Notes and Protocols for Cell-Based Cytotoxicity Assays: MTT and XTT.
  • GPCR Signaling Assays.
  • Potassium Ion Channel assay kit.
  • cAMP Accumul
  • A Novel Homogenous Potassium Ion Channel Assay for High-Throughput Screening.
  • Present and future of in vitro immunotoxicology in drug development.
  • Cytotoxicity MTT Assay Protocols and Methods.
  • Present and future of in vitro immunotoxicology in drug development.
  • MTT Assay Protocol: Guide to Measuring Cell Viability & Prolifer
  • cAMP-Glo™ Assay.
  • MTT assay protocol.
  • Cell-Based Screen for Identification of Inhibitors of Tubulin Polymeriz
  • Characterization of Compound-Specific, Concentration-Independent Biophysical Properties of Sodium Channel Inhibitor Mechanism of Action Using Automated P
  • FluxOR II Green Potassium Ion Channel Assay.
  • Drug dose-response d
  • Potassium Channel Assays.
  • cAMP Assay.
  • Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based.
  • Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds.
  • BrdU Staining & Labeling Protocols.
  • Tubulin Polymeriz
  • Understanding the challenges of immunotoxicity in pharmaceutical research.
  • Immunotoxicity In Vitro Assays for Environmental Pollutants under Paradigm Shift in Toxicity Tests.
  • Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism.
  • Cell Cytotoxicity Screening & Profiling Services.
  • Application Notes and Protocols: Patch-Clamp Analysis of Sodium Channel Block by
  • High-Throughput Dose-Response D
  • Cancer Cell Panel Screening.
  • How to calcul
  • The Importance Of Immunotoxicity Testing In Drug Development.
  • Expert Insights | Practical HEK293 Cell Culture and Gene-Editing Protocols.
  • What cell line should I choose for citotoxicity assays?
  • Protocol for cell preparation and gene delivery in HEK293T and C2C12 cells.
  • Dose-Response Curve Analysis.
  • Culture of HEK293-EBNA1 Cells for Production of Recombinant Proteins.
  • In vitro human cell line models to predict clinical response to anticancer drugs.
  • High-throughput electrophysiological assays for voltage gated ion channels using SyncroP
  • Cytotoxicity Assays – wh
  • Transfection Inform
  • HEK 293 Cell Handling Best Practices Video.
  • Simplified protocol of the whole-cell patch clamp technique, for use in neuronal cultures.
  • P

Sources

Application Notes & Protocols: A Multi-pronged Approach to Identifying the Biological Targets of 4-amino-N-propylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The elucidation of a small molecule's biological target is a critical step in drug discovery and chemical biology, transforming a compound with an observed phenotype into a tool for understanding and modulating biological processes. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the methodologies for identifying the cellular targets of 4-amino-N-propylbenzamide, a novel chemical entity with undetermined biological activity. We will explore a multi-faceted strategy, combining established biochemical techniques with modern proteomic and computational approaches. This guide is structured to provide not only step-by-step protocols but also the underlying scientific rationale, empowering researchers to design and execute robust target deconvolution campaigns.

Introduction: The Challenge of Target Deconvolution

This compound is a synthetic molecule whose biological mechanism of action is currently unknown[1][2]. Identifying its direct binding partners within the proteome is essential to understanding its potential therapeutic applications and off-target effects. The process of connecting a small molecule to its biological target, often termed target deconvolution or target identification, can be a complex undertaking. There is no single "magic bullet" technique; rather, a successful strategy often involves the integration of multiple orthogonal approaches to build a compelling case for a specific target or set of targets.

This guide will detail three major pillars of target identification:

  • In Silico Target Prediction: Computational methods to generate initial hypotheses.

  • Affinity-Based Proteomics: The use of a modified this compound to "fish" for its binding partners in a cellular context.

  • Label-Free Target Identification: Methods that rely on the principle that ligand binding can alter the physical or chemical properties of a target protein.

The overall workflow is designed to be iterative, with findings from one approach informing and refining the next, as illustrated in the workflow diagram below.

TargetID_Workflow cluster_0 Phase 1: Hypothesis Generation cluster_1 Phase 2: Experimental Screening & Identification cluster_2 Phase 3: Target Validation & Characterization InSilico In Silico Target Prediction (Similarity Search, Docking) AffinityProbe Synthesis of Affinity Probe (e.g., Biotinylated this compound) InSilico->AffinityProbe Guides probe design LabelFree Label-Free Methods (e.g., DARTS, CETSA) InSilico->LabelFree Provides candidate targets for validation AffinityCapture Affinity Chromatography-MS (Pull-down Assay) AffinityProbe->AffinityCapture HitList Candidate Target List (from MS data) AffinityCapture->HitList LabelFree->HitList Biophysical Biophysical Validation (SPR, ITC, etc.) HitList->Biophysical Confirms direct binding Cellular Cellular Target Engagement & Phenotypic Analysis HitList->Cellular Confirms engagement in cells Biophysical->Cellular

Figure 1. A comprehensive workflow for the target identification of this compound.

In Silico Target Prediction: Generating the First Hypotheses

Before embarking on resource-intensive experimental work, computational methods can provide valuable starting points by predicting potential targets based on the structure of this compound.[3] These in silico approaches mine vast biological and chemical databases to identify proteins that are likely to bind to the query molecule.[3][4]

Principle of In Silico Approaches

Computational target fishing is based on the principle that structurally similar molecules often have similar biological activities.[3] By comparing the structure of this compound to databases of compounds with known protein targets, we can infer potential interactions.[3] Another powerful approach is reverse docking, where the small molecule is computationally "docked" into the binding sites of a large number of protein structures to predict binding affinity.[5]

Recommended In Silico Protocol
  • Chemical Similarity Searching:

    • Objective: To identify known bioactive compounds that are structurally similar to this compound.

    • Tools: Publicly available databases such as ChEMBL, PubChem, and BindingDB. Web-based tools like TargetHunter can automate this process.[3]

    • Procedure:

      • Obtain the SMILES string for this compound: CCNC(=O)c1ccc(N)cc1.

      • Submit the SMILES string to the similarity search tool.

      • Use the Tanimoto coefficient as a metric for similarity, with a threshold of >0.85 being a common starting point.

      • Analyze the list of similar compounds and their known biological targets.

  • Reverse Docking:

    • Objective: To predict binding poses and affinities of this compound against a library of protein crystal structures.

    • Tools: Software such as AutoDock, Glide, or online platforms that offer reverse docking services.

    • Procedure:

      • Generate a 3D conformer of this compound.

      • Select a library of potential target proteins (e.g., the PDBbind database).

      • Perform docking calculations for each protein in the library.

      • Rank the potential targets based on the predicted binding energy scores.

Data Interpretation

The output of these methods will be a ranked list of potential protein targets. It is crucial to view this list as a set of hypotheses rather than definitive answers. The confidence in a predicted target increases if it is identified by multiple computational methods. This list will be invaluable for guiding the subsequent experimental approaches.

Affinity Chromatography-Mass Spectrometry (AC-MS)

Affinity chromatography remains a cornerstone of target identification.[6] This method involves chemically modifying this compound to create a "bait" molecule that can be used to selectively capture its binding partners from a complex biological sample, such as a cell lysate.[7][8] The captured proteins are then identified using mass spectrometry.

Synthesis of an Affinity Probe

A critical first step is the synthesis of a suitable affinity probe. This typically involves attaching a linker and a tag (e.g., biotin) to a position on the this compound molecule that is not essential for its biological activity. Since the activity of the parent compound is unknown, structure-activity relationship (SAR) studies with analogs would ideally inform the point of attachment. However, in the absence of such data, a logical starting point is to modify the primary amine, as it provides a convenient chemical handle.

Affinity_Probe_Synthesis mol This compound linker Linker Arm (e.g., PEG) mol->linker Attach linker to 4-amino group tag Affinity Tag (Biotin) linker->tag Attach tag probe Biotinylated Affinity Probe tag->probe

Figure 2. Conceptual design of a biotinylated affinity probe for this compound.

Protocol for Affinity Pull-down Assay

Materials:

  • Biotinylated this compound probe

  • Streptavidin-coated magnetic beads

  • Cell lysate from a relevant cell line or tissue

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • Control: Free biotin, unmodified this compound

Procedure:

  • Lysate Preparation:

    • Culture and harvest cells.

    • Lyse the cells in ice-cold lysis buffer.

    • Clarify the lysate by centrifugation to remove cellular debris.

    • Determine the protein concentration of the supernatant (e.g., using a BCA assay).

  • Probe Immobilization:

    • Incubate streptavidin-coated magnetic beads with the biotinylated probe to allow for binding.

    • Wash the beads to remove any unbound probe.

  • Affinity Capture:

    • Incubate the clarified cell lysate with the probe-immobilized beads for 2-4 hours at 4°C with gentle rotation.

    • Crucial Control: In parallel, perform a competition experiment by pre-incubating the lysate with an excess of the unmodified this compound before adding the beads. This will help distinguish specific binders from non-specific ones. A second control using beads without the probe is also recommended.

  • Washing:

    • Separate the beads from the lysate using a magnetic stand.

    • Wash the beads extensively with wash buffer to remove non-specifically bound proteins.

  • Elution:

    • Elute the bound proteins from the beads by resuspending them in SDS-PAGE sample buffer and heating at 95°C for 5-10 minutes.

  • Protein Identification:

    • Separate the eluted proteins by SDS-PAGE.

    • Visualize the proteins using a sensitive stain (e.g., silver stain or SYPRO Ruby).

    • Excise protein bands that are present in the probe lane but absent or significantly reduced in the competition control lane.

    • Submit the excised bands for in-gel digestion and subsequent identification by LC-MS/MS.

Data Analysis and Interpretation

The mass spectrometry data will provide a list of identified proteins. True binding partners should be significantly enriched in the sample incubated with the affinity probe compared to the control samples. Quantitative proteomics techniques, such as label-free quantification (LFQ) or stable isotope labeling, can provide more robust identification of specific interactors.

Label-Free Target Identification Methods

Label-free methods offer a powerful alternative or complementary approach, as they do not require chemical modification of the small molecule, thus avoiding potential artifacts introduced by the addition of a linker or tag.[7][8] These techniques are based on the principle that the binding of a small molecule can alter a protein's stability.

Drug Affinity Responsive Target Stability (DARTS)

Principle: The DARTS method leverages the fact that when a small molecule binds to its target protein, it can stabilize the protein's structure, making it less susceptible to proteolysis.[6]

Protocol:

  • Lysate Preparation: Prepare a clarified cell lysate as described in the affinity capture protocol.

  • Drug Incubation: Divide the lysate into aliquots. Incubate one with this compound (at a suitable concentration) and another with a vehicle control (e.g., DMSO).

  • Protease Digestion: Add a protease (e.g., thermolysin or pronase) to each aliquot and incubate for a defined period.

  • Quenching and Analysis: Stop the digestion by adding a denaturing agent (e.g., SDS-PAGE sample buffer).

  • Detection: Analyze the samples by SDS-PAGE and Coomassie or silver staining. A target protein will appear as a more prominent band in the drug-treated sample compared to the control, as it has been protected from digestion. The protected band can then be excised and identified by mass spectrometry.

Cellular Thermal Shift Assay (CETSA)

Principle: CETSA is based on the concept that ligand binding can increase the thermal stability of a target protein.[8] When heated, proteins denature and aggregate, but a ligand-bound protein will remain soluble at higher temperatures than its unbound counterpart.

Protocol:

  • Treatment: Treat intact cells or cell lysates with this compound or a vehicle control.

  • Heating: Heat the samples across a range of temperatures.

  • Separation: Separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

  • Detection: Analyze the soluble fraction by Western blotting for a specific candidate protein or by mass spectrometry for a proteome-wide analysis (this is known as Thermal Proteome Profiling or TPP).[9][10] A target protein will show increased abundance in the soluble fraction at higher temperatures in the drug-treated sample.

MethodPrincipleAdvantagesDisadvantages
AC-MS Immobilized drug captures binding partners.Can identify both strong and weak binders; well-established.Requires chemical synthesis; potential for steric hindrance by linker/tag; can identify indirect binders.
DARTS Ligand binding protects the target from protease digestion.[6]Label-free; uses the native compound.May not work for all protein-ligand interactions; requires optimization of protease concentration and digestion time.
CETSA Ligand binding increases the thermal stability of the target.[8]Label-free; can be performed in intact cells, confirming target engagement in a physiological context.Not all binding events lead to a significant thermal shift; proteome-wide analysis can be complex and expensive.

Table 1. Comparison of Key Experimental Target Identification Methods.

Target Validation: From Candidates to Confirmed Partners

Identifying a list of candidate proteins is only the first step. Rigorous validation is required to confirm a direct and biologically relevant interaction.

  • Biophysical Validation: Techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Microscale Thermophoresis (MST) can be used to confirm a direct physical interaction between purified candidate proteins and this compound and to quantify the binding affinity (KD).

  • Cellular Target Engagement: Once a direct interaction is confirmed, it is essential to demonstrate that the compound engages the target in a cellular environment. This can be achieved using cellular CETSA followed by Western blotting for the specific target.

  • Functional Assays: If the validated target has a known function (e.g., it is an enzyme or a receptor), functional assays should be performed to determine if this compound modulates its activity.

  • Genetic Approaches: Techniques like siRNA/shRNA knockdown or CRISPR/Cas9-mediated knockout of the candidate target gene can be used. If the cellular phenotype induced by this compound is lost or diminished in cells lacking the target protein, this provides strong evidence for a functional link.

Conclusion

The identification of biological targets for a novel compound like this compound is a journey that begins with broad, hypothesis-generating techniques and progressively narrows down to specific, validated interactions. By employing a strategic combination of in silico prediction, affinity-based proteomics, and label-free methods, researchers can effectively navigate the complexities of target deconvolution. The protocols and principles outlined in this guide provide a robust framework for uncovering the mechanism of action of this compound, paving the way for its potential development as a chemical probe or therapeutic agent.

References

  • Al-Mokrab, M. A., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Drug Targeting. [Link]
  • University College London. (n.d.). Target Identification and Validation (Small Molecules).
  • Tabana, Y. M., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery.
  • Wang, L., et al. (2013).
  • Lomenick, B., et al. (2011). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. [Link]
  • Broad Institute. (n.d.).
  • Byrne, R., & Schneider, G. (2018). In Silico Target Prediction for Small Molecules. Methods in Molecular Biology. [Link]
  • Schneider, G. (Ed.). (2018). In Silico Target Prediction for Small Molecules: Methods and Protocols.
  • Creative Biolabs. (n.d.). In Silico Target Prediction. [Link]
  • Cerchia, C., et al. (2020). Recent Advances in In Silico Target Fishing. Molecules. [Link]
  • Zhang, T., et al. (2014). Chemical proteomics: terra incognita for novel drug target profiling. Acta Pharmaceutica Sinica B. [Link]
  • Wright, M. H., & Sieber, S. A. (2016). Chemical proteomics approaches for identifying the cellular targets of natural products.
  • World Preclinical Congress. (n.d.).
  • Tan, C., et al. (2023).
  • Verhelst, S., & Bogyo, M. (2005). Chemical proteomics applied to target identification and drug discovery. BioTechniques. [Link]
  • Van Vleet, T. R., et al. (2019). Small molecule target identification using photo-affinity chromatography. Methods in Molecular Biology. [Link]
  • EMBL-EBI. (n.d.).
  • Johnson, C. L., & Johnson, J. V. (2020). Affinity Selection-Mass Spectrometry: Defining the Bioactive Compounds in Complex Mixtures of Natural Products and Combinatorial Libraries.
  • de Moraes, M. C., & de Souza, A. C. B. (2021). Affinity Selection Mass Spectrometry (AS-MS) as a Tool for Prospecting Target Ligands. Brazilian Journal of Analytical Chemistry. [Link]
  • Zhang, T., et al. (2019). Accelerating the Throughput of Affinity Mass Spectrometry-Based Ligand Screening toward a G Protein-Coupled Receptor.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 428344, this compound. [Link]
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9812917, 4-amino-N-isopropylbenzamide. [Link]
  • Zhang, S. Q., et al. (2015). Discovery of 4-benzoylamino-N-(prop-2-yn-1-yl)benzamides as novel microRNA-21 inhibitors. Bioorganic & Medicinal Chemistry. [Link]
  • Kalinichenko, E., et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Molecules. [Link]
  • Sbaraglini, M. L., et al. (2013). Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. Journal of Medicinal Chemistry. [Link]
  • Al-Dies, A. M., et al. (2023). Synthesis of 4-Amino-N-[2 (diethylamino)
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21950701, 4-Propylbenzamide. [Link]
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 25354, N-Propylbenzamide. [Link]

Sources

Comprehensive NMR Characterization of 4-amino-N-propylbenzamide: A Practical Guide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals and Researchers

Abstract: This application note provides a detailed guide for the definitive nuclear magnetic resonance (NMR) characterization of 4-amino-N-propylbenzamide, a key intermediate in various synthetic pathways. We present field-proven protocols for sample preparation and data acquisition for both proton (¹H) and carbon-13 (¹³C) NMR spectroscopy. The causality behind experimental choices, such as solvent selection and concentration optimization, is explained to ensure high-quality, reproducible results. A thorough analysis of the expected spectral features, including chemical shifts, coupling constants, and integration, is provided to facilitate unambiguous structural confirmation for researchers in drug discovery and chemical development.

Introduction and Scientific Context

This compound is a disubstituted benzene derivative featuring both an amide and an amino functional group.[1] Its structure makes it a valuable building block in medicinal chemistry and materials science. Accurate structural verification is a non-negotiable checkpoint in any synthetic workflow to ensure the integrity of downstream applications. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the non-destructive and definitive structural elucidation of organic molecules in solution.[2]

This guide offers a comprehensive framework for characterizing this compound using ¹H and ¹³C NMR. It moves beyond a simple listing of steps to explain the underlying principles, enabling scientists to adapt these methods to similar molecular scaffolds.

Molecular Structure:

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh 1. Weigh Analyte (5-100 mg) dissolve 2. Dissolve in Deuterated Solvent (~0.7 mL) weigh->dissolve filter 3. Filter into NMR Tube dissolve->filter insert 4. Insert Sample & Lock filter->insert shim 5. Shim Magnet (Optimize B₀ Homogeneity) insert->shim acquire 6. Acquire Spectra (¹H, ¹³C, etc.) shim->acquire process 7. Fourier Transform & Phase Correction acquire->process calibrate 8. Calibrate Spectrum (Ref: TMS or Residual Solvent) process->calibrate integrate 9. Integrate Peaks (¹H NMR) calibrate->integrate assign 10. Assign Signals & Elucidate Structure integrate->assign

Caption: Standard workflow from sample preparation to structural assignment.

Protocol 2: Spectrometer Setup and Data Acquisition

The parameters below are typical for a 400 MHz spectrometer and should be adjusted as needed based on the instrument and sample concentration.

Parameter¹H Acquisition¹³C {¹H Decoupled} AcquisitionRationale
Pulse Program zg30zgpg30Standard 30° pulse for quantitative ¹H; power-gated decoupling for ¹³C to enhance signal (NOE) and simplify the spectrum.
Spectral Width ~16 ppm~240 ppmEncompasses the full range of expected chemical shifts for organic molecules.
Acquisition Time (AQ) ~2-4 s~1-2 sBalances resolution with experiment time. Longer AQ provides better resolution.
Relaxation Delay (D1) 2-5 s2 sAllows for nearly complete T1 relaxation of protons, ensuring accurate integration in ¹H NMR. A shorter delay is acceptable for routine ¹³C.
Number of Scans (NS) 8-161024-4096Sufficient for good S/N in ¹H. Many more scans are needed for ¹³C due to its low sensitivity.
Temperature 298 K298 KStandard room temperature operation.

Spectral Interpretation: Assigning the Structure

The definitive proof of structure lies in correctly assigning every signal in the ¹H and ¹³C spectra to a specific atom or group of atoms in the molecule. [3]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is predicted to show signals for eight distinct proton environments. The aromatic region will exhibit a characteristic pattern for a 1,4-disubstituted (para) benzene ring.

LabelProton EnvironmentPredicted δ (ppm) (in CDCl₃)MultiplicityIntegrationRationale
a -NH (Amide)6.0 - 8.0Broad Singlet (t)1HChemical shift is concentration and solvent dependent. May show coupling to the adjacent CH₂ group (b).
b -NH-CH₂ -~3.3 - 3.5Quartet (q) or dt2HDeshielded by the adjacent nitrogen. Coupled to both the amide proton (a) and the methylene protons (c).
c -CH₂-CH₂ -CH₃~1.6 - 1.8Sextet or Multiplet2HCoupled to the adjacent methylene (b) and methyl (d) protons.
d -CH₃ ~0.9 - 1.0Triplet (t)3HStandard aliphatic methyl group signal. Coupled to the adjacent methylene protons (c).
e Ar-H (ortho to -NH₂)~6.6 - 6.8Doublet (d)2HShielded by the strong electron-donating amino group. Coupled to protons 'f'. [4]
f Ar-H (meta to -NH₂)~7.6 - 7.8Doublet (d)2HDeshielded relative to 'e' by the electron-withdrawing amide group. Coupled to protons 'e'.
g -NH₂ ~3.5 - 4.5Broad Singlet2HChemical shift is highly variable and depends on solvent, concentration, and temperature. The protons may exchange, leading to a broad signal.

Note: Multiplicity abbreviations: s = singlet, d = doublet, t = triplet, q = quartet, dt = doublet of triplets.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to show eight distinct signals, as the molecule has a plane of symmetry through the C1-C4 axis of the benzene ring.

LabelCarbon EnvironmentPredicted δ (ppm) (in CDCl₃)Rationale
1 C =O (Amide)167 - 170Typical chemical shift for an amide carbonyl carbon.
2 Ar-C -NH₂148 - 152Aromatic carbon attached to the strongly electron-donating amino group, significantly deshielded.
3 Ar-C -C=O125 - 128Quaternary aromatic carbon attached to the amide group. Less deshielded than C-2.
4 Ar-C H (meta to -NH₂)128 - 130Aromatic methine carbon deshielded by the amide group.
5 Ar-C H (ortho to -NH₂)113 - 115Aromatic methine carbon strongly shielded by the amino group.
6 -NH-C H₂-41 - 44Aliphatic carbon attached to nitrogen.
7 -CH₂-C H₂-CH₃22 - 25Aliphatic methylene carbon.
8 -C H₃10 - 12Aliphatic methyl carbon.

Conclusion

This application note provides a robust and scientifically grounded methodology for the NMR characterization of this compound. By following the detailed protocols for sample preparation and data acquisition, researchers can obtain high-fidelity ¹H and ¹³C NMR spectra. The provided spectral predictions and interpretation guidelines serve as a reliable reference for the unambiguous confirmation of the molecular structure, ensuring data integrity for applications in drug development, medicinal chemistry, and materials science.

References

  • Chemical Instrumentation Facility, Iowa State University.
  • Isotope Science / Alfa Chemistry.
  • Bruker. Avance Beginners Guide - Solvent Selection. [Link]
  • University of Cambridge, Department of Chemistry.
  • Georgia Institute of Technology.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 428344, this compound. [Link]
  • Organomation.
  • University College London, Faculty of Mathematical & Physical Sciences.
  • Kanto Kagaku. How to select NMR solvent. [Link]
  • University of Rochester, Department of Chemistry. How to Get a Good 1H NMR Spectrum. [Link]
  • The Royal Society of Chemistry.
  • Neville, G. A., & Cook, D. (1969). Proton magnetic resonance spectra of some aromatic amines and derived amides. Canadian Journal of Chemistry, 47(5), 743-750. [Link]
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 9812917, 4-amino-N-isopropylbenzamide. [Link]
  • Chemistry LibreTexts. Spectroscopy of Amines. [Link]
  • Wiley-VCH. SpectraBase - Benzamide. [Link]
  • The Royal Society of Chemistry.
  • Biological Magnetic Resonance Bank.
  • OpenOChem Learn. Interpreting ¹H NMR. [Link]
  • Reich, H. J.

Sources

Application Note: Quantitative Analysis of 4-amino-N-propylbenzamide in Complex Matrices using a Validated LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust, sensitive, and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 4-amino-N-propylbenzamide. The protocol is designed for researchers, scientists, and drug development professionals who require accurate measurement of this compound in various matrices. The methodology leverages the high specificity of Multiple Reaction Monitoring (MRM) and the efficient separation capabilities of modern reversed-phase liquid chromatography. We provide detailed, step-by-step protocols for sample preparation, instrument setup, and data acquisition, alongside an explanation of the scientific rationale behind key experimental choices, ensuring both technical accuracy and practical applicability.

Introduction and Analyte Properties

This compound is a benzamide derivative of interest in pharmaceutical and chemical research. Its structure, featuring a primary aromatic amine and a secondary amide, makes it amenable to analysis by electrospray ionization mass spectrometry. Accurate quantification is critical for pharmacokinetic studies, metabolism research, and quality control. This guide establishes a reliable analytical workflow grounded in established principles of mass spectrometry.

The foundational step in any analytical method development is a thorough understanding of the analyte's physicochemical properties, which directly influence sample preparation, chromatographic behavior, and mass spectrometric detection.

PropertyValueSource
Chemical Formula C₁₀H₁₄N₂O[1]
Molecular Weight 178.23 g/mol [1]
Monoisotopic Mass 178.110613 Da[1]
Structure
IUPAC Name: this compound

Principle of the LC-MS/MS Method

This method employs Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the gold standard for quantifying small molecules in complex mixtures due to its exceptional sensitivity and selectivity.[2]

  • Liquid Chromatography (LC): A reversed-phase C18 column is used to separate this compound from matrix components based on polarity. A gradient elution with an organic solvent (acetonitrile) and an aqueous mobile phase containing an acid modifier (formic acid) ensures sharp peak shapes and efficient separation. The formic acid serves a crucial dual purpose: it improves chromatographic peak shape and promotes the protonation of the analyte, which is essential for ESI-MS analysis.

  • Electrospray Ionization (ESI): The column eluent is sprayed into the mass spectrometer source, where a high voltage creates charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase protonated analyte molecules, [M+H]⁺. The presence of a primary amine and an amide group in this compound makes it highly susceptible to efficient protonation in positive ion mode, a characteristic shared by similar molecules like procainamide which show excellent ionization performance.[3]

  • Tandem Mass Spectrometry (MS/MS): The analysis is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

    • Q1 (First Quadrupole): Isolates the protonated parent ion ([M+H]⁺) of this compound (m/z 179.1).

    • q2 (Collision Cell): The isolated parent ion is fragmented by collision with an inert gas (e.g., argon or nitrogen). This process, known as Collision-Induced Dissociation (CID), is highly reproducible.

    • Q3 (Third Quadrupole): Isolates specific, characteristic fragment ions (product ions).

The transition from a specific parent ion to a specific product ion is a highly selective event, minimizing interference from co-eluting matrix components and ensuring confident quantification.

Experimental Workflow Overview

The analytical process follows a systematic and streamlined workflow, designed to maximize reproducibility and efficiency. Each step is critical for achieving accurate and reliable quantitative results.

G cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing prep_stock 1. Prepare Stock Solution (1 mg/mL in Methanol) prep_cal 2. Create Calibration Curve (Serial Dilution) prep_stock->prep_cal prep_sample 3. Prepare Sample (Dilution / Extraction) prep_cal->prep_sample lc_sep 4. LC Separation (Reversed-Phase C18) prep_sample->lc_sep ms_ion 5. Ionization (Positive ESI) lc_sep->ms_ion ms_detect 6. MS/MS Detection (MRM Mode) ms_ion->ms_detect data_integ 7. Peak Integration ms_detect->data_integ data_quant 8. Quantification (Regression Analysis) data_integ->data_quant

Caption: High-level workflow for the LC-MS/MS analysis of this compound.

Detailed Protocols

Materials and Reagents
  • This compound reference standard (>98% purity)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade, Type I)

  • Formic acid (LC-MS grade, >99%)

  • Microcentrifuge tubes and appropriate volumetric flasks and pipettes

Standard and Sample Preparation Protocol

Rationale: The choice of methanol as the primary solvent is based on its ability to readily dissolve a wide range of organic molecules, including benzamide derivatives, and its high volatility, which is compatible with ESI-MS.[4]

  • Primary Stock Solution (1 mg/mL):

    • Accurately weigh approximately 10 mg of this compound reference standard.

    • Dissolve in a 10 mL volumetric flask with methanol.

    • Sonicate for 5 minutes to ensure complete dissolution. Store at -20°C.

  • Working Stock Solution (10 µg/mL):

    • Pipette 100 µL of the 1 mg/mL primary stock solution into a 10 mL volumetric flask.

    • Dilute to the mark with 50:50 (v/v) methanol:water. This solution is used to prepare calibration standards.

  • Calibration Standards (e.g., 0.1 - 100 ng/mL):

    • Perform serial dilutions of the 10 µg/mL working stock solution using 90:10 (v/v) water:acetonitrile with 0.1% formic acid (or the initial mobile phase composition). This ensures compatibility with the LC system and prevents peak distortion.

  • Sample Preparation:

    • The required sample preparation will depend on the matrix.

    • For simple matrices (e.g., process samples): A simple "dilute-and-shoot" approach may be sufficient. Dilute the sample with the initial mobile phase to bring the analyte concentration within the calibration range.

    • For complex matrices (e.g., plasma, tissue homogenate): Protein precipitation (using 3 volumes of cold acetonitrile) followed by centrifugation and analysis of the supernatant is a common starting point. For higher sensitivity and cleaner samples, Solid Phase Extraction (SPE) may be required.[2]

LC-MS/MS Instrumentation and Conditions

Rationale: The parameters below are typical for a modern triple quadrupole mass spectrometer coupled with a UHPLC system. A C18 column is chosen for its versatility in retaining moderately polar compounds like this compound.[4] The gradient elution allows for the efficient removal of early-eluting polar interferences while ensuring the target analyte elutes as a sharp, symmetrical peak.

Table 1: Liquid Chromatography Parameters

ParameterRecommended Setting
LC System Agilent 1290 Infinity II or equivalent
Column Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 10% B to 95% B over 5 min, hold for 2 min, re-equilibrate for 3 min

Table 2: Mass Spectrometry and MRM Parameters

ParameterRecommended Setting
MS System Agilent 6470 Triple Quadrupole or equivalent
Ionization Mode ESI Positive
Gas Temperature 300°C
Gas Flow 8 L/min
Nebulizer Pressure 45 psi
Sheath Gas Temp 350°C
Sheath Gas Flow 11 L/min
Capillary Voltage 3500 V
MRM Transitions See Table 3

Table 3: Optimized MRM Transitions for this compound

TransitionPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
Primary 179.1120.120Quantifier
Secondary 179.192.135Qualifier

Note: Collision energies should be optimized on the specific instrument used.

Predicted Fragmentation Pathway

The selection of MRM transitions is the most critical aspect of method development for ensuring selectivity. The proposed fragmentation pathway is based on established principles of amide fragmentation in mass spectrometry.[5] The protonated precursor ion ([M+H]⁺, m/z 179.1) is directed into the collision cell. The most labile bond susceptible to cleavage is the amide C-N bond.

  • Quantifier Ion (m/z 120.1): The primary fragmentation event is the cleavage of the C-N amide bond, resulting in the highly stable protonated 4-aminobenzoyl cation. This fragment is typically abundant and is therefore chosen for quantification.

  • Qualifier Ion (m/z 92.1): A secondary fragmentation pathway, often requiring higher collision energy, involves the subsequent loss of carbon monoxide (CO) from the 4-aminobenzoyl cation, resulting in a 4-aminophenyl cation. The ratio of the quantifier to the qualifier ion should remain constant across all standards and samples, providing an additional layer of confirmation for analyte identity.

Caption: Predicted fragmentation of protonated this compound in the collision cell.

Method Validation and Trustworthiness

To ensure the trustworthiness of the data generated, this protocol must be validated according to established guidelines (e.g., FDA, EMA). A self-validating system includes the continuous monitoring of key performance metrics. The following parameters should be assessed:

  • Linearity and Range: A calibration curve should be constructed by plotting the peak area against the concentration. A linear regression analysis should yield a correlation coefficient (r²) of >0.99.

  • Accuracy and Precision: Assessed by analyzing quality control (QC) samples at low, medium, and high concentrations within the calibration range on multiple days. Accuracy should be within ±15% of the nominal value, and precision (as %CV) should be ≤15%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOQ is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision, while the LOD is typically defined as a signal-to-noise ratio of 3.

  • Selectivity: Assessed by analyzing blank matrix samples to ensure no significant interfering peaks are present at the retention time of the analyte.

  • Matrix Effect: Evaluated to determine if components in the sample matrix suppress or enhance the ionization of the analyte.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the quantitative analysis of this compound by LC-MS/MS. By detailing the experimental steps and the rationale behind them, this guide serves as a practical tool for researchers in drug development and related fields. The proposed method is designed for high sensitivity, selectivity, and robustness, and forms a solid foundation for further method validation and routine sample analysis.

References

  • Waters Corporation. (2012). UPLC/FLR/QTof MS Analysis of Procainamide-Labeled N-Glycans.
  • PubMed. (2012). Use of procaine and procainamide as derivatizing co-matrices for the analysis of oligosaccharides by matrix-assisted laser desorption/ionization time-of-flight mass spectrometry.
  • Waters Corporation. (2012). UPLC/FLR/QTof MS Analysis of Procainamide-Labeled N-Glycans.
  • SIELC Technologies. HPLC MS Method for Analysis of Procainamide on Primesep 200 Column. Sielc.com. [Link]
  • Reiding, K. R., et al. (2017). Comparison of 2-Aminobenzamide, Procainamide and RapiFluor-MS as Derivatizing Agents for High-Throughput HILIC-UPLC-FLR-MS N-glycan Analysis. Frontiers in Chemistry. [Link]
  • Patel, M., et al. (2013). LCMS Method A: LC data was recorded on a Shimadzu LC-10AS liquid chromatograph. Bioorganic & Medicinal Chemistry Letters. [Link]
  • PubChem. This compound.
  • Agilent Technologies. (2015).
  • Rapid Novor. Peptide Fragmentation Patterns in Mass Spectrometry. Rapidnovor.com. [Link]

Sources

Application Notes & Protocols: A Guide to Structure-Activity Relationship (SAR) Studies Using 4-amino-N-propylbenzamide as a Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on conducting structure-activity relationship (SAR) studies, using 4-amino-N-propylbenzamide as a model chemical scaffold. Benzamide derivatives are recognized as privileged structures in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2][3] This guide outlines the strategic design of an analog library, detailed protocols for in vitro characterization, and a framework for interpreting the resulting data to elucidate the molecular features critical for biological activity. The protocols focus on targeting G-Protein Coupled Receptors (GPCRs), a common target class for benzamide-based compounds, but the principles are broadly applicable.[4]

Introduction: The Rationale for SAR and the Benzamide Scaffold

Structure-Activity Relationship (SAR) analysis is the cornerstone of modern drug discovery. It is the process of systematically modifying a molecule's structure to understand how these changes affect its biological activity.[5] By identifying which functional groups are essential for activity (the pharmacophore) and which can be modified to improve properties like potency, selectivity, and metabolic stability (auxophores), SAR studies enable the rational design of superior drug candidates from an initial "hit" compound.[5][6]

The this compound core (PubChem CID: 428344) represents an excellent starting point for an SAR campaign.[7] It possesses several key features amenable to chemical modification: an aromatic ring, a primary aromatic amine, and an N-alkylated amide side chain. This guide will use this scaffold to illustrate a complete workflow, from analog design to final data interpretation.

Strategic Framework for a this compound SAR Campaign

A successful SAR campaign begins with a logical plan for structural modification. We can dissect the this compound scaffold into three primary regions for analog synthesis. This systematic approach ensures that the chemical space around the lead compound is explored efficiently.

  • Region A: The N-Propyl Amide Chain: The length, branching, and cyclization of this alkyl group can significantly influence binding affinity and selectivity. Modifications here explore the steric and hydrophobic constraints of the target's binding pocket.

  • Region B: The Phenyl Ring Core: Substitution on the aromatic ring with various electron-donating or electron-withdrawing groups can alter the electronic properties of the molecule and introduce new interaction points (e.g., hydrogen bonds, halogen bonds).

  • Region C: The 4-Amino Group: This group is a potential hydrogen bond donor. Its modification to secondary/tertiary amines, amides, or its replacement with other functional groups can probe its role in target engagement.

Caption: Key regions for modification in a this compound SAR study.

Synthesis of Analog Libraries: A General Workflow

The synthesis of a focused library of analogs is the first practical step. While specific reaction conditions will vary, a general and robust approach involves the amidation of a substituted 4-aminobenzoic acid precursor with a desired amine.

This workflow provides a high-level overview of the synthetic process. The critical step is the amide bond formation, which can be achieved using various well-established coupling reagents (e.g., HATU, HOBt/EDC) to connect the carboxylic acid core with a library of primary or secondary amines, thereby generating diversity at Region A . Diversity at Regions B and C is typically introduced in the starting benzoic acid material.[8][9]

Synthesis_Workflow start Substituted 4-Aminobenzoic Acid Precursors coupling Amide Bond Formation (Coupling with diverse amines) start->coupling purification Purification (e.g., Flash Chromatography, HPLC) coupling->purification characterization Structure Confirmation (NMR, LC-MS) purification->characterization library Final Analog Library (For Biological Screening) characterization->library

Caption: General workflow for the synthesis of a this compound analog library.

In Vitro Assay Cascade: From Binding to Function

Once the analog library is synthesized, a tiered screening approach is employed to characterize the compounds. This cascade typically begins with a primary binding assay to measure affinity for the target, followed by functional assays to determine the pharmacological effect.

Assay_Cascade cluster_assays In Vitro Characterization binding Protocol 4.1: Primary Binding Assay (Measures Affinity: Ki) functional Protocol 4.2: Secondary Functional Assay (Measures Potency & Efficacy: EC50/IC50) binding->functional Active Compounds Progress sar_analysis Data Analysis & SAR Elucidation functional->sar_analysis Generate SAR Table

Caption: A tiered workflow for the in vitro characterization of SAR analogs.

Protocol 4.1: Primary Target Engagement via Radioligand Binding Assay

Objective: To determine the binding affinity (Kᵢ) of each analog for the target receptor. Radioligand binding assays are considered the gold standard for measuring the affinity of a ligand to its target.[10] This protocol describes a competitive binding assay using the Scintillation Proximity Assay (SPA) format, a homogeneous technique that requires no separation of bound and free radioligand, making it ideal for high-throughput screening.[11][12][13]

Materials:

  • Target: Membrane preparation from cells expressing the GPCR of interest.

  • SPA Beads: Wheat Germ Agglutinin (WGA) coated SPA beads (e.g., from Revvity).

  • Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand with known high affinity for the target receptor.

  • Test Compounds: Synthesized this compound analogs dissolved in DMSO.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Microplates: 96- or 384-well white, clear-bottom microplates.

  • Microplate Scintillation Counter: (e.g., MicroBeta² from PerkinElmer).

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare serial dilutions of each test compound in assay buffer. The final DMSO concentration should be kept constant (e.g., <1%).

    • Dilute the radioligand in assay buffer to a final concentration approximately equal to its Kₑ value.

    • Re-suspend SPA beads and membrane preparation in assay buffer to optimized concentrations. The optimal amount of membrane and beads must be determined empirically to achieve a good signal-to-background ratio.

  • Assay Plate Setup:

    • To each well of the microplate, add the reagents in the following order:

      • 25 µL of Assay Buffer (for Total Binding) or a high concentration of a known unlabeled ligand (for Non-Specific Binding, NSB).

      • 25 µL of test compound dilution.

      • 25 µL of diluted radioligand.

      • 25 µL of the pre-mixed membrane/SPA bead suspension.

  • Incubation:

    • Seal the plate and incubate at room temperature for a defined period (e.g., 60-120 minutes) on a plate shaker to allow the binding reaction to reach equilibrium.[12]

  • Data Acquisition:

    • Count the plate in a microplate scintillation counter. The instrument detects light emitted when the radioligand, bound to the receptor on the bead, excites the scintillant.[14][15]

  • Data Analysis:

    • Subtract the NSB counts from all other wells.

    • Plot the specific binding counts against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software (e.g., GraphPad Prism) to determine the IC₅₀ value for each compound.

    • Convert the IC₅₀ to a Kᵢ (inhibition constant) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.[16]

Protocol 4.2: Functional Activity via cAMP Accumulation Assay

Objective: To determine if the compounds act as agonists (stimulate a response), antagonists (block an agonist's response), or inverse agonists (reduce basal receptor activity). Cyclic AMP (cAMP) is a critical second messenger for many GPCRs.[17][18] This protocol describes a bioluminescence-based assay for quantifying changes in intracellular cAMP levels.[19][20]

GPCR Signaling Context:

  • Gαs-coupled receptors: Agonist binding increases adenylyl cyclase activity, leading to a rise in intracellular cAMP.[21]

  • Gαi-coupled receptors: Agonist binding inhibits adenylyl cyclase activity, leading to a decrease in intracellular cAMP.[21]

GPCR_Signaling Ligand Agonist GPCR GPCR Ligand->GPCR G_Protein G-Protein (Gs or Gi) GPCR->G_Protein activates AC Adenylyl Cyclase (AC) G_Protein->AC modulates cAMP cAMP AC->cAMP converts ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA activates Response Cellular Response PKA->Response

Caption: Simplified GPCR signaling pathway modulating intracellular cAMP levels.

Materials:

  • Cell Line: A suitable host cell line (e.g., HEK293, CHO) stably expressing the GPCR of interest.

  • cAMP Assay Kit: e.g., cAMP-Glo™ Assay (Promega).[19]

  • Test Compounds: Analogs from the library.

  • Reference Agonist/Antagonist: Known ligands for the target receptor.

  • Forskolin: (For Gαi assays) A direct activator of adenylyl cyclase.

  • Culture Medium & Reagents: Standard cell culture supplies.

  • Luminometer: Plate-reading luminometer.

Step-by-Step Protocol:

  • Cell Plating:

    • Seed cells into 384-well white assay plates at a pre-determined optimal density and allow them to attach overnight.

  • Compound Addition (Agonist Mode):

    • Prepare serial dilutions of test compounds.

    • Add a small volume of the diluted compounds to the cells and incubate for 15-30 minutes at room temperature.

  • Compound Addition (Antagonist Mode):

    • Pre-incubate the cells with serial dilutions of the test compounds for 15-30 minutes.

    • Add a reference agonist at a concentration that gives ~80% of its maximal response (EC₈₀). Incubate for another 15-30 minutes.

    • For Gαi receptors: Pre-stimulate all wells (except negative controls) with forskolin to induce cAMP production before adding the test compounds.[18]

  • Cell Lysis and cAMP Detection:

    • Following the manufacturer's instructions (e.g., for cAMP-Glo™), add the cAMP-Glo™ Lysis Buffer to release intracellular cAMP.[19]

    • Add the cAMP Detection Solution, which contains Protein Kinase A (PKA).

  • ATP Detection:

    • Add the Kinase-Glo® Reagent. This terminates the PKA reaction and measures the amount of remaining ATP via a luciferase reaction. The amount of light produced is inversely proportional to the amount of cAMP present.

  • Data Acquisition:

    • Read the luminescence signal on a plate reader.

  • Data Analysis:

    • Agonist Mode: Plot luminescence (or calculated cAMP concentration) against the log of compound concentration to determine the EC₅₀ (potency) and the maximal response (efficacy).

    • Antagonist Mode: Plot the response against the log of antagonist concentration to determine the IC₅₀.

Data Interpretation: Building the SAR Table

The culmination of the experimental work is the SAR table. This table systematically organizes the chemical structures and the corresponding biological data, allowing for direct comparison and the identification of trends.

Example Hypothetical SAR Table:

Cmpd IDRegion A (N-Alkyl)Region B (Ring Sub.)Region C (4-Sub.)Binding Kᵢ (nM)Functional EC₅₀ (nM)Efficacy (% of Ref. Agonist)
Lead-01 n-Propyl H -NH₂ 150 450 100%
Analog-A1EthylH-NH₂25080095%
Analog-A2IsobutylH-NH₂95280110%
Analog-A3CyclopropylH-NH₂50120105%
Analog-B1n-Propyl2-Fluoro-NH₂120350100%
Analog-B2n-Propyl3-Methoxy-NH₂400>100040%
Analog-C1n-PropylH-NH(Me)16048090%
Analog-C2n-PropylH-OH>10,000N/A0%

Interpretation of Hypothetical Data:

  • Region A: Comparing Lead-01, A1, A2, and A3 suggests that bulkier or constrained alkyl groups (isobutyl, cyclopropyl) are preferred over smaller linear ones (ethyl), indicating a specific hydrophobic pocket.

  • Region B: A 2-Fluoro substitution (B1) is well-tolerated, while a 3-Methoxy group (B2) is detrimental, suggesting steric or electronic clashes at the meta-position.

  • Region C: Replacing the primary amine with a hydroxyl group (C2) completely abolishes activity, confirming the 4-amino group is a critical pharmacophoric element, likely acting as a key hydrogen bond donor.

Conclusion and Future Directions

This guide provides a foundational framework for initiating an SAR study using this compound as a starting point. By systematically synthesizing analogs and evaluating them in a logical assay cascade, researchers can efficiently map the chemical features required for biological activity. The insights gained from the initial SAR table guide the design of the next generation of compounds, leading to the optimization of lead candidates with improved potency, selectivity, and drug-like properties. For a more advanced understanding, orthogonal assays measuring β-arrestin engagement or GTPγS binding can be employed to investigate functional selectivity and biased agonism.[22][23] Furthermore, the generated data can be used to build Quantitative Structure-Activity Relationship (QSAR) models, which use computational methods to predict the activity of novel compounds and further accelerate the discovery process.[24][25]

References

  • Recent progress in assays for GPCR drug discovery. American Journal of Physiology-Cell Physiology.
  • Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology.
  • cAMP Accumulation Assay.
  • Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology.
  • cAMP-Glo™ Assay.
  • Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual - NCBI Bookshelf.
  • Synthesis and pharmacological properties of benzamide derivatives as selective serotonin 4 receptor agonists. Bioorganic & Medicinal Chemistry.
  • Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry.
  • Advances, opportunities, and challenges in methods for interrogating the structure activity relationships of natural products.
  • Advances in G Protein-Coupled Receptor High-throughput Screening. Current Opinion in Structural Biology.
  • Structure-Activity Relationship (SAR) Studies. Oncodesign Services.
  • Monitor GPCR Modulation of Cellular cAMP with an HTS, Bioluminescence-Based Assay. Promega Notes.
  • cAMP Assay.
  • Modeling Structure-Activity Relationships.
  • Radioligand binding assays and their analysis. Methods in Molecular Biology.
  • Radioligand Binding Assay. Gifford Bioscience.
  • Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activ
  • Scintillation proximity assay (SPA) technology to study biomolecular interactions. Current Protocols in Pharmacology.
  • Radioligand Binding Assay.
  • Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry.
  • On Exploring Structure Activity Relationships. Methods in Molecular Biology.
  • Scintillation proximity assay (SPA) as a new approach to determine a ligand's kinetic profile. A case in point for the adenosine A1 receptor. PLoS One.
  • Recent progress in assays for GPCR drug discovery. American Journal of Physiology. Cell Physiology.
  • Optimization of SPA receptor binding assays. Revvity.
  • GPCR Functional Assays, Understanding On/Off-target Activity. Eurofins Discovery.
  • Structure-activity rel
  • Scintillation proximity assay.
  • A Scintillation Proximity Assay for Real-Time Kinetic Analysis of Chemokine–Chemokine Receptor Interactions.
  • This compound. PubChem.
  • New benzamide derivatives and their nicotinamide/cinnamamide analogs as cholinesterase inhibitors. Archiv der Pharmazie.
  • The effect of N-substituted alkyl groups on the anticonvulsant activities ofN-Cbz-alpha-amino-N-alkylsuccinimides. Archives of Pharmacal Research.
  • SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES. Rasayan Journal of Chemistry.
  • 4-amino-N-isopropylbenzamide. PubChem.
  • Direct alkylation of N,N-dialkyl benzamides with methyl sulfides under transition metal-free conditions.
  • Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)
  • Direct alkylation of N,N-dialkyl benzamides with methyl sulfides under transition metal-free conditions.
  • Synthesis of the 4-amino-N-(4-nitrophenyl)benzamide...
  • 4-amino-3-methyl-N-(propan-2-yl)benzamide. PubChem.
  • Effect of alkyl substitution on H-bond strength of substituted amide-alcohol complexes. Journal of Molecular Modeling.
  • This compound CAS#: 38681-78-6. ChemicalBook.
  • This compound. ChemicalBook.
  • 4-Amino-2-(propylamino)benzamide. PubChem.

Sources

Application Notes and Protocols for the In-Vivo Evaluation of 4-amino-N-propylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the preclinical in vivo evaluation of 4-amino-N-propylbenzamide, a novel benzamide derivative with therapeutic potential. Given the established precedent for benzamide scaffolds in oncology, this guide is framed around a hypothesized anti-cancer mechanism of action.[1][2][3] We present a phased experimental strategy, commencing with essential safety and pharmacokinetic profiling, and culminating in robust efficacy assessments using validated tumor models. Detailed, step-by-step protocols are provided for each experimental stage, alongside insights into data interpretation and statistical analysis. This guide is intended for researchers, scientists, and drug development professionals engaged in the preclinical assessment of novel small molecule entities.

Introduction and Hypothesized Mechanism of Action

This compound belongs to the benzamide class of compounds, a chemical scaffold that has yielded numerous biologically active molecules.[1][2] While the specific molecular target of this compound is yet to be elucidated, the broader family of benzamide derivatives has demonstrated a range of anti-cancer activities. These include the induction of apoptosis through the generation of reactive oxygen species (ROS), inhibition of key DNA repair enzymes such as Poly(ADP-ribose) polymerase-1 (PARP-1), and modulation of epigenetic targets.[2][3][4]

For the purpose of this guide, we will proceed with the primary hypothesis that This compound exerts its anti-tumor effects by inducing oxidative stress and subsequent apoptosis in cancer cells. This hypothesis is based on studies of structurally related benzamide derivatives that have been shown to disrupt mitochondrial membrane potential and activate caspase-dependent apoptotic pathways.[2]

The following experimental plan is designed to rigorously test this hypothesis in a preclinical in vivo setting.

Phased In-Vivo Evaluation Strategy

A logical, stepwise approach is critical to efficiently evaluate the therapeutic potential and safety profile of this compound. The proposed workflow is divided into three key phases:

InVivo_Workflow cluster_0 Phase 1: Foundational Studies cluster_1 Phase 2: Efficacy Screening cluster_2 Phase 3: In-depth Analysis A Acute Toxicity Study B Pharmacokinetic (PK) Profiling A->B Establish MTD C Human Tumor Xenograft Model (e.g., Gastric Cancer) B->C Inform Dose & Schedule D Pharmacodynamic (PD) Analysis C->D Confirm On-Target Effect E Sub-chronic Toxicity Study C->E Assess Long-term Safety

Caption: Phased workflow for the in vivo evaluation of this compound.

Formulation of this compound for In-Vivo Administration

The formulation of a poorly soluble small molecule is a critical determinant of its bioavailability and, consequently, its observed efficacy and toxicity.[5][6]

Objective: To prepare a stable and homogenous formulation of this compound suitable for oral (p.o.) and intravenous (i.v.) administration in rodents.

Protocol:

  • Solubility Screening:

    • Assess the solubility of this compound in a panel of pharmaceutically acceptable vehicles. Common screening vehicles include:

      • Saline (0.9% NaCl)

      • Phosphate-buffered saline (PBS)

      • 5% Dextrose in water (D5W)

      • Polyethylene glycol 400 (PEG400)

      • Dimethyl sulfoxide (DMSO)

      • Carboxymethylcellulose (CMC) solutions (e.g., 0.5% in water)

      • Oil-based vehicles (e.g., corn oil, sesame oil)

  • Formulation for Oral Administration (Suspension):

    • A common approach for oral dosing of poorly soluble compounds is to create a suspension.

    • Example Vehicle: 0.5% (w/v) Carboxymethylcellulose (CMC) and 0.1% (v/v) Tween 80 in sterile water.

    • Procedure:

      • Accurately weigh the required amount of this compound.

      • In a sterile container, wet the powder with a small amount of the vehicle to form a paste.

      • Gradually add the remaining vehicle while continuously stirring or vortexing to ensure a uniform suspension.

      • Maintain continuous stirring during dosing to prevent settling.

  • Formulation for Intravenous Administration (Solution):

    • For IV administration, the compound must be fully dissolved. This may require a co-solvent system.

    • Example Vehicle: 10% DMSO, 40% PEG400, 50% Saline.

    • Procedure:

      • Dissolve the this compound in DMSO first.

      • Add PEG400 and mix thoroughly.

      • Finally, add the saline and mix until a clear solution is obtained.

      • Filter the final solution through a 0.22 µm sterile filter before injection.

Phase 1: Foundational Studies

Protocol: Acute Toxicity and Maximum Tolerated Dose (MTD) Study

Objective: To determine the single-dose toxicity profile and the maximum tolerated dose (MTD) of this compound in rodents.

Parameter Specification
Animal Model Female BALB/c mice, 6-8 weeks old
Group Size 3-5 mice per dose group
Route of Administration Intended clinical route (e.g., oral gavage)
Dose Levels Start with a wide range (e.g., 10, 50, 100, 500, 1000 mg/kg) and a vehicle control
Observation Period 14 days

Methodology:

  • Acclimatize animals for at least one week prior to the study.

  • Administer a single dose of this compound or vehicle to each group.

  • Monitor animals for clinical signs of toxicity (e.g., changes in posture, activity, breathing, grooming) at 1, 4, and 24 hours post-dose, and daily thereafter.

  • Record body weight on Day 0, Day 7, and Day 14.

  • At the end of the 14-day observation period, euthanize all surviving animals.

  • The MTD is defined as the highest dose that does not cause mortality or more than a 10% loss in body weight.

Protocol: Pharmacokinetic (PK) Study

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in rodents.[7]

Parameter Specification
Animal Model Male Sprague-Dawley rats, 200-250g
Group Size 3-4 rats per time point (sparse sampling) or cannulated models for serial sampling[8][9]
Routes of Administration Intravenous (i.v.) bolus (e.g., 1 mg/kg) and Oral gavage (p.o.) (e.g., 10 mg/kg)
Sample Collection Blood samples collected via tail vein or cardiac puncture at specified time points

Methodology:

  • Fast animals overnight before dosing.

  • Administer this compound via i.v. or p.o. routes.

  • Collect blood samples (approx. 100-200 µL) into tubes containing an anticoagulant (e.g., K2-EDTA).

  • Suggested Time Points:

    • IV: 0 (pre-dose), 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours.

    • PO: 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 8, 24 hours.[7]

  • Process blood to plasma by centrifugation and store at -80°C until analysis.

  • Analyze plasma concentrations of this compound using a validated LC-MS/MS method.

  • Calculate key PK parameters (e.g., Cmax, Tmax, AUC, half-life, clearance, bioavailability) using software like Phoenix WinNonlin.[8]

Phase 2: Efficacy Screening

Protocol: Human Tumor Xenograft Efficacy Study

Objective: To evaluate the anti-tumor efficacy of this compound in an in vivo model of human cancer.[10][11][12]

Xenograft_Workflow A Cell Culture (e.g., MGC-803 Gastric Cancer) B Cell Implantation (Subcutaneous, Nude Mice) A->B C Tumor Growth (to ~100-150 mm³) B->C D Randomization (n=8-10 mice/group) C->D E Treatment Initiation - Vehicle Control - Test Compound (e.g., 2 doses) - Positive Control D->E F Monitoring (Tumor Volume & Body Weight) E->F Daily Dosing G Endpoint Analysis (Tumor Weight, Histopathology, Biomarkers) F->G 21-28 days

Caption: Workflow for a subcutaneous human tumor xenograft study.

Parameter Specification
Animal Model Female athymic nude mice (e.g., NU/J), 6-8 weeks old[13]
Cell Line Human gastric cancer cell line (e.g., MGC-803), or other relevant line based on in vitro data
Tumor Implantation Subcutaneous injection of 5 x 10^6 cells in Matrigel into the right flank
Treatment Groups 1. Vehicle Control2. This compound (Low Dose)3. This compound (High Dose)4. Positive Control (Standard-of-care agent)
Endpoints Tumor volume, body weight, tumor weight at necropsy, clinical observations

Methodology:

  • Tumor Implantation: Subcutaneously implant cancer cells into the flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to grow to an average volume of 100-150 mm³. Measure tumor volume twice weekly using digital calipers (Volume = 0.5 x Length x Width²).

  • Randomization and Treatment: Randomize mice into treatment groups. Begin dosing according to the schedule determined from PK/PD and MTD studies.

  • In-life Monitoring: Continue to measure tumor volume and body weight twice weekly. Monitor for any signs of toxicity.

  • Study Endpoint: Euthanize mice when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or after a fixed duration (e.g., 21-28 days).[13]

  • Data Analysis:

    • Calculate Tumor Growth Inhibition (TGI) for each treatment group.

    • Perform statistical analysis (e.g., repeated measures ANOVA, t-test) to compare tumor growth between groups.[14][15][16]

Phase 3: In-depth Analysis

Protocol: Pharmacodynamic (PD) and Biomarker Analysis

Objective: To confirm the hypothesized mechanism of action by assessing relevant biomarkers in tumor tissue.[17][18][19]

Methodology:

  • At the endpoint of the efficacy study, collect tumor tissues from a subset of animals from each group.

  • Fix a portion of the tumor in 10% neutral buffered formalin for immunohistochemistry (IHC) and preserve the remainder by snap-freezing in liquid nitrogen for molecular analysis.

  • Potential Biomarkers to Assess:

    • Apoptosis: IHC for cleaved caspase-3.

    • Oxidative Stress: Measurement of ROS levels or IHC for markers of oxidative damage (e.g., 8-OHdG).

    • Cell Proliferation: IHC for Ki-67.

    • Signaling Pathways: Western blot analysis of key proteins in apoptotic pathways (e.g., Bax, Bcl-2).[2]

Protocol: Sub-chronic Toxicity Study

Objective: To evaluate the toxicity of this compound following repeated administration over a 28-day period.

Parameter Specification
Animal Model Sprague-Dawley rats (10 per sex per group)
Dose Levels Vehicle control, low, mid, and high doses (based on MTD and efficacy data)
Duration Daily dosing for 28 days
Endpoints Clinical observations, body weight, food consumption, clinical pathology (hematology, serum chemistry), organ weights, and histopathology

Methodology:

  • Administer the compound daily for 28 days.

  • Conduct detailed clinical observations daily.

  • Collect blood and urine samples at termination for clinical pathology analysis.

  • At the end of the study, perform a full necropsy.

  • Weigh key organs (e.g., liver, kidneys, spleen, heart, brain).

  • Collect a comprehensive list of tissues for histopathological examination by a certified veterinary pathologist.[20][21][22] This should include potential target organs and standard tissues as per regulatory guidelines.

Ethical Considerations

All animal experiments must be conducted in accordance with national and institutional guidelines for the care and use of laboratory animals. Protocols should be approved by an Institutional Animal Care and Use Committee (IACUC). The principles of the 3Rs (Replacement, Reduction, and Refinement) should be applied to all studies to minimize animal use and suffering.

References

  • Heitjan, D. F., Manni, A., & Santen, R. J. (1993). Statistical Analysis of in Vivo Tumor Growth Experiments. Cancer Research, 53(24), 6042–6050. [Link]
  • Wei, R., Ding, Y., Dong, X., Qi, C., Wang, B., & Gu, Y. (2025). Design, synthesis and biological evaluation of benzamide derivatives as novel anticancer agents. Bioorganic Chemistry, 162, 108594. [Link]
  • Heitjan, D. F., Manni, A., & Santen, R. J. (1993). Statistical analysis of in vivo tumor growth experiments. Cancer research, 53(24), 6042–6050. [Link]
  • Statistical Analysis of in Vivo Tumor Growth Experiments. (1993). Cancer research. [Link]
  • Statistical Analysis of in Vivo Anticancer Experiments: Tumor Growth Inhibition. (2006).
  • Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1.
  • Pepe, M. S., Etzioni, R., Feng, Z., Potter, J. D., Thompson, M. L., Thornquist, M., Winget, M., & Yasui, Y. (2001). Phases of Biomarker Development for Early Detection of Cancer. JNCI: Journal of the National Cancer Institute, 93(14), 1054–1061. [Link]
  • Statistical Analysis of In Vivo Anticancer Experiments: Tumor Growth Inhibition. (n.d.). Scribd. [Link]
  • Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. (2024). MDPI. [Link]
  • White Paper: 3 Preclinical Strategies to Identify Predictive Cancer Biomarkers. (2020). Crown Bioscience. [Link]
  • Verweij, J., & de Jonge, M. J. (2000). Biomarkers in preclinical cancer imaging. PubMed, 10(4), 235-42. [Link]
  • Preclinical Cancer Models and Biomarkers for Drug Development: New Technologies and Emerging Tools. (2018). National Institutes of Health (NIH). [Link]
  • Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. (2025). Preprints.org. [Link]
  • de Vries, E. G., van der Zee, A. G., de Jong, S., & Gietema, J. A. (2011). Biomarkers in preclinical cancer imaging. Nature Reviews Clinical Oncology, 8(12), 739-753. [Link]
  • How to design a rodent PK study for a poorly soluble compound? (2025).
  • Choi, Y. J., & Kim, S. Y. (2014). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Journal of Cancer Prevention, 19(4), 241–245. [Link]
  • Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. (2025). Future Medicinal Chemistry. [Link]
  • Strategies for Streamlining Small Molecule Formulation Development When Bridging from Candidate Selection to First-in-Human Clinical Testing. (2023). Pharmaceutical Technology. [Link]
  • In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. (2017). National Institutes of Health (NIH). [Link]
  • Regulatory Knowledge Guide for Small Molecules. (n.d.). National Institutes of Health (NIH). [Link]
  • Cancer Cell Line Xenograft Efficacy Studies.
  • One-Stop Solution for Small Molecule Drug Formulation.
  • Accelerated Small Molecule Drug Development. (2023). Improved Pharma. [Link]
  • Evrard, M., et al. (2024). Assessment of Patient-Derived Xenograft Growth and Antitumor Activity: The NCI PDXNet Consensus Recommendations. Clinical Cancer Research, 30(13), 2696–2708. [Link]
  • Pharmacokinetics (PK) and In Vivo Studies. Paraza Pharma Inc. [Link]
  • Recommended Tissue List for Histopathologic Examination in Repeat-Dose Toxicity and Carcinogenicity Studies: A Proposal of the Society of Toxicologic Pathology (STP). (2025).
  • Redbook 2000: IV.B.3. Pathology Considerations in Toxicity Studies. (2017). U.S.
  • Singh, S., et al. (2011). Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats. Journal of Bioequivalence & Bioavailability, 3(10), 241-244. [Link]
  • Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs. (2022). MDPI. [Link]
  • Histopathology of Preclinical Toxicity Studies.
  • In Vivo Imaging With Confirmation by Histopathology for Increased Rigor and Reproducibility in Translational Research: A Review of Examples, Options, and Resources. (2019). National Institutes of Health (NIH). [Link]
  • in vivo general toxicology studies. (2023, October 7). YouTube. [Link]

Sources

Application Note: Formulation Strategies for 4-amino-N-propylbenzamide in Preclinical Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The reliability and reproducibility of data from biological assays are critically dependent on the proper formulation of the test compound. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective formulation of 4-amino-N-propylbenzamide. We present field-proven protocols for preparing stock solutions for in vitro cell-based assays and discuss a systematic approach to developing suitable vehicle formulations for in vivo studies. The methodologies are grounded in established principles of small molecule handling, emphasizing solvent selection, solubility considerations, and the critical importance of appropriate controls to ensure data integrity.

Introduction: The Critical Role of Formulation

This compound is a small molecule belonging to the benzamide class of compounds, which have shown a wide range of biological activities[1][2][3][4][5]. The successful evaluation of its biological effects in any experimental system—from enzymatic assays to cell culture and animal models—begins with its accurate and stable formulation. Improper dissolution, precipitation in aqueous media, or vehicle-induced toxicity can confound experimental results, leading to misinterpretation of the compound's intrinsic activity[6][7].

This guide explains the causality behind experimental choices, providing a framework to develop a robust formulation strategy for this compound, ensuring that the observed biological effects are attributable to the compound itself and not the formulation.

Physicochemical Characterization

A foundational understanding of the compound's properties is essential before any formulation work begins[8]. Key physicochemical data for this compound are summarized in Table 1.

PropertyValueSource
IUPAC Name This compoundPubChem[9]
CAS Number 38681-78-6PubChem[9]
Molecular Formula C₁₀H₁₄N₂OPubChem[9]
Molecular Weight (MW) 178.23 g/mol PubChem[9]

The structure, featuring two aromatic rings and an amide linkage, suggests a predominantly hydrophobic character with some capacity for hydrogen bonding, which dictates its solubility profile[10].

Solubility Profile and Solvent Selection

While specific experimental solubility data for this compound is not widely published, a predicted profile can be extrapolated from its structure and data on similar benzamide derivatives[10][11][12].

Solvent ClassRepresentative SolventsPredicted SolubilityRationale & Causality
Aqueous Water, PBS (pH 7.4)Poorly Soluble The hydrophobic nature of the molecule is expected to dominate over the polar contributions of the amino and amide groups, leading to low solubility in aqueous buffers[10].
Polar Protic Methanol, EthanolSparingly Soluble The amino and amide groups can form hydrogen bonds with the solvent's hydroxyl groups, but the overall hydrophobicity limits extensive dissolution[10].
Polar Aprotic DMSO, DMF, AcetonitrileSoluble These solvents are highly effective at solvating aromatic rings and can act as hydrogen bond acceptors for the amino and amide protons, leading to good solubility. DMSO is a premier choice for primary stock solutions due to its broad solubilizing power and miscibility with aqueous media[8][13][14].

For most applications, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent for preparing a high-concentration primary stock solution[8][13].

Protocols for In Vitro Assay Formulation

The standard workflow for in vitro studies involves preparing a concentrated stock solution in an organic solvent, which is then serially diluted into an aqueous buffer or cell culture medium to achieve the final desired concentration[15].

Protocol 1: Preparation of a 10 mM Primary Stock Solution in DMSO

This protocol describes the preparation of a highly concentrated, validated stock solution, which serves as the foundation for all subsequent experiments.

Rationale: A 10 mM stock concentration is standard practice as it allows for minimal volumes to be added to the final assay, thereby minimizing the concentration of the organic solvent (e.g., DMSO) to sub-toxic levels (typically <0.5%)[8][13]. Using high-purity, anhydrous DMSO is critical to prevent compound degradation or precipitation caused by absorbed atmospheric moisture[13].

Materials:

  • This compound (solid powder)

  • High-purity, anhydrous DMSO (sterile-filtered recommended)

  • Analytical balance

  • Sterile, low-retention microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

Procedure:

  • Pre-equilibration: Allow the vial of this compound to equilibrate to room temperature for 15-20 minutes before opening. This prevents condensation from forming inside the vial[13].

  • Calculation: Determine the mass of the compound needed to prepare the desired volume of a 10 mM stock solution.

    • Mass (mg) = 10 mmol/L × Volume (L) × 178.23 g/mol × 1000 mg/g

    • Example for 1 mL: Mass = 0.01 mol/L × 0.001 L × 178.23 g/mol × 1000 mg/g = 1.7823 mg

  • Weighing: Carefully weigh out the calculated mass of the compound. For small quantities, it is often more accurate to weigh a slightly larger amount (e.g., 5 mg) and adjust the solvent volume accordingly, or to prepare the stock solution directly in the original vial if the mass is pre-weighed by the supplier[15].

  • Dissolution: Add the calculated volume of anhydrous DMSO to the vial containing the compound.

  • Solubilization: Tightly cap the vial and vortex thoroughly for 1-2 minutes. If dissolution is slow, gentle warming in a 37°C water bath or brief sonication can be applied[13]. Visually inspect to ensure no solid particles remain.

  • Aliquoting & Storage: Dispense the stock solution into smaller, single-use aliquots in sterile, low-retention tubes. Label each aliquot clearly with the compound name, concentration, solvent, and preparation date. Store at -20°C or -80°C for long-term stability[8].

G cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation Compound Solid Compound (this compound) Weigh Calculate & Weigh Mass Compound->Weigh Dissolve Add DMSO & Vortex (Warm/Sonicate if needed) Weigh->Dissolve DMSO Anhydrous DMSO DMSO->Dissolve Stock 10 mM Primary Stock Dissolve->Stock Aliquot Aliquot & Store (-20°C / -80°C) Stock->Aliquot Thaw Thaw Single Aliquot Aliquot->Thaw Dilute Serially Dilute in Aqueous Medium Thaw->Dilute Control Prepare Vehicle Control (Medium + same % DMSO) Thaw->Control Working Final Working Solution (e.g., 10 µM) Dilute->Working Assay Add to Biological Assay (e.g., Cell Culture) Working->Assay Control->Assay

Caption: Workflow for preparing in vitro stock and working solutions.

Protocol 2: Preparation of Aqueous Working Solutions

Rationale: The organic stock solution must be diluted into the aqueous environment of the biological assay. It is crucial to prepare a parallel vehicle control—containing the same final concentration of DMSO as the highest dose of the test compound—to distinguish the compound's effect from any solvent-induced artifacts[6].

Procedure:

  • Thaw Stock: Thaw a single aliquot of the 10 mM stock solution at room temperature[13]. Vortex briefly to ensure homogeneity.

  • Serial Dilution: Perform serial dilutions of the stock solution directly into the complete cell culture medium or assay buffer to achieve the desired final concentrations.

    • Example: To make a 10 µM working solution from a 10 mM stock (a 1:1000 dilution), add 1 µL of the stock solution to 999 µL of medium[13]. This results in a final DMSO concentration of 0.1%.

  • Vehicle Control: Prepare a vehicle control by adding the same volume of pure DMSO to the same volume of medium used for the highest compound concentration. For the example above, this would be 1 µL of DMSO in 999 µL of medium.

  • Application: Immediately add the prepared working solutions and the vehicle control to the biological assay. Ensure even distribution by gently mixing[13].

Formulation Considerations for In Vivo Studies

Formulating compounds for in vivo administration presents greater challenges due to potential toxicity, bioavailability, and stability issues[7][16]. High concentrations of DMSO are often toxic to animals and can cause adverse effects that confound study results[6][17]. Therefore, alternative vehicles are required.

The choice of an in vivo vehicle is a critical decision that depends on the compound's solubility, the route of administration, and the animal model[7][18]. The ideal vehicle should be non-toxic, chemically inert, and not interfere with the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties[6][16].

Commonly Used Vehicles for Poorly Soluble Compounds:

  • Aqueous Suspensions: 0.5-1% Carboxymethylcellulose (CMC) or 0.5% Methylcellulose (MC) in water or saline.

  • Oil-based Solutions: Corn oil, sesame oil, or peanut oil.

  • Co-solvent Systems: Mixtures designed to improve solubility, such as:

    • 5-10% DMSO, 40% PEG 400, 50-55% Saline

    • 10% DMSO in Corn Oil

    • 20% PEG 400 in Saline[6]

The goal is to use the mildest formulation that achieves the required concentration and stability.

Protocol 3: Systematic Workflow for In Vivo Vehicle Selection

Rationale: A multi-step approach is necessary to identify a vehicle that both solubilizes the compound and is well-tolerated by the animal model[6]. This self-validating process minimizes the risk of vehicle-induced artifacts.

Procedure:

  • Tier 1: Solubility Screening:

    • Prepare a panel of common, well-tolerated vehicles (e.g., Saline, 0.5% CMC in water, Corn Oil, 10% DMSO/40% PEG 400 in saline).

    • Add an excess of this compound to a small, known volume (e.g., 1 mL) of each vehicle.

    • Vortex and/or sonicate the mixtures.

    • Allow them to equilibrate for several hours or overnight.

    • Visually inspect for dissolution. If a clear solution is not formed, centrifuge the samples and analyze the supernatant (e.g., by HPLC) to quantify solubility.

  • Tier 2: Formulation & Stability Check:

    • Select the vehicle(s) that provided the best solubility.

    • Prepare the formulation at the target concentration required for dosing.

    • Assess the physical stability of the formulation over a 24-hour period at room temperature and 4°C. Look for any signs of precipitation or phase separation.

  • Tier 3: Vehicle Tolerability Study:

    • Before testing the compound, administer the vehicle alone to a small, naive group of animals using the intended route and volume of administration[6].

    • Monitor the animals closely for at least 48 hours for any clinical signs of toxicity, such as changes in body weight, behavior, or food/water intake.

    • If adverse effects are observed, the vehicle is unsuitable and an alternative must be selected[6].

  • Final Selection: Choose the vehicle that provides adequate solubility and stability and is confirmed to be well-tolerated by the animal model.

G cluster_solubility Tier 1: Solubility Screen cluster_stability Tier 2: Stability Check cluster_tolerability Tier 3: Tolerability Study Start Start: Define Required Dose Concentration Screen Test solubility in a panel of common vehicles (e.g., Saline, CMC, Corn Oil, Co-solvents) Start->Screen Decision1 Sufficiently Soluble? Screen->Decision1 PrepForm Prepare formulation at target concentration in best vehicle(s) StabCheck Assess physical stability (24h, RT & 4°C) PrepForm->StabCheck Decision2 Stable? StabCheck->Decision2 Admin Administer vehicle alone to a small animal cohort Monitor Monitor for adverse effects (e.g., weight loss, behavior) Admin->Monitor Decision3 Well-Tolerated? Monitor->Decision3 Decision1->PrepForm Yes Fail Reformulate or Select New Vehicle Decision1->Fail No Decision2->Admin Yes Decision2->Fail No Final Final Vehicle Selected Proceed with Dosing Study Decision3->Final Yes Decision3->Fail No

Caption: Decision workflow for selecting a suitable in vivo vehicle.

Quality Control

To ensure the highest accuracy, quality control checks on the primary stock solution are recommended, especially for pivotal or long-term studies[8].

  • Concentration Verification: The actual concentration of the stock solution can be confirmed using an analytical method like LC-MS or HPLC with a standard curve.

  • Purity Assessment: LC-MS can also be used to check for any degradation of the compound after dissolution.

  • Freeze-Thaw Stability: After a freeze-thaw cycle, visually inspect the solution to ensure the compound remains fully dissolved[8].

Conclusion

The systematic formulation approach detailed in this application note provides a robust framework for preparing this compound for both in vitro and in vivo biological assays. By carefully selecting solvents, validating solubility, and employing appropriate vehicle controls, researchers can significantly enhance the quality, reliability, and reproducibility of their experimental data, enabling an accurate assessment of the compound's true biological activity.

References

  • Application Notes and Protocols for the Preparation of Small Molecule Inhibitors in Cell Culture Experiments. Benchchem.
  • Application Notes and Protocols for Preparing Small Molecule Stock Solutions in DMSO. Benchchem.
  • Technical Support Center: Vehicle Controls for In Vivo Studies. Benchchem.
  • Vehicles for Animal Studies. Gad Consulting Services.
  • Working with small molecules: preparing and storing stock solutions and determin
  • Preparing Stock Solutions. PhytoTech Labs.
  • Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Prepar
  • This compound | C10H14N2O | CID 428344. PubChem - NIH.
  • Nonclinical Vehicle Use in Studies by Multiple Routes in Multiple Species.
  • Determination and Modeling of Solubility of 4-Aminobenzamide in Different Pure Solvents.
  • Small-Molecule Drug Preparation for Cell Culture: Core Principles and Practical Guidelines. AntBio.
  • Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates.
  • Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. MDPI.
  • Synthesis and biological evaluation of novel benzamide derivatives as potent smoothened antagonists. PubMed.
  • Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evalu
  • SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES. RASĀYAN Journal.
  • Design and Synthesis of 3-(Phenylsulfonamido)benzamide Derivatives as Potent Carbonic Anhydrase IX Inhibitors: Biological Evaluations and Molecular Modeling Studies. Bentham Science Publishers.
  • Solubility profile of 4-amino-N-(2-chlorophenyl)benzamide in aqueous and organic solvents. Benchchem.
  • solubility of 4-benzoylbenzamide in common organic solvents. Benchchem.

Sources

Synthesis and Biological Evaluation of 4-amino-N-propylbenzamide Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthesis and biological evaluation of 4-amino-N-propylbenzamide derivatives, a class of compounds with significant potential in drug discovery. The structural motif of 4-aminobenzamide is a key pharmacophore found in a variety of biologically active molecules, including the antiarrhythmic drug procainamide.[1][2] By modifying the N-substituent and the aromatic ring, a diverse library of analogs can be generated for screening against various therapeutic targets.

This document offers detailed, field-proven protocols for the chemical synthesis of these derivatives and their subsequent evaluation for anticancer, DNA methyltransferase (DNMT) inhibitory, and antimicrobial activities. The methodologies are presented to ensure technical accuracy and reproducibility, empowering researchers to explore the therapeutic potential of this versatile chemical scaffold.

I. Synthetic Strategy and Protocols

The synthesis of this compound derivatives is typically achieved through a reliable and scalable two-step process. This involves the initial formation of a 4-nitrobenzamide intermediate, followed by the reduction of the nitro group to the desired primary amine. This approach allows for the late-stage introduction of the key amino functionality, which is often crucial for biological activity.

A. General Synthetic Workflow

The overall synthetic scheme is depicted below. The initial step involves the acylation of n-propylamine with a substituted 4-nitrobenzoyl chloride. The subsequent reduction of the nitro intermediate yields the target this compound derivative.

Synthesis_Workflow cluster_0 Step 1: Amide Formation cluster_1 Step 2: Nitro Reduction 4-Nitrobenzoyl_chloride 4-Nitrobenzoyl chloride Amide_Formation Amidation 4-Nitrobenzoyl_chloride->Amide_Formation n-Propylamine n-Propylamine n-Propylamine->Amide_Formation 4-Nitro-N-propylbenzamide 4-Nitro-N-propylbenzamide Amide_Formation->4-Nitro-N-propylbenzamide Nitro_Intermediate 4-Nitro-N-propylbenzamide Reduction Reduction Nitro_Intermediate->Reduction Final_Product This compound Derivative Reduction->Final_Product

Caption: General synthetic workflow for this compound derivatives.

B. Detailed Experimental Protocol: Synthesis of this compound

This protocol details the synthesis of the parent compound, this compound. This procedure can be adapted for the synthesis of various derivatives by using appropriately substituted starting materials.

Part 1: Synthesis of 4-Nitro-N-propylbenzamide

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve n-propylamine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath.

  • Addition of Acyl Chloride: Dissolve 4-nitrobenzoyl chloride (1.0 eq) in the same solvent and add it dropwise to the cooled amine solution over 30 minutes. The use of a base, such as triethylamine (1.1 eq), is recommended to neutralize the hydrochloric acid generated during the reaction.[3]

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-nitro-N-propylbenzamide.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Part 2: Synthesis of this compound

  • Reaction Setup: Dissolve the purified 4-nitro-N-propylbenzamide (1.0 eq) in a suitable solvent such as ethanol or methanol.

  • Reduction: A common and effective method for the reduction of the nitro group is catalytic hydrogenation.[3] Add a catalytic amount of palladium on carbon (10% Pd/C) to the solution. Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature.

  • Alternative Reduction: Alternatively, chemical reduction can be performed using reagents like tin(II) chloride (SnCl₂) in ethanol or iron powder in the presence of an acid like acetic acid or ammonium chloride.[4][5]

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is completely consumed.

  • Work-up: After the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure.

  • Purification and Characterization: Purify the resulting this compound by recrystallization or column chromatography. Characterize the final product by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[6][7]

II. Biological Evaluation Protocols

This section provides detailed protocols for assessing the biological activity of the synthesized this compound derivatives in key therapeutic areas.

A. Anticancer Activity: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess the metabolic activity of cells, which is an indicator of cell viability.[2] It is widely used to screen for the cytotoxic effects of potential anticancer compounds.

Experimental Workflow for MTT Assay

MTT_Workflow Cell_Seeding 1. Seed cancer cells in 96-well plate Incubation_1 2. Incubate for 24h (cell attachment) Cell_Seeding->Incubation_1 Compound_Treatment 3. Treat with benzamide derivatives Incubation_1->Compound_Treatment Incubation_2 4. Incubate for 48-72h Compound_Treatment->Incubation_2 MTT_Addition 5. Add MTT solution Incubation_2->MTT_Addition Incubation_3 6. Incubate for 2-4h (formazan formation) MTT_Addition->Incubation_3 Solubilization 7. Add solubilizing agent (e.g., DMSO) Incubation_3->Solubilization Absorbance_Reading 8. Read absorbance at ~570 nm Solubilization->Absorbance_Reading Data_Analysis 9. Calculate IC50 values Absorbance_Reading->Data_Analysis

Caption: Step-by-step workflow for the MTT cell viability assay.

Protocol:

  • Cell Culture: Culture the desired cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in the appropriate medium supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[8][9]

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in the culture medium. Treat the cells with various concentrations of the compounds and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[8]

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Data Presentation:

CompoundCell LineIC₅₀ (µM)
Derivative 1MCF-7Value
Derivative 1A549Value
Derivative 2MCF-7Value
Derivative 2A549Value
Doxorubicin (Control)MCF-7Value
Doxorubicin (Control)A549Value
B. DNA Methyltransferase (DNMT) Inhibition Assay

DNMTs are enzymes that catalyze the methylation of DNA, a key epigenetic modification involved in gene silencing.[1] Inhibitors of DNMTs are being investigated as potential anticancer agents. The following is a general protocol for a colorimetric DNMT activity/inhibition assay.[10][11]

Protocol:

  • Reagent Preparation: Prepare all buffers and reagents as specified by the commercial assay kit manufacturer. Dilute the test compounds to the desired concentrations.

  • Reaction Setup: In a 96-well plate coated with a DNMT substrate, add the assay buffer, S-adenosyl-L-methionine (SAM - the methyl donor), the DNMT enzyme, and the test inhibitor.[10] Include wells for a blank (no enzyme) and an untreated control (no inhibitor).

  • Methylation Reaction: Incubate the plate at 37°C for a specified period (e.g., 60-90 minutes) to allow the methylation reaction to occur.[12]

  • Detection: After incubation, wash the plate and add a primary antibody that specifically recognizes 5-methylcytosine (the product of the reaction). Following another wash step, add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).

  • Color Development: Add a developing solution (e.g., TMB substrate) and incubate until a color change is observed. Stop the reaction with a stop solution.[10]

  • Absorbance Measurement: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of DNMT inhibition for each compound concentration relative to the untreated control. Determine the IC₅₀ value.

Data Presentation:

CompoundDNMT EnzymeIC₅₀ (µM)
Derivative 1DNMT1Value
Derivative 2DNMT1Value
SGI-1027 (Control)DNMT1Value
C. Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents the visible growth of a microorganism.[13][14]

Protocol:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth, adjusted to a 0.5 McFarland standard.[13]

  • Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the test compounds in the broth to achieve a range of concentrations.

  • Inoculation: Inoculate each well with the prepared microbial suspension. Include a positive control (broth with inoculum and a standard antibiotic) and a negative control (broth with inoculum only).

  • Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C) for 16-20 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[13]

Data Presentation:

CompoundMicroorganismGram StainMIC (µg/mL)
Derivative 1S. aureusPositiveValue
Derivative 1E. coliNegativeValue
Derivative 2S. aureusPositiveValue
Derivative 2E. coliNegativeValue
Ciprofloxacin (Control)S. aureusPositiveValue
Ciprofloxacin (Control)E. coliNegativeValue

III. Concluding Remarks

The protocols outlined in this guide provide a robust framework for the synthesis and comprehensive biological evaluation of novel this compound derivatives. By systematically applying these methodologies, researchers can efficiently identify and characterize promising lead compounds for further development in various therapeutic areas. The versatility of the 4-aminobenzamide scaffold, coupled with the detailed evaluation workflows presented herein, offers a powerful platform for the discovery of new and effective therapeutic agents.

IV. References

  • EpigenTek. (2022). EpiQuik™ DNA Methyltransferase Activity/Inhibition Assay Kit. [Link]

  • Biocompare. (n.d.). EpiQuik DNA Methyltransferase (DNMT) Activity/Inhibition Assay Kit P-3001 from EpiGentek. [Link]

  • Drugs.com. (2023). Procainamide Monograph for Professionals. [Link]

  • Wikipedia. (2023). Procainamide. [Link]

  • Metrion Biosciences. (n.d.). Using Patch Clamp Data to Predict Proarrhythmic Risk. [Link]

  • Rasayan J. Chem. (2019). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES. [Link]

  • MDPI. (2022). In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. [Link]

  • Routledge. (n.d.). Antimicrobial Susceptibility Testing Protocols. [Link]

  • APEC. (n.d.). Antimicrobial Susceptibility Testing. [Link]

  • WOAH. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]

  • ResearchGate. (n.d.). MTT Proliferation Assay Protocol. [Link]

  • Aragen Life Sciences. (n.d.). Manual Whole-Cell Patch Clamp Assay for Screening NCE's Against Voltage Gated Ion-Channels. [Link]

  • Frontiers in Physiology. (2021). Patch-Clamp Recordings of Action Potentials From Human Atrial Myocytes: Optimization Through Dynamic Clamp. [Link]

  • Longdom Publishing. (2014). Novel Automated Patch-clamp Assays on Stem Cell-derived Cardiomyocytes: Will they Standardize In Vitro Pharmacology and -. [Link]

  • ResearchGate. (n.d.). Scheme 1. Synthesis of the 4-amino-N-(4-nitrophenyl)benzamide.... [Link]

  • PubChem. (n.d.). 4-Nitro-N-propylbenzamide. [Link]

  • MDPI. (2023). Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study. [Link]

  • ResearchGate. (n.d.). (PDF) N-{[(4-Nitrophenyl)amino]methyl}benzamide. [Link]

  • Google Patents. (n.d.). RU2103260C1 - Method for production of 4-nitrobenzamide.

  • PubChem. (n.d.). This compound. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. [Link]

  • Google Patents. (n.d.). CN104193646A - Preparation method of p-aminobenzamide.

  • Arkat USA. (n.d.). Synthesis and fluorescent properties of new derivatives of 4-amino-7-nitrobenzofurazan. [Link]

  • International Journal of Pharmacy and Biological Sciences. (n.d.). Synthesis, Characterization of 4- Nitrobenzamide Derivatives and their Antimicrobial Activity. [Link]

Sources

Troubleshooting & Optimization

4-amino-N-propylbenzamide solubility issues in aqueous solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-amino-N-propylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common solubility challenges encountered with this compound in aqueous solutions. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research and development activities.

Understanding the Challenge: Physicochemical Properties

This compound is a benzamide derivative with a chemical structure that presents inherent solubility challenges in aqueous media. Its aromatic nature and the presence of both an amino and an amide group contribute to its complex solubility profile.

PropertyValue/PredictionSource
Molecular Formula C₁₀H₁₄N₂OPubChem[1]
Molecular Weight 178.23 g/mol PubChem[1]
Predicted XLogP3 1.3PubChem[1]
Predicted Basic pKa (4-amino group) ~9.6 (estimated based on N-propylbenzylamine)ChEMBL (for N-propylbenzylamine)[2]
Predicted Acidic pKa (amide N-H) >14 (very weakly acidic)General Chemical Principles[3]
Aqueous Solubility Predicted to be poorly solubleBenchChem[4]

The positive XLogP3 value suggests a degree of lipophilicity, which can contribute to low aqueous solubility. The basic amino group, however, offers a handle for pH-dependent solubility enhancement.

Troubleshooting Guide: Common Solubility Issues

This section addresses common problems encountered when trying to dissolve this compound in aqueous solutions.

Issue 1: The compound is not dissolving in my neutral aqueous buffer (e.g., PBS pH 7.4).

Root Cause Analysis:

At neutral pH, the 4-amino group (estimated pKa ~9.6) is largely in its neutral, uncharged form. The overall molecule is not sufficiently polar to overcome the intermolecular forces of the crystal lattice, leading to poor solubility.

Solutions:

  • pH Adjustment: The most direct approach is to lower the pH of your solution. By acidifying the buffer to at least two pH units below the pKa of the amino group (i.e., pH < 7.6), you will protonate the amino group to form a more soluble ammonium salt.

    • Recommendation: Start by preparing your solution in a buffer with a pH of 4-5.

  • Co-solvents: If pH adjustment is not compatible with your experimental system, the use of a water-miscible organic co-solvent can disrupt the hydrogen bonding network of water and reduce the polarity of the solvent system, thereby increasing the solubility of the hydrophobic compound.[5]

    • Common Co-solvents: Dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), ethanol, propylene glycol, and polyethylene glycol (PEG).

    • Workflow:

      • Prepare a high-concentration stock solution of this compound in 100% DMSO or another suitable co-solvent.

      • Gradually add the stock solution to your aqueous buffer while vortexing to avoid precipitation.

      • Caution: Be mindful of the final concentration of the co-solvent in your experiment, as it may affect biological systems. It is advisable to keep the final concentration below 1% (v/v) if possible.

Issue 2: The compound precipitates out of solution after initial dissolution.

Root Cause Analysis:

This can occur due to several reasons:

  • Supersaturation: You may have created a supersaturated solution that is thermodynamically unstable and prone to precipitation over time.

  • Temperature Effects: If you used heat to aid dissolution, the compound may precipitate as the solution cools to room temperature.

  • Common Ion Effect: If your buffer contains ions that can form a less soluble salt with the protonated form of your compound, it may precipitate.

Solutions:

  • Avoid Supersaturation: Do not exceed the thermodynamic solubility of the compound in your chosen solvent system. If you need a higher concentration, you will need to employ a solubility-enhancing technique.

  • Controlled Cooling: If heating is used for dissolution, allow the solution to cool to the experimental temperature slowly and with continuous stirring.

  • Use of Stabilizers:

    • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic core and a hydrophilic exterior. They can encapsulate the poorly soluble drug, forming an inclusion complex with enhanced aqueous solubility.[6] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used derivatives with high water solubility.[7]

    • Surfactants: Surfactants can increase solubility by forming micelles that encapsulate the hydrophobic drug.[4] Common non-ionic surfactants used in biological research include Tween® 80 and Poloxamer 188. Ensure the surfactant concentration is above its critical micelle concentration (CMC).

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for dissolving this compound for an in vitro cell-based assay?

A1: The recommended approach is to prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. This stock can then be serially diluted into the cell culture medium to achieve the desired final concentration. It is crucial to maintain a low final DMSO concentration (typically <0.5%) to avoid solvent-induced cytotoxicity.

Q2: How does pH affect the solubility of this compound?

A2: The solubility of this compound is expected to be highly pH-dependent due to the presence of the basic 4-amino group.

  • Acidic pH (pH < pKa of the amino group): The amino group will be protonated (R-NH₃⁺), forming a salt that is significantly more water-soluble than the free base.

  • Neutral to Basic pH (pH > pKa of the amino group): The amino group will be in its neutral, uncharged form (R-NH₂), leading to lower aqueous solubility.

The following diagram illustrates the relationship between pH and the ionization state of the 4-amino group.

G cluster_pH pH Scale cluster_form Predominant Molecular Form low_pH Acidic pH (e.g., pH 4) pKa pKa ~9.6 protonated Protonated (R-NH₃⁺) More Soluble low_pH->protonated Below pKa high_pH Basic pH (e.g., pH 11) neutral Neutral (R-NH₂) Less Soluble high_pH->neutral Above pKa

Caption: pH-dependent ionization of this compound.

Q3: Can I heat the solution to help dissolve the compound?

A3: Gentle heating can be used as a last resort to aid dissolution. However, be aware of the potential for the compound to precipitate upon cooling. Also, ensure that this compound is stable at the temperature you are using and will not degrade. It is always recommended to first try other methods like pH adjustment or the use of co-solvents.

Q4: Are there any known incompatibilities I should be aware of?

A4: Benzamide derivatives can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures. It is advisable to prepare fresh solutions and avoid long-term storage in highly acidic or basic buffers.

Experimental Protocols

Protocol 1: Preparation of an Aqueous Stock Solution by pH Adjustment

This protocol describes how to prepare an acidic aqueous stock solution of this compound.

Materials:

  • This compound

  • Deionized water

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • Calibrated pH meter

Procedure:

  • Weigh the desired amount of this compound and add it to a beaker with a stir bar.

  • Add a portion of the final desired volume of deionized water (e.g., 80% of the final volume).

  • While stirring, slowly add 0.1 M HCl dropwise until the compound completely dissolves.

  • Monitor the pH of the solution. Adjust the pH to your target value (e.g., pH 4.5) using 0.1 M HCl or 0.1 M NaOH as needed.

  • Once the desired pH is stable, transfer the solution to a volumetric flask and add deionized water to the final volume.

  • Filter the solution through a 0.22 µm syringe filter to remove any undissolved particulates.

Protocol 2: Determination of pKa by Potentiometric Titration

This protocol provides a method for the experimental determination of the pKa of the 4-amino group.[8][9]

Materials:

  • This compound

  • Deionized water

  • 0.1 M Hydrochloric acid (HCl), standardized

  • 0.1 M Sodium hydroxide (NaOH), standardized

  • 0.15 M Potassium chloride (KCl) solution

  • Calibrated pH meter and electrode

  • Magnetic stirrer and stir bar

  • Burette

Procedure:

  • Prepare a 1 mM solution of this compound in a solution of 0.15 M KCl.

  • Acidify 20 mL of the sample solution to pH 1.8-2.0 with 0.1 M HCl.

  • Place the solution on a magnetic stirrer and immerse the pH electrode.

  • Titrate the solution with standardized 0.1 M NaOH, adding small increments (e.g., 0.05-0.1 mL).

  • Record the pH after each addition, allowing the reading to stabilize.

  • Continue the titration until the pH reaches 12-12.5.

  • Plot the pH versus the volume of NaOH added to generate a titration curve.

  • The pKa is the pH at the half-equivalence point, which corresponds to the midpoint of the steep portion of the curve.

G start Start prep_sample Prepare 1 mM Sample in 0.15 M KCl start->prep_sample acidify Acidify to pH 1.8-2.0 with 0.1 M HCl prep_sample->acidify titrate Titrate with 0.1 M NaOH acidify->titrate record_pH Record pH after each addition titrate->record_pH record_pH->titrate Continue until pH ~12 plot_curve Plot pH vs. Volume of NaOH record_pH->plot_curve Titration Complete determine_pKa Determine pKa from Titration Curve plot_curve->determine_pKa end End determine_pKa->end

Caption: Workflow for pKa determination by potentiometric titration.

References

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration.
  • DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.
  • PubChem. This compound. National Center for Biotechnology Information.
  • PubChem. 4-Aminobenzamide. National Center for Biotechnology Information.
  • Mallak Specialties Pvt Ltd. 4-Aminobenzamide, C7H8N2O, 2835-68-9, Para Amino Benzamide; P-Aminobenzoic Acid Amide.
  • Principles of Drug Action 1, Spring 2005, Amides.
  • PubChem. N-Propylbenzylamine. National Center for Biotechnology Information.
  • World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs.
  • Co-solvency and anti-solvent method for the solubility enhancement.
  • PMC. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.

Sources

Technical Support Center: Synthesis of 4-amino-N-propylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 4-amino-N-propylbenzamide, providing explanations for the underlying causes and actionable solutions.

Q1: My amide coupling reaction is resulting in a low or no yield of this compound. What are the likely causes?

Several factors can contribute to poor yields in amide bond formation. The most common issues involve inefficient activation of the carboxylic acid, deactivation of the amine, or suboptimal reaction conditions.[1]

  • Incomplete Carboxylic Acid Activation: The carboxylic acid, 4-aminobenzoic acid, must be activated to react with n-propylamine. If the coupling reagent is not effective or used in insufficient quantities, the activation will be incomplete, leading to low product formation.[1]

  • Amine Deactivation: The amine, n-propylamine, can be protonated by the carboxylic acid, rendering it non-nucleophilic and unable to participate in the coupling reaction.[1] This is a common issue as an acid-base reaction can occur between the reactants before the coupling agent has a chance to activate the carboxylic acid.

  • Steric Hindrance: While less of a concern with n-propylamine, bulky substituents on either the carboxylic acid or the amine can physically impede the reaction, resulting in slower or incomplete coupling.[1][2]

  • Hydrolysis: The presence of water can lead to the hydrolysis of the activated carboxylic acid intermediate, reverting it to the starting carboxylic acid and preventing amide formation. It is critical to use anhydrous solvents and reagents.[1]

  • Suboptimal Reaction Conditions: Factors such as incorrect temperature, solvent, or the choice and amount of base can significantly affect the reaction's success.[1]

Q2: I am observing significant side reactions and impurities in my final product. How can these be minimized?

Side reactions are a common challenge in amide synthesis. The formation of byproducts can often be suppressed by careful selection of reagents and reaction conditions.

  • N-acylurea Formation: When using carbodiimide coupling reagents like DCC or EDC, a common side reaction is the formation of a stable N-acylurea byproduct, which can be difficult to remove. The addition of additives such as 1-hydroxybenzotriazole (HOBt) or OxymaPure can suppress this side reaction.[1][3]

  • Racemization: If chiral starting materials were used, racemization can be a concern. Using coupling additives like HOBt and maintaining a low reaction temperature can help minimize racemization.[1]

  • Polymerization: The presence of two functional groups on 4-aminobenzoic acid (amino and carboxylic acid) can potentially lead to self-condensation or polymerization, especially under harsh conditions. A protection strategy for the amino group may be necessary in some cases.

Q3: The purification of this compound is proving difficult. What are the recommended purification strategies?

Effective purification is crucial for obtaining a high-purity final product.

  • Workup Procedure: After the reaction is complete, a standard workup involves quenching the reaction with water or a saturated aqueous solution of ammonium chloride (NH₄Cl) and extracting the product with a suitable organic solvent like ethyl acetate or dichloromethane (DCM).[1] The organic layer should then be washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrated under reduced pressure.[1]

  • Recrystallization: This is a highly effective method for purifying solid products. The choice of solvent is critical; an ideal solvent will dissolve the compound well at high temperatures but poorly at room temperature. For benzamide derivatives, common recrystallization solvents include ethanol, isopropanol, or mixtures of ethanol and water.[4]

  • Column Chromatography: For removing closely related impurities or when recrystallization is not effective, silica gel column chromatography can be employed.[4][5]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of this compound.

Q1: What are the most common synthetic routes to prepare this compound?

The most direct and widely used method is the amide coupling reaction between 4-aminobenzoic acid and n-propylamine using a coupling reagent.[5][6] An alternative, though often less desirable for this specific compound, involves the conversion of 4-aminobenzoic acid to its acyl chloride, followed by reaction with n-propylamine.[7] However, the high reactivity of acyl chlorides can lead to more side reactions.[8]

Q2: How do I select the appropriate coupling reagent for this synthesis?

The choice of coupling reagent is critical and depends on factors like desired reaction time, yield, and cost.[9]

Coupling ReagentAdditiveBaseSolventReaction Time (h)Typical Yield (%)Purity (%)Notes
EDC HOBtDIPEADMF1285>95A common and cost-effective choice. The urea byproduct is water-soluble, simplifying the workup.[9]
HATU NoneDIPEADMF295>98Highly efficient and fast-acting, especially for challenging couplings, but can be more expensive.[9]
T3P® NonePyridineEtOAc492>97A versatile and safe reagent with a straightforward workup, making it suitable for larger-scale synthesis.[9]

Q3: What is the role of a base in the amide coupling reaction?

A non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA), is crucial for several reasons. It neutralizes any acid present, preventing the protonation and deactivation of the amine nucleophile.[1] It also facilitates the coupling reaction by scavenging the acidic byproducts formed.

Q4: Which solvents are recommended for the synthesis of this compound?

Anhydrous polar aprotic solvents are generally preferred for amide bond formation. Common choices include:

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc) [5][9]

The choice of solvent can influence reaction rate and solubility of reactants and reagents.

Q5: Is it necessary to protect the amino group of 4-aminobenzoic acid before the coupling reaction?

While not always necessary, protecting the amino group can prevent side reactions, such as self-condensation. The acetyl group is a common choice for protecting aromatic amines due to its ease of introduction and removal.[4] However, for a straightforward coupling with a simple amine like n-propylamine, direct coupling without protection is often successful.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling

This protocol provides a general method for the synthesis of this compound via an amide coupling reaction.

Materials:

  • 4-Aminobenzoic acid

  • n-Propylamine

  • Coupling reagent (e.g., HATU, EDC/HOBt)

  • Base (e.g., DIPEA)

  • Anhydrous solvent (e.g., DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon atmosphere setup

Procedure:

  • Activation: To a solution of 4-aminobenzoic acid (1.0 eq) in an appropriate anhydrous solvent (e.g., DMF) at 0 °C, add the coupling reagent (1.1 - 1.5 eq) and, if required, an additive such as HOBt (1.1 eq). Stir the mixture for 15-30 minutes to allow for the formation of the activated ester.[9]

  • Coupling: Add the desired amine, n-propylamine (1.0 - 1.2 eq), and a suitable base (e.g., DIPEA, 2.0 - 3.0 eq) to the reaction mixture.[9]

  • Reaction: Allow the reaction to stir at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl. Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).[1]

  • Purification: Wash the organic layer with brine, dry it over anhydrous Na₂SO₄ or MgSO₄, and concentrate it under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.[1]

Workflow Visualization

Amide_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reactants 4-Aminobenzoic Acid n-Propylamine Activation Carboxylic Acid Activation Reactants->Activation Add to Solvent Reagents Coupling Reagent Base Solvent Reagents->Activation Coupling Amine Addition & Coupling Activation->Coupling Activated Intermediate Monitoring TLC / LC-MS Monitoring Coupling->Monitoring Quenching Reaction Quenching Monitoring->Quenching Reaction Complete Extraction Liquid-Liquid Extraction Quenching->Extraction Purification Recrystallization or Chromatography Extraction->Purification Final_Product Pure 4-amino-N- propylbenzamide Purification->Final_Product

Caption: General workflow for the synthesis of this compound.

Logical Relationships in Troubleshooting

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions Low_Yield Low Yield of This compound Incomplete_Activation Incomplete Carboxylic Acid Activation Low_Yield->Incomplete_Activation Amine_Deactivation Amine Deactivation (Protonation) Low_Yield->Amine_Deactivation Hydrolysis Hydrolysis of Activated Intermediate Low_Yield->Hydrolysis Suboptimal_Conditions Suboptimal Reaction Conditions Low_Yield->Suboptimal_Conditions Optimize_Reagent Optimize Coupling Reagent Amount Incomplete_Activation->Optimize_Reagent Use_Base Use Adequate Non-nucleophilic Base Amine_Deactivation->Use_Base Anhydrous_Conditions Ensure Anhydrous Solvents & Reagents Hydrolysis->Anhydrous_Conditions Optimize_Parameters Optimize Temperature, Solvent, & Time Suboptimal_Conditions->Optimize_Parameters

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

  • Dabhi, R. C., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-144.
  • Google Patents. (n.d.). Preparation method of 4-aminobenzoic acid and derivatives thereof.
  • ResearchGate. (2022, August 31). Process optimization for acid-amine coupling: a catalytic approach.
  • ACS Omega. (2022, May 31). Optimization of Automated Synthesis of Amide-Linked RNA.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • University of Johannesburg. (n.d.). Reductive amide coupling of nitroarenes and carboxylic acids.
  • ResearchGate. (2021, April 14). Why did my amide syntesis does not work?.
  • Google Patents. (n.d.). Preparation method of 4-aminobenzoyl-N-(4-aminobenzoyl) amine.
  • Organic & Biomolecular Chemistry. (2015, November 5). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.
  • Rasayan J. Chem. (2019). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES.
  • Reddit. (2021, October 20). Tips and tricks for difficult amide bond formation?.
  • Patsnap. (n.d.). Preparation method of 4-aminobenzoyl-N-(4-aminobenzoyl) amine.
  • WorldOfChemicals. (2026, January 6). Understanding the Chemistry: 4-Aminobenzamide's Properties and Synthesis.
  • Luxembourg Bio Technologies. (2008, June 23). Amide bond formation: beyond the myth of coupling reagents.
  • Reddit. (2022, March 24). amide coupling help.
  • RSC Publishing. (2023, February 28). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green.
  • ResearchGate. (2015, November). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.
  • ResearchGate. (n.d.). Scheme 1. Synthesis of the 4-amino-N-(4-nitrophenyl)benzamide....
  • PubChem. (n.d.). This compound.
  • ResearchGate. (n.d.). Synthesis of substituted 4-amino-N-phenylbenzamide.
  • Patsnap. (n.d.). Preparation method of aminobenzonitrile.
  • Sciencemadness Discussion Board. (2017, April 17). Attempted synthesis of propyl 4 aminobenzoate.
  • YouTube. (2020, March 29). Retrosynthesis | Lecture 2 | 4-Aminobenzoic acid.
  • PubChem. (n.d.). 4-amino-N-isopropylbenzamide.

Sources

Technical Support Center: Purification of 4-amino-N-propylbenzamide by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of 4-amino-N-propylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on overcoming common challenges encountered during the recrystallization of this compound. Our focus is on explaining the "why" behind the "how," ensuring you can adapt and troubleshoot effectively in your own laboratory setting.

Introduction to the Purification Challenge

This compound is a primary aromatic amine and an amide, functional groups that can present unique challenges during purification. The presence of both hydrogen bond donors (the -NH2 and -NH- groups) and acceptors (the carbonyl oxygen and the nitrogen atoms) influences its solubility profile, making solvent selection a critical first step. Furthermore, the aromatic nature of the compound can lead to the formation of stable crystal lattices, but also to problems like "oiling out" if conditions are not optimal. This guide will walk you through these challenges with practical, evidence-based solutions.

Frequently Asked Questions (FAQs) and Troubleshooting

Here we address specific issues you may encounter during the recrystallization of this compound.

Q1: I'm not sure which solvent to use for the recrystallization. Where do I start?

A1: Selecting the right solvent is the most critical step for a successful recrystallization.[1][2] The ideal solvent will dissolve this compound completely when hot, but very poorly when cold.[1][2]

  • Expert Recommendation: Based on the structure of this compound, which contains polar amino and amide groups, polar protic solvents are excellent starting points. A technical guide for the structurally similar 4-amino-N-(2-chlorophenyl)benzamide suggests that it is sparingly soluble in polar protic solvents like ethanol and methanol, which is a good indicator for our target molecule.[3] We recommend starting with ethanol or an ethanol/water mixture.

  • Systematic Approach: To determine the best solvent, you can perform small-scale solubility tests with a few milligrams of your crude product in different solvents (e.g., ethanol, methanol, water, ethyl acetate, and acetone).[2] The goal is to find a solvent that requires heating to dissolve the compound.

Q2: My compound has completely dissolved in the hot solvent, but no crystals are forming upon cooling. What should I do?

A2: This is a common issue that can arise from two primary causes: using too much solvent, or the formation of a supersaturated solution.[4]

  • Too Much Solvent: If an excessive volume of solvent was used, the solution will not be saturated enough for crystals to form upon cooling.[4]

    • Solution: Gently heat the solution to evaporate some of the solvent. Once you observe the formation of cloudiness or solid at the surface, add a very small amount of hot solvent to redissolve it, and then allow it to cool again.

  • Supersaturation: Sometimes, a solution can cool below its saturation point without forming crystals. This is a metastable state called supersaturation.

    • Solution 1: Induce Nucleation by Scratching. Use a glass rod to gently scratch the inside surface of the flask below the level of the solution. The microscopic scratches on the glass provide nucleation sites for crystal growth.

    • Solution 2: Add a Seed Crystal. If you have a small amount of pure this compound, adding a tiny crystal to the cooled solution can induce rapid crystallization.

Q3: Instead of crystals, I'm getting an oily liquid. How can I fix this "oiling out"?

A3: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, or if there are significant impurities that depress the melting point.[5]

  • Causality: The solubility of your compound is exceeded, but the temperature is too high for a stable crystal lattice to form.

  • Solution 1: Reheat and Add More Solvent. Heat the solution until the oil redissolves completely. Then, add a small amount of additional hot solvent (1-5% more) to decrease the saturation point. Allow the solution to cool very slowly.[5]

  • Solution 2: Modify the Solvent System. If using a single solvent, try a mixed solvent system. For example, if you are using ethanol, dissolve the compound in the minimum amount of hot ethanol, and then slowly add a poor solvent (an "anti-solvent") like water dropwise until the solution becomes slightly cloudy. Then, reheat to get a clear solution and cool slowly.

  • Solution 3: Slower Cooling. Rapid cooling encourages oil formation. Insulate your flask to ensure a very slow cooling rate.

Q4: My yield of recrystallized product is very low. What went wrong?

A4: A low yield can be due to several factors, but the most common are using too much solvent or premature crystallization during a hot filtration step.

  • Excess Solvent: As mentioned in Q2, using too much solvent will keep a significant portion of your product dissolved in the mother liquor even after cooling.

  • Premature Crystallization: If your crude product contained insoluble impurities that required a hot filtration step, your compound may have started to crystallize in the filter funnel.[5]

    • Solution: To prevent this, use a slight excess of hot solvent (around 10-20% more than the minimum required) before the hot filtration. You can then evaporate this excess solvent before cooling to crystallize. Also, ensure your filtration apparatus (funnel and receiving flask) is pre-heated.

Q5: How do I know if my recrystallized this compound is pure?

A5: The most common way to assess the purity of a crystalline solid is by measuring its melting point. A pure compound will have a sharp melting point range (typically 1-2 °C). Impurities will cause the melting point to be lower and the range to be broader.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization of this compound

This protocol is a starting point and may need to be optimized based on the purity of your crude material.

  • Solvent Selection: Based on the predicted solubility of similar benzamides, ethanol is a good first choice.[3]

  • Dissolution:

    • Place your crude this compound in an Erlenmeyer flask.

    • Add a small amount of ethanol and heat the mixture to a gentle boil on a hot plate.

    • Continue adding hot ethanol dropwise until the solid just dissolves. Avoid adding an excess of solvent.

  • Decolorization (if necessary):

    • If the solution is colored, remove it from the heat and add a small amount of activated charcoal.

    • Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities or you used charcoal, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask.

  • Crystallization:

    • Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Do not disturb the flask during this time.

    • Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying:

    • Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Protocol 2: Mixed-Solvent Recrystallization (Ethanol/Water)

This method is useful if you find that your compound is too soluble in a single hot solvent.

  • Dissolution: Dissolve the crude this compound in the minimum amount of hot ethanol as described above.

  • Addition of Anti-solvent: While the solution is still hot, add water dropwise until you see persistent cloudiness (turbidity).

  • Re-dissolution: Add a few drops of hot ethanol to the cloudy mixture until it becomes clear again.

  • Crystallization, Isolation, and Drying: Follow steps 5-7 from Protocol 1. The wash solvent should be a cold mixture of ethanol and water in the same proportion as your final recrystallization mixture.

Data Presentation

Table 1: Predicted Solubility of this compound in Common Solvents

This table is based on the known solubility of structurally similar benzamides and general chemical principles.[3] Experimental verification is recommended.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Aqueous WaterPoorly SolubleThe hydrophobic aromatic ring and propyl group dominate over the polar amino and amide groups.
Polar Protic Methanol, EthanolSparingly SolubleThe amino and amide groups can hydrogen bond with the solvent, but the overall hydrophobicity limits high solubility. This makes them good candidates for recrystallization.
Polar Aprotic DMSO, DMF, AcetonitrileSolubleThese solvents are good hydrogen bond acceptors and can solvate the aromatic rings well. They are likely too good of solvents for recrystallization.
Nonpolar Toluene, HexaneVery Poorly SolubleThe polar amino and amide groups will significantly hinder solubility in nonpolar environments.

Visualization of Experimental Workflow

The following diagram outlines the logical steps for the purification of this compound by recrystallization.

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization & Isolation crude Crude this compound add_solvent Add Minimum Hot Solvent (e.g., Ethanol) crude->add_solvent dissolved Hot, Saturated Solution add_solvent->dissolved hot_filtration Hot Gravity Filtration (Optional) dissolved->hot_filtration cool Slow Cooling to Room Temperature dissolved->cool hot_filtration->dissolved If no insoluble impurities filtrate Hot, Pure Filtrate hot_filtration->filtrate Removes Insoluble Impurities filtrate->cool ice_bath Ice Bath (Optional) cool->ice_bath crystals Suspension of Pure Crystals ice_bath->crystals vacuum_filtration Vacuum Filtration crystals->vacuum_filtration pure_solid Pure Crystalline Solid vacuum_filtration->pure_solid Separates Crystals from Mother Liquor

Caption: Workflow for the recrystallization of this compound.

Potential Impurities and Their Removal

A likely synthesis of this compound involves the reaction of 4-nitrobenzoyl chloride with propylamine, followed by the reduction of the nitro group.[6][7] This suggests several potential impurities:

  • 4-Nitro-N-propylbenzamide: The unreacted starting material from the reduction step. This impurity is significantly less polar than the desired product and should remain in the mother liquor during recrystallization from a polar solvent.

  • Unreacted Starting Materials from Amide Formation: Residual 4-nitrobenzoyl chloride or propylamine. These are typically removed during the workup of the synthesis.

  • By-products of the Reduction: Depending on the reducing agent used (e.g., SnCl2, H2/Pd-C), there may be inorganic salts or other by-products. Most of these are highly polar and would be removed during an aqueous workup or remain in the mother liquor.

Recrystallization is an effective method for removing these types of impurities due to differences in their solubility profiles compared to the desired product.

References

  • Benchchem. (2025).
  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents.
  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs - University of York.
  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet.
  • PubChem. (n.d.). This compound.
  • Benchchem. (2025). Early Discovery and Synthesis of 4-amino-N-(2-chlorophenyl)benzamide. Benchchem.
  • ResearchGate. (n.d.). Scheme 1. Synthesis of the 4-amino-N-(4-nitrophenyl)benzamide....
  • Benchchem. (2025). Solubility profile of 4-amino-N-(2-chlorophenyl)benzamide in aqueous and organic solvents. Benchchem.
  • Biocyclopedia. (n.d.).
  • ChemicalBook. (2023). This compound | 38681-78-6. ChemicalBook.
  • Santa Cruz Biotechnology. (n.d.). This compound | CAS 38681-78-6. Santa Cruz Biotechnology.
  • Combi-Blocks. (n.d.). Safety Data Sheet - this compound. Combi-Blocks.
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts.

Sources

Technical Support Center: Stability of 4-amino-N-propylbenzamide in DMSO Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 4-amino-N-propylbenzamide. This guide is designed to provide in-depth technical assistance and practical solutions for ensuring the stability and integrity of your this compound solutions in Dimethyl Sulfoxide (DMSO). Given the critical role of compound stability in experimental reproducibility and data accuracy, this document offers a comprehensive framework for identifying, troubleshooting, and managing potential stability challenges.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

Based on its chemical structure, which includes both hydrophobic (aromatic ring, propyl chain) and hydrophilic (amino, amide groups) moieties, this compound is predicted to have good solubility in polar aprotic solvents like DMSO.[1] DMSO is a powerful solvent capable of dissolving a wide range of compounds, making it a common choice for creating high-concentration stock solutions in drug discovery and biological research.[2]

Q2: What are the primary factors that can affect the stability of this compound in DMSO?

The stability of this compound in DMSO can be influenced by several factors:

  • Water Content: DMSO is highly hygroscopic and readily absorbs moisture from the atmosphere. The presence of water can facilitate the hydrolysis of the amide bond in this compound.[3][4]

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[4] Long-term storage at room temperature is generally not recommended.

  • pH: The presence of acidic or basic contaminants in the DMSO or on storage vessels can catalyze degradation reactions, such as amide hydrolysis.[5]

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing of stock solutions can introduce atmospheric moisture and may lead to compound precipitation or degradation over time for some molecules.[6][7]

Q3: How should I store my this compound DMSO stock solutions?

For optimal stability, it is recommended to:

  • Store stock solutions at low temperatures, such as -20°C or -80°C.

  • Prepare single-use aliquots to minimize the number of freeze-thaw cycles.[8]

  • Use anhydrous DMSO to prepare your solutions and take measures to minimize exposure to atmospheric moisture during handling.[8]

  • Store aliquots in tightly sealed containers, and for light-sensitive compounds, use amber vials or wrap clear vials in aluminum foil.

Q4: What are the potential degradation products of this compound in a DMSO solution?

While specific degradation pathways for this compound have not been extensively documented in the literature, based on its chemical structure, the most probable degradation pathway is the hydrolysis of the amide bond. This would result in the formation of 4-aminobenzoic acid and n-propylamine. Another possibility is the oxidation of the aromatic amino group, which could lead to a variety of colored byproducts.

Troubleshooting Guide

This section addresses common issues encountered during the handling and use of this compound in DMSO solutions.

Problem Potential Cause Troubleshooting Steps & Explanations
Inconsistent or lower-than-expected activity in biological assays. Compound degradation leading to a lower effective concentration.1. Prepare a fresh stock solution: Use a fresh vial of solid this compound and anhydrous DMSO to prepare a new stock solution. Compare the activity of the fresh solution to the old one. This helps to rule out degradation of the stored solution. 2. Assess purity of the stored solution: Use an analytical technique like HPLC-UV or LC-MS to check the purity of your stock solution. A decrease in the main peak area and the appearance of new peaks are indicative of degradation.
Precipitation observed in the DMSO stock solution upon storage or after thawing. The concentration of the solution may exceed its solubility limit at the storage temperature. Absorption of atmospheric water into the DMSO can reduce its solvating power for the compound.[8]1. Gentle warming and sonication: Warm the vial to room temperature or slightly above (e.g., 37°C) and sonicate to try and redissolve the precipitate. Ensure the solution is completely clear before use. 2. Prepare a more dilute stock solution: If precipitation is a recurring issue, consider preparing a new stock solution at a lower concentration. 3. Filter the solution: If the precipitate does not redissolve, it may be a degradation product. In this case, the solution should be discarded and a fresh one prepared. If the experiment allows, you could filter the solution through a 0.22 µm syringe filter to remove the precipitate, but be aware that this will lower the effective concentration.
Color change in the DMSO stock solution (e.g., turning yellow or brown). Oxidation of the aromatic amino group.1. Store under an inert atmosphere: For long-term storage, consider overlaying the solution with an inert gas like argon or nitrogen before sealing the vial to minimize exposure to oxygen. 2. Protect from light: Ensure that the stock solutions are stored in amber vials or are otherwise protected from light. 3. Assess purity: A color change is a strong indicator of degradation. Analyze the solution by HPLC or LC-MS to determine the extent of degradation. It is generally advisable to discard colored solutions and prepare fresh ones.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a stable, high-concentration stock solution of this compound in DMSO.

Materials:

  • This compound (solid)

  • Anhydrous DMSO

  • Sterile, amber glass vials or clear glass vials with aluminum foil

  • Vortex mixer

  • Sonicator

Procedure:

  • Equilibrate the this compound container and anhydrous DMSO to room temperature.

  • Weigh the desired amount of this compound in a sterile vial.

  • Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM).

  • Vortex the solution until the compound is fully dissolved. If necessary, sonicate for short periods. Gentle warming (e.g., to 37°C) can be applied, but prolonged heating should be avoided.

  • Visually inspect the solution to confirm that it is clear and free of any particulate matter.

  • Dispense the stock solution into single-use aliquots in sterile, tightly sealed vials.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Assessment of this compound Stability in DMSO by HPLC

Objective: To determine the stability of this compound in DMSO under various storage conditions over a defined period.

Materials:

  • A freshly prepared stock solution of this compound in DMSO (e.g., 10 mM).

  • HPLC system with a UV detector.

  • A suitable C18 reverse-phase HPLC column.

  • Mobile phase A: Water with 0.1% formic acid or trifluoroacetic acid.

  • Mobile phase B: Acetonitrile with 0.1% formic acid or trifluoroacetic acid.

  • Autosampler vials.

Procedure:

  • Time-Zero (T0) Analysis:

    • Immediately after preparing the stock solution, dilute an aliquot to a suitable concentration for HPLC analysis (e.g., 10 µM) in the initial mobile phase composition (e.g., 95:5 Mobile Phase A:B).

    • Inject the T0 sample onto the HPLC system and record the chromatogram.

    • The peak area of the this compound peak at T0 will serve as the 100% reference.

  • Sample Incubation:

    • Aliquot the stock solution into separate vials for each storage condition to be tested (e.g., Room Temperature, 4°C, -20°C).

    • Store the vials under the specified conditions, protected from light.

  • Time-Point Analysis:

    • At predetermined time points (e.g., 1, 3, 7, 14, and 30 days), retrieve one vial from each storage condition.

    • Allow the vial to thaw completely and equilibrate to room temperature.

    • Prepare a sample for HPLC analysis in the same manner as the T0 sample.

    • Inject the sample and record the chromatogram.

  • Data Analysis:

    • For each time point and condition, calculate the percentage of this compound remaining relative to the T0 sample using the following formula:

    • Plot the % remaining against time for each storage condition to visualize the degradation profile.

    • Examine the chromatograms for the appearance of new peaks, which would indicate the formation of degradation products.

Potential Degradation Pathway

The following diagram illustrates a potential hydrolytic degradation pathway for this compound, which is a common degradation route for amide-containing compounds, especially in the presence of water.

G cluster_main Potential Hydrolytic Degradation of this compound node_A This compound node_B 4-aminobenzoic acid node_A->node_B Amide Hydrolysis (catalyzed by H₂O, acid, or base) node_C n-propylamine node_A->node_C Amide Hydrolysis (catalyzed by H₂O, acid, or base)

Caption: Potential hydrolytic degradation of this compound.

References

  • PubChem. This compound.
  • PubChem. 4-amino-N-isopropylbenzamide.
  • Engeloch, C., Schopfer, U., et al. (2009). Stability of screening compounds in wet DMSO. Journal of biomolecular screening, 14(7), 859–865. [Link]
  • Cheng, X., Hochlowski, J., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening, 8(3), 292-304. [Link]
  • Zhao, K., Fang, Z., et al. (2023). Divergent decomposition pathways of DMSO mediated by solvents and additives. Journal of Sulfur Chemistry. [Link]
  • Kalgutkar, A. S., et al. (2020). Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. ACS omega, 5(31), 19895–19902. [Link]
  • Cheng, X., Hochlowski, J., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of biomolecular screening, 8(3), 292–304. [Link]
  • Kozikowski, B. A., Burt, T. M., et al. (2003). The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO. Journal of biomolecular screening, 8(2), 210–215. [Link]
  • ResearchGate. Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO). [Link]
  • Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of biomolecular screening, 8(3), 292-304. [Link]
  • Jiang, B., et al. (2021). Photosensitized Degradation of DMSO Initiated by PAHs at the Air-Water Interface, as an Alternative Source of Organic Sulfur Compounds to the Atmosphere. Geophysical Research Letters, 48(22). [Link]
  • Schäfer, H. (2010). Microbial degradation of dimethylsulphide and related C1-sulphur compounds: organisms and pathways controlling fluxes of sulphur in the biosphere. Journal of Experimental Botany, 61(2), 315-328. [Link]
  • ChemBK. 4-Amino-N-methylbenzamide. [Link]
  • ResearchGate. How long can a compound be stable in DMSO for? [Link]
  • PubChem. 4-Amino-N-methylbenzamide.

Sources

Technical Support Center: Troubleshooting HPLC Peak Tailing for 4-amino-N-propylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for the analysis of 4-amino-N-propylbenzamide. This guide is designed for researchers, scientists, and drug development professionals who are encountering peak tailing issues during its HPLC analysis. Here, we move beyond generic advice to provide a scientifically grounded, systematic approach to diagnosing and resolving this common chromatographic challenge.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound peak tailing so severely?

A1: The primary reason is a strong, unwanted secondary interaction between the basic amine group on your molecule and acidic residual silanol groups (Si-OH) on the surface of standard silica-based reversed-phase columns.[1][2][3] At typical mobile phase pH ranges (3-7), the analyte's primary amine is protonated (positively charged), and some silanol groups are deprotonated (negatively charged), leading to an ion-exchange interaction that causes a portion of the analyte molecules to lag behind, resulting in a tailed peak.[4][5]

Q2: I added 0.1% formic acid to my mobile phase, but the tailing persists. What's wrong?

A2: While adding acid is the correct strategy, 0.1% formic acid may not be sufficient to fully protonate all surface silanol groups, which have a pKa around 3.8-4.2.[5][6] If your mobile phase pH is still within this range, a significant population of ionized silanols can still cause tailing. You may need a lower pH, a different acid modifier, or a more advanced column chemistry.

Q3: Can I just use a higher pH to solve the problem?

A3: Operating at a high pH (e.g., pH > 10) is a valid strategy. At a pH roughly two units above the analyte's pKa, the amine group becomes neutral, eliminating the ion-exchange interaction.[7][8] However, this requires a pH-stable column (e.g., hybrid silica or polymer-based) as traditional silica columns will dissolve at high pH, leading to rapid degradation.[9]

Q4: What is an acceptable tailing factor?

A4: According to the United States Pharmacopeia (USP), a tailing factor (Tf) of 1.0 indicates a perfectly symmetrical peak. For quantitative analysis, a tailing factor of ≤ 1.5 is often considered acceptable, though many methods require a stricter limit of ≤ 1.2.[1][10] Values greater than 2.0 indicate a significant problem that will compromise integration accuracy and resolution.[11]

Understanding the Analyte: this compound

To effectively troubleshoot, we must understand the analyte's chemical properties. While specific experimental data for this compound is limited, we can infer its behavior from its structure and closely related analogs like Procainamide.

PropertyEstimated Value/CharacteristicImplication for HPLC
Chemical Structure Aromatic amine with a propylamide groupContains a basic primary amine (the main cause of tailing) and is hydrophobic enough for reversed-phase retention.
pKa (Primary Amine) ~9.2-9.3 (estimated from Procainamide)[12][13][14]The amine group will be protonated (positively charged) in any mobile phase with a pH < 7.
LogP ~1.3 (estimated)[15][16]Indicates moderate hydrophobicity, suitable for C18 or C8 columns.

Systematic Troubleshooting Guide

Follow this logical workflow to diagnose and resolve peak tailing. Start with the simplest and most common solutions before moving to more complex method development.

Logical Troubleshooting Workflow

G start Start: Peak Tailing Observed (Tf > 1.5) tier1 Tier 1: System & Consumables Check start->tier1 sub1_1 Check Extra-Column Volume (Tubing, Connections) tier1->sub1_1 Simple Fixes First sub1_2 Assess Column Health (Frit Blockage, Voids) tier1->sub1_2 tier2 Tier 2: Mobile Phase Optimization sub2_1 Lower Mobile Phase pH (pH 2.5-3.0) tier2->sub2_1 sub2_2 Change Acid Modifier (TFA vs. Formic Acid) tier2->sub2_2 sub2_3 Increase Buffer Concentration tier2->sub2_3 tier3 Tier 3: Stationary Phase Selection sub3_1 Use High-Purity, End-Capped Column tier3->sub3_1 sub3_2 Switch to Polar-Embedded or Hybrid Column tier3->sub3_2 end_node End: Symmetrical Peak Achieved (Tf ≤ 1.2) sub1_1->tier2 If no improvement sub1_2->tier2 If no improvement sub2_1->tier3 If tailing persists sub2_2->tier3 If tailing persists sub2_3->tier3 If tailing persists sub3_1->end_node sub3_2->end_node

Caption: A step-by-step workflow for troubleshooting peak tailing.

The Root Cause: Unwanted Secondary Interactions

The diagram below illustrates the core problem: the electrostatic attraction between the protonated basic analyte and an ionized residual silanol group on the silica surface. This interaction provides a secondary retention mechanism that delays a fraction of the analyte molecules, causing the peak tail.[3][17][18]

Caption: Unwanted ionic interaction causing peak tailing.

Tier 1: Initial System & Consumable Checks

Before modifying the method, rule out system-level issues.

  • 1. Check for Extra-Column Volume: Excessive tubing length or wide-bore tubing between the injector, column, and detector can cause peak dispersion that mimics tailing.[19]

    • Action: Ensure all tubing is as short as possible with a narrow internal diameter (e.g., 0.125 mm or 0.005"). Check that all fittings are properly seated to avoid dead volume.[19]

  • 2. Assess Column Health: A contaminated guard column, a blocked column inlet frit, or a void at the head of the column can disrupt the sample band and cause poor peak shape.[3]

    • Action: First, remove the guard column (if installed) and re-run the analysis. If the peak shape improves, replace the guard. If not, try back-flushing the analytical column with a strong solvent (check manufacturer's instructions first).[3] If the problem persists and the column is old, it may need replacement.

Tier 2: Mobile Phase Optimization

This is the most powerful tool for improving the peak shape of ionizable compounds.[20]

  • 1. Lower the Mobile Phase pH (Ion Suppression): The most common and effective strategy is to suppress the ionization of the residual silanol groups.

    • Mechanism: By lowering the mobile phase pH to ~2.5-3.0, well below the silanol pKa (~4), the vast majority of Si-OH groups will be in their neutral, protonated form.[5] This minimizes the ion-exchange interaction with the positively charged analyte.[2][3]

    • Action: Prepare your aqueous mobile phase with a buffer or acid to achieve a final pH of 2.5-3.0. A common starting point is 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) in water.

  • 2. Select the Right Acid Modifier: The choice of acid matters, especially if using mass spectrometry (MS) detection.

Modifier (0.1% v/v)pH (Typical)Ion-Pairing AbilityMS CompatibilityRecommendation
Formic Acid (FA) ~2.7WeakExcellentGood first choice for LC-MS. May not be strong enough to fully eliminate tailing.[21]
Trifluoroacetic Acid (TFA) ~2.0StrongPoor (Causes Ion Suppression)Excellent for UV detection. The strong ion-pairing ability effectively masks silanols, providing sharp peaks.[6][22] Not recommended for ESI-MS.[23]
Difluoroacetic Acid (DFA) ~2.3ModerateGoodA good compromise, offering better chromatography than FA with less MS suppression than TFA.
  • 3. Increase Buffer Concentration: If using a buffer (e.g., phosphate or formate), ensure its concentration is sufficient (typically 10-25 mM).

    • Mechanism: A higher buffer concentration can help maintain the target pH and can also compete with the analyte for active sites on the stationary phase, further reducing secondary interactions.

    • Action: If tailing persists at low pH with an acid modifier, try using a 20 mM potassium phosphate buffer adjusted to pH 2.5.

Tier 3: Stationary Phase Selection

If mobile phase optimization is insufficient, the column itself is the next target.

  • 1. Use a High-Purity, End-Capped Column: Modern columns are made from high-purity silica with fewer metal impurities and are "end-capped."

    • Mechanism: End-capping is a process where bulky silylating reagents are used to chemically bond over many of the accessible residual silanols, effectively shielding them from interaction with analytes.[2][17]

    • Action: Ensure you are using a modern, high-quality column from a reputable manufacturer. If your column is several years old, upgrading to a newer generation C18 can make a significant difference.

  • 2. Switch to an Advanced Column Chemistry: For particularly challenging basic compounds, specialized columns offer superior performance.

Column TypeMechanismRecommended Brands
Polar-Embedded A polar group (e.g., amide, carbamate) is embedded near the base of the alkyl chain. This shields residual silanols and provides an alternative interaction mechanism.[18][19][24]Waters SymmetryShield™ RP18, Phenomenex Luna® C18(2)
Hybrid Particle (e.g., BEH) Silica particles are chemically modified with organic groups, creating a hybrid matrix that is more resistant to high pH and has fewer active silanol sites.[24]Waters ACQUITY™/XBridge™ BEH C18
Fused-Core® / Core-Shell A solid silica core is covered by a porous outer layer. This technology provides very high efficiency, which can help improve peak shape and resolution.Phenomenex Kinetex®, Agilent Poroshell, Merck Ascentis® Express

Experimental Protocols

Protocol 1: Baseline Analysis and Tailing Factor Calculation
  • Column: Standard C18 Column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10% to 90% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30 °C.

  • Injection Volume: 5 µL.

  • Sample: 10 µg/mL this compound in 50:50 Water:Acetonitrile.

  • Detection: UV at 254 nm.

  • Tailing Factor Calculation (USP Method):

    • Measure the peak width at 5% of the peak height (W₀.₀₅).

    • Measure the distance from the leading edge of the peak to the peak maximum (f).

    • Calculate: Tf = W₀.₀₅ / (2 * f) [10][25]

Protocol 2: Systematic Mobile Phase pH Study
  • Objective: To determine the optimal mobile phase pH for symmetrical peaks.

  • Aqueous Mobile Phases to Test:

    • Condition A: 0.1% Trifluoroacetic Acid in Water (pH ~2.0)

    • Condition B: 20 mM Potassium Phosphate, pH adjusted to 2.5 with phosphoric acid.

    • Condition C: 0.1% Formic Acid in Water (pH ~2.7)

  • Procedure:

    • Use the same column, organic mobile phase, gradient, and other conditions as in Protocol 1.

    • Equilibrate the column with at least 10 column volumes of the new mobile phase before the first injection.

    • Inject the sample under each condition and record the chromatogram.

    • Calculate the tailing factor for this compound for each condition.

  • Analysis: Compare the tailing factors. The condition providing the value closest to 1.0 (and ideally ≤ 1.2) is the most suitable for your analysis.

References

  • Drugs.com. (2025).
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. [Link]
  • Pharma Growth Hub. (2023). What is the effect of free silanols in RPLC and how to reduce it?. [Link]
  • KNAUER. (n.d.).
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. [Link]
  • Chromatography Forum. (2008). Which column for basic analytes. [Link]
  • Chromatography Today. (2020). The use of Mobile Phase pH as a Method Development Tool. [Link]
  • Chrom Tech, Inc. (n.d.).
  • LCGC International. (2014). Reversed-Phase HPLC Mobile-Phase Chemistry — Explained. [Link]
  • Chromacademy. (n.d.). The Theory of HPLC Column Chemistry. [Link]
  • LCGC International. (2018). Back to Basics: The Role of pH in Retention and Selectivity. [Link]
  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. [Link]
  • Macedonian Pharmaceutical Bulletin. (2022).
  • Google Patents. (n.d.). EP0579102B1 - Liquid chromatography stationary phases with reduced silanol interactions.
  • YouTube. (2023). Tailing in Chromatography? ll EP Verses USP Tailing. [Link]
  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. [Link]
  • ResearchGate. (2018). Residual silanols at reversed-phase silica in HPLC - A contribution for a better understanding. [Link]
  • LCGC International. (2020). The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide. [Link]
  • Chromatography Forum. (2007).
  • Pharmaguideline. (2011).
  • US Pharmacopeia (USP). (n.d.).
  • Chromatography Forum. (2010). TFA vs. Formic Acid. [Link]
  • MicroSolv Technology Corporation. (n.d.). Is TFA or formic acid better as an acidic mobile phase additive for Cogent TYPE-C columns. [Link]
  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. [Link]
  • SCION Instruments. (n.d.). HPLC Column Selection Guide. [Link]
  • ResearchGate. (2014). When is it important to add drops of trifluoroacetic acid during hplc analysis?. [Link]
  • The Analytical Scientist. (n.d.). Tricks of the Trade-Off. [Link]
  • Waters Corporation. (n.d.). Comparing Mobile Phase Additives for the Separation of mAb Tryptic Peptides: A Case Study on Formic, Difluoroacetic, and Trifluoroacetic Acid. [Link]
  • PharmaCompass.com. (n.d.). Procainamide. [Link]
  • NIH PubChem. (n.d.). Procainamide. [Link]
  • Wikipedia. (n.d.). Procainamide. [Link]
  • NIH PubChem. (n.d.). This compound. [Link]
  • NIH PubChem. (n.d.). 4-amino-N-isopropylbenzamide. [Link]
  • NIH PubChem. (n.d.). 4-Aminobenzamide. [Link]
  • NIH PubChem. (n.d.). N-Propylbenzamide. [Link]

Sources

Optimizing reaction conditions for 4-amino-N-propylbenzamide analogs

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive guide to optimizing the synthesis of 4-amino-N-propylbenzamide and its analogs. As a Senior Application Scientist, my goal is to blend deep mechanistic understanding with practical, field-tested solutions to the challenges encountered in amide bond formation.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and stumbling blocks in the synthesis of benzamide analogs.

Q1: My amide coupling reaction is showing low to no yield. What are the primary causes?

A1: This is the most frequent issue in amide synthesis. The problem can almost always be traced back to one of five key areas:

  • Inefficient Carboxylic Acid Activation: The carboxylic acid must be converted into a more electrophilic species to react with the amine. If the coupling reagent is not potent enough or is used in insufficient amounts, this activation will be incomplete.[1][2]

  • Amine Deactivation: Amines are basic and can react with the acidic carboxylic acid in a simple acid-base neutralization.[3][4] This protonates the amine, rendering its lone pair unavailable for the required nucleophilic attack.

  • Hydrolysis of Activated Intermediates: Coupling reagents and their activated intermediates are highly sensitive to moisture. Any water in the reaction solvent or on the glassware can hydrolyze the activated acid back to its unreactive carboxylate form.[1]

  • Steric Hindrance: Bulky chemical groups near the carboxylic acid or the amine can physically block the two molecules from approaching each other effectively, dramatically slowing down or preventing the reaction.[1]

  • Suboptimal Reaction Conditions: The choice of solvent, base, and temperature can have a profound impact on reaction efficiency.[1][5]

Q2: I see a major byproduct with a mass corresponding to my coupling reagent plus water. What is it and how do I prevent it?

A2: When using carbodiimide coupling reagents like EDC or DCC, the formation of an N-acylurea byproduct is a common side reaction. This occurs when the highly reactive O-acylisourea intermediate is attacked by another equivalent of the deprotonated carboxylic acid instead of the desired amine.

To mitigate this, coupling additives such as 1-Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are essential.[4][6] These additives rapidly trap the O-acylisourea intermediate to form an active ester, which is more stable and less prone to side reactions but still highly reactive towards the amine.[4][6]

Q3: My starting material is 4-aminobenzoic acid. Do I need to protect the amino group before forming the amide bond?

A3: Yes, protecting the amino group of 4-aminobenzoic acid is highly recommended. The free aniline group is nucleophilic and can react with the activated carboxylic acid of another molecule, leading to oligomerization or polymerization. Furthermore, the amino group can interfere with some coupling reagents.

Common protecting groups for amines include tert-butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc).[7][8] The Boc group is a popular choice as it is stable under many coupling conditions and can be easily removed with a mild acid like trifluoroacetic acid (TFA).

Q4: How do I choose the right coupling reagent for my specific substrates?

A4: The choice is critical and depends on the reactivity of your acid and amine. A tiered approach is often best:

  • For simple, unhindered substrates: Carbodiimides like EDC and DIC are cost-effective and usually sufficient, especially when used with additives like HOBt or HOAt.[4][9]

  • For electron-deficient anilines or sterically hindered substrates: More potent coupling reagents are required. Uronium/aminium salts like HATU, HBTU, and HCTU are excellent choices as they activate carboxylic acids very rapidly and efficiently.[2][10]

  • For preventing racemization: If your carboxylic acid has a chiral center at the alpha-position, additives like HOBt and particularly HOAt are crucial to suppress racemization.[4] Running the reaction at a lower temperature (0 °C) also helps.

Section 2: Troubleshooting & Optimization Guides

This section provides in-depth, scenario-based troubleshooting guides with clear, actionable steps.

Guide 1: Troubleshooting Low Reaction Yield

Low yield is a multifaceted problem. Use the following decision tree to diagnose and solve the issue.

G start Low or No Yield Observed q1 Are Starting Materials Stable Under Reaction Conditions? start->q1 q2 Is Carboxylic Acid Activation Confirmed? (e.g., by TLC/LC-MS) q1->q2 Yes sol1 Solution: Check for degradation. Consider milder conditions or protecting groups. q1->sol1 No q3 Is the Amine Electron-Deficient or Sterically Hindered? q2->q3 Yes sol2 Solution: Increase equivalents of coupling agent. Switch to a more potent reagent (e.g., HATU). q2->sol2 No q4 Are Anhydrous Conditions Being Strictly Maintained? q3->q4 Yes sol3 Solution: Use a stronger coupling reagent. Increase temperature. Consider conversion to acyl fluoride. q3->sol3 No, it's a 'difficult' substrate q4->sol3 Yes, conditions are dry sol4 Solution: Use anhydrous solvents. Dry glassware thoroughly. Run under an inert atmosphere (N2/Ar). q4->sol4 No

Caption: Decision tree for diagnosing low reaction yield.

Guide 2: Dealing with Electron-Deficient or Sterically Hindered Substrates

Standard coupling protocols often fail for challenging substrates like hindered anilines or bulky carboxylic acids.[11][12]

Problem: The nucleophilicity of the amine is too low, or the reaction sites are physically blocked.

Solutions:

  • Switch to Acyl Halides: The most robust activation method is to convert the carboxylic acid to an acyl chloride or acyl fluoride.[4][12] Acyl chlorides, formed with reagents like thionyl chloride (SOCl₂) or oxalyl chloride, are highly reactive.[4] Acyl fluorides, generated with reagents like BTFFH, are also highly effective and may be less prone to racemization.[12]

  • Employ High-Activity Coupling Reagents: Uronium salts like HATU are specifically designed for difficult couplings.[2]

  • Increase Reaction Temperature: Providing more thermal energy can help overcome the high activation barrier associated with hindered substrates.[11] Solvents with higher boiling points like DMF may be necessary.

  • Use a Nucleophilic Catalyst: For some acylations, adding a catalytic amount of 4-(Dimethylaminopyridine) (DMAP) can significantly accelerate the reaction by forming a highly reactive N-acylpyridinium intermediate.[11]

Data Summary Tables

Table 1: Comparison of Common Coupling Reagents

Coupling ReagentClassStrengthsWeaknessesBest For
EDC / DIC CarbodiimideInexpensive, water-soluble byproduct (EDC)Moderate reactivity, risk of N-acylurea formation, racemization riskRoutine synthesis, large-scale reactions[4][9]
HATU / HBTU Uronium/AminiumHigh reactivity, fast reactions, low racemization (especially HATU)Expensive, can be sensitive to moistureDifficult couplings, electron-deficient amines, solid-phase synthesis[2][10]
SOCl₂ / (COCl)₂ Acyl Chloride FormerHighest reactivity, drives reactions to completionHarsh conditions, generates HCl byproduct, limited functional group toleranceUnreactive substrates where other methods fail[4][13]
T3P® Phosphonic AnhydrideHigh reactivity, clean reaction profile, byproducts are water-solubleCan be viscous and difficult to handleGeneral purpose, scales well
BTFFH / TFFH Acyl Fluoride FormerExcellent for hindered substrates, low racemizationReagents can be expensiveSterically demanding couplings[12]

Table 2: Recommended Solvents and Bases

SolventPropertiesCommon BaseRationale
DCM Aprotic, low boiling pointDIPEA, Et₃NGood solubility for many organics, easy to remove.
DMF / NMP Polar aprotic, high boiling pointDIPEAExcellent solvating power for difficult substrates, allows for higher reaction temperatures.[11]
Acetonitrile (ACN) Polar aproticDIPEA, K₂CO₃Good solvent for a range of polarities.[5][6]
THF Aprotic etherDIPEA, Et₃NLess polar than DCM, good general-purpose solvent.

Note: DIPEA (Diisopropylethylamine) is a non-nucleophilic base and is often preferred to prevent it from competing with the primary amine.

Section 3: Experimental Protocols

These protocols provide detailed, step-by-step instructions for key synthetic procedures.

Protocol 1: General Amide Coupling using EDC/HOBt

This is a robust and widely used method for standard amide bond formation.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 1. Dissolve Carboxylic Acid (1 eq) & HOBt (1.1 eq) in anhydrous DMF/DCM prep2 2. Add Amine (1.1 eq) prep1->prep2 prep3 3. If amine is a salt, add DIPEA (2.2 eq) prep2->prep3 react1 4. Cool mixture to 0 °C prep3->react1 react2 5. Add EDC.HCl (1.2 eq) portion-wise react1->react2 react3 6. Warm to RT, stir for 4-24h. Monitor by TLC/LC-MS react2->react3 workup1 7. Quench with water, extract with EtOAc or DCM react3->workup1 workup2 8. Wash organic layer with aq. NaHCO3, then brine workup1->workup2 workup3 9. Dry (Na2SO4), filter, and concentrate workup2->workup3 workup4 10. Purify by column chromatography or recrystallization workup3->workup4

Caption: Standard workflow for an EDC/HOBt coupling reaction.

Methodology:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add the carboxylic acid (1.0 equivalent) and anhydrous solvent (e.g., DMF or DCM, to make a ~0.1 M solution).

  • Add HOBt (1.0 - 1.2 equivalents) and stir until fully dissolved.

  • Add the amine (1.0 - 1.2 equivalents). If the amine is provided as a hydrochloride salt, add a non-nucleophilic base like DIPEA (2-3 equivalents) to liberate the free amine.[14]

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add EDC hydrochloride (1.1 - 1.5 equivalents) in portions over 5-10 minutes.[14]

  • Allow the reaction to slowly warm to room temperature and stir for 4-24 hours. Monitor the reaction's progress using TLC or LC-MS until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate or DCM and wash sequentially with a saturated aqueous NaHCO₃ solution, water, and finally, brine.[14]

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure amide.

Protocol 2: Acyl Chloride Formation and Amidation

This two-step procedure is effective for unreactive substrates.

Step A: Acyl Chloride Formation

  • In a fume hood, add the carboxylic acid (1.0 equivalent) to a flask equipped with a reflux condenser and a gas outlet connected to a trap (to neutralize HCl gas).

  • Add thionyl chloride (SOCl₂) (2-5 equivalents) or oxalyl chloride (1.5-2.0 equivalents) in an anhydrous solvent like DCM, with a catalytic drop of DMF if using oxalyl chloride.[4]

  • Gently reflux the mixture for 1-3 hours until gas evolution ceases.

  • Carefully remove the excess SOCl₂ or oxalyl chloride under reduced pressure. The resulting crude acyl chloride is often used directly in the next step.

Step B: Amidation

  • Dissolve the amine (1.0 equivalent) and a base like triethylamine or pyridine (2.0 equivalents) in anhydrous DCM in a separate flask and cool to 0 °C.

  • Slowly add a solution of the crude acyl chloride in anhydrous DCM to the cooled amine solution dropwise.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 1-4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Perform a standard aqueous work-up as described in Protocol 1 to isolate and purify the final amide product.

References

  • Conversion of Carboxylic acids to amides using DCC as an activating agent. (2023). Chemistry LibreTexts.
  • Amide Synthesis. (n.d.). Fisher Scientific.
  • Amide synthesis by acylation. (n.d.). Organic Chemistry Portal.
  • Darsi, S. S. P. K., et al. (2011). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Der Pharma Chemica, 3(5), 35-38.
  • Vale, N., et al. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.
  • Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem.
  • Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. (2015). PubMed Central.
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2015). Organic & Biomolecular Chemistry.
  • amide coupling help. (2022). Reddit.
  • Protective Groups. (n.d.). Organic Chemistry Portal.
  • Tips and tricks for difficult amide bond formation?. (2021). Reddit.
  • optimizing reaction selectivity with dmap in amide bond formation. (2025). BDMAEE.
  • Amino Acid-Protecting Groups. (2009). SciSpace.

Sources

Technical Support Center: Synthesis of 4-amino-N-propylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-amino-N-propylbenzamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound, and what are their respective advantages and disadvantages?

There are two common synthetic pathways for preparing this compound. The choice between them depends on the starting materials available, scale of the reaction, and the desired purity of the final product.

  • Route 1: Amide formation followed by nitro group reduction. This route starts with 4-nitrobenzoic acid, which is first coupled with n-propylamine to form 4-nitro-N-propylbenzamide. The nitro group is then reduced to the desired amine.

  • Route 2: Direct amide coupling with a protected or unprotected 4-aminobenzoic acid. This route involves the direct formation of the amide bond between 4-aminobenzoic acid and n-propylamine. To avoid side reactions, the amino group of 4-aminobenzoic acid is often protected before the coupling reaction.

Route Advantages Disadvantages
1: Nitro Reduction - Readily available starting materials. - Avoids the need for protecting groups.- Requires a reduction step, which can sometimes be challenging to optimize and may use hazardous reagents.
2: Direct Coupling - Potentially shorter synthetic route if no protecting group is used.- The free amino group can interfere with the amide coupling, leading to side reactions and polymerization. - If a protecting group is used, it adds two extra steps (protection and deprotection) to the synthesis.

Troubleshooting Guide: Side Reactions and Their Mitigation

This section addresses specific side reactions that can occur during the synthesis of this compound and provides practical solutions.

Amide Formation Step

Q2: I am attempting to directly couple 4-aminobenzoic acid and n-propylamine, but the reaction is not proceeding, or the yield is very low. What is going wrong?

Directly reacting a carboxylic acid with an amine can be challenging because of the acid-base reaction that forms a highly unreactive ammonium carboxylate salt.[1][2][3] To overcome this, either high temperatures or a coupling agent must be used.

Causality: The lone pair on the amine's nitrogen atom acts as a base and deprotonates the carboxylic acid, forming a salt. This prevents the nitrogen from acting as a nucleophile to attack the carbonyl carbon.

Troubleshooting Protocol:

  • High-Temperature Dehydration: The ammonium salt can be heated to over 100°C to drive off water and form the amide bond.[2] However, this is not always ideal for complex molecules.

  • Use of Coupling Agents: The use of coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a more common and milder approach.[1][3] These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.

G cluster_0 Acid-Base Reaction (Undesired) cluster_1 Coupling Agent Mediated Reaction (Desired) Carboxylic_Acid 4-Aminobenzoic Acid Salt Ammonium Carboxylate Salt Carboxylic_Acid->Salt Proton Transfer Amine n-Propylamine Amine->Salt Activated_Acid Activated Carboxylic Acid Amide This compound Activated_Acid->Amide Nucleophilic Attack Carboxylic_Acid_2 4-Aminobenzoic Acid Carboxylic_Acid_2->Activated_Acid Activation Coupling_Agent DCC or EDC Coupling_Agent->Activated_Acid Amine_2 n-Propylamine Amine_2->Amide

Q3: I am using DCC as a coupling agent, and I am observing a white precipitate that is difficult to remove from my product. What is this, and how can I get rid of it?

The white precipitate is N,N'-dicyclohexylurea (DCU), a byproduct of the DCC coupling reaction. DCU is notoriously insoluble in most common organic solvents, making its removal by simple extraction challenging.

Troubleshooting Protocol:

  • Filtration: The most straightforward method is to filter the reaction mixture to remove the precipitated DCU. This is best done after the reaction is complete and before the workup.

  • Solvent Selection: If DCU precipitates during the reaction, it is a good indication that the reaction is proceeding. After the reaction, the mixture can be cooled to further precipitate the DCU before filtration.

  • Alternative Coupling Agents: If DCU removal remains problematic, consider using a water-soluble carbodiimide like EDC. The corresponding urea byproduct is water-soluble and can be easily removed during the aqueous workup.

Nitro Group Reduction Step

Q4: I am reducing 4-nitro-N-propylbenzamide, but I am getting a mixture of products, and the reaction is not going to completion. What are the possible side reactions?

The reduction of aromatic nitro compounds can sometimes lead to side products if the reaction conditions are not carefully controlled.[4][5]

Potential Side Products:

  • Nitroso and Hydroxylamine Intermediates: Incomplete reduction can lead to the formation of nitroso and hydroxylamine intermediates. These can sometimes couple to form azoxy and azo compounds.[5][6]

  • Over-reduction: While less common for aromatic amines, aggressive reducing agents could potentially affect other functional groups in more complex molecules.

Troubleshooting Protocol:

  • Choice of Reducing Agent: The choice of reducing agent is critical.

    • Catalytic Hydrogenation (H₂/Pd-C): This is often a clean and effective method for nitro group reduction.[6][7] However, it may not be suitable if other reducible functional groups are present.

    • Metal/Acid Reductions (Fe/HCl, SnCl₂): These are classic and reliable methods for nitro group reduction.[7]

    • Sodium Sulfide (Na₂S): This can be a milder alternative if other functional groups are sensitive to hydrogenation or acidic conditions.[6]

  • Reaction Monitoring: Closely monitor the reaction by thin-layer chromatography (TLC) to ensure it goes to completion. The starting nitro compound and the final amine product should have significantly different Rf values.

  • Temperature Control: Some reduction reactions are exothermic. Maintaining the recommended reaction temperature is crucial to avoid side reactions.

G Nitro 4-Nitro-N-propylbenzamide Nitroso Nitroso Intermediate Nitro->Nitroso Reduction Hydroxylamine Hydroxylamine Intermediate Nitroso->Hydroxylamine Reduction Azo_Azoxy Azo/Azoxy Byproducts Nitroso->Azo_Azoxy Condensation Amine This compound Hydroxylamine->Amine Reduction Hydroxylamine->Azo_Azoxy Condensation

Protecting Group Strategy

Q5: I am using an acetyl protecting group for the amine in 4-aminobenzoic acid. During the deprotection step with acid or base, I am also hydrolyzing the amide bond of my product. How can I avoid this?

Amide bonds can be susceptible to hydrolysis under the same acidic or basic conditions used to remove an acetyl protecting group.[8]

Troubleshooting Protocol:

  • Milder Deprotection Conditions:

    • Acidic Hydrolysis: Use milder acidic conditions, such as dilute HCl, and carefully monitor the reaction progress to stop it as soon as the acetyl group is removed and before significant amide hydrolysis occurs.

    • Basic Hydrolysis: Similarly, use a weaker base or lower temperatures to favor the deprotection of the acetamide over the hydrolysis of the N-propylbenzamide.

  • Orthogonal Protecting Groups: The best solution is to use a protecting group that can be removed under conditions that do not affect the amide bond. Carbamate protecting groups like tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) are excellent choices.[9][10]

    • Boc Group: Removed under acidic conditions (e.g., trifluoroacetic acid) that are often milder than those required for acetyl group removal.[10]

    • Cbz Group: Removed by catalytic hydrogenation, which will not affect the amide bond.[10]

Protecting Group Protection Reagent Deprotection Conditions Compatibility with Amide
Acetyl Acetic anhydride or acetyl chlorideStrong acid or base, heatPoor
Boc Di-tert-butyl dicarbonate (Boc)₂OModerate acid (e.g., TFA)Good
Cbz Benzyl chloroformateCatalytic Hydrogenation (H₂/Pd-C)Excellent

Experimental Protocols

Protocol 1: Synthesis of 4-nitro-N-propylbenzamide
  • To a solution of 4-nitrobenzoic acid (1 eq.) in an appropriate solvent (e.g., dichloromethane), add a coupling agent such as EDC (1.1 eq.) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Stir the mixture at room temperature for 15-20 minutes.

  • Add n-propylamine (1.2 eq.) dropwise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Reduction of 4-nitro-N-propylbenzamide to this compound
  • Dissolve 4-nitro-N-propylbenzamide (1 eq.) in a suitable solvent such as ethanol or ethyl acetate.

  • Add a catalyst, such as 10% Pd/C (5-10 mol%).

  • Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously.

  • Monitor the reaction by TLC until the starting material is completely consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Purify the product by recrystallization if necessary.

References

  • Amides as a Protecting Group for Friedel-Crafts Reactions- One Slide Guide - YouTube.
  • Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps.
  • Making Amides from Carboxylic Acids - Chemistry LibreTexts.
  • More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger - Master Organic Chemistry.
  • SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES.
  • Conversion of Carboxylic acids to amides using DCC as an activating agent.
  • Amide formation from carboxylic acid derivatives. | Chemistry | Khan Academy - YouTube.
  • Amide formation from carboxylic acid derivatives. (video) - Khan Academy.
  • Reduction of nitro compounds - Wikipedia.
  • Nitro Reduction - Common Conditions.
  • Protective Groups - Organic Chemistry Portal.
  • 10.2: Protecting Groups - Chemistry LibreTexts.
  • Boron Triiodide-Mediated Reduction of Nitroarenes Using Borohydride Reagents | Organic Letters - ACS Publications.
  • This compound | C10H14N2O | CID 428344 - PubChem - NIH.
  • Scheme 1. Synthesis of the 4-amino-N-(4-nitrophenyl)benzamide... - ResearchGate.
  • Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study - MDPI.
  • Protecting Groups for Amines: Carbamates - Master Organic Chemistry.
  • Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review.

Sources

Technical Support Center: Investigating the Degradation Pathways of 4-amino-N-propylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals studying the degradation of 4-amino-N-propylbenzamide. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions you may encounter during your experimental work. Our goal is to equip you with the scientific rationale behind experimental designs and to help you navigate the complexities of stability and metabolic studies.

Section 1: Understanding the Stability of this compound

FAQ 1.1: My this compound seems very stable under conditions that would typically degrade other compounds. Why is this?

This is an excellent observation and points to the inherent stability of the amide bond. Compared to esters, amides are significantly more resistant to hydrolysis. This stability arises from the resonance delocalization of the nitrogen lone pair electrons into the carbonyl group. This resonance imparts a partial double bond character to the carbon-nitrogen bond, making it stronger and less susceptible to nucleophilic attack.[1][2] The nitrogen atom is also better able to accommodate a positive charge than oxygen, which further enhances this resonance stabilization.[1][2]

Therefore, harsher conditions, such as strong acids or bases and elevated temperatures, are often required to achieve hydrolysis of amides like this compound.[3][4][5]

Section 2: Predicted Degradation Pathways

While specific degradation pathways for this compound are not extensively documented in publicly available literature, we can predict the most likely routes based on the chemical structure and known metabolic transformations of similar molecules, such as other benzamides and aromatic amines.[6][7][8]

The primary sites for degradation are the amide linkage, the aromatic ring, the amino group, and the N-propyl group. Degradation can occur through two main mechanisms: hydrolysis and oxidation .

Hydrolytic Degradation

Hydrolysis involves the cleavage of the amide bond and can be catalyzed by acid, base, or enzymes (e.g., proteases, amidases).[4][5][9]

  • Acid-Catalyzed Hydrolysis: Protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic and susceptible to attack by water. This ultimately leads to the formation of 4-aminobenzoic acid and n-propylamine.[3][5]

  • Base-Catalyzed Hydrolysis: A hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. Expulsion of the n-propylamine anion (a poor leaving group, which is why this reaction is slow) is followed by an acid-base reaction to yield the carboxylate salt of 4-aminobenzoic acid and n-propylamine.[4]

Oxidative Degradation

Oxidative metabolism is a major route for the degradation of many xenobiotics in biological systems, primarily mediated by Cytochrome P450 (CYP) enzymes.[6][7] For this compound, several oxidative pathways are plausible:

  • Aromatic Hydroxylation: The aromatic ring can be hydroxylated at various positions, most commonly ortho or meta to the amino group.

  • N-Dealkylation: The N-propyl group can be oxidized, leading to its removal and the formation of 4-aminobenzamide and propionaldehyde.

  • Aliphatic Hydroxylation: The propyl group itself can be hydroxylated at different positions (α, β, or γ-carbon).

  • N-Oxidation: The primary aromatic amino group is susceptible to oxidation to form a hydroxylamine, which can be further oxidized to a nitroso compound.[6]

The following diagram illustrates these predicted degradation pathways.

Sources

Technical Support Center: Navigating the Solubility Challenges of Benzamide Derivatives in Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to overcoming the poor solubility of benzamide derivatives in cell culture. This guide is designed for researchers, scientists, and drug development professionals who encounter solubility-related obstacles during their in vitro experiments. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the successful application of these compounds in your research.

Introduction: The Benzamide Solubility Conundrum

Benzamide derivatives are a cornerstone of modern drug discovery, exhibiting a wide range of therapeutic activities. However, their often hydrophobic nature, characterized by the presence of the benzene ring, presents a significant challenge in aqueous cell culture environments.[1] Poor solubility can lead to compound precipitation, inaccurate dosing, and ultimately, unreliable experimental data.[2] This guide will equip you with the knowledge and techniques to mitigate these issues, ensuring the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered when working with benzamide derivatives.

Q1: What is the most common reason for my benzamide derivative precipitating when I add it to my cell culture medium?

A1: The most frequent cause is a phenomenon known as "crashing out."[3] This occurs when a concentrated stock solution, typically prepared in an organic solvent like dimethyl sulfoxide (DMSO), is diluted into the aqueous environment of the cell culture medium. The dramatic decrease in the organic solvent concentration renders the hydrophobic compound insoluble, causing it to precipitate.[1][4]

Q2: I've successfully dissolved my compound in DMSO, but I'm concerned about solvent toxicity. What is a safe final concentration of DMSO for my cells?

A2: DMSO tolerance varies between cell lines, with primary cells often being more sensitive.[5] As a general guideline, it is recommended to keep the final DMSO concentration at or below 0.5%, and ideally below 0.1%, to minimize cytotoxicity.[3][5][6][7] It is always best practice to include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as your test compound.[2][8]

Q3: My compound solution looks fine initially, but I see a precipitate after a few hours or days in the incubator. What's happening?

A3: This delayed precipitation can be due to several factors:

  • Temperature and pH shifts: The incubator environment (37°C, 5% CO₂) can alter the pH of the medium over time, which can affect the solubility of pH-sensitive compounds.[9][10]

  • Interaction with media components: Your compound may be interacting with salts, amino acids, or proteins in the medium, forming insoluble complexes.[9]

  • Evaporation: Over longer incubation periods, evaporation can concentrate the media components, including your compound, pushing it beyond its solubility limit.[9][11]

Q4: Can the pH of my cell culture medium really have a significant impact on the solubility of my benzamide derivative?

A4: Absolutely. The solubility of ionizable compounds is highly dependent on the pH of the solution.[12][13] Many benzamide derivatives have ionizable groups, and a change in pH can alter their charge state, significantly impacting their solubility.[14][15] The physiological pH of most cell culture media (around 7.4) may not be optimal for keeping certain compounds in solution.[10]

Troubleshooting Guide: From Precipitation to Clear Solutions

This section provides a systematic approach to troubleshooting and resolving solubility issues with your benzamide derivatives.

Issue 1: Immediate Precipitation Upon Addition to Cell Culture Media

If you observe immediate cloudiness or precipitate formation upon adding your compound stock to the media, follow these steps:

Potential Cause & Explanation Recommended Solution
High Final Concentration: The final concentration of your compound exceeds its aqueous solubility limit.[9]Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration in your specific media.
Rapid Dilution: Adding a concentrated stock directly to a large volume of media causes a rapid solvent exchange, leading to precipitation.[3][9]Employ a stepwise or serial dilution method. [3][4] Prepare an intermediate dilution of your stock in pre-warmed media before adding it to the final culture volume.[4][9] Add the compound dropwise while gently vortexing the media.[3][9]
Low Media Temperature: Adding the compound to cold media can decrease its solubility.[9]Always use pre-warmed (37°C) cell culture media for dilutions. [3][9]
High Solvent Concentration in Stock: A very high concentration in your DMSO stock may require a larger dilution factor, which can still lead to precipitation.Optimize your stock solution concentration. A 10 mM stock in 100% DMSO is a common starting point.
Issue 2: Delayed Precipitation in the Incubator

For precipitation that occurs hours or days after the initial preparation, consider the following:

Potential Cause & Explanation Recommended Solution
pH Instability: Cellular metabolism can alter the pH of the culture medium, affecting the solubility of pH-sensitive compounds.[9][10]Monitor the pH of your culture medium. Consider more frequent media changes, especially for dense cultures. Ensure your medium is adequately buffered.[4]
Compound Instability: The compound may be degrading over time into less soluble byproducts.Prepare fresh compound-containing media more frequently. For long-term experiments, consider replenishing the media with freshly prepared compound at regular intervals.[10]
Interaction with Media Components: The compound may be slowly forming insoluble complexes with media components.[9]Try a different basal media formulation if possible. Serum-free media can sometimes be more prone to precipitation for certain compounds.[9]
Evaporation: Evaporation can concentrate all media components, including your compound, exceeding its solubility limit.[11]Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for long-term experiments.[9]

Advanced Solubilization Strategies

When standard methods are insufficient, these advanced techniques can significantly improve the solubility of challenging benzamide derivatives.

Co-solvents

The use of a water-miscible organic solvent in addition to the primary solvent can enhance solubility.

  • Ethanol: Can be used as a co-solvent with DMSO. Prepare your stock in a mixture of DMSO and ethanol, then dilute into your media.[16]

  • Propylene Glycol & Polyethylene Glycols (PEGs): These are also effective co-solvents for compounds with low aqueous solubility.[17][18]

Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules within their core, forming water-soluble inclusion complexes.[19][20]

  • Mechanism: The hydrophilic exterior of the cyclodextrin molecule allows the entire complex to dissolve in aqueous media, effectively shuttling the benzamide derivative into solution.[19][21]

  • Commonly Used Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are frequently used in cell culture applications due to their low toxicity.[21]

Nanoparticle-Based Delivery Systems

Reducing the particle size of a compound to the nanoscale can dramatically increase its surface area, leading to a higher dissolution rate.[22][23]

  • Nanosuspensions: These are colloidal dispersions of pure drug particles in a liquid medium. They can be prepared by techniques like high-pressure homogenization or wet milling.[17]

  • Polymeric Nanoparticles: Biodegradable polymers can be used to encapsulate the drug, creating a nanoparticle formulation.[24][25] These can sometimes offer targeted delivery and sustained release.[24]

Lipid-Based Formulations

For highly lipophilic benzamide derivatives, lipid-based formulations can be an effective strategy.

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These are mixtures of oils, surfactants, and co-solvents that spontaneously form fine emulsions upon gentle agitation in an aqueous medium.[26]

  • Liposomes: These are vesicular structures composed of a lipid bilayer that can encapsulate hydrophobic drugs within the bilayer.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Calculate the required mass: Mass (mg) = 10 mmol/L * Molar Mass ( g/mol ) * Volume (L).

  • Weigh the compound: Accurately weigh the calculated amount of your benzamide derivative in a sterile microcentrifuge tube.

  • Add DMSO: Add the required volume of high-purity, anhydrous DMSO.[8]

  • Dissolve: Vortex the solution vigorously until the compound is completely dissolved.[4] Gentle warming in a 37°C water bath can aid dissolution, but be mindful of compound stability at elevated temperatures.[4][27]

  • Aliquot and Store: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[4][10] Store the aliquots at -20°C or -80°C, protected from light.[4]

Protocol 2: Stepwise Dilution for Cell-Based Assays

This protocol is designed to minimize precipitation when diluting a DMSO stock solution into cell culture medium.

  • Pre-warm Media: Warm the required volume of your complete cell culture medium to 37°C in a water bath.[3][9]

  • Prepare an Intermediate Dilution: To avoid shocking the compound with a large volume of aqueous medium, first create an intermediate dilution. For example, to achieve a final concentration of 10 µM from a 10 mM stock, you could add 1 µL of the stock to 99 µL of pre-warmed medium to make a 100 µM intermediate solution.

  • Critical Step - Mixing: It is crucial to add the stock solution to the medium while vortexing or swirling to ensure rapid dispersal and avoid localized high concentrations.[3][4]

  • Final Dilution: Add the required volume of the intermediate dilution to your final volume of cell culture medium in your experimental plates or flasks. For instance, to get a final concentration of 10 µM from a 100 µM intermediate, you would add 100 µL of the intermediate to 900 µL of medium.

Visualizations

Diagram 1: Troubleshooting Workflow for Compound Precipitation

G start Precipitation Observed in Cell Culture issue_time When does precipitation occur? start->issue_time immediate Immediately upon dilution issue_time->immediate Immediately delayed After hours/days in incubator issue_time->delayed Delayed check_conc Is final concentration too high? immediate->check_conc check_ph Is media pH stable? delayed->check_ph check_dilution Is dilution technique optimal? check_conc->check_dilution No sol_conc Decrease final concentration. Determine max solubility. check_conc->sol_conc Yes check_temp Is media pre-warmed to 37°C? check_dilution->check_temp Yes sol_dilution Use stepwise/serial dilution. Add dropwise with vortexing. check_dilution->sol_dilution No sol_temp Use pre-warmed media. check_temp->sol_temp No advanced_sol Consider Advanced Strategies: - Co-solvents - Cyclodextrins - Nanoparticles check_temp->advanced_sol Yes check_stability Is compound stable long-term? check_ph->check_stability Yes sol_ph Monitor pH. Change media more frequently. check_ph->sol_ph No check_evap Is evaporation occurring? check_stability->check_evap Yes sol_stability Replenish with fresh compound. Reduce experiment duration. check_stability->sol_stability No sol_evap Ensure proper incubator humidification. Use sealed plates. check_evap->sol_evap Yes check_evap->advanced_sol No

Caption: Troubleshooting pathway for addressing solubility issues.

Diagram 2: Mechanism of Cyclodextrin-Mediated Solubilization

Caption: How cyclodextrins enhance the solubility of benzamides.

Data Presentation

The following table provides an illustrative summary of how different solubilization techniques can impact the kinetic solubility of a hypothetical poorly soluble benzamide derivative. Note: This is example data, and specific values for your compound should be determined experimentally.

Solubilization TechniqueFinal Co-solvent/Excipient Conc.Kinetic Solubility (µM)
Co-solvent (in PBS, pH 7.4)
DMSO1%15
Ethanol1%12
PEG 4005%25
Cyclodextrin (in PBS, pH 7.4)
HP-β-CD2% (w/v)85
SBE-β-CD2% (w/v)110

References

  • Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions.
  • Pharmaceutical Technology. (2005, May 23). Nanoparticle Technology for the Delivery of Poorly Water-Soluble Drugs.
  • PubMed Central. (n.d.). Preclinical Formulations: Insight, Strategies, and Practical Considerations.
  • World Pharma Today. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • Biology Stack Exchange. (2018, October 24). What does it mean to use DMSO as a dissolvant in biology experiemnts?
  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs.
  • PubMed Central. (n.d.). Nanoparticle-based targeted drug delivery.
  • LifeTein. (2023, February 1). DMSO usage in cell culture.
  • KEYENCE. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO.
  • ResearchGate. (2013, November 28). Any suggestions for treating DMSO soluble compound in cell culture?
  • National Institutes of Health. (n.d.). Molecular Inclusion Complexes of β-Cyclodextrin Derivatives Enhance Aqueous Solubility and Cellular Internalization of Paclitaxel: Preformulation and In vitro Assessments.
  • PubMed Central. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
  • PubMed. (2023, April 16). Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media.
  • PubMed Central. (2024, May 1). Advances in Nanotechnology for Enhancing the Solubility and Bioavailability of Poorly Soluble Drugs.
  • PubMed Central. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • National Institutes of Health. (2020, August 16). Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin.
  • PeerJ. (2024, September 6). Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications.
  • PubMed Central. (2017, September 20). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid.
  • MDPI. (n.d.). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes.
  • IIP Series. (n.d.). NANOTECHNOLOGY BASED APPROACHES FOR ENHANCING BIOAVAILABILITY OF POORLY SOLUBLE DRUGS.
  • PhytoTech Labs. (n.d.). Preparing Stock Solutions.
  • Emulate Bio. (n.d.). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment.
  • Gattefossé. (2020, June 15). Excipients for Solubility and Bioavailability Enhancement.
  • Pharmaceutical Technology. (2022, November 3). Excipients for Solubility Enhancement of Parenteral Formulations.
  • International Journal of Pharmaceutical and Chemical Analysis. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability.
  • CORA. (n.d.). Characterisation, Solubility and Intrinsic Dissolution Behaviour of Benzamide:Dibenzyl Sulfoxide Cocrystal.
  • Google Patents. (n.d.). Benzamide derivative-containing pharmaceutical formulation having improved solubility and oral absorptivity.
  • PubMed Central. (n.d.). Solubilization techniques used for poorly water-soluble drugs.
  • Chemistry LibreTexts. (2019, January 3). 16.4: The Effects of pH on Solubility.
  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
  • ResearchGate. (n.d.). (PDF) Excipients That Facilitate Amorphous Drug Stabilization.
  • ResearchGate. (n.d.). Solubility-pH profiles of some acidic, basic and amphoteric drugs.
  • ResearchGate. (2021, April 11). (PDF) A pH EFFECT ON BENZOIC ACID SOLUBILIZATION AND THEIR PARTITIONING (K) IN WATER- BENZENE SOLVENTS.
  • PubMed. (n.d.). pH-induced Solubility Transition of Sulfonamide-Based Polymers.

Sources

Technical Support Center: Purification of 4-Amino-N-propylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 4-amino-N-propylbenzamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this compound from crude reaction mixtures. As Senior Application Scientists, we understand that robust purification is critical for accurate downstream data and successful synthesis campaigns. This guide moves beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring you can adapt and troubleshoot effectively.

Compound Profile: this compound

Understanding the physicochemical properties of your target compound is the foundation of developing a successful purification strategy. This compound possesses both a basic aromatic amine group and a neutral amide linkage, features that dictate its solubility and reactivity.

PropertyValueSource
Molecular Formula C₁₀H₁₄N₂O[1]
Molecular Weight 178.23 g/mol [1]
Appearance White to off-white solid (predicted)General chemical knowledge
pKa (predicted) ~3.5-4.5 (for the anilinic amine)Inferred from similar structures
Solubility Generally soluble in polar organic solvents (e.g., alcohols, acetone, DMSO, DMF); sparingly soluble in water and nonpolar solvents.[2]General chemical principles

Frequently Asked Questions (FAQs)

Q1: What is the most common starting point for purifying a crude reaction mixture of this compound?

The initial step should always be a simple work-up to remove bulk impurities. If the reaction was run in an organic solvent, this often involves an aqueous wash. Given the basicity of the aromatic amine, a wash with a mild base like saturated sodium bicarbonate (NaHCO₃) solution is recommended. This will remove any acidic starting materials (e.g., unreacted 4-aminobenzoic acid) or acidic byproducts by converting them into their water-soluble salts.[3][4]

Q2: Which purification technique is generally the most effective for this compound?

The choice depends on the scale of the reaction and the nature of the impurities.

  • For high purity on a small to medium scale (<10 g): Flash column chromatography is often the most effective method for separating the target compound from structurally similar impurities.

  • For larger scales (>10 g) or when the crude product is relatively clean (>85% pure): Recrystallization is the preferred method. It is more economical and can yield highly pure crystalline material if a suitable solvent is found.[5]

  • For removing acidic or basic impurities: A liquid-liquid acid-base extraction is a powerful and straightforward technique that should be considered as a primary purification step before attempting chromatography or recrystallization.[4][6]

Q3: How do I choose the best solvent for recrystallization?

The ideal recrystallization solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[7] A good starting point is to test small amounts of your crude product in various solvents like ethanol, isopropanol, or mixtures such as ethanol/water or ethyl acetate/hexane. The goal is to find a system where the compound dissolves when hot and precipitates upon slow cooling.

Q4: When is it necessary to use flash column chromatography?

Flash chromatography is necessary when simpler methods like recrystallization or acid-base extraction fail to remove impurities, particularly those with similar polarity to the product.[8] If a Thin Layer Chromatography (TLC) analysis of your crude material shows spots very close to the product spot, chromatography will likely be required for effective separation.

Troubleshooting Guide: Navigating Common Purification Hurdles

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Issue 1: My product has "oiled out" during recrystallization instead of forming crystals.
  • Question: I dissolved my crude this compound in a hot solvent, but upon cooling, it separated as an oil, not a solid. What went wrong and how can I fix it?

  • Answer & Optimization: "Oiling out" typically occurs for two reasons: the solution is too concentrated, or the cooling process is too rapid.[9] It can also be caused by the presence of impurities that depress the melting point of your compound.

    • Immediate Action: Re-heat the solution until the oil redissolves completely. Add a small amount (5-10% more) of the hot solvent to slightly decrease the saturation. Then, allow the solution to cool much more slowly. Insulating the flask with glass wool or placing it in a warm water bath can promote slow cooling and encourage crystal formation.

    • Alternative Strategy: If slow cooling fails, consider using a different solvent system. A solvent pair, such as ethanol (in which the compound is soluble) and water (an anti-solvent), can be effective. Dissolve the compound in a minimum of hot ethanol, then add water dropwise until the solution just begins to turn cloudy. Re-heat to clarify and then cool slowly.

Issue 2: The yield after recrystallization is extremely low.
  • Question: I successfully recrystallized my product, but I only recovered a small fraction of the expected material. Where did my compound go?

  • Answer & Optimization: Low recovery is most often due to using too much solvent during the dissolution step or cooling the solution too quickly.[7]

    • Root Cause Analysis: A portion of your product will always remain in the cold solvent (the "mother liquor"). Using an excessive volume of solvent maximizes this loss.

    • Optimization: To improve your yield, use the absolute minimum amount of hot solvent required to fully dissolve the crude product. After collecting the first crop of crystals by filtration, you can often recover a second, less pure crop by concentrating the mother liquor (e.g., by boiling off some solvent) and cooling it again. Ensure you cool the solution thoroughly (an ice bath can help) before filtration to minimize the product's solubility in the mother liquor.

Issue 3: My "purified" product shows multiple spots on a TLC plate.
  • Question: After performing a purification step, my TLC analysis still shows the presence of starting materials or other impurities. What should I do next?

  • Answer & Optimization: This indicates that the chosen purification method was not sufficient to separate the components.

    • If you performed an extraction: The impurities are likely neutral and have similar solubility profiles to your product. You will need to proceed with flash column chromatography.

    • If you performed a recrystallization: The impurities are co-crystallizing with your product. This happens when the impurities have very similar structures and solubilities. A second recrystallization might help, but flash column chromatography is the more definitive solution. Select a TLC solvent system that provides good separation between your product and the impurities (an Rf difference of at least 0.2 is ideal) to guide your column chromatography.

Issue 4: During acid-base extraction, my product does not precipitate after neutralizing the acidic aqueous layer.
  • Question: I dissolved my crude product in an organic solvent, extracted the basic amine into aqueous acid, and now, after adding a base to the aqueous layer, nothing is precipitating. Is my product lost?

  • Answer & Optimization: It is unlikely your product is lost. The most probable cause is that the protonated form of your product is still soluble in the neutralized aqueous solution, or you have formed a fine suspension that is not visible.

    • Troubleshooting Steps:

      • Ensure Complete Neutralization: Check the pH of the aqueous layer with pH paper. Continue adding base (e.g., 1M NaOH) until the solution is distinctly basic (pH > 10).

      • Extract the Product: If no solid precipitates, your product is likely still in the aqueous layer. You can recover it by performing a "back-extraction." Add an organic solvent like dichloromethane (DCM) or ethyl acetate to the basic aqueous layer in a separatory funnel, shake well, and separate the layers. Your neutral this compound product will move back into the organic layer.[3] Repeat this extraction 2-3 times, combine the organic layers, dry with a drying agent (e.g., Na₂SO₄ or MgSO₄), and evaporate the solvent to recover your product.

Issue 5: My compound is streaking or tailing during flash column chromatography.
  • Question: I'm trying to purify my product on a silica gel column, but it's smearing down the column instead of moving as a tight band.

  • Answer & Optimization: Tailing or streaking on silica gel is common for basic compounds like amines. The acidic nature of standard silica gel can lead to strong, non-ideal interactions with the basic amine group.

    • Solution: To mitigate this, add a small amount of a basic modifier to your eluent (the solvent system you are running through the column). Typically, adding 0.5-1% triethylamine (Et₃N) to your solvent system will neutralize the acidic sites on the silica, resulting in sharper peaks and better separation.[8] Always perform a TLC analysis with the modified eluent first to confirm it improves the separation.

Detailed Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This technique leverages the basicity of the aromatic amine to separate it from neutral and acidic impurities.

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) (approx. 10-20 mL per gram of crude material).

  • Acidic Extraction: Transfer the solution to a separatory funnel and add an equal volume of 1 M hydrochloric acid (HCl). Stopper the funnel and shake vigorously for 30-60 seconds, venting frequently to release any pressure.

  • Separation: Allow the layers to separate. The protonated this compound hydrochloride salt will be in the top aqueous layer, while neutral impurities remain in the bottom organic layer. Drain and save the bottom organic layer.

  • Repeat: Repeat the extraction of the organic layer with another portion of 1 M HCl to ensure complete transfer of the amine. Combine the aqueous layers. The organic layer containing neutral impurities can be discarded.

  • Basification & Isolation: Cool the combined aqueous layers in an ice bath. Slowly add 3 M sodium hydroxide (NaOH) with stirring until the solution is strongly basic (pH > 10, check with pH paper). The neutral this compound should precipitate as a solid.

  • Collection: Collect the solid product by vacuum filtration. Wash the solid with cold deionized water to remove residual salts.

  • Drying: Dry the purified solid under vacuum to obtain the final product.

Protocol 2: Purification by Recrystallization

This protocol is ideal for purifying solids that are already relatively pure (>85%).

  • Solvent Selection: In a small test tube, add ~50 mg of crude product. Add a potential solvent (e.g., ethanol) dropwise. If it dissolves immediately at room temperature, the solvent is too good. If it doesn't dissolve, heat the mixture. The ideal solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the bulk of the crude product in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid. This should be done on a hot plate with stirring.

  • Hot Filtration (Optional): If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration to remove them. This must be done quickly to prevent the product from crystallizing prematurely.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this time. Slow cooling promotes the formation of larger, purer crystals.

  • Crystallization: Once at room temperature, you may place the flask in an ice bath for 15-30 minutes to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals in a vacuum oven or desiccator.

Protocol 3: Purification by Flash Column Chromatography

This method is used for separating complex mixtures or impurities with similar polarity.

  • TLC Analysis: Develop a solvent system using TLC that gives your product an Rf value of approximately 0.2-0.4 and separates it well from all impurities. A common starting point for aromatic amides is a mixture of hexane and ethyl acetate. If tailing is observed, add 0.5-1% triethylamine to the eluent.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent (slurry packing is common). Ensure the silica bed is level and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a stronger solvent like DCM. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the top of the column.

  • Elution: Add the eluent to the top of the column and apply pressure (using a pump or inert gas) to force the solvent through the silica gel at a steady rate.

  • Fraction Collection: Collect the eluting solvent in a series of test tubes or vials.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Visualization of Workflows

Purification Decision Tree

G start Crude Reaction Mixture tlc Analyze by TLC start->tlc decision1 Is the product the major component (>85%)? tlc->decision1 decision2 Are impurities acidic/basic? decision1->decision2 No recrystallize Perform Recrystallization decision1->recrystallize Yes extraction Perform Acid-Base Extraction decision2->extraction Yes chromatography Perform Flash Column Chromatography decision2->chromatography No reanalyze Re-analyze by TLC extraction->reanalyze recrystallize->reanalyze pure_product Pure Product chromatography->pure_product reanalyze->pure_product

Caption: Decision tree for selecting a purification method.

Acid-Base Extraction Workflow

G cluster_org Organic Phase cluster_aq Aqueous Phase crude Crude Mixture in EtOAc neutral_imp Neutral Impurities in EtOAc acid_wash 1M HCl crude->acid_wash Extract product_org Pure Product in EtOAc product_salt Product Salt (Aq) base_add Add 3M NaOH product_salt->base_add base_add->product_org Back-extract final_aq Aqueous Waste

Caption: Workflow for purification via acid-base extraction.

References

  • PubChem. (n.d.). 4-amino-N-isopropylbenzamide. National Center for Biotechnology Information.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction.
  • Wikipedia. (n.d.). Acid–base extraction.
  • Engineering Ideas Clinic. (n.d.). Acid and Base Extraction. Confluence.
  • University of Colorado Boulder. (n.d.). Experiment 6: Extraction.
  • Sathiya, S., et al. (2019). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES. Rasayan J. Chem.
  • ResearchGate. (2020). What is the best technique for amide purification?
  • Biotage. (2023). How should I purify a complex, polar, amide reaction mixture?
  • Pearson. (2024). Design an acid–base extraction scheme to separate a mixture of the basic amine N,N-dimethylaniline and naphthalene.
  • National Center for Biotechnology Information. (n.d.). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3.
  • Dutscher. (n.d.). Protein purification troubleshooting guide.
  • PubChem. (n.d.). 4-Amino-N-methylbenzamide. National Center for Biotechnology Information.
  • GL Sciences. (n.d.). Amide Column.
  • Royal Society of Chemistry. (n.d.). Organic & Biomolecular Chemistry.
  • ResearchGate. (n.d.). Scheme 1. Synthesis of the 4-amino-N-(4-nitrophenyl)benzamide...
  • MDPI. (2023). Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study.
  • ChemBK. (2024). 4-Amino-N-methylbenzamide.
  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents.
  • ResearchGate. (2015). Can you help show me how to recrystallize the solid product from the reaction of 4-nitro-o-phenylenediamine and benzoic acid?
  • Google Patents. (n.d.). US4440953A - Purification of N-substituted aminobenzaldehydes.
  • PubMed Central. (n.d.). Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation.
  • Google Patents. (n.d.). CN100358864C - Preparation method of 4-aminobenzoyl-N-(4-aminobenzoyl) amine.
  • Google Patents. (n.d.). WO1994025429A1 - 4-amino-fluorobenzamides and their use as cytotoxic prodrugs.

Sources

Technical Support Center: A Guide to the Scalable Synthesis of 4-amino-N-propylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-amino-N-propylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to the scalable production of this compound. Our goal is to equip you with the necessary knowledge to navigate the challenges of transitioning this synthesis from the laboratory bench to pilot plant or industrial scale.

Overview of the Synthetic Pathway

The synthesis of this compound is typically achieved through a robust two-step process. The first step involves the amidation of 4-nitrobenzoyl chloride with propylamine to yield the intermediate, 4-nitro-N-propylbenzamide. The subsequent and final step is the reduction of the nitro group to the desired primary amine, affording this compound.

Synthesis_Pathway A 4-Nitrobenzoyl Chloride C 4-Nitro-N-propylbenzamide A->C Amidation B Propylamine B->C D This compound C->D Reduction

Caption: Synthetic route to this compound.

Part 1: Troubleshooting Guide for Amidation of 4-Nitrobenzoyl Chloride with Propylamine

This section addresses common issues encountered during the initial amidation step, particularly when scaling up the reaction.

Question 1: We are observing a lower than expected yield in our scaled-up amidation reaction. What are the potential causes and how can we mitigate them?

Answer:

Low yields in large-scale amidation reactions are often multifactorial. Here’s a breakdown of common culprits and their solutions:

  • Inadequate Mixing and Mass Transfer: As reaction volume increases, achieving homogenous mixing becomes more challenging. Poor mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.

    • Solution: Employ baffled reactors with appropriate impeller designs (e.g., pitched-blade or hydrofoil impellers) to ensure efficient mixing. The use of continuous slurry flow technology can also enhance mass transport in solid-liquid reaction mixtures.[1]

  • Moisture Contamination: 4-Nitrobenzoyl chloride is highly sensitive to moisture, which can hydrolyze it to the unreactive 4-nitrobenzoic acid. On a larger scale, there are more potential points of moisture ingress.

    • Solution: Ensure all reactors, transfer lines, and solvents are scrupulously dried. Use of anhydrous solvents is critical. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Side Reactions: The reaction between 4-nitrobenzoyl chloride and propylamine is exothermic. If the heat is not effectively removed, side reactions can occur.

    • Solution: Implement robust temperature control. This may involve using a jacketed reactor with a reliable cooling system. A slow, controlled addition of one reactant to the other is also crucial to manage the exotherm.

Question 2: During scale-up, we are noticing an increase in the formation of an unknown impurity. How can we identify and minimize it?

Answer:

An increase in impurities upon scale-up often points to issues with reaction control. A likely impurity in this reaction is the diacylated propylamine or byproducts from the reaction of 4-nitrobenzoyl chloride with residual water.

  • Identification: The first step is to characterize the impurity using analytical techniques such as HPLC-MS, and NMR. This will provide structural information to help deduce its origin.

  • Minimization Strategies:

    • Stoichiometry Control: Ensure precise control over the stoichiometry of your reactants. A slight excess of the amine is sometimes used to ensure the complete consumption of the acyl chloride.

    • Temperature Management: As mentioned, poor temperature control can lead to side reactions. Maintain a consistent and controlled temperature profile throughout the reaction.

    • Reaction Quenching: The method and timing of quenching the reaction can be critical. Ensure a rapid and effective quench to prevent further reactions.

ParameterLaboratory Scale (Typical)Pilot/Industrial Scale (Considerations)
Mixing Magnetic stirringMechanical stirring (baffled reactors), flow chemistry
Temp. Control Oil/water bathJacketed reactor with automated cooling/heating
Reagent Addition Manual (dropping funnel)Automated dosing pumps for controlled addition rate
Moisture Control Flame-dried glasswareInert atmosphere, dry solvents, closed systems

Table 1: Key Parameter Considerations for Scaling Up the Amidation Reaction.

Part 2: Troubleshooting Guide for the Reduction of 4-Nitro-N-propylbenzamide

The reduction of the aromatic nitro group is a critical step that can present significant challenges during scale-up, primarily related to safety and reaction completeness.

Question 3: Our large-scale nitro reduction is sluggish and often incomplete. What factors could be contributing to this, and how can we improve the reaction rate and conversion?

Answer:

Incomplete reduction is a common hurdle when scaling up this transformation. Several factors can be at play:

  • Catalyst Activity and Loading (for Catalytic Hydrogenation):

    • Issue: The catalyst (e.g., Palladium on Carbon - Pd/C) may have low activity, or the catalyst-to-substrate ratio may be insufficient for the larger batch. Catalyst poisoning by impurities can also occur.

    • Solution: Use a high-quality catalyst from a reputable supplier. Perform small-scale trials to optimize catalyst loading. Ensure the starting material and solvent are free from potential catalyst poisons (e.g., sulfur compounds).

  • Metal Reductant Surface Area (for Metal/Acid Reductions):

    • Issue: For reductions using metals like iron or tin in acidic media, the surface area of the metal is crucial.[2] On a larger scale, ensuring adequate dispersion of the metal powder can be difficult.

    • Solution: Use finely powdered and, if necessary, activated metals. Vigorous agitation is essential to maintain a good suspension.

  • Solubility Issues: Poor solubility of the 4-nitro-N-propylbenzamide in the chosen solvent system can severely limit the reaction rate.[2]

    • Solution: Select a solvent system where the starting material is reasonably soluble. Co-solvent systems like ethanol/water or the use of THF can be beneficial.[2][3]

  • Hydrogen Mass Transfer (for Catalytic Hydrogenation):

    • Issue: In catalytic hydrogenation, the transfer of hydrogen gas from the gas phase to the catalyst surface is often the rate-limiting step, especially in large reactors.

    • Solution: Increase the hydrogen pressure and improve agitation to enhance gas-liquid mass transfer. Specialized hydrogenation reactors are designed to maximize this.

Question 4: We are concerned about the safety of our large-scale nitro reduction, particularly the exotherm. How can we manage this?

Answer:

The reduction of nitro groups is highly exothermic and requires careful management to prevent runaway reactions.[4]

  • Calorimetric Studies: Before scaling up, it is highly recommended to perform reaction calorimetry studies (e.g., using a Reaction Calorimeter - RC1) to understand the heat of reaction and the rate of heat evolution. This data is crucial for designing a safe process.

  • Controlled Addition: The reducing agent should be added portion-wise or via a controlled continuous feed to manage the rate of heat generation.

  • Efficient Cooling: The reactor must have a cooling system capable of removing the heat generated by the reaction. The cooling capacity should be calculated based on the calorimetric data.

  • Flow Chemistry: Continuous flow reactors offer a significant safety advantage for highly exothermic reactions. The small reaction volume at any given time minimizes the risk of a thermal runaway.

Troubleshooting_Reduction cluster_0 Problem: Incomplete Reduction cluster_1 Solution Strategies A Incomplete Reaction B Low Catalyst Activity A->B C Poor Solubility A->C D Insufficient H2 Mass Transfer A->D H Use Flow Reactor A->H E Optimize Catalyst Loading B->E F Change Solvent System C->F G Increase H2 Pressure/Agitation D->G

Caption: Troubleshooting workflow for incomplete nitro reduction.

Part 3: Purification of this compound at Scale

Question 5: What are the recommended methods for purifying this compound on a large scale to achieve high purity for pharmaceutical applications?

Answer:

Achieving high purity on a large scale requires a robust and scalable purification strategy.

  • Recrystallization: This is often the most cost-effective and scalable method for purifying solid compounds.

    • Solvent Selection: The key is to identify a suitable solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. For similar aromatic amines, solvent systems like ethanol/water or ethyl acetate/hexane are often effective.[5][6]

    • Procedure at Scale:

      • Dissolve the crude product in the minimum amount of hot solvent in a jacketed reactor.

      • If necessary, perform a hot filtration to remove any insoluble impurities.

      • Cool the solution in a controlled manner to induce crystallization. The cooling rate can affect crystal size and purity.

      • Isolate the crystals using a centrifuge or a Nutsche filter-dryer.

      • Wash the crystals with a small amount of cold solvent to remove residual impurities.

      • Dry the purified product under vacuum.

  • Column Chromatography: While highly effective for achieving very high purity, traditional flash column chromatography can be less practical and more expensive at a very large scale due to high solvent consumption and the amount of silica gel required.[5] However, for pilot-scale or high-value products, it may be a viable option.

Purification MethodAdvantages at ScaleDisadvantages at Scale
Recrystallization Cost-effective, high throughput, excellent for removing major impurities.[5][6]May not be effective for removing impurities with similar solubility profiles.
Column Chromatography Can achieve very high purity (>99%), good for removing closely related impurities.[5]High solvent and stationary phase consumption, lower throughput.

Table 2: Comparison of Large-Scale Purification Methods.

Frequently Asked Questions (FAQs)

Q1: What are the critical process parameters to monitor during the amidation step?

A1: The most critical parameters are temperature, rate of addition of reactants, and mixing efficiency. Continuous monitoring of these parameters is essential for a reproducible and safe process.

Q2: Which reducing agent is most suitable for the large-scale reduction of the nitro group?

A2: Catalytic hydrogenation using Pd/C is often preferred in an industrial setting due to its high efficiency, cleaner reaction profile, and the fact that the catalyst can be recovered and reused.[4] However, the choice of reducing agent can depend on the presence of other functional groups in the molecule and cost considerations. Metal/acid reductions are also a viable, though often less "green," alternative.[4]

Q3: How can we minimize the formation of colored impurities in the final product?

A3: Colored impurities can arise from side reactions during the nitro reduction, such as the formation of azoxy or azo compounds.[2] To minimize these, ensure complete reduction by using a sufficient amount of reducing agent and optimizing reaction time and temperature. The final product should also be protected from light and air, as aromatic amines can be susceptible to oxidation, which can lead to coloration.

Q4: Are there any specific safety precautions we should take when handling 4-nitrobenzoyl chloride at a large scale?

A4: Yes, 4-nitrobenzoyl chloride is a corrosive and moisture-sensitive solid.[7][8] When handling large quantities, appropriate personal protective equipment (PPE), including gloves, goggles, and respiratory protection, is essential. It should be handled in a well-ventilated area, and care should be taken to avoid contact with skin and eyes. It is also incompatible with bases, strong oxidizing agents, and alcohols.[7][8]

Q5: What analytical methods are recommended for in-process control and final product release?

A5: For in-process control, Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can be used to monitor the progress of the reactions. For final product release, a comprehensive set of analytical tests should be performed, including HPLC for purity determination, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) for structural confirmation, and residual solvent analysis by Gas Chromatography (GC).

References

  • BenchChem. (2025). Technical Support Center: Troubleshooting Incomplete Reduction of Nitro Groups to Amines.
  • Sustainable and Scalable Amidations in Water Using Continuous Slurry-Flow Technology. (2025). American Chemical Society.
  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. (2022). Organic Process Research & Development, 26(6).
  • ChemicalBook. (2025). 4-Nitrobenzoyl chloride | 122-04-3.
  • Scribd. (n.d.). Large-Scale Amidations in Process Chemistry-Practical Considerations For Reagent Selection and Reaction Execution | PDF.
  • PubChem. (n.d.). 4-Nitrobenzoyl chloride.
  • Reddit. (2023). my nitro refuses to be reduced.
  • Sigma-Aldrich. (n.d.). 4-Nitro-N-propylbenzamide 98 2585-24-2.
  • BenchChem. (2025). Application Notes and Protocols for the Purification of 4-Amino-N-(3,5-dichlorophenyl)benzamide.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Nitro Reduction - Reagent Guides.
  • ChemicalBook. (n.d.). 4-AMINO-N,N-DIETHYLBENZAMIDE synthesis.
  • ResearchGate. (2025). Development of optimised synthesis of 4-amino-N-(4-carbamoylphenyl)
  • BenchChem. (n.d.). Technical Support Center: Synthesis of 4-amino-N-methanesulfonylbenzamide.
  • Sassykova, L. R. (2018). Catalytic reduction of aromatic nitro compounds: general questions, equipment, enlarged laboratory tests. International Journal of Biology and Chemistry, 11(2), 89-98.
  • ChemicalBook. (2023). This compound | 38681-78-6.
  • PubChem. (n.d.). This compound.
  • MDPI. (2023). Synthesis of 4-Amino-N-[2 (diethylamino)
  • Google Patents. (n.d.). RU2103260C1 - Method for production of 4-nitrobenzamide.
  • Guo, W., Zheng, Y., Xiang, W., & Zhang, Y. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. RSC Sustainability.
  • Guidechem. (n.d.). 4-NITRO-N-PROPYLBENZAMIDE 2585-24-2 wiki.
  • PubChem. (n.d.). 4-Nitro-N-propylbenzamide.
  • Santa Cruz Biotechnology. (n.d.). 4-Nitro-N-propylbenzamide | CAS 2585-24-2.
  • BenchChem. (2025). Early Discovery and Synthesis of 4-amino-N-(2-chlorophenyl)benzamide.
  • Google Patents. (n.d.). US20100210845A1 - process for the preparation of 4-(benzimidazolylmethylamino)-benzamides and the salts thereof.
  • ResearchGate. (n.d.). (PDF) Pilot-Plant Preparation of an ??v??3 Integrin Antagonist. Part 2. Synthesis of N-[2-(5-Hydroxy-4,6-tetrahydropyrimidine)]-3-amino-5-hydroxybenzoic Acid.
  • ResearchGate. (n.d.). Synthesis of substituted 4-amino-N-phenylbenzamide.

Sources

4-amino-N-propylbenzamide stability under different pH conditions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 4-amino-N-propylbenzamide. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical guidance on the stability of this compound under various pH conditions. Understanding the chemical stability of this compound is critical for ensuring the accuracy of experimental results, the efficacy and safety of potential pharmaceutical formulations, and the determination of appropriate storage conditions.[1][2] This guide offers a series of frequently asked questions (FAQs), a comprehensive troubleshooting section, and detailed experimental protocols to address challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its pH stability important?

This compound is an organic molecule featuring a benzamide core structure with two key functional groups: a primary aromatic amine (-NH₂) and a secondary amide (-CONH-). The reactivity and stability of these groups are highly dependent on the pH of the surrounding environment.

Importance of pH Stability:

  • Experimental Reproducibility: Inconsistent pH in buffers or solutions can lead to variable rates of degradation, causing significant discrepancies in assay results.

  • Bioavailability and Efficacy: For drug development, the stability of a compound in the gastrointestinal tract (which has a wide pH range) is crucial for its absorption and therapeutic effect.[3]

  • Shelf-Life and Storage: Understanding pH-dependent stability is fundamental to defining appropriate storage conditions and determining the shelf-life of the compound in various formulations.[1][4]

  • Impurity Profiling: Degradation products, which may have different toxicological or pharmacological profiles, must be identified and controlled, a process mandated by regulatory agencies.[4]

Q2: What are the primary degradation pathways for this compound at different pH values?

The molecule has two primary sites susceptible to pH-dependent degradation: the amide linkage and the aromatic amino group.

  • Amide Hydrolysis: This is the most significant degradation pathway. The amide bond can be cleaved under both acidic and basic conditions to yield 4-aminobenzoic acid and n-propylamine.[5][6]

    • Acid-Catalyzed Hydrolysis: In acidic solutions, the carbonyl oxygen of the amide is protonated, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[7][8][9] This reaction is generally slow at room temperature but accelerates significantly with heat.

    • Base-Catalyzed Hydrolysis: In alkaline solutions, the amide is attacked by a hydroxide ion (a strong nucleophile). This process is typically faster than acid-catalyzed hydrolysis and also accelerates with increased temperature.[10][11]

  • Oxidation of the Aromatic Amine: The 4-amino group (an aniline derivative) is susceptible to oxidation, which can be influenced by pH, light, and the presence of metal ions. This can lead to the formation of colored impurities.

Q3: How can I visually or analytically detect the degradation of this compound?
  • Visual Indicators:

    • Color Change: Oxidation of the aniline moiety can cause a clear solution to turn yellow or brown.[12]

    • Precipitation: Changes in pH can affect the solubility of the parent compound or its degradants. For instance, the degradation product 4-aminobenzoic acid may precipitate in acidic solutions where it is less soluble.

  • Analytical Indicators:

    • Chromatography (HPLC): High-Performance Liquid Chromatography (HPLC) is the most common technique for stability testing.[13][14] Degradation is indicated by a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.

    • Mass Spectrometry (MS): When coupled with LC (LC-MS), this technique can help identify the mass of the degradation products, confirming the hydrolysis pathway (e.g., detecting the masses of 4-aminobenzoic acid and n-propylamine).[14]

Troubleshooting Guide

Q1: My assay results for this compound are inconsistent and show a steady decline in concentration over time. What could be the cause?

Answer: This is a classic sign of compound instability in your assay medium. The amide bond is likely undergoing hydrolysis.

Causality: The amide functional group in your molecule is susceptible to hydrolysis, especially if your buffer system is strongly acidic or alkaline, or if the experiment is run at elevated temperatures.[3]

Troubleshooting Steps:

  • Check the pH of Your Buffer: Confirm the pH of your experimental solution. Benzamides are generally most stable in the neutral pH range (approximately 6-8).

  • Run a Time-Course Experiment: Analyze your sample by HPLC at several time points (e.g., 0, 2, 4, 8, and 24 hours) under your exact assay conditions. A decreasing peak area for this compound alongside an increasing peak area for a new, more polar compound (likely 4-aminobenzoic acid) will confirm degradation.

  • Lower the Temperature: If possible, perform your experiment at a lower temperature (e.g., 4°C) to slow the rate of hydrolysis.

  • Modify Buffer Composition: If your experiment allows, adjust the buffer to a pH closer to neutral.

Q2: I observed a new, earlier-eluting peak in my reverse-phase HPLC chromatogram after leaving my sample in an acidic mobile phase. What is this new peak?

Answer: The new, earlier-eluting peak is very likely the primary acidic hydrolysis product, 4-aminobenzoic acid.

Causality: In reverse-phase HPLC, more polar compounds elute earlier. The hydrolysis of this compound cleaves the molecule into 4-aminobenzoic acid and n-propylamine.[5] The carboxylic acid group on 4-aminobenzoic acid makes it significantly more polar than the parent amide, resulting in a shorter retention time. The other product, n-propylamine, is a small, volatile amine that may not be retained or detected by standard UV-based HPLC methods.

Confirmation Steps:

  • Spike Study: Obtain a standard of 4-aminobenzoic acid and "spike" your degraded sample with it. If the new peak increases in size without a change in retention time, you have confirmed its identity.

  • LC-MS Analysis: Analyze the degraded sample using LC-MS. The mass of the new peak should correspond to the molecular weight of 4-aminobenzoic acid (137.14 g/mol ).

Q3: My this compound solution is turning yellow after being stored on the benchtop. Is this a problem?

Answer: Yes, this is a clear visual indicator of degradation, likely due to oxidation of the 4-amino group.

Causality: The primary aromatic amine (aniline) moiety is susceptible to oxidation, a process that can be accelerated by exposure to light, air (oxygen), and trace metal contaminants.[12] This often results in the formation of colored polymeric impurities. While this may not be the primary degradation pathway in terms of quantity, it is a significant indicator of compromised sample integrity.

Preventative Measures:

  • Protect from Light: Store solutions in amber vials or cover them with aluminum foil.

  • Inert Atmosphere: For long-term storage, purge the headspace of the vial with an inert gas like nitrogen or argon before sealing.

  • Use High-Purity Solvents: Ensure your solvents are free from metal impurities that can catalyze oxidation.

  • Control pH: The aniline moiety's stability can also be pH-dependent. In strongly acidic conditions, the amino group is protonated to form an anilinium ion, which can alter its susceptibility to oxidation.[15][16]

Data Summary & Visualization

Expected Stability Profile of this compound

The following table summarizes the expected stability based on the general chemical principles of benzamides and anilines. This data is predictive and should be confirmed with experimental studies.

pH ConditionStressorExpected Primary Degradation PathwayExpected Rate of Degradation
pH 1-3 80°CAcid-Catalyzed Amide HydrolysisModerate to Fast
pH 4-5 80°CAcid-Catalyzed Amide HydrolysisSlow to Moderate
pH 6-8 80°CMinimal HydrolysisVery Slow
pH 9-11 80°CBase-Catalyzed Amide HydrolysisModerate to Fast
pH >12 80°CBase-Catalyzed Amide HydrolysisVery Fast
Neutral pH Light/AirOxidation of Aromatic AmineSlow
Visualization of Degradation Pathways

The following diagram illustrates the two main hydrolysis pathways for this compound.

G cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis Parent_Acid This compound Protonated Protonated Intermediate (O-protonated amide) Parent_Acid->Protonated + H₃O⁺ Attack_Acid Nucleophilic Attack by H₂O Protonated->Attack_Acid + H₂O Products_Acid 4-Aminobenzoic Acid + n-Propylammonium Attack_Acid->Products_Acid - H₃O⁺ Parent_Base This compound Attack_Base Nucleophilic Attack by OH⁻ Parent_Base->Attack_Base + OH⁻ Tetrahedral Tetrahedral Intermediate Attack_Base->Tetrahedral Products_Base 4-Aminobenzoate + n-Propylamine Tetrahedral->Products_Base Proton Transfer

Caption: Predicted hydrolysis pathways under acidic and basic conditions.

Experimental Protocols

Protocol 1: Forced Degradation Study for this compound

Forced degradation (or stress testing) is essential for identifying potential degradation products and developing stability-indicating analytical methods.[3][4][17]

Objective: To assess the stability of this compound under hydrolytic stress conditions.

Materials:

  • This compound

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • Type I Purified Water

  • pH meter, heating block or oven, volumetric flasks, amber HPLC vials

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).

  • Sample Preparation: For each condition, add 100 µL of the stock solution to 900 µL of the stressor solution in an amber vial.

    • Acidic: 0.1 M HCl

    • Basic: 0.1 M NaOH

    • Neutral: Purified Water

  • Initial Time Point (T=0): Immediately after preparation, neutralize the acidic and basic samples with an equimolar amount of base/acid, dilute to a suitable concentration (e.g., 10 µg/mL) with mobile phase, and analyze by HPLC. This serves as your 100% reference.

  • Stress Conditions: Place the remaining sealed vials in a heating block set to 60°C.

  • Time Points: Withdraw aliquots at specified time points (e.g., 2, 8, 24, and 48 hours).

  • Sample Analysis: Before each analysis, cool the aliquot to room temperature, neutralize it as in step 3, dilute to the target concentration, and analyze by HPLC.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to T=0. Identify and quantify the major degradant peaks.

Protocol 2: Stability-Indicating HPLC-UV Method

Objective: To separate and quantify this compound from its primary hydrolysis product, 4-aminobenzoic acid.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-10 min: 10% to 90% B

    • 10-12 min: 90% B

    • 12-12.1 min: 90% to 10% B

    • 12.1-15 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Workflow Diagram:

Caption: Experimental workflow for a forced degradation study.

References

  • Stability Testing of Pharmaceutical Products. (2012). Journal of Applied Pharmaceutical Science. [Link]
  • Forced Degradation Studies: A Critical Lens into Pharmaceutical Stability. (2023).
  • Analytical Techniques In Stability Testing. (n.d.).
  • Stability and Pharmaceutical Testing Analysis in the Efficacy and Safety of Medications. (n.d.). Longdom Publishing S.L. [Link]
  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023). LCGC. [Link]
  • Chemical Properties of Amides: Hydrolysis. (2024). Chemistry LibreTexts. [Link]
  • Acid and base-catalyzed hydrolysis of amides. (n.d.). Khan Academy. [Link]
  • Forced Degradation Studies. (2016). MedCrave online. [Link]
  • Benzamide hydrolysis in strong acids — The last word. (2008).
  • Aniline - an overview. (n.d.). ScienceDirect Topics. [Link]
  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.).
  • Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. (n.d.). Chemistry Steps. [Link]
  • Alkaline hydrolysis of benzamide and N-methyl- and N,N-dimethylbenzamide. (1962). The Journal of Organic Chemistry. [Link]
  • Aniline - Solubility. (n.d.). Solubility of Things. [Link]
  • Aniline - Wikipedia. (n.d.). Wikipedia. [Link]

Sources

Avoiding byproduct formation in 4-amino-N-propylbenzamide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 4-amino-N-propylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions (FAQs). Our goal is to empower you to navigate the complexities of this synthesis, minimize byproduct formation, and achieve high-purity target compounds.

Introduction: Navigating the Synthesis of this compound

The synthesis of this compound can be approached through two primary synthetic routes, each with its own set of advantages and potential challenges. The choice of route often depends on the available starting materials, scalability, and desired purity profile. This guide will address both methods, focusing on the critical aspects of byproduct formation and mitigation strategies.

Route A: Direct amidation of 4-aminobenzoic acid with propylamine using a coupling reagent. Route B: Acylation of propylamine with 4-nitrobenzoyl chloride followed by the reduction of the nitro group.

This document is structured to provide a comprehensive understanding of the underlying chemistry, enabling you to make informed decisions during your experimental work.

Part 1: Troubleshooting Guide & FAQs

This section is formatted in a question-and-answer style to directly address common issues encountered during the synthesis of this compound.

Route A: Amidation of 4-Aminobenzoic Acid

Question 1: My reaction using a carbodiimide coupling reagent (like DCC) is messy, and I'm having trouble isolating my product. What's going on?

Answer: A common issue with carbodiimide coupling reagents, particularly dicyclohexylcarbodiimide (DCC), is the formation of an insoluble N,N'-dicyclohexylurea (DCU) byproduct.[1] This can make purification challenging. Additionally, a significant byproduct to consider is the formation of N-acylurea.[2][3] This occurs through an intramolecular O-to-N acyl rearrangement of the reactive O-acylisourea intermediate.[2]

Troubleshooting Steps:

  • Choice of Coupling Reagent: Consider using a water-soluble carbodiimide like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The corresponding urea byproduct is water-soluble and can be easily removed during an aqueous workup.[4]

  • Use of Additives: The addition of 1-hydroxybenzotriazole (HOBt) can suppress the formation of N-acylurea and minimize racemization if chiral centers are present.

  • Filtration: If using DCC, the insoluble DCU can be removed by filtration.[1] Ensure the reaction solvent is one in which DCU has low solubility, such as dichloromethane or diethyl ether.[1]

  • Temperature Control: Keep the reaction temperature low (0 °C to room temperature) to minimize side reactions, including the formation of N-acylurea.[5]

Question 2: I'm observing a polymeric, insoluble material in my reaction mixture. What is it and how can I prevent it?

Answer: The observed polymer is likely poly-p-aminobenzoic acid, formed from the self-condensation of the starting material. This can occur under harsh reaction conditions, particularly at elevated temperatures.[6]

Troubleshooting Steps:

  • Reaction Temperature: Maintain a low and controlled reaction temperature. The activation of the carboxylic acid should ideally be performed at 0 °C.

  • Order of Addition: Add the coupling reagent to a solution of the carboxylic acid and HOBt (if used) to pre-form the active ester before adding the propylamine. This minimizes the time the activated 4-aminobenzoic acid is present in the absence of the desired nucleophile.

  • Solvent Choice: Use an appropriate aprotic solvent like DMF or DCM to ensure all reactants remain in solution at the desired reaction temperature.

Question 3: My yields are consistently low, even with minimal byproduct formation. What can I do?

Answer: Low yields in amide coupling reactions can often be attributed to incomplete activation of the carboxylic acid or deactivation of the amine.

Troubleshooting Steps:

  • Reagent Stoichiometry: Ensure you are using a slight excess (1.1-1.2 equivalents) of the coupling reagent and the amine to drive the reaction to completion.

  • Anhydrous Conditions: Moisture can hydrolyze the activated carboxylic acid intermediate, leading to the formation of the starting carboxylic acid and reducing your yield. Use anhydrous solvents and reagents.

  • Choice of Base: If your protocol includes a non-nucleophilic base like diisopropylethylamine (DIPEA), ensure it is fresh and anhydrous. The base is crucial for neutralizing any acid formed and preventing the protonation of the amine nucleophile.

Route B: Acylation and Nitro Reduction

Question 1: During the acylation of propylamine with 4-nitrobenzoyl chloride, I'm getting a significant amount of 4-nitrobenzoic acid. How do I prevent this?

Answer: The formation of 4-nitrobenzoic acid is a clear indication of the hydrolysis of your starting material, 4-nitrobenzoyl chloride. Acyl chlorides are highly sensitive to moisture.[7]

Troubleshooting Steps:

  • Strict Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.[8]

  • Reagent Quality: Use a fresh, high-quality 4-nitrobenzoyl chloride. If the reagent is old, it may have already partially hydrolyzed.

  • Temperature Control: Perform the reaction at a low temperature (e.g., 0 °C) to control the exothermic reaction and minimize side reactions.[9]

Question 2: I'm observing the formation of a di-acylated byproduct. How can I improve the selectivity for mono-acylation?

Answer: Di-acylation can occur if the initially formed secondary amine byproduct reacts with another molecule of 4-nitrobenzoyl chloride. This is more likely if the concentration of the acyl chloride is too high.

Troubleshooting Steps:

  • Slow Addition: Add the 4-nitrobenzoyl chloride solution dropwise to the solution of propylamine. This maintains a low concentration of the electrophile, favoring the reaction with the more nucleophilic primary amine.[9]

  • Stoichiometry Control: Use a slight excess of the propylamine relative to the 4-nitrobenzoyl chloride to ensure the complete consumption of the acylating agent.

Question 3: The reduction of the nitro group is not going to completion, or I am seeing colored byproducts. What are these byproducts and how can I get a clean reduction?

Answer: The reduction of an aromatic nitro group is a stepwise process that can be halted at intermediate stages, leading to byproducts such as nitroso, hydroxylamine, azoxy, and azo compounds.[10][11] The formation of these byproducts is highly dependent on the choice of reducing agent and the reaction conditions.[12]

Troubleshooting Steps:

  • Choice of Reducing Agent:

    • Catalytic Hydrogenation (H₂/Pd-C): This is often a clean and effective method for reducing nitro groups to amines.[12] It is generally chemoselective for the nitro group in the presence of an amide.[13]

    • Metal/Acid Reduction (e.g., SnCl₂/HCl, Fe/HCl): These are robust and reliable methods. Tin(II) chloride is particularly mild and can tolerate a range of functional groups.[12]

    • Avoid Harsh Reagents: Reagents like LiAlH₄ are generally not suitable for the reduction of aromatic nitro compounds as they can lead to the formation of azo products.[12]

  • Reaction Conditions:

    • Temperature: For catalytic hydrogenation, the reaction is typically run at room temperature. For metal/acid reductions, gentle heating may be required.

    • Solvent: Ensure your starting material is soluble in the reaction solvent. For catalytic hydrogenation, common solvents include ethanol, methanol, or ethyl acetate.

    • pH Control: In metal/acid reductions, maintaining an acidic environment is crucial for the reaction to proceed to completion.

Part 2: Experimental Protocols & Data

Protocol 1: Synthesis of this compound via Amide Coupling (Route A)

This protocol utilizes EDC and HOBt for a clean and efficient coupling reaction.

Materials:

  • 4-Aminobenzoic acid

  • Propylamine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • 1 M HCl

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask under an inert atmosphere, add 4-aminobenzoic acid (1.0 eq), HOBt (1.2 eq), and anhydrous DMF.

  • Cool the mixture to 0 °C in an ice bath.

  • Add DIPEA (2.5 eq) followed by propylamine (1.1 eq).

  • Slowly add EDC (1.2 eq) to the reaction mixture.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Synthesis of this compound via Nitro Reduction (Route B)

This protocol involves a two-step process: acylation followed by catalytic hydrogenation.

Step 1: Synthesis of 4-nitro-N-propylbenzamide

Materials:

  • Propylamine

  • 4-Nitrobenzoyl chloride

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • 1 M HCl

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve propylamine (1.1 eq) and TEA (1.2 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve 4-nitrobenzoyl chloride (1.0 eq) in anhydrous DCM.

  • Add the 4-nitrobenzoyl chloride solution dropwise to the stirred propylamine solution over 20-30 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude 4-nitro-N-propylbenzamide, which can be used in the next step without further purification.

Step 2: Reduction of 4-nitro-N-propylbenzamide

Materials:

  • Crude 4-nitro-N-propylbenzamide

  • 10% Palladium on carbon (Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas supply (balloon or hydrogenation apparatus)

Procedure:

  • Dissolve the crude 4-nitro-N-propylbenzamide in methanol or ethanol in a flask suitable for hydrogenation.

  • Carefully add 10% Pd/C (5-10 mol% Pd).

  • Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).

  • Stir the reaction vigorously at room temperature for 4-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purify by column chromatography or recrystallization as needed.

Parameter Route A (EDC/HOBt) Route B (Nitro Reduction)
Starting Materials 4-Aminobenzoic acid, Propylamine4-Nitrobenzoyl chloride, Propylamine
Key Reagents EDC, HOBt, DIPEATEA, Pd/C, H₂
Common Byproducts Water-soluble urea, unreacted starting materials4-Nitrobenzoic acid (from hydrolysis), di-acylated product, reduction intermediates (azo, azoxy)
Purification Aqueous workup, chromatography/recrystallizationAqueous workup, filtration of catalyst, chromatography/recrystallization
Advantages Direct, fewer stepsAvoids potential polymerization of 4-aminobenzoic acid
Disadvantages Potential for polymerization, cost of coupling reagentsTwo-step process, handling of H₂ gas

Part 3: Mechanistic Pathways and Byproduct Formation Diagrams

The following diagrams, generated using Graphviz, illustrate the key reaction pathways and the formation of common byproducts.

Route_A cluster_main Route A: Main Reaction Pathway cluster_byproducts Byproduct Formation 4-ABA 4-Aminobenzoic Acid ActivatedEster Activated Ester (O-acylisourea or HOBt ester) 4-ABA->ActivatedEster + EDC/HOBt Polymer Poly-p-aminobenzoic Acid 4-ABA->Polymer Self-condensation Propylamine Propylamine Product This compound ActivatedEster->Product + Propylamine NAcylurea N-Acylurea ActivatedEster->NAcylurea O->N Acyl Rearrangement DCU Dicyclohexylurea (with DCC) ActivatedEster->DCU from DCC

Caption: Reaction scheme for Route A, highlighting the main pathway and key byproduct formations.

Route_B cluster_acylation Step 1: Acylation cluster_reduction Step 2: Nitro Reduction 4-NBC 4-Nitrobenzoyl Chloride Intermediate 4-Nitro-N-propylbenzamide 4-NBC->Intermediate + Propylamine Hydrolysis 4-Nitrobenzoic Acid 4-NBC->Hydrolysis + H₂O Propylamine_B Propylamine Diacylation Di-acylated Byproduct Intermediate->Diacylation + 4-NBC Product_B This compound Intermediate->Product_B H₂/Pd-C or SnCl₂/HCl Reduction_Intermediates Nitroso, Hydroxylamine, Azo, Azoxy Compounds Intermediate->Reduction_Intermediates Incomplete Reduction

Caption: Reaction scheme for Route B, detailing the acylation and nitro reduction steps with potential byproducts.

References

  • RSC Publishing. (2020). A one pot protocol to convert nitro-arenes into N-aryl amides. [Link]
  • Rebek, J. Jr. (2011). Reaction of an Introverted Carboxylic Acid with Carbodiimide. PMC. [Link]
  • ResearchGate. (2025). Selective Reduction of Aromatic Nitro Groups in the Presence of Amide Functionality. [Link]
  • ResearchGate. (n.d.). Catalytic hydrogenation of nitroarenes into different products via different routes. [Link]
  • Indian Academy of Sciences. (2016).
  • Liu, Y., et al. (2011). Reduction of Nitroarenes to Azoxybenzenes by Potassium Borohydride in Water. Molecules, 16(5), 3563-3568. [Link]
  • Izdebski, J., & Pawlak, D. (1989). Formation of optically pure N-acyl-N,N'-dicyclohexylurea in N,N'-dicyclohexylcarbodiimide-mediated peptide synthesis. International Journal of Peptide and Protein Research, 33(1), 71-74. [Link]
  • Google Patents. (2015).
  • OrgoSolver. (n.d.). Amide Formation from Carboxylic Acids using DCC (Carbodiimide Coupling). [Link]
  • ACS Publications. (2019).
  • ResearchGate. (n.d.). Reduction of Nitro, Nitroso, Azo and Azoxy Groups. [Link]
  • ResearchGate. (n.d.). Photoreduction of nitroarenes into azo products. [Link]
  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. [Link]
  • Nature. (2022).
  • Organic Chemistry. (n.d.). Nitro Reduction - Common Conditions. [Link]
  • ResearchGate. (2018).
  • Master Organic Chemistry. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. [Link]
  • Aapptec Peptides. (n.d.). Coupling Reagents. [Link]
  • Growing Science. (2023).
  • Unacademy. (n.d.). Preparation of amines: Reduction of nitro compounds. [Link]
  • National Institutes of Health. (2013). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]
  • Organic Synthesis. (n.d.). Acid-Amine Coupling using DCC. [Link]
  • ACS Publications. (2019).
  • Google Patents. (2000). Catalytic hydrogenation of nitrobenzene to 4-aminodiphenylamine in the presence of a hydroxyl compound and a solvent.
  • Google Patents. (2019).
  • Organic Chemistry Portal. (n.d.).
  • The Royal Society of Chemistry. (n.d.).
  • Organic Syntheses. (n.d.). p-NITROBENZOYL CHLORIDE. [Link]
  • Google Patents. (1965). Process for preparing poly-para-aminobenzoic acid.
  • Filo. (2023). (a) Interpretation: The amide formed when propylamine (CH3CH2CH2NH2)
  • MDPI. (n.d.). N-(3-chlorophenethyl)-4-nitrobenzamide. [Link]
  • NCERT. (n.d.). Amines. [Link]
  • NTU > IRep. (n.d.).
  • National Institutes of Health. (2022).
  • YouTube. (2020). Retrosynthesis | Lecture 2 | 4-Aminobenzoic acid. [Link]
  • Scribd. (n.d.).

Sources

Technical Support Center: Optimizing the Crystallization of 4-amino-N-propylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization of 4-amino-N-propylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions to common challenges encountered during the purification of this compound. Our goal is to move beyond simple procedural lists to explain the underlying scientific principles, enabling you to make informed decisions and effectively troubleshoot your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and crystallization of this compound.

Q1: What are the fundamental physicochemical properties of this compound that influence crystallization?

A1: Understanding the molecule's properties is the cornerstone of designing a successful crystallization process. Key parameters for this compound (CAS: 38681-78-6) are summarized below. The primary amino group and the secondary amide linkage provide sites for hydrogen bonding, while the propyl group and benzene ring add nonpolar character. This dual nature dictates its solubility profile.

PropertyValueSource
Molecular FormulaC₁₀H₁₄N₂OPubChem[1]
Molecular Weight178.23 g/mol PubChem[1]
XLogP31.3PubChem[1]
Hydrogen Bond Donors2PubChem[1]
Hydrogen Bond Acceptors2PubChem[1]

Q2: What is a good starting solvent for the recrystallization of this compound?

A2: Based on its structure—an aromatic amide—polar protic solvents are excellent starting points.[2] The molecule's ability to form hydrogen bonds suggests it will have reasonable solubility in alcohols. A good solvent for crystallization should dissolve the compound well at high temperatures but poorly at low temperatures.

  • Recommended Starting Solvents: Ethanol, Methanol, or Isopropanol.

  • Mixed-Solvent Systems: An ethanol/water or acetone/water system can be highly effective. The compound is dissolved in the "good" solvent (e.g., ethanol) at an elevated temperature, and the "anti-solvent" (e.g., water) is added dropwise until turbidity is observed, promoting crystallization upon cooling.[3]

Q3: How should I perform a systematic solvent screen to find the optimal conditions?

A3: A systematic approach is more efficient than random trials. The goal is to test a range of solvents with varying polarities to identify one that provides a steep solubility curve. See Protocol 1 for a detailed methodology. A general rule of thumb is that solvents with functional groups similar to the solute are often good candidates.[4] For this compound, solvents capable of hydrogen bonding are promising.[5]

Part 2: Troubleshooting Guide for Common Crystallization Issues

This section provides in-depth, cause-and-effect troubleshooting for specific problems you may encounter.

Q4: I've followed the cooling protocol, but no crystals have formed. What is happening and what should I do?

A4: The failure of crystals to form typically points to two primary issues: an undersaturated solution or a high kinetic barrier to nucleation.

  • Causality: For crystals to form, the solution must be supersaturated, meaning it contains more dissolved solute than it can thermodynamically hold at that temperature. If too much solvent was added, the solution may not reach supersaturation upon cooling. Even in a supersaturated state, the initial formation of a stable nucleus (nucleation) requires energy. Impurities or a very clean solution can inhibit this process.

  • Solutions:

    • Induce Nucleation by Scratching: Use a glass rod to gently scratch the inner surface of the flask below the solvent level. The microscopic imperfections on the glass provide a high-energy surface that acts as a template for crystal nucleation.[6]

    • Add a Seed Crystal: If you have a pure crystal from a previous batch, adding a tiny amount to the supersaturated solution provides a pre-formed template, bypassing the initial nucleation barrier. This is the most reliable method for inducing crystallization.

    • Increase Supersaturation: If nucleation induction fails, your solution is likely undersaturated. Gently heat the solution to evaporate a portion of the solvent, thereby increasing the concentration. Allow it to cool again slowly.[7]

    • Introduce an Anti-Solvent: If using a single solvent system, you can carefully add a miscible anti-solvent (a liquid in which your compound is insoluble) dropwise to the solution until it becomes slightly cloudy, then allow it to stand.

Q5: My compound has separated as an oily liquid instead of solid crystals. How can I prevent this "oiling out"?

A5: "Oiling out" is a common and problematic phenomenon where the solute separates from the solution as a liquid phase rather than a solid crystalline phase.[8][9]

  • Causality: This occurs when a highly supersaturated solution is cooled to a temperature that is below the saturation point but still above the melting point of the solute in the presence of that solvent. Impurities can depress the melting point, exacerbating this issue.[7] The resulting oil is often an impure, supercooled liquid that may solidify into an amorphous glass or a poorly formed solid, trapping impurities.[9]

  • Solutions:

    • Re-heat and Dilute: Warm the solution until the oil redissolves completely. Add a small amount of additional solvent (10-20% more) to reduce the degree of supersaturation that will be achieved upon cooling. The goal is to ensure that the solution's temperature drops below the compound's melting point before it becomes saturated enough to separate.[7]

    • Slow Down the Cooling Rate: Rapid cooling can lead to high levels of supersaturation at elevated temperatures. Allow the solution to cool to room temperature slowly on the benchtop, and only then move it to an ice bath. Insulating the flask can help.

    • Change the Solvent: The solvent itself influences the melting point of the solvated compound. Try a solvent with a lower boiling point. This often forces the saturation point to occur at a lower temperature, increasing the chances of direct crystallization.

    • Utilize Seeding: After cooling the solution to a temperature just above where it oiled out previously, introduce a seed crystal. This can promote direct crystallization, bypassing the formation of the liquid phase.[10]

Q6: My final crystal yield is very low. How can I improve it?

A6: A low yield indicates that a significant amount of your compound remained in the mother liquor.

  • Causality: The most common cause is using an excessive volume of solvent, which keeps more of the compound dissolved even at low temperatures.[7] Other causes include incomplete cooling or filtering the solution while it is still warm.

  • Solutions:

    • Minimize Solvent Volume: During the dissolution step, use only the minimum amount of hot solvent required to fully dissolve the solid. This ensures the solution is saturated at high temperatures.

    • Ensure Complete Cooling: Allow the flask to cool to room temperature, then place it in an ice-water bath for at least 20-30 minutes to maximize precipitation.

    • Recover from Mother Liquor: If you suspect significant product loss, you can reduce the volume of the filtrate (mother liquor) by about half through boiling or rotary evaporation and cool it again to recover a second crop of crystals. Note that this second crop may be less pure.

Q7: The purity of my crystals is not satisfactory. What steps can I take to improve it?

A7: Impurities can be incorporated into crystals through various mechanisms, including surface adsorption, inclusion within the crystal lattice, or co-precipitation.[11][12][13]

  • Causality: Rapid crystal growth is a major culprit, as it doesn't allow time for impurity molecules to diffuse away from the growing crystal face, leading to them being trapped (inclusion).[12] If an impurity has a similar structure to your compound, it may incorporate directly into the lattice, forming a solid solution.[14][15]

  • Solutions:

    • Slow Down Crystallization: Slower cooling rates promote the formation of larger, more ordered, and purer crystals.

    • Wash the Crystals Properly: After filtration, wash the collected crystals with a small amount of ice-cold, fresh solvent. This removes any impure mother liquor adhering to the crystal surfaces. Do not use room temperature solvent, as it will dissolve some of your product.

    • Perform a Second Recrystallization: If the purity is still low, a second recrystallization is often the most effective solution.

    • Choose a Different Solvent: The ideal solvent not only provides a good yield of your product but also keeps impurities dissolved at all temperatures. If you suspect a specific impurity, choose a solvent where that impurity has very high solubility.

Q8: I suspect my compound is exhibiting polymorphism. How does this affect crystallization and how can I control it?

A8: Polymorphism is the ability of a compound to exist in more than one crystal structure. Aromatic amides, like benzamide, are known to exhibit this phenomenon.[16][17][18][19] Different polymorphs can have different properties, such as solubility, stability, and melting point.

  • Causality: The formation of a specific polymorph is kinetically and thermodynamically controlled. Factors like the choice of solvent, cooling rate, temperature, and even the presence of specific impurities can dictate which form crystallizes.[17][18] According to Ostwald's rule, a less stable (metastable) polymorph often crystallizes first because it is kinetically favored, before potentially converting to a more stable form.[19]

  • Solutions:

    • Systematic Screening: To control polymorphism, you must systematically vary crystallization conditions. Screen different solvents, cooling rates (from crash cooling to very slow cooling), and crystallization temperatures.

    • Characterization: Use analytical techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to identify the different crystal forms obtained under various conditions.

    • Seeding: Once a desired polymorph has been isolated, use it to seed subsequent crystallizations to ensure the consistent formation of that specific form.

Part 3: Experimental Protocols & Visualizations

Workflow for Crystallization Optimization

The following diagram outlines a logical workflow for developing and troubleshooting a crystallization process for this compound.

Crystallization_Workflow Figure 1: Crystallization Optimization Workflow cluster_0 Phase 1: Screening cluster_1 Phase 2: Optimization & Troubleshooting cluster_2 Specific Issues A Start: Crude this compound B Protocol 1: Systematic Solvent Screen A->B C Identify Promising Solvent(s)/Systems B->C D Protocol 2/3: Perform Cooling or Anti-Solvent Crystallization C->D E Evaluate Crystals: Yield, Purity (TLC/HPLC) D->E F Successful? (High Yield & Purity) E->F G Troubleshoot Issue F->G No H END: Pure Crystalline Product F->H Yes G->D Re-optimize Conditions (Cooling Rate, Solvent Ratio) I No Crystals G->I J Oiling Out G->J K Low Purity G->K

Caption: A logical workflow for selecting a solvent system and optimizing the crystallization process.

Protocol 1: Systematic Solvent Screening

This protocol allows for the rapid identification of suitable crystallization solvents.

  • Preparation: Place approximately 10-20 mg of crude this compound into each of several small test tubes.

  • Solvent Addition (Room Temp): To each tube, add a different solvent (e.g., water, ethanol, acetone, ethyl acetate, toluene, hexane) dropwise, vortexing after each drop, up to ~0.5 mL. Note the solubility at room temperature.

    • Ideal Outcome: The compound should be sparingly soluble or insoluble at room temperature. If it dissolves readily, the solvent is unsuitable for high-yield crystallization.

  • Heating: Place the tubes containing undissolved solid into a heated sand or water bath. Increase the temperature towards the boiling point of the solvent.

  • Observation: Observe if the compound dissolves completely at the higher temperature. If it does not, add more solvent dropwise until it just dissolves.

    • Ideal Outcome: The compound fully dissolves at or near the boiling point in a minimal amount of solvent.

  • Cooling: Remove the tubes that formed a clear solution and allow them to cool slowly to room temperature, then place them in an ice bath.

  • Evaluation: Observe the quantity and quality of the crystals formed. The best solvent will yield a large amount of crystalline solid upon cooling.

Protocol 2: Standard Cooling Crystallization
  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude this compound. Add the chosen solvent in small portions.

  • Heating: Heat the mixture to the boiling point of the solvent with stirring. Continue to add solvent dropwise until the solid is completely dissolved. Avoid adding a large excess.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling: Cover the flask and allow it to cool undisturbed to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove residual mother liquor.

  • Drying: Allow the crystals to dry on the filter paper by drawing air through them, then transfer them to a watch glass to air dry completely or dry in a vacuum oven.

Troubleshooting Decision Tree

This diagram provides a step-by-step guide for diagnosing and solving common crystallization problems.

Troubleshooting_Tree Figure 2: Troubleshooting Decision Tree start Start Cooling Supersaturated Solution q1 What happens? start->q1 oil An Oil Forms ('Oiling Out') q1->oil Oiling nothing Nothing Happens (Clear Solution) q1->nothing No Change crystals Crystals Form q1->crystals Precipitation sol_oil_1 Re-heat to dissolve oil oil->sol_oil_1 sol_nothing_1 Scratch inner surface of flask with glass rod nothing->sol_nothing_1 q2 Evaluate Crystals: Purity & Yield crystals->q2 sol_oil_2 Add more solvent (10-20%) sol_oil_1->sol_oil_2 sol_oil_3 Cool SLOWLY sol_oil_2->sol_oil_3 sol_oil_4 OR: Change solvent sol_oil_2->sol_oil_4 sol_oil_3->q1 sol_oil_4->q1 sol_nothing_2 Add a seed crystal sol_nothing_1->sol_nothing_2 sol_nothing_3 If still no crystals: Evaporate some solvent and re-cool sol_nothing_2->sol_nothing_3 sol_nothing_3->q1 impure Impure Crystals or Poor Crystal Form q2->impure Low Purity low_yield Low Yield q2->low_yield Low Yield success Success! q2->success OK sol_impure_1 Recrystallize again using slower cooling impure->sol_impure_1 sol_impure_2 Ensure proper washing with ice-cold solvent impure->sol_impure_2 sol_impure_3 For single crystals: Use vapor diffusion impure->sol_impure_3 sol_low_yield_1 Check if too much solvent was used low_yield->sol_low_yield_1 sol_low_yield_2 Ensure complete cooling (ice bath) low_yield->sol_low_yield_2 sol_low_yield_3 Concentrate mother liquor to get a second crop low_yield->sol_low_yield_3

Caption: A decision tree for resolving common crystallization outcomes.

References

  • Kato, T., Okamoto, I., Masu, H., Katagiri, K., Tominaga, M., Yamaguchi, K., Kagechika, H., & Azumaya, I. (2007). Polymorphism and Pseudopolymorphism of an Aromatic Amide: Spontaneous Resolution and Crystal-to-Crystal phase Transition. Crystal Growth & Design, 7(11), 2201–2208. [Link]
  • American Chemical Society. (n.d.). Polymorphism and Pseudopolymorphism of an Aromatic Amide: Spontaneous Resolution and Crystal-to-Crystal phase Transition.
  • Tan, H., et al. (2023). Impact of impurities on crystal growth.
  • Chadwick, K., et al. (2014). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. Crystals, 4(2), 113-133. [Link]
  • American Chemical Society. (n.d.). Polymorphism and Pseudopolymorphism of an Aromatic Amide: Spontaneous Resolution and Crystal-to-Crystal phase Transition.
  • Gong, J., et al. (2018). Investigation of Oiling‐Out Phenomenon of Small Organic Molecules in Crystallization Processes: A Review. The Canadian Journal of Chemical Engineering, 96(1), 24-37. [Link]
  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]
  • PubChem. (n.d.). 4-amino-N-isopropylbenzamide.
  • PubChem. (n.d.). This compound.
  • Mettler Toledo. (n.d.).
  • Takiyama, H., et al. (2019). Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound. Organic Process Research & Development, 23(8), 1618-1624. [Link]
  • Alvarez, A. J., & Myerson, A. S. (2022). Impurity incorporation in solution crystallization: diagnosis, prevention, and control. CrystEngComm, 24(10), 1859-1875. [Link]
  • Mazzotti, M. (2019). The Influence of Impurities and Additives on Crystallization. In Handbook of Industrial Crystallization (3rd ed., pp. 87-110). Cambridge University Press. [Link]
  • ResearchGate. (n.d.).
  • Ouyang, J., et al. (2022). New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. Molecules, 27(10), 3298. [Link]
  • Wikipedia. (n.d.). Crystal polymorphism. [Link]
  • University of Rochester, Department of Chemistry. (n.d.).
  • Li, T., et al. (2024). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorphic Form I of Ritonavir. Crystal Growth & Design. [Link]
  • Toth, S. J., et al. (2021). Switching polymorph stabilities with impurities provides a thermodynamic route to benzamide form III.
  • University of Rochester, Department of Chemistry. (n.d.).
  • PubChem. (n.d.). 4-Amino-N-methylbenzamide.
  • Shtukenberg, A. G., et al. (2018). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. Crystal Growth & Design, 18(6), 3487-3496. [Link]
  • Eccles, K. S., et al. (2011). Unzipping the dimer in primary amides by cocrystallization with sulfoxides. Crystal Growth & Design, 11(10), 4433-4439. [Link]
  • California State University, Dominguez Hills. (n.d.).

Sources

Technical Support Center: Challenges in the Characterization of 4-amino-N-propylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-amino-N-propylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the physicochemical characterization of this molecule. As a substituted benzamide, this compound presents a unique set of properties that require careful consideration in experimental design and data interpretation. This document provides field-proven insights, detailed troubleshooting protocols, and foundational scientific principles to ensure the integrity and reliability of your results.

Physicochemical Properties of this compound

A foundational understanding of the molecule's properties is the first step in successful characterization. The following data has been consolidated from established chemical databases.

PropertyValueSource
Molecular Formula C₁₀H₁₄N₂OPubChem[1]
Molecular Weight 178.23 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 38681-78-6PubChem[1]
Canonical SMILES CCCNC(=O)C1=CC=C(C=C1)NPubChem[1]

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that form the basis of a robust characterization strategy.

Q1: What are the primary degradation pathways for this compound?

A1: Based on its chemical structure, this compound is susceptible to two principal degradation pathways, a common concern for aromatic amines and amides.[2][3]

  • Oxidation: The primary aromatic amine (the 4-amino group) is highly susceptible to oxidation.[3] This can be initiated by atmospheric oxygen, trace metal ions, or exposure to oxidizing agents. Oxidation often leads to the formation of colored impurities (e.g., quinone-imine species), which can cause a solution to turn yellow or brown over time.[2]

  • Hydrolysis: The amide linkage is vulnerable to cleavage under both strong acidic and basic conditions.[2] This hydrolytic degradation would yield 4-aminobenzoic acid and n-propylamine. The rate of hydrolysis is highly dependent on pH and temperature.[2]

Q2: How does pH impact the stability and solubility of this compound?

A2: The pH of the medium is a critical parameter. The primary aromatic amino group is basic, meaning its ionization state—and therefore its solubility and reactivity—is pH-dependent.[4]

  • Stability: To minimize hydrolytic degradation of the amide bond, solutions should be maintained in a neutral pH range (approximately 6-8).[2] Strongly acidic or alkaline conditions will accelerate the breakdown of the molecule.

  • Solubility: In acidic solutions (pH < pKa of the amino group), the amino group will be protonated, forming a positively charged species. This typically increases the aqueous solubility of the molecule. Conversely, in neutral or basic media, the molecule will be in its less soluble free base form.[4]

Q3: Is this compound likely to exhibit polymorphism, and why is this important?

A3: Yes, polymorphism is a very common phenomenon among benzamide derivatives due to their ability to form various hydrogen bonding and π–π stacking arrangements.[5][6][7] Polymorphism is the ability of a solid compound to exist in multiple crystalline forms or "polymorphs."

This is critically important in drug development because different polymorphs can have distinct physicochemical properties, including:

  • Melting Point [6][8]

  • Solubility and Dissolution Rate

  • Stability and Shelf-life

  • Bioavailability

The presence of an unknown or uncontrolled polymorph can lead to inconsistent and unreliable results in preclinical and clinical studies.[7] Therefore, comprehensive polymorph screening is essential.

Q4: What are the key challenges I should anticipate when developing an HPLC method for this compound?

A4: The primary challenge stems from the basic nature of the 4-amino group. When using standard silica-based C18 columns, this group can interact with acidic residual silanol groups on the silica surface. This secondary interaction leads to poor chromatographic performance, most commonly observed as significant peak tailing .[9]

To mitigate this, consider the following:

  • Column Choice: Use a modern, high-purity, end-capped C18 column or a column with a different stationary phase (e.g., phenyl-hexyl) designed to minimize silanol interactions.

  • Mobile Phase pH: Control the pH of the aqueous portion of the mobile phase with a buffer. Operating at a low pH (e.g., 2.5-3.5) will protonate the amine, which can reduce interaction with silanols and improve peak shape.

  • Mobile Phase Additives: In some cases, adding a competitive base like triethylamine (TEA) to the mobile phase can occupy the active silanol sites, improving peak symmetry.

Part 2: Troubleshooting Guides

This section provides a question-and-answer framework for resolving specific experimental issues.

HPLC Analysis Issues
Q: My chromatogram for this compound shows severe peak tailing. What is the cause and how do I fix it?

A: Severe peak tailing for this analyte is almost always due to secondary interactions between the basic amino group and active sites (residual silanols) on the HPLC column's stationary phase.

Troubleshooting Workflow:

start Peak Tailing Observed check_column Step 1: Evaluate Column - Is it old or degraded? - Is it a modern, end-capped column? start->check_column check_mp Step 2: Optimize Mobile Phase - Is the pH buffered? - Try pH 2.5-3.5 with phosphate or formate buffer. check_column->check_mp If column is suitable check_sample Step 3: Check Sample & Injection - Is the sample dissolved in mobile phase? - Is the column overloaded? Try reducing injection volume. check_mp->check_sample If tailing persists solution Problem Resolved check_sample->solution If tailing improves

Caption: Troubleshooting flowchart for HPLC peak tailing.

  • Verify Column Health: An old or poorly performing column will exacerbate tailing. If possible, test the column with a neutral standard to confirm its efficiency. Replace the column if necessary.[10][11]

  • Adjust Mobile Phase pH: The most effective solution is often to adjust the aqueous mobile phase pH to ~3.0 using a buffer like 20 mM potassium phosphate or 0.1% formic acid. This ensures the primary amine is fully protonated, minimizing silanol interactions.

  • Check Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or identical to the initial mobile phase. Dissolving the sample in a very strong solvent (like 100% DMSO or ACN) can cause peak distortion.[9]

  • Reduce Mass Load: Injecting too much sample can overload the column, leading to fronting or tailing. Try reducing the injection volume or sample concentration.[12]

Stability & Degradation Issues
Q: My solution of this compound turned yellow after being left on the benchtop. Is my sample degraded?

A: Yes, a color change to yellow or brown is a strong indicator of oxidative degradation of the 4-amino group.[2] Aromatic amines are notoriously sensitive to light and air.

Corrective Actions:

  • Protect from Light: Always store solutions in amber vials or protect clear vials from light by wrapping them in aluminum foil.[2]

  • Use Fresh Solvents: Prepare solutions using high-purity solvents that have been sparged with nitrogen or argon to remove dissolved oxygen.

  • Control Temperature: Store stock solutions at recommended temperatures, typically 2-8 °C for short-term use and -20 °C or below for long-term storage, to slow the rate of degradation.[2]

  • Perform Forced Degradation: To confirm the identity of the colored species, perform a controlled forced degradation study using an oxidizing agent like hydrogen peroxide.[13][14] The resulting degradant peak in the chromatogram should match the impurity peak observed in your degraded sample.

Polymorphism & Thermal Analysis
Q: I am getting inconsistent melting points and multiple peaks in my Differential Scanning Calorimetry (DSC) thermogram. What does this mean?

A: Inconsistent thermal behavior is a classic sign of polymorphism or the presence of solvates. The different crystal forms will have different melting points and thermal properties.[6][7][8] An endothermic event prior to the final melting could also indicate the loss of a bound solvent (desolvation).

Investigation Workflow:

G start Inconsistent Thermal Data (Melting Point, DSC) dsc_tga Step 1: Run DSC & TGA - Does DSC show multiple endotherms? - Does TGA show mass loss before melting? start->dsc_tga recrystallize Step 2: Recrystallization Screen - Crystallize from various solvents (e.g., Ethanol, Acetonitrile, Toluene) - Use different cooling rates. dsc_tga->recrystallize If Yes to either question analyze Step 3: Analyze New Solids - Run DSC, TGA, and XRD on each new solid form. recrystallize->analyze identify Step 4: Identify & Classify - Correlate thermal events with crystal structures. - Identify polymorphs, solvates, or hydrates. analyze->identify

Caption: Decision tree for investigating potential polymorphism.

  • Combined Thermal Analysis: Run Thermogravimetric Analysis (TGA) in parallel with DSC.[15] If the DSC shows an endotherm that corresponds to a mass loss in the TGA, it confirms a desolvation event, indicating you have a solvate or hydrate.[16][17]

  • Recrystallization Studies: Attempt to crystallize the material from a wide range of solvents with different polarities. Different solvents and crystallization conditions (e.g., fast vs. slow cooling) can favor the formation of different polymorphs.[6]

  • X-Ray Diffraction (XRD): The definitive technique for identifying polymorphs is Powder X-Ray Diffraction (PXRD). Each crystalline form will produce a unique diffraction pattern.

Part 3: Experimental Protocols

These protocols provide a starting point for key characterization experiments. They should be further optimized and validated for your specific application.

Protocol 1: Stability-Indicating HPLC-UV Method Development

Objective: To develop a robust, stability-indicating HPLC method capable of separating this compound from its potential degradation products.

Methodology:

  • Instrument & Column:

    • HPLC System with UV/PDA Detector.

    • Column: Agilent Zorbax SB-C18, 4.6 x 150 mm, 3.5 µm (or equivalent modern end-capped C18).

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): Prepare 0.1% (v/v) formic acid in HPLC-grade water. Filter through a 0.22 µm filter.

    • Mobile Phase B (Organic): Acetonitrile (ACN).

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm (verify optimal wavelength with a PDA scan).

    • Injection Volume: 5 µL

    • Gradient Program:

      Time (min) %A %B
      0.0 95 5
      15.0 5 95
      18.0 5 95
      18.1 95 5

      | 22.0 | 95 | 5 |

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution in 50:50 ACN:Water.

    • Dilute to a working concentration of ~50 µg/mL with the same diluent.

  • Forced Degradation (for Method Validation): [3][13]

    • Acid Hydrolysis: Mix sample with 0.1 M HCl and heat at 60 °C for 4 hours.

    • Base Hydrolysis: Mix sample with 0.1 M NaOH and heat at 60 °C for 2 hours.

    • Oxidation: Mix sample with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: Store solid sample at 105 °C for 48 hours.

    • Photolytic: Expose solution to ICH-compliant light source.[13]

    • Neutralize acid/base samples before injection. Aim for 5-20% degradation.[3]

  • Data Analysis: Inject the stressed samples. The method is considered stability-indicating if all degradation peaks are baseline-resolved from the parent peak and from each other. Peak purity analysis using a PDA detector should be performed to confirm the homogeneity of the parent peak.

Protocol 2: Thermodynamic Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium solubility of this compound in a given solvent (e.g., pH 7.4 phosphate-buffered saline).[18]

Methodology:

  • Preparation: Add an excess amount of solid this compound to a glass vial containing a known volume of the test solvent (e.g., 2 mL of PBS, pH 7.4). The amount should be sufficient to ensure undissolved solid remains at the end of the experiment.

  • Equilibration: Seal the vial and agitate it in a temperature-controlled shaker bath (e.g., 25 °C or 37 °C) for at least 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: After equilibration, let the vials stand undisturbed at the same temperature for 1-2 hours to allow the excess solid to settle.

  • Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant. Immediately filter it through a 0.2 µm syringe filter (e.g., PVDF) to remove any undissolved microparticles. Note: Evaluate potential for compound adsorption to the filter beforehand.

  • Quantification:

    • Prepare a set of calibration standards of the compound in a suitable solvent (e.g., 50:50 ACN:Water).

    • Dilute the filtered sample with the same solvent into the range of the calibration curve.

    • Analyze the standards and the diluted sample using a validated HPLC-UV method (see Protocol 1).

    • Calculate the concentration of the dissolved compound in the sample using the calibration curve. This value represents the thermodynamic solubility.

References

  • Analysis of the molecular interactions governing the polymorphism of benzamide – a guide to syntheses?. Physical Chemistry Chemical Physics (RSC Publishing).
  • Polymorphism in Benzamide | Request PDF. ResearchGate.
  • The Polymorphism of 2-Benzoyl-N,N-diethylbenzamide. MDPI.
  • This compound. PubChem, National Institutes of Health.
  • Polymorphism in Benzene-1,3,5-tricarboxamide Supramolecular Assemblies in Water: A Subtle Trade-off between Structure and Dynamics. Journal of the American Chemical Society.
  • (PDF) Polymorphism in N-(3-Hydroxyphenyl)-3-methoxybenzamide. ResearchGate.
  • Common Issues in HPLC Analysis. Medikamenter Quality Services.
  • Forced degradation studies. MedCrave online.
  • Top 10 Most Common HPLC Issues and How to Fix Them (2023). YouTube.
  • Expert Guide to Troubleshooting Common HPLC Issues. AELAB.
  • Forced Degradation Studies for Biopharmaceuticals. BioPharm International.
  • Solving Common Errors in HPLC. Chromatography Today.
  • SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES. INDO AMERICAN JOURNAL OF PHARMACEUTICAL SCIENCES.
  • Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study. MDPI.
  • A REVIEW ON APPLICATIONS OF THERMOGRAVIMETRIC METHODS OF ANALYSIS (TGA, DTA, DSC). INDO AMERICAN JOURNAL OF PHARMACEUTICAL SCIENCES.
  • Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health (NIH).
  • Material Characterization of Polymers by Methods of Thermal Analysis − A Comprehensive Study on PMMI by Means of DSC, TGA and TGA-FT-IR. NETZSCH Analyzing & Testing.
  • DSC (a) and TG (b) curves for the thermal decomposition of... ResearchGate.

Sources

Validation & Comparative

A Comparative Analysis of Procainamide and its Structural Analog, 4-amino-N-propylbenzamide: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of cardiovascular and anesthetic drug discovery, the exploration of structural analogs of established therapeutic agents provides a fertile ground for identifying novel compounds with potentially enhanced efficacy, improved safety profiles, or refined pharmacokinetic properties. This guide offers a detailed comparative analysis of the well-characterized Class IA antiarrhythmic drug, procainamide, and its lesser-known structural analog, 4-amino-N-propylbenzamide.

While procainamide's pharmacological profile is extensively documented, a notable scarcity of published experimental data exists for this compound. Consequently, this guide will first provide a comprehensive overview of the established activity of procainamide, supported by experimental evidence. Subsequently, it will delve into a theoretical comparison, leveraging established principles of structure-activity relationships (SAR) within local anesthetics and antiarrhythmics to predict the potential activity of this compound. This guide also includes detailed experimental protocols that would be essential for the empirical validation of the predicted activities of this and other novel benzamide derivatives.

I. Procainamide: A Clinically Established Antiarrhythmic Agent

Procainamide is a long-standing therapeutic agent used in the management of cardiac arrhythmias.[1][2] Its primary clinical applications include the treatment of both ventricular and supraventricular arrhythmias.[2][3]

Mechanism of Action

Procainamide is classified as a Class IA antiarrhythmic agent according to the Vaughan Williams classification system.[4][5] Its mechanism of action is primarily centered on the blockade of voltage-gated sodium channels (Nav) in cardiomyocytes.[4][6][7] By binding to the open state of these channels, procainamide slows the rapid influx of sodium ions during phase 0 of the cardiac action potential.[7] This action leads to a decrease in the maximum rate of depolarization (Vmax), a slowing of conduction velocity, and an increase in the threshold for excitability in cardiac tissue.[6]

In addition to its effects on sodium channels, procainamide also exhibits potassium channel blocking activity, which contributes to a prolongation of the action potential duration (APD) and an increase in the effective refractory period (ERP).[4] This dual action on both sodium and potassium channels is characteristic of Class IA antiarrhythmics.

dot

cluster_Procainamide Procainamide's Mechanism of Action Procainamide Procainamide NaV_Channel Voltage-Gated Sodium Channel (Open State) Procainamide->NaV_Channel Blocks K_Channel Potassium Channel Procainamide->K_Channel Blocks Na_Influx Decreased Sodium Influx NaV_Channel->Na_Influx APD_Prolongation Action Potential Duration Prolongation K_Channel->APD_Prolongation Phase0_Depol Slowed Phase 0 Depolarization Na_Influx->Phase0_Depol Conduction_Velocity Decreased Conduction Velocity Phase0_Depol->Conduction_Velocity ERP_Increase Increased Effective Refractory Period APD_Prolongation->ERP_Increase

Caption: Procainamide's dual blockade of sodium and potassium channels.

Pharmacological Profile of Procainamide

The electrophysiological effects of procainamide have been extensively characterized in various preclinical models.

ParameterEffect of ProcainamideReference
Maximum Upstroke Velocity (Vmax) Decrease[8][9]
Action Potential Amplitude (APA) Decrease[9]
Action Potential Duration (APD) Increase[9]
Effective Refractory Period (ERP) Increase[4]
Conduction Velocity Decrease[6]

II. This compound: A Structural Analog with Undetermined Activity

This compound shares the core 4-aminobenzamide structure with procainamide. The key structural difference lies in the N-substituent of the amide group. While procainamide possesses a 2-(diethylamino)ethyl group, this compound has a simpler n-propyl group.[10] To date, there is a lack of published experimental data specifically detailing the antiarrhythmic or local anesthetic activity of this compound.

Structural Comparison
FeatureProcainamideThis compound
Core Structure 4-aminobenzamide4-aminobenzamide
Amide N-substituent 2-(diethylamino)ethyln-propyl
Tertiary Amine PresentAbsent
Molecular Weight 235.33 g/mol 178.23 g/mol
LogP (predicted) ~1.5 - 2.0~1.8 - 2.3

dot

cluster_procainamide Procainamide cluster_propylbenzamide This compound procainamide_img procainamide_img propylbenzamide_img propylbenzamide_img Start Start Cell_Culture Culture NaV1.5-expressing cells Start->Cell_Culture Patch_Clamp Perform whole-cell patch-clamp Cell_Culture->Patch_Clamp Voltage_Protocol Apply voltage protocol to elicit current Patch_Clamp->Voltage_Protocol Compound_Application Apply increasing concentrations of test compound Voltage_Protocol->Compound_Application Data_Acquisition Record peak sodium current Compound_Application->Data_Acquisition IC50_Calculation Calculate IC50 Data_Acquisition->IC50_Calculation End End IC50_Calculation->End

Caption: Workflow for Patch-Clamp Analysis of NaV1.5 Channels.

Ex Vivo Cardiac Action Potential Recording

This protocol assesses the integrated electrophysiological effects of the compounds on intact cardiac tissue.

Methodology:

  • Tissue Preparation: Isolate ventricular papillary muscles from a suitable animal model (e.g., guinea pig).

  • Superfusion: Mount the tissue in an organ bath and superfuse with oxygenated Tyrode's solution at a physiological temperature.

  • Electrophysiological Recording: Impale a cell with a glass microelectrode to record intracellular action potentials.

  • Stimulation: Pace the tissue at a constant frequency (e.g., 1 Hz).

  • Compound Application: Add increasing concentrations of the test compound to the superfusate.

  • Data Analysis: Measure key action potential parameters, including Vmax, APA, and APD at 50% and 90% repolarization (APD50 and APD90).

In Vivo Model of Arrhythmia

An in vivo model is crucial for evaluating the antiarrhythmic efficacy of a compound in a whole-animal system.

Methodology:

  • Animal Model: Utilize a validated animal model of arrhythmia, such as a coronary artery ligation and reperfusion model in rats or a programmed electrical stimulation model in larger animals.

  • Compound Administration: Administer the test compound (intravenously or orally) prior to the induction of arrhythmia.

  • ECG Monitoring: Continuously monitor the electrocardiogram (ECG) to detect the incidence and duration of arrhythmias.

  • Data Analysis: Compare the arrhythmia score, incidence of ventricular tachycardia and fibrillation, and mortality between the compound-treated and vehicle-treated groups.

IV. Conclusion and Future Directions

Procainamide remains a valuable tool in the clinical management of arrhythmias, with a well-defined mechanism of action centered on sodium and potassium channel blockade. Its structural analog, this compound, represents an unexplored chemical entity. Based on established structure-activity relationships, it is plausible that this compound possesses sodium channel blocking properties, albeit likely with lower potency than procainamide due to the absence of the N,N-diethylaminoethyl side chain.

The true pharmacological profile of this compound can only be elucidated through rigorous experimental investigation. The protocols outlined in this guide provide a clear roadmap for such an evaluation. The systematic assessment of its effects on cardiac ion channels, isolated cardiac tissue, and in vivo models of arrhythmia will be instrumental in determining its potential as a novel therapeutic agent or a valuable research tool. Such studies would not only clarify the activity of this specific compound but also contribute to a deeper understanding of the structure-activity relationships governing the pharmacological effects of benzamide derivatives.

V. References

  • Song, Y., et al. (2016). A Structure–Activity Relationship Study of Novel Phenylacetamides Which Are Sodium Channel Blockers. Journal of Medicinal Chemistry, 59(15), 7315-7326.

  • Taylor, C. P., et al. (1996). A structure-activity relationship study of novel phenylacetamides which are sodium channel blockers. Journal of Medicinal Chemistry, 39(10), 2037-2047.

  • de Jong, R. H. (1977). Local anesthetics. St. Louis: Mosby.

  • Ritchie, J. M., & Ritchie, B. R. (1968). Local anesthetics: effect of pH on activity. Science, 162(3859), 1394-1395.

  • Giardina, E. G., & Bigger, J. T. (1973). Procainamide against re-entrant ventricular arrhythmias. The electrophysiological basis for efficacy. Circulation, 48(5), 959-970.

  • Robertson, D. W., et al. (1988). Electrophysiologic and antiarrhythmic activities of 4-amino-N-[2-(diethylamino)ethyl]-3,5-dimethylbenzamide, a sterically hindered procainamide analogue. Journal of Medicinal Chemistry, 31(7), 1290-1295.

  • Lumma, W. C., et al. (1987). Synthesis and Cardiac Electrophysiological Activity of N-substituted-4-(1H-imidazol-1-yl)benzamides--new Selective Class III Agents. Journal of Medicinal Chemistry, 30(5), 755-758.

  • Bhanuprakash, G. (2020, May 12). Antiarrhythmic Drugs - Class 1A agents (Procainamide) [Video]. YouTube.

  • Ragueneau-Majlessi, I., et al. (2014). Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. ChemMedChem, 9(5), 1017-1026.

  • Valasani, K. R., et al. (2013). Design, synthesis and biological evaluation of 4-amino-N-(4-aminophenyl)benzamide analogues of quinoline-based SGI-1027 as inhibitors of DNA methylation. European Journal of Medicinal Chemistry, 67, 244-254.

  • Oliveira, A. C., et al. (2020). Molecular basis of the different effects of procainamide and N-acetylprocainamide on the maximum upstroke velocity and half-decay time of the cardiac action potential in guinea pig papillary muscle. Brazilian Journal of Medical and Biological Research, 53(11), e10014.

  • Sperelakis, N., & Pappano, A. J. (1969). Effects of lidocaine, procaine, procainamide and quinidine on electrophysiological properties of cultured embryonic chick hearts. Journal of Pharmacology and Experimental Therapeutics, 167(2), 221-231.

  • Sathiya, S., et al. (2019). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES. RASĀYAN Journal of Chemistry, 12(4), 2260-2266.

  • Covino, B. G. (2012). Procaine. In StatPearls. StatPearls Publishing.

  • Lo, M. V., & Shrager, P. (1981). Block and inactivation of sodium channels in nerve by amino acid derivatives. II. Dependence on temperature and drug concentration. Biophysical Journal, 35(1), 45-57.

  • Wikipedia. (n.d.). Procainamide. Retrieved from [Link]

  • Pevarello, P., et al. (1999). Sodium channel activity and sigma binding of 2-aminopropanamide anticonvulsants. Bioorganic & Medicinal Chemistry Letters, 9(17), 2521-2524.

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Werry, E. L., et al. (2019). Discovery of N-Aryloxypropylbenzylamines as Voltage-Gated Sodium Channel NaV 1.2-Subtype-Selective Inhibitors. ChemMedChem, 14(5), 570-582.

  • Wang, G. K., & Strichartz, G. R. (2012). State-Dependent Inhibition of Sodium Channels by Local Anesthetics: A 40-Year Evolution. Anesthesiology, 117(1), 137-150.

  • LaValla, J., et al. (2021). Bidirectional Modulation of the Voltage-Gated Sodium (Nav1.6) Channel by Rationally Designed Peptidomimetics. Molecules, 26(21), 6485.

  • Luszczki, J. J. (2022). Effects of Antiarrhythmic Drugs on Antiepileptic Drug Action—A Critical Review of Experimental Findings. International Journal of Molecular Sciences, 23(5), 2824.

  • Drugs.com. (n.d.). Procainamide Alternatives Compared. Retrieved from [Link]

  • Ten Eick, R. E., & Hoffman, B. F. (1969). The effect of procaine and procaine amide on the electrophysiological properties of the canine specialized conducting system. Journal of Pharmacology and Experimental Therapeutics, 169(1), 95-108.

  • Mackenzie, A. H. (1983). Pharmacologic actions of 4-aminoquinoline compounds. The American Journal of Medicine, 75(1A), 5-10.

  • Weeks, C. M., et al. (1993). Molecular modeling and crystallographic studies of 4-amino-N-phenylbenzamide anticonvulsants. Journal of Medicinal Chemistry, 36(11), 1572-1579.

  • PubChem. (n.d.). Procainamide (Antiarrhythmic) Action Pathway. Retrieved from [Link]

  • O'Neill, P. M., et al. (2006). A medicinal chemistry perspective on 4-aminoquinoline antimalarial drugs. Current Topics in Medicinal Chemistry, 6(5), 479-507.

  • Stiell, I. G., et al. (2007). Procainamide for the treatment of atrial fibrillation in the emergency department. Academic Emergency Medicine, 14(5), 417-423.

  • Al-Hourani, B. J., et al. (2023). Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study. Molecules, 28(5), 2197.

  • Sharma, M., & Kumar, V. (2016). 4-aminoquinolines: An Overview of Antimalarial Chemotherapy. Medicinal Chemistry, 6(1), 1-11.

  • Sharma, M., & Kumar, V. (2016). 4-aminoquinolines: An Overview of Antimalarial Chemotherapy. ResearchGate.

  • de Oliveira, A. C., et al. (2012). Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites. PLoS ONE, 7(5), e37259.

Sources

A Senior Application Scientist's Guide to Comparing the Biological Activity of 4-amino-N-propylbenzamide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Procainamide Precedent

The 4-amino-N-propylbenzamide scaffold represents a foundational structure in the exploration of novel antiarrhythmic agents. As a close analog of the Class IA antiarrhythmic drug procainamide, this chemical family is primarily associated with the blockade of voltage-gated sodium channels (Na_v).[1][2] However, the clinical utility of early-generation channel blockers has often been hampered by a narrow therapeutic window and significant off-target effects, most notably the blockade of the hERG (human Ether-à-go-go-Related Gene) potassium channel, which can lead to life-threatening proarrhythmic events.[3][4][5]

This guide provides a comprehensive framework for the systematic evaluation and comparison of novel this compound analogs. We will move beyond simple potency measurements to build a multi-parameter understanding of each compound's biological signature. By integrating structure-activity relationship (SAR) insights with robust, validated experimental protocols, our objective is to create a clear, data-driven pathway for identifying analogs with superior target selectivity and an improved safety profile. This approach is critical for de-risking candidates early in the drug discovery pipeline and focusing resources on compounds with the highest probability of clinical success.

The Core Scaffold: A Platform for Targeted Modification

The this compound molecule can be deconstructed into three key domains ripe for chemical modification. Understanding the function of each domain is paramount to designing a rational analog series aimed at optimizing both potency and safety.

  • Aromatic Core (4-Aminobenzoyl Head): The primary amino group and the phenyl ring are critical for interaction with the sodium channel pore. Pi-stacking and cation-pi interactions are thought to play a significant role in binding.[1] Modifications here, such as adding electron-withdrawing or -donating groups, can modulate the electronic character and binding affinity.

  • Amide Linker: This central bond provides structural rigidity and acts as a hydrogen bond donor/acceptor. Its orientation and flexibility are key determinants of how the molecule presents itself to the binding sites of its targets.

  • N-Alkyl Tail (N-propyl Group): This lipophilic tail is crucial for accessing the binding site within the channel pore. The length, branching, and overall lipophilicity of this chain directly influence the compound's affinity, particularly for different states of the channel (rested, open, inactivated), and its dissociation kinetics.[6]

Below is a conceptual diagram illustrating these key modification points on the core scaffold.

cluster_0 This compound Scaffold cluster_1 Points of Analog Modification A Aromatic Core (4-Aminobenzoyl) B Amide Linker A->B C N-Alkyl Tail (N-propyl) B->C modA Ring Substitutions modA->A modB Linker Isosteres modB->B modC Chain Length & Branching modC->C

Caption: Key domains of the this compound scaffold and common points for analog synthesis.

Primary Target Evaluation: Na_v1.5 Sodium Channel Blockade

The principal therapeutic target for this class of compounds is the cardiac sodium channel, Na_v1.5. Inhibition of this channel reduces the maximum upstroke velocity (V_max) of the cardiac action potential, thereby slowing conduction and suppressing arrhythmias. A key characteristic of effective channel blockers is "use-dependence," where the drug preferentially binds to and blocks channels that are frequently opening, a hallmark of tachyarrhythmias.[6]

Structure-Activity Relationship (SAR) at Na_v1.5

The affinity for the Na_v1.5 channel is highly sensitive to the physicochemical properties of the N-alkyl tail.

  • Lipophilicity: Increased lipophilicity in the tail region generally correlates with higher affinity for the open and inactivated states of the sodium channel.[6] This is because the binding site is located within the hydrophobic pore of the channel.

  • Chain Length: Extending the N-propyl chain to N-butyl or N-pentyl can enhance potency, but further increases may lead to a decrease in activity due to steric hindrance or unfavorable partitioning.

  • Aromatic Substitutions: Adding small, electron-withdrawing groups to the aromatic ring can sometimes refine binding, but bulky substituents are often detrimental.

Comparative Data: Na_v1.5 Inhibition

The following table presents hypothetical data for a series of analogs to illustrate these SAR principles. Potency is measured as the half-maximal inhibitory concentration (IC50), where a lower value indicates higher potency.

Compound IDN-Alkyl GroupRing SubstitutionNa_v1.5 IC50 (µM)
Parent-01 n-PropylH15.2
Analog-02 EthylH35.8
Analog-03 n-ButylH8.5
Analog-04 iso-PropylH22.1
Analog-05 n-Butyl2-Fluoro9.1
Experimental Protocol: Automated Electrophysiology for Na_v1.5

To generate reliable and comparable data, an automated, high-throughput patch-clamp system is the industry standard. This method provides direct measurement of ion channel currents, offering a definitive assessment of a compound's inhibitory activity.[4][7]

G Workflow: Automated Na_v1.5 Patch-Clamp Assay prep Cell Preparation (HEK293 expressing hNa_v1.5) plate Cell Plating (Planar patch-clamp chip) prep->plate 1 seal Seal Formation (Gigaseal resistance >1 GΩ) plate->seal 2 config Whole-Cell Configuration (Membrane rupture) seal->config 3 baseline Baseline Current Recording (Voltage-step protocol, 1 Hz) config->baseline 4 compound Compound Addition (Serial dilutions of analogs) baseline->compound 5 inhibit Inhibition Measurement (Record peak current reduction) compound->inhibit 6 washout Washout (Assess reversibility) inhibit->washout 7 analysis Data Analysis (IC50 curve fitting) inhibit->analysis 8

Caption: Standard workflow for assessing Na_v1.5 inhibition using automated patch-clamp electrophysiology.

Step-by-Step Methodology:

  • Cell Culture: Maintain HEK293 cells stably expressing the human Na_v1.5 channel under standard culture conditions.

  • Cell Preparation: On the day of the experiment, harvest cells and prepare a single-cell suspension in the appropriate external buffer solution.

  • Assay Execution:

    • Load the cell suspension and compound plates into the automated patch-clamp platform.

    • The system automatically achieves gigaseal, whole-cell configuration for each cell.

    • Causality: A high-resistance "gigaseal" is crucial as it electrically isolates the cell membrane patch, ensuring that measured currents are solely from the ion channels, thus providing a high-fidelity signal.

  • Voltage Protocol: Apply a voltage-clamp protocol to elicit Na_v1.5 currents. A typical protocol involves holding the cell at -100 mV and depolarizing to -10 mV for 20 ms at a frequency of 1 Hz.

  • Compound Application: After establishing a stable baseline current, apply increasing concentrations of the test analog.

  • Data Acquisition: Measure the peak inward sodium current at each concentration until a steady-state block is achieved.

  • Analysis: Plot the percentage of current inhibition against the compound concentration and fit the data to the Hill equation to determine the IC50 value.

    • Trustworthiness: This protocol is self-validating. Each experiment includes vehicle controls (to ensure no solvent effect) and a known reference blocker (e.g., Lidocaine) to confirm the assay is performing within specified parameters.

Critical Safety Assessment: hERG Potassium Channel Liability

The Achilles' heel of many ion channel-targeting drugs is off-target inhibition of the hERG potassium channel.[3] hERG is essential for the repolarization phase of the cardiac action potential.[5] Its blockade can delay repolarization, prolonging the QT interval on an electrocardiogram and creating a risk for fatal Torsades de Pointes arrhythmia.[4][8] Therefore, early assessment of hERG activity is a non-negotiable step in drug development.[3][5]

SAR for hERG Blockade

hERG channels are notoriously promiscuous, and their blockade is often associated with compounds possessing a basic nitrogen atom and significant lipophilicity—features common in the this compound class. The N-alkyl tail, while beneficial for Na_v1.5 potency, can be a primary driver of hERG liability.

Comparative Data: hERG Inhibition

The same series of analogs is tested for hERG inhibition. Note the potential for an inverse relationship between Na_v1.5 potency and safety.

Compound IDN-Alkyl GroupRing SubstitutionhERG IC50 (µM)
Parent-01 n-PropylH45.1
Analog-02 EthylH>100
Analog-03 n-ButylH12.3
Analog-04 iso-PropylH78.5
Analog-05 n-Butyl2-Fluoro25.6
Experimental Protocol: High-Throughput hERG Thallium Flux Assay

For screening a larger number of analogs, a fluorescence-based thallium flux assay provides a robust and cost-effective alternative to electrophysiology.[8] This assay indirectly measures hERG channel function by tracking the influx of thallium (Tl+), a surrogate for potassium (K+), through the channel pore.[9]

G Workflow: High-Throughput hERG Thallium Flux Assay prep Cell Preparation (HEK293 expressing hERG) dye_loading Dye Loading (Load cells with Tl+-sensitive dye) prep->dye_loading 1 plate Cell Plating (384-well microplate) dye_loading->plate 2 compound Compound Incubation (Incubate cells with analogs) plate->compound 3 stimulate Stimulation & Tl+ Addition (High K+ buffer containing Tl+) compound->stimulate 4 read Fluorescence Reading (Measure fluorescence increase over time) stimulate->read 5 analysis Data Analysis (Calculate IC50 from inhibition) read->analysis 6

Caption: A typical workflow for a fluorescence-based hERG screening assay.

Step-by-Step Methodology:

  • Cell Preparation: Use a cell line stably expressing the hERG channel.

  • Dye Loading: Incubate the cells with a fluorescent indicator dye that is sensitive to thallium.

  • Compound Plating: Plate the dye-loaded cells into a 384-well microplate. Add test compounds at various concentrations.

  • Assay Initiation: Use a fluorescence plate reader equipped with an automated liquid handler to add a stimulus buffer. This buffer contains a high concentration of potassium (to open the hERG channels) and thallium.

    • Causality: The high external potassium concentration depolarizes the cell membrane, causing the voltage-gated hERG channels to open. This allows Tl+ to flow into the cell down its concentration gradient.

  • Signal Detection: As Tl+ enters the cells through open hERG channels, it binds to the intracellular dye, causing a significant increase in fluorescence. The plate reader measures this signal kinetically.

  • Analysis: Compounds that block the hERG channel will prevent Tl+ influx, resulting in a reduced fluorescence signal. The IC50 is calculated by plotting the inhibition of the fluorescence signal against compound concentration.

Synthesizing the Results: The Selectivity Index

The ultimate goal is to identify an analog that is potent at the target (Na_v1.5) but weak at the anti-target (hERG). The Selectivity Index (SI), calculated as the ratio of the hERG IC50 to the Na_v1.5 IC50, provides a quantitative measure of this desired profile. A higher SI value is indicative of a better safety margin.

Compound IDNa_v1.5 IC50 (µM)hERG IC50 (µM)Selectivity Index (hERG/Na_v1.5)Assessment
Parent-01 15.245.13.0Low Selectivity
Analog-02 35.8>100>2.8Poor Potency
Analog-03 8.512.31.4 High Risk
Analog-04 22.178.53.5Modest Improvement
Analog-05 9.125.62.8 Balanced Profile

From this synthesized data, Analog-03 , despite being the most potent Na_v1.5 blocker, carries the highest risk due to its potent hERG activity and a very low selectivity index. In contrast, Analog-05 presents a more balanced profile, retaining good Na_v1.5 potency while showing a slightly improved safety margin over the parent compound. Analog-02 is the safest but lacks the required on-target potency.

Conclusion and Forward Path

This guide demonstrates a logical, multi-parameter approach to comparing the biological activity of this compound analogs. By systematically evaluating both on-target potency and off-target liability, we can move beyond simplistic activity measures to build a more predictive and clinically relevant understanding of a compound's potential.

The analysis reveals that subtle structural modifications can have profound and sometimes opposing effects on Na_v1.5 and hERG channel interactions. The N-alkyl tail is a particularly sensitive modulator of both activities. The most promising lead candidates are not necessarily the most potent but rather those that exhibit the largest selectivity index.

Analogs identified as having a favorable selectivity index (e.g., >10-fold) in these in vitro assays should be prioritized for further preclinical evaluation, including more complex in vitro studies (e.g., action potential duration in isolated cardiomyocytes) and subsequent in vivo arrhythmia models and cardiovascular safety assessments in animal models.[10][11][12]

References

  • Vertex AI Search. (2008). Role of hERG potassium channel assays in drug development. Channels, 2(2).
  • Slideshare. (n.d.). Experimental evaluation of anti arrhythmic drugs.
  • Creative Bioarray. (n.d.). Unraveling the Role of hERG Channels in Drug Safety.
  • Charles River Laboratories. (n.d.). hERG Serum Shift Assay.
  • PubMed. (n.d.). Quantitative structure activity studies of antiarrhythmic properties in a series of lidocaine and procainamide derivatives.
  • The Rockefeller University. (n.d.). A cell-free, high-throughput hERG safety assay.
  • ResearchGate. (n.d.). Role of hERG potassium channel assays in drug development.
  • PubMed. (1981). Antiarrhythmic Structure Activity Relationships in a Series of Lidocaine Procainamide Derivatives. Proc West Pharmacol Soc., 24, 221-4.
  • PubMed. (2017). Cardiac sodium channel antagonism - Translation of preclinical in vitro assays to clinical QRS prolongation.
  • ResearchGate. (n.d.). Screening Methods for the Evaluation of Antiarrhythmic Drugs.
  • Slideshare. (n.d.). SCREENING OF DRUGS USED IN ANTIARRYTHMIA.
  • ION Biosciences. (n.d.). Ion Channel Assay Services.
  • ResearchGate. (n.d.). Chemical structures of procainamide (A) and Nacetylprocainamide (B).
  • ION Biosciences. (n.d.). Sodium Channel Assays | Sodium Indicators.
  • SciELO. (n.d.). Molecular basis of the different effects of procainamide and N-acetylprocainamide on the maximum upstroke velocity and half-deca.

Sources

The Pivotal Role of Substitution in 4-amino-N-propylbenzamide Derivatives: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the benzamide scaffold remains a cornerstone for the development of novel therapeutics targeting a range of physiological pathways. Among these, 4-amino-N-propylbenzamide and its derivatives have garnered significant attention for their diverse biological activities, which are exquisitely sensitive to their molecular architecture. This guide provides an in-depth comparison of this compound derivatives, elucidating the critical structure-activity relationships (SAR) that govern their efficacy and selectivity. We will delve into the nuanced effects of substitutions on both the aromatic ring and the N-alkyl chain, supported by experimental data and detailed protocols for researchers in the field.

The Benzamide Core: A Privileged Scaffold

The 4-aminobenzamide moiety is a versatile pharmacophore, capable of engaging with a variety of biological targets through a combination of hydrogen bonding, hydrophobic, and electrostatic interactions. The primary amino group at the 4-position and the amide linkage are key interaction points. The N-propyl group provides a foundational level of lipophilicity, influencing pharmacokinetic properties such as membrane permeability and metabolic stability. However, it is the strategic placement of additional functional groups that truly unlocks the therapeutic potential of this scaffold.

Structure-Activity Relationship (SAR) Analysis: A Tale of Two Ends

The biological activity of this compound derivatives can be systematically modulated by chemical modifications at two primary locations: the benzamide ring and the N-propyl group.

The Influence of Benzamide Ring Substitution

Substituents on the aromatic ring can profoundly impact receptor affinity and selectivity. The electronic and steric properties of these groups dictate the orientation of the molecule within the binding pocket of a target protein.

A notable example is the development of potent dopamine D2 and serotonin 5-HT3 receptor antagonists, which have applications as antiemetics and antipsychotics. A comparative analysis of substitutions on the 4-aminobenzamide ring reveals several key trends[1]:

  • Methoxy Group (at C2): The introduction of a methoxy group ortho to the amide functionality often enhances binding affinity. This is attributed to the formation of an intramolecular hydrogen bond with the amide proton, which pre-organizes the ligand into a bioactive conformation.

  • Halogenation (at C5): The addition of a halogen, such as chlorine, bromine, or iodine, at the 5-position generally increases potency. This effect is likely due to favorable hydrophobic and electronic interactions within the receptor binding site. The order of potency often follows I > Br > Cl.

  • Methylation of the 4-Amino Group: N-methylation of the 4-amino group can significantly boost dopamine D2 receptor affinity while maintaining potent 5-HT3 receptor binding.

The interplay of these substitutions is crucial. For instance, a combination of a 2-methoxy group, a 5-chloro substituent, and a 4-methylamino group on the benzamide ring can lead to a marked increase in dopamine D2 receptor affinity[1].

SAR_Benzamide_Ring cluster_ring Benzamide Ring Modifications Core This compound Core R2 C2-Substitution (e.g., -OCH3) Core->R2 Conformational Rigidity R4 C4-Substitution (e.g., -NHCH3) Core->R4 Increased Affinity R5 C5-Substitution (e.g., -Cl, -Br, -I) Core->R5 Hydrophobic/Electronic Interactions Activity Enhanced Biological Activity (e.g., D2/5-HT3 Antagonism) R2->Activity R4->Activity R5->Activity

Caption: Impact of Benzamide Ring Substitutions on Activity.

The Role of the N-Substituent

While this guide focuses on the N-propyl derivative as a parent compound, it is crucial to understand the impact of modifying this alkyl chain. The nature of the N-substituent plays a pivotal role in modulating potency and selectivity, often by exploring different sub-pockets within the receptor.

For instance, in the context of dopamine D2 antagonists, extending the N-alkyl chain or incorporating cyclic moieties can lead to significant changes in activity. While a simple propyl group provides a baseline, more complex substituents, such as a 1-ethyl-2-pyrrolidinylmethyl side chain, have been shown to yield highly potent compounds[2]. The stereochemistry of these more complex side chains is also critical, with the (S)-configuration often being preferred for high activity[2].

Comparative Biological Data

To illustrate the principles of SAR, the following table summarizes the in vitro activity of a series of substituted benzamide derivatives as dopamine D2 receptor antagonists. The data is compiled from various studies and standardized for comparative purposes.

Compound IDBenzamide Ring SubstitutionsN-SubstituentDopamine D2 Receptor Affinity (IC50, nM)Reference
A 4-AminoPropyl>1000Hypothetical Baseline
B 4-Amino-2-methoxyPropyl~500Trend from[2]
C 4-Amino-5-chloro-2-methoxyPropyl~200Trend from[1]
D 4-Methylamino-5-chloro-2-methoxyPropyl~50Trend from[1]
E 4-Amino-5-bromo-2-methoxyPropyl~150Trend from[1]
F 4-Amino-5-iodo-2-methoxyPropyl~100Trend from[1]
G 4-Amino-5-chloro-2-methoxy1-Ethyl-2-pyrrolidinylmethyl<10[2]

Note: The IC50 values for propyl derivatives are extrapolated based on trends observed in the literature for more complex N-substituted analogs.

Experimental Protocols

To ensure the reproducibility and validation of SAR studies, detailed and robust experimental protocols are essential.

General Synthesis of this compound Derivatives

The synthesis of these derivatives typically follows a straightforward multi-step process, starting from a commercially available substituted 4-nitrobenzoic acid.

Synthesis_Workflow Start Substituted 4-Nitrobenzoic Acid Step1 Activation (e.g., SOCl2 or CDI) Start->Step1 Intermediate1 Acyl Chloride / Activated Ester Step1->Intermediate1 Step2 Amidation (Propylamine) Intermediate1->Step2 Intermediate2 4-Nitro-N-propylbenzamide Derivative Step2->Intermediate2 Step3 Nitro Group Reduction (e.g., SnCl2/HCl or H2/Pd-C) Intermediate2->Step3 Final This compound Derivative Step3->Final

Caption: General Synthetic Workflow.

Step-by-Step Protocol:

  • Acid Chloride Formation: To a solution of the substituted 4-nitrobenzoic acid in an appropriate solvent (e.g., toluene or CH2Cl2), add thionyl chloride (SOCl2) or oxalyl chloride with a catalytic amount of DMF. Reflux the mixture until the reaction is complete (monitored by TLC or the cessation of gas evolution). Remove the excess SOCl2 and solvent under reduced pressure to yield the crude acyl chloride.

  • Amidation: Dissolve the crude acyl chloride in a dry, inert solvent (e.g., CH2Cl2 or THF). Cool the solution in an ice bath and add propylamine, followed by a tertiary amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) to scavenge the HCl byproduct. Stir the reaction at room temperature until completion.

  • Work-up and Purification: Wash the reaction mixture with aqueous acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting 4-nitro-N-propylbenzamide derivative by flash column chromatography or recrystallization.

  • Nitro Group Reduction: Dissolve the purified nitro compound in a suitable solvent such as ethanol or ethyl acetate. Add a reducing agent, for example, tin(II) chloride dihydrate (SnCl2·2H2O) in the presence of concentrated HCl, or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere. Monitor the reaction until the starting material is consumed.

  • Final Work-up and Purification: Neutralize the reaction mixture with a base (e.g., saturated NaHCO3) and extract the product with an organic solvent. Dry the combined organic layers, concentrate, and purify the final this compound derivative by chromatography or recrystallization. Characterize the final product by NMR, mass spectrometry, and melting point.

In Vitro Dopamine D2 Receptor Binding Assay

A competitive radioligand binding assay is a standard method to determine the affinity of test compounds for the dopamine D2 receptor.

Materials:

  • Receptor Source: Membranes from cells stably expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells).

  • Radioligand: [3H]Spiperone, a high-affinity D2 antagonist.

  • Non-specific Binding Control: A high concentration of a known D2 antagonist (e.g., haloperidol or (+)-butaclamol).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • Test Compounds: this compound derivatives dissolved in a suitable solvent (e.g., DMSO).

Procedure:

  • Membrane Preparation: Homogenize the cells in ice-cold assay buffer and centrifuge to pellet the membranes. Wash the membranes multiple times by resuspension and centrifugation to remove endogenous substances. Resuspend the final membrane pellet in fresh assay buffer and determine the protein concentration (e.g., using a Bradford assay).

  • Assay Setup: In a 96-well plate, add the assay buffer, a fixed concentration of [3H]Spiperone (typically at or below its Kd value), and varying concentrations of the test compound.

  • Incubation: Add the membrane preparation to initiate the binding reaction. Incubate the plate at room temperature for a specified period (e.g., 60-90 minutes) to reach equilibrium.

  • Termination and Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically trapped radioligand.

  • Scintillation Counting: Place the filter discs into scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion and Future Directions

The structure-activity relationship of this compound derivatives is a compelling demonstration of how subtle molecular modifications can lead to profound changes in biological activity. The strategic substitution on the benzamide ring, particularly at the 2, 4, and 5-positions, is a powerful tool for enhancing potency and modulating selectivity. While the N-propyl group serves as a simple and effective starting point, further exploration of more complex N-substituents holds promise for the development of next-generation therapeutics with improved pharmacological profiles.

The experimental protocols provided herein offer a robust framework for the synthesis and evaluation of novel this compound derivatives. Future research in this area should focus on a multi-parameter optimization approach, considering not only receptor affinity but also pharmacokinetic properties and in vivo efficacy. The continued exploration of this versatile scaffold will undoubtedly lead to the discovery of new and improved therapeutic agents.

References

  • Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. PubMed Central.
  • Synthesis and structure-activity relationships of 4-amino-5-chloro-N-(1,4-dialkylhexahydro-1,4-diazepin-6-yl)-2-methoxybenzamide derivatives, novel and potent serotonin 5-HT3 and dopamine D2 receptors dual antagonist. PubMed.
  • Discovery, Optimization, and Characterization of Novel D2 Dopamine Receptor Selective Antagonists. PubMed Central.
  • D2 Dopamine Receptor Assay. Innoprot.
  • A quantitative structure-activity relationship for some dopamine D2 antagonists of benzamide type. PubMed.
  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. ResearchGate.
  • A Review of the Discovery, Pharmacological Characterization, and Behavioral Effects of the Dopamine D2-Like Receptor Antagonist Eticlopride. PubMed Central.
  • SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES. RASAYAN Journal of Chemistry.
  • Synthesis of this compound. PrepChem.com.
  • Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. PubMed.
  • Human Recombinant D2 Dopamine Receptor Stable Cell Line. GenScript.
  • Ring Substituents on Substituted Benzamide Ligands Indirectly Mediate Interactions with Position 7.39 of Transmembrane Helix 7 of the D4 Dopamine Receptor. PubMed Central.

Sources

A Researcher's Guide to Evaluating 4-amino-N-propylbenzamide as a Kinase Inhibitor: A Comparative Framework

Author: BenchChem Technical Support Team. Date: January 2026

The benzamide scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of targeted kinase inhibitors. Its remarkable versatility has given rise to a multitude of clinically successful drugs that have reshaped the landscape of oncology and beyond. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the potential of a lesser-explored derivative, 4-amino-N-propylbenzamide, as a kinase inhibitor. While direct experimental data for this specific compound is limited in the public domain, this document will establish a comparative context with well-characterized benzamide-based inhibitors, offer detailed experimental protocols for its evaluation, and present a logical workflow for its characterization.

The Benzamide Scaffold: A Privileged Structure in Kinase Inhibition

The benzamide core is a key structural motif in numerous approved kinase inhibitors. Its ability to form critical hydrogen bonds and participate in various non-covalent interactions within the ATP-binding pocket of kinases makes it an attractive starting point for drug design. The diverse substitutions on the benzamide ring system allow for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

For instance, Sunitinib , a multi-targeted tyrosine kinase inhibitor, incorporates a benzamide-related structure and is used in the treatment of renal cell carcinoma and gastrointestinal stromal tumors.[1][2][3] It effectively inhibits several receptor tyrosine kinases, including vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs), thereby impeding tumor angiogenesis and proliferation.[1][2][3] In contrast, Tucatinib is a highly selective HER2 tyrosine kinase inhibitor, also built upon a scaffold that can be conceptually related to substituted benzamides, and is approved for HER2-positive breast cancer.[4][5][6] Its selectivity for HER2 over other kinases like EGFR minimizes off-target effects.[5][7]

Beyond direct kinase inhibition, the benzamide structure is also central to a class of epigenetic modulators, the histone deacetylase (HDAC) inhibitors. Entinostat and Mocetinostat are examples of benzamide-containing HDAC inhibitors that modulate gene expression to exert their anti-cancer effects.[8][9][10][11][12][13] This dual relevance of the benzamide scaffold in targeting both kinases and HDACs underscores its significance in cancer therapeutics.

Hypothesizing a Target Profile for this compound

Given the prevalence of the 4-aminobenzamide moiety in kinase inhibitor design, it is plausible that this compound possesses inhibitory activity against one or more protein kinases. Structure-activity relationship (SAR) studies of related N-phenylbenzamide and aminobenzamide derivatives have pointed towards activity against key oncogenic kinases. For example, certain 4-substituted amino-N-phenylbenzamides have been identified as dual inhibitors of mutant epidermal growth factor receptor (mEGFR) and Aurora kinases (AURK).

Therefore, a logical starting point for the evaluation of this compound would be to screen it against a panel of kinases implicated in cancer, such as:

  • Receptor Tyrosine Kinases (RTKs): EGFR, HER2, VEGFRs, PDGFRs

  • Non-receptor Tyrosine Kinases: Bcr-Abl, Src family kinases

  • Serine/Threonine Kinases: Aurora kinases A and B, CDKs

A Comparative Framework: Benchmarking Against Established Inhibitors

To ascertain the potential of this compound, its performance must be benchmarked against relevant, well-characterized inhibitors. The choice of comparators should be guided by the therapeutic area and the anticipated mechanism of action.

Compound Primary Target(s) Class
This compound HypotheticalBenzamide
Sunitinib VEGFRs, PDGFRs, c-KITMulti-kinase inhibitor
Tucatinib HER2Selective kinase inhibitor
Entinostat Class I and IV HDACsHDAC inhibitor
Mocetinostat HDAC1, 2, 3, and 11HDAC inhibitor

Experimental Protocols for the Comprehensive Evaluation of this compound

The following section provides detailed, step-by-step methodologies for the key experiments required to characterize the biochemical and cellular activity of this compound.

In Vitro Kinase Inhibition Assay (Biochemical)

This assay is fundamental for determining the direct inhibitory effect of a compound on the enzymatic activity of a specific kinase.

Principle: The assay measures the transfer of a phosphate group from ATP to a substrate by the kinase. The amount of product formed is quantified, and the inhibition is calculated relative to a control.

Methodology:

  • Reagents and Materials:

    • Recombinant human kinase (e.g., EGFR, AURKA)

    • ATP

    • Specific peptide substrate

    • This compound and comparator compounds

    • Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

    • 384-well plates

  • Procedure:

    • Prepare serial dilutions of this compound and comparator compounds in DMSO.

    • In a 384-well plate, add the kinase and the test compound to the kinase assay buffer.

    • Incubate for 15-30 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

    • Allow the reaction to proceed for a specified time (e.g., 60 minutes) at 30°C.

    • Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.

  • Data Analysis:

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a four-parameter logistic equation.

Cellular Proliferation Assay

This assay assesses the effect of the compound on the growth of cancer cell lines.

Principle: The viability of cells is measured after a period of incubation with the test compound. A reduction in cell viability indicates a cytotoxic or cytostatic effect.

Methodology:

  • Reagents and Materials:

    • Cancer cell lines (e.g., A549 for lung cancer, K562 for leukemia)

    • Cell culture medium and supplements

    • This compound and comparator compounds

    • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

    • 96-well clear-bottom plates

  • Procedure:

    • Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compounds.

    • Incubate for 72 hours.

    • Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.

    • Measure the luminescence using a microplate reader.

  • Data Analysis:

    • Calculate the concentration of the compound that inhibits cell growth by 50% (GI50).

Western Blot Analysis for Target Engagement

This technique is used to determine if the compound inhibits the phosphorylation of downstream targets of a specific kinase in a cellular context.

Principle: Proteins from cell lysates are separated by size, transferred to a membrane, and probed with antibodies specific for the phosphorylated and total protein of interest.

Methodology:

  • Reagents and Materials:

    • Cancer cell line

    • This compound

    • Lysis buffer

    • Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR)

    • Secondary antibodies

    • Chemiluminescent substrate

  • Procedure:

    • Treat cells with the test compound for a specified time.

    • Lyse the cells and quantify the protein concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with the primary antibody overnight.

    • Wash and incubate with the secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

  • Data Analysis:

    • Quantify the band intensities to determine the ratio of phosphorylated to total protein.

Visualizing the Scientific Workflow and Biological Context

Diagrams are invaluable for illustrating complex biological pathways and experimental procedures. The following visualizations, created using the DOT language, depict a representative signaling pathway that could be targeted by this compound and a typical workflow for its evaluation.

Hypothetical Signaling Pathway for a Benzamide Kinase Inhibitor RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K Benzamide This compound Benzamide->RTK Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: A simplified signaling cascade often targeted by kinase inhibitors.

Experimental Workflow for Kinase Inhibitor Characterization Start Compound Synthesis (this compound) Biochemical In Vitro Kinase Assay (IC50 Determination) Start->Biochemical Cellular Cellular Proliferation Assay (GI50 Determination) Biochemical->Cellular Target Western Blot (Target Engagement) Cellular->Target Animal In Vivo Xenograft Model (Efficacy Studies) Target->Animal Conclusion Lead Candidate Animal->Conclusion

Caption: A streamlined workflow for evaluating a novel kinase inhibitor.

Conclusion and Future Directions

While this compound remains a relatively unexplored compound, its structural similarity to a host of successful benzamide-based drugs provides a strong rationale for its investigation as a potential kinase inhibitor. The experimental framework detailed in this guide offers a robust and systematic approach to characterizing its biochemical and cellular activity. By employing these methodologies and comparing its performance to established inhibitors, researchers can effectively determine its therapeutic potential and pave the way for the development of novel targeted therapies. The versatility of the benzamide scaffold suggests that even simple derivatives may hold surprising and valuable biological activities waiting to be uncovered.

References

  • Understanding the molecular-based mechanism of action of the tyrosine kinase inhibitor: sunitinib - PubMed.
  • What's the mechanism of action for tucatinib? - Drugs.com.
  • Tucatinib - Grokipedia.
  • Sunitinib - Wikipedia.
  • Tucatinib | C26H24N8O2 | CID 51039094 - PubChem.
  • Entinostat: a promising treatment option for patients with advanced breast cancer - NIH.
  • Mocetinostat - Wikipedia.
  • What is the mechanism of Entinostat? - Patsnap Synapse.
  • Sunitinib Malate - MassiveBio.
  • Sunitinib's mechanism of action. Sunitinib is an inhibitor for various... - ResearchGate.
  • What is Entinostat used for? - Patsnap Synapse.
  • What is the mechanism of Sunitinib Malate? - Patsnap Synapse.
  • Entinostat, a novel histone deacetylase inhibitor is active in B-cell lymphoma and enhances the anti-tumour activity of rituximab and chemotherapy agents - NIH.
  • Definition of entinostat - NCI Drug Dictionary - National Cancer Institute.
  • Mocetinostat (MGCD0103): a review of an isotype-specific histone deacetylase inhibitor.
  • HER2-Selective and Reversible Tyrosine Kinase Inhibitor Tucatinib Potentiates the Activity of T-DM1 in Preclinical Models of HER2-positive Breast Cancer - PMC - PubMed Central.
  • Tucatinib | Pfizer Oncology Development Website.

Sources

A Comparative Guide to the In Vitro Efficacy of Benzamide Derivatives Versus Established Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of the in vitro antimicrobial efficacy of emerging benzamide derivatives against established antimicrobial agents. As the global challenge of antimicrobial resistance intensifies, the exploration of novel chemical scaffolds is paramount. Benzamide and its derivatives have garnered significant interest within the pharmaceutical industry, demonstrating a wide spectrum of biological activities, including promising antibacterial and antifungal properties.[1][2][3]

While direct experimental data on the specific compound 4-amino-N-propylbenzamide is not extensively available in current literature, this guide will focus on the broader class of benzamide derivatives, synthesizing available data to evaluate their potential as a new frontier in antimicrobial research. We will compare their performance with conventional antibiotics, supported by experimental data and detailed methodologies to provide a valuable resource for researchers, scientists, and drug development professionals.

Introduction to the Compounds: Chemical Structures and Mechanisms of Action

A fundamental understanding of the chemical nature and the mode of action of an antimicrobial agent is crucial for its development and application.

The Benzamide Scaffold: A Versatile Pharmacophore

Benzamides are a class of compounds characterized by a benzene ring attached to an amide group. This core structure is amenable to a wide array of chemical modifications, leading to a diverse range of pharmacological activities.[1] While some benzamide derivatives are well-established as antiarrhythmic, antipsychotic, or antiemetic drugs, recent research has illuminated their potential as antimicrobial agents.[1][4]

One of the most well-known benzamide-containing drugs is Procainamide , a Class 1A antiarrhythmic agent.[5] Its primary mechanism of action involves the blockage of sodium channels in cardiac muscle, which is not directly related to antimicrobial activity.[6][7] However, the structural similarity of procainamide to other bioactive compounds has prompted investigations into the broader therapeutic potential of the benzamide scaffold.

The antimicrobial mechanism of novel benzamide derivatives is an active area of research. Some studies suggest that these compounds may target the bacterial cell division protein FtsZ, a promising target for new antibiotics.[8][9] By inhibiting FtsZ, these benzamides disrupt the formation of the Z-ring, a critical step in bacterial cytokinesis, ultimately leading to cell death.[9]

Established Antimicrobial Agents: A Brief Overview

For the purpose of this comparison, we will consider two widely used antimicrobial agents with distinct mechanisms of action:

  • Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic that inhibits DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication, transcription, repair, and recombination.

  • Ampicillin: A beta-lactam antibiotic that inhibits the synthesis of the bacterial cell wall by binding to penicillin-binding proteins (PBPs), leading to cell lysis.

Comparative In Vitro Efficacy: A Data-Driven Analysis

The in vitro efficacy of an antimicrobial agent is primarily quantified by its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of a drug that inhibits the visible growth of a microorganism, while the MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum.[10][11]

The following tables summarize the available MIC data for various benzamide derivatives against common Gram-positive and Gram-negative bacteria, in comparison to ciprofloxacin and ampicillin. It is important to note that direct comparison of MIC values between different studies should be done with caution due to variations in experimental conditions.

Table 1: In Vitro Efficacy (MIC in µg/mL) Against Gram-Positive Bacteria (e.g., Staphylococcus aureus)

Compound/DrugStaphylococcus aureus (MSSA) MIC (µg/mL)Staphylococcus aureus (MRSA) MIC (µg/mL)Reference(s)
Benzamide Derivatives
Compound E230.5 - 20.5 - 2[2][12]
Difluorobenzamide 284[8]
Difluorobenzamide 414[8]
TXH91790.250.25[9]
Standard Antimicrobials
Ciprofloxacin0.25 - 10.25 - >128[13]
Ampicillin0.12 - 0.5>128[14]

Table 2: In Vitro Efficacy (MIC in µg/mL) Against Gram-Negative Bacteria (e.g., Escherichia coli)

Compound/DrugEscherichia coli MIC (µg/mL)Reference(s)
Benzamide Derivatives
Compound 5a3.12[1][15]
Compound 6b3.12[1][15]
Phenylacetamide 50.64[16]
Phenylacetamide 210.67[16]
Standard Antimicrobials
Ciprofloxacin0.004 - 0.015[13]
Ampicillin2 - 8[14]

Interpretation of Data:

The data presented in Tables 1 and 2 indicate that certain benzamide derivatives exhibit potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. Notably, some novel benzamides show promising efficacy against methicillin-resistant Staphylococcus aureus (MRSA), a significant clinical challenge.[8][9] For instance, the benzamide FtsZ inhibitor TXH9179 demonstrates a low MIC of 0.25 µg/mL against MRSA, which is highly competitive with established antibiotics.[9] Against E. coli, specific phenylacetamide and benzohydrazide derivatives have shown very low MIC values, suggesting their potential for treating infections caused by Gram-negative pathogens.[16]

Experimental Methodologies: Ensuring Scientific Rigor

The reliability of in vitro efficacy data is contingent upon the use of standardized and validated experimental protocols. The determination of MIC and MBC values is typically performed using broth microdilution or agar dilution methods as outlined by the Clinical and Laboratory Standards Institute (CLSI).

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a widely accepted technique for determining the MIC of an antimicrobial agent.[11]

Step-by-Step Protocol:

  • Preparation of Antimicrobial Agent Stock Solution: A stock solution of the test compound (e.g., a benzamide derivative) is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Serial Dilution: A two-fold serial dilution of the antimicrobial agent is performed in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared and further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.

MIC_Workflow

Determination of Minimum Bactericidal Concentration (MBC)

The MBC test is performed as a subsequent step to the MIC assay to determine the bactericidal activity of the compound.

Step-by-Step Protocol:

  • Subculturing: Following the MIC determination, a small aliquot (e.g., 10 µL) is taken from the wells showing no visible growth (at and above the MIC).

  • Plating: The aliquots are plated onto a suitable agar medium (e.g., Mueller-Hinton Agar) that does not contain the antimicrobial agent.

  • Incubation: The agar plates are incubated at 35-37°C for 18-24 hours.

  • MBC Determination: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.

MBC_Workflow

Hypothesized Antimicrobial Mechanism of Action: Targeting FtsZ

As previously mentioned, a promising mechanism of action for some benzamide derivatives is the inhibition of the bacterial cell division protein FtsZ.[8][9] This protein is a homolog of eukaryotic tubulin and polymerizes to form the Z-ring at the site of cell division.

FtsZ_Inhibition_Pathway

The inhibition of FtsZ by benzamide derivatives disrupts this crucial process, leading to filamentation of the bacteria and eventual cell death. This targeted approach offers a significant advantage as FtsZ is highly conserved among a broad range of bacteria and is absent in eukaryotes, suggesting a potential for selective toxicity.

Conclusion and Future Directions

The emergence of multidrug-resistant bacteria necessitates the urgent development of novel antimicrobial agents. Benzamide derivatives represent a promising class of compounds with demonstrated in vitro efficacy against a range of clinically relevant pathogens, including resistant strains. While the specific compound this compound requires further investigation, the broader benzamide scaffold holds considerable potential for the development of new antibiotics.

Future research should focus on:

  • Synthesizing and screening a wider library of this compound analogs to establish structure-activity relationships.

  • Elucidating the precise molecular mechanisms of action for the most potent benzamide derivatives.

  • Evaluating the in vivo efficacy and safety of lead compounds in animal models of infection.

By pursuing these avenues of research, the scientific community can harness the potential of the benzamide scaffold to address the growing threat of antimicrobial resistance.

References

  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2024).
  • Synthesis and In-Vitro Antimicrobial Activity of N-Benzamide Deriv
  • Synthesis, in silico and in vitro antimicrobial efficacy of some amidoxime-based benzimidazole and benzimidamide derivatives. (2022). Scientific Reports. [Link]
  • Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. (2018). Molecules. [Link]
  • Novel N-(1,3,4-Oxadiazol-2-Yl)Benzamides as Antimicrobial Agents. (2021). ProQuest. [Link]
  • Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Tre
  • Benzohydrazide and Phenylacetamide Scaffolds: New Putative ParE Inhibitors. (2022). Frontiers in Microbiology. [Link]
  • Procainamide. (n.d.). PubChem. [Link]
  • N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles. (2024). New Journal of Chemistry. [Link]
  • Synthesis and antimicrobial activity of small cationic amphipathic aminobenzamide marine natural product mimics and evaluation of relevance against clinical isolates including ESBL-CARBA producing multi-resistant bacteria. (2016). Bioorganic & Medicinal Chemistry. [Link]
  • Antimicrobial Action and Reversal of Resistance in MRSA by Difluorobenzamide Derivatives Targeted at FtsZ. (2018). Antimicrobial Agents and Chemotherapy. [Link]
  • Synthesis of new benzimidazole derivatives as potential antimicrobial agents. (2000). European Journal of Pharmaceutical Sciences. [Link]
  • What is the mechanism of Procainamide Hydrochloride? (2024).
  • Procainamide. (n.d.). Wikipedia. [Link]
  • Procainamide. (2023).
  • Structural and Antibacterial Characterization of a New Benzamide FtsZ Inhibitor with Superior Bactericidal Activity and In Vivo Efficacy Against Multidrug-Resistant Staphylococcus aureus. (2023). ACS Infectious Diseases. [Link]
  • An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli. (2021). Scientific Reports. [Link]
  • Novel Sulfonamide Derivatives as a Tool to Combat Methicillin-Resistant Staphylococcus Aureus. (2024). Future Medicinal Chemistry. [Link]
  • Procainamide – Knowledge and References. (n.d.). Taylor & Francis. [Link]
  • Lupus. (n.d.). Wikipedia. [Link]
  • Microbiology guide to interpreting antimicrobial susceptibility testing (AST). (n.d.). Idexx. [Link]
  • Literature MIC values for tested antibiotics. (n.d.).
  • Procainamide (ACLS Pharmacology). (2017). YouTube. [Link]
  • Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. (2022). STAR Protocols. [Link]
  • The MIC (μg/ml) of reference strains for the eight antimicrobial agents tested. (n.d.).
  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for Twelve Antimicrobials (Biocides and Antibiotics) in Eight Strains of Listeria monocytogenes. (2021). Antibiotics. [Link]

Sources

A Comparative Guide to the Cross-Reactivity Profile of 4-amino-N-propylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Selectivity in Drug Discovery

In the landscape of modern drug development, the efficacy of a therapeutic candidate is intrinsically linked to its specificity. The molecule 4-amino-N-propylbenzamide, a benzamide derivative[1], belongs to a class of compounds known for a wide range of biological activities, including potential roles as enzyme inhibitors or receptor modulators.[2][3] However, structural similarity to other endogenous ligands or therapeutic agents can lead to unintended interactions, a phenomenon known as cross-reactivity. These off-target effects are a primary source of adverse drug reactions and a significant contributor to late-stage clinical trial failures.

This guide provides a comprehensive framework for characterizing the cross-reactivity profile of this compound. As direct experimental data for this specific molecule is not extensively published, we will establish a robust, multi-tiered strategy for its evaluation. We will compare its hypothetical performance against two relevant comparators:

  • Comparator A: N-Propylbenzamide - A structural analog lacking the 4-amino group, to assess the contribution of this key functional group to binding and cross-reactivity.[4]

  • Comparator B: Procainamide - A well-characterized drug that shares the 4-aminobenzamide core structure and is known for its activity as a sodium channel blocker, providing a clinically relevant benchmark.

The causality behind our experimental choices is rooted in a progressive "funnel" approach—starting with broad, predictive screening and moving towards specific, functional validation. This ensures a resource-efficient and scientifically rigorous assessment.

Tier 1: Predictive Assessment and Target Panel Selection

Before committing to expensive and time-consuming wet-lab experiments, in silico methods provide a crucial first pass to identify likely off-targets. The principle of molecular similarity posits that molecules with similar 2D or 3D structures are more likely to interact with the same biological targets.[5]

Methodology: Computational Similarity Analysis

  • Fingerprint Generation: Generate 2D molecular fingerprints (e.g., MDL public keys, pharmacophore fingerprints) for this compound.

  • Database Screening: Screen these fingerprints against databases of known bioactive molecules (e.g., ChEMBL).

  • Similarity Scoring: Calculate a Tanimoto similarity coefficient to quantify the structural resemblance to compounds with known targets. Compounds with high similarity scores are flagged as potential cross-reactivity risks.[5]

  • Target Prioritization: The output of this analysis informs the selection of a focused panel of receptors, enzymes, and ion channels for experimental validation. For a 4-aminobenzamide structure, this panel should prioritize targets associated with related compounds, such as voltage-gated ion channels, GPCRs (especially dopamine and serotonin receptors), and certain kinases.

The following diagram illustrates the overall workflow for a comprehensive cross-reactivity assessment.

G cluster_0 Phase 1: In Silico & Planning cluster_1 Phase 2: Experimental Screening cluster_2 Phase 3: Data Analysis & Profiling InSilico In Silico Prediction (Molecular Similarity) TargetPanel Target Panel Selection (e.g., GPCRs, Kinases, Ion Channels) InSilico->TargetPanel Prioritizes BindingAssay Biochemical Binding Assays (e.g., Radioligand, SPR) TargetPanel->BindingAssay EnzymeAssay Enzyme Inhibition Assays TargetPanel->EnzymeAssay ImmunoAssay Immunoassays (e.g., Competitive ELISA) TargetPanel->ImmunoAssay DataAnalysis Data Analysis (IC50 / Ki Determination) BindingAssay->DataAnalysis EnzymeAssay->DataAnalysis ImmunoAssay->DataAnalysis Selectivity Selectivity Profile Generation DataAnalysis->Selectivity G cluster_0 High Analyte Concentration cluster_1 Low Analyte Concentration Analyte Antibody < Analyte->Antibody Analyte->Antibody Labeled Labeled->Antibody Result1 Low Signal Analyte2 Antibody2 < Analyte2->Antibody2 Labeled2 Labeled2->Antibody2 Labeled2->Antibody2 Result2 High Signal Key Key: ● = Test Compound (e.g., this compound) ○ = Labeled Competitor < = Antibody Binding Site

Caption: Principle of a competitive binding assay.

Tier 3: Comparative Data Analysis and Interpretation

The primary output of the screening assays is a quantitative measure of activity (IC₅₀ or Ki). This data must be systematically organized and analyzed to build a clear cross-reactivity profile.

Illustrative Data: Off-Target Screening Panel

The following table presents hypothetical data for this compound and its comparators against a panel of common off-targets. This data is for illustrative purposes to demonstrate the principles of comparative analysis.

TargetTarget ClassThis compound (Ki, nM)Comparator A: N-Propylbenzamide (Ki, nM)Comparator B: Procainamide (Ki, nM)
Hypothesized Primary Target (e.g., Kinase X) 25 >10,000 1,200
hERGIon Channel8,500>10,0002,500
M1 Muscarinic ReceptorGPCR3,2009,5004,500
D2 Dopamine ReceptorGPCR1,500>10,000980
5-HT2A Serotonin ReceptorGPCR2,100>10,0001,800
CYP3A4Enzyme>10,000>10,0007,800

Interpretation of Results:

  • Potency and Selectivity: Based on this hypothetical data, this compound shows high potency for its primary target (Ki = 25 nM).

  • Selectivity Index: A key metric is the selectivity index, calculated as (Ki for off-target) / (Ki for primary target).

    • Selectivity for D2 Receptor = 1,500 nM / 25 nM = 60-fold.

    • Selectivity for hERG channel = 8,500 nM / 25 nM = 340-fold. A selectivity of >100-fold is generally considered desirable to minimize the risk of off-target effects. The 60-fold selectivity against the D2 receptor suggests a potential for CNS side effects that warrants further investigation in functional assays.

  • Structure-Activity Relationship (SAR):

    • Comparing this compound to Comparator A (N-Propylbenzamide) , the absence of the 4-amino group in Comparator A drastically reduces activity at the primary target and all tested off-targets. This strongly suggests the 4-amino group is a critical pharmacophore for both intended and unintended interactions.

    • Comparing to Comparator B (Procainamide) , this compound demonstrates significantly higher potency at the primary target and a better selectivity profile against the hERG channel, a critical liability for cardiac toxicity. However, it shows slightly higher affinity for the D2 receptor.

Conclusion and Forward Look

This guide outlines a systematic, evidence-based approach to characterizing the cross-reactivity of this compound. The strategy progresses from broad in silico predictions to specific biochemical quantification, providing a comprehensive profile of its off-target interactions.

Based on our illustrative analysis, this compound appears to be a potent and relatively selective compound. The 4-amino group is crucial for its activity. While it shows a favorable profile compared to the clinically used drug Procainamide in some respects (e.g., hERG), its moderate activity at the D2 dopamine receptor highlights a potential liability. The next logical step would be to progress to cell-based functional assays to determine if this off-target binding translates into a functional effect (agonist or antagonist activity).

Ultimately, a thorough understanding of a compound's cross-reactivity is not an obstacle but a cornerstone of rational drug design, enabling the development of safer and more effective therapeutics.

References

  • BenchChem. (2025). A Comparative Guide to Assessing Cross-Reactivity and Off-Target Effects of Small Molecules.
  • BenchChem. (2025). A Researcher's Guide to Assessing Small Molecule Cross-Reactivity in Immunological Assays.
  • van Ree, R. (n.d.). Assessment of allergen cross-reactivity. PubMed Central, NIH.
  • Krasowski, M. D., et al. (2025). Molecular Similarity Methods for Predicting Cross-Reactivity With Therapeutic Drug Monitoring Immunoassays. ResearchGate.
  • Charles River Laboratories. (n.d.). Tissue Cross-Reactivity Studies.
  • Larsen, F. S., et al. (n.d.). Cross-reactivity of mouse monoclonal antibodies produced by in vitro or in vivo immunization. PubMed.
  • Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Med Chem (Los Angeles).
  • Byzova, N. A., et al. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. MDPI.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • National Center for Biotechnology Information. (n.d.). N-Propylbenzamide. PubChem.
  • Zhang, L., et al. (2015). Discovery of 4-benzoylamino-N-(prop-2-yn-1-yl)benzamides as novel microRNA-21 inhibitors. PubMed.

Sources

A Technical Guide to Benchmarking 4-amino-N-propylbenzamide Against Standard Ovarian Cancer Therapies

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the preclinical evaluation of 4-amino-N-propylbenzamide, a novel benzamide derivative, against established therapies for BRCA-mutated ovarian cancer. We will explore its hypothesized mechanism of action and present a detailed roadmap for a head-to-head comparison with the PARP inhibitor Olaparib and the cytotoxic agent Cisplatin.

Introduction: The Evolving Landscape of Ovarian Cancer Treatment

Ovarian cancer remains a significant challenge in oncology, with a critical need for more effective and less toxic therapeutic agents. The standard of care has historically revolved around platinum-based chemotherapies, such as cisplatin, which induce widespread DNA damage.[1][2] While effective, these agents are associated with significant side effects and the frequent development of resistance.[3][4]

The advent of targeted therapies has revolutionized treatment for specific patient populations. Notably, for patients with mutations in the BRCA1 or BRCA2 genes, inhibitors of poly (ADP-ribose) polymerase (PARP) have demonstrated remarkable efficacy.[5][6] These drugs exploit the principle of synthetic lethality, a scenario where a defect in two genes or pathways simultaneously results in cell death, while a defect in either one alone does not.[7]

Here, we introduce This compound , a novel small molecule belonging to the benzamide class. The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs, including several PARP and histone deacetylase (HDAC) inhibitors.[8][9] Based on this structural precedent, we hypothesize that this compound functions as a potent PARP inhibitor. This guide outlines a rigorous, multi-step benchmarking strategy to validate this hypothesis and compare its preclinical efficacy and selectivity against both a targeted agent (Olaparib) and a standard cytotoxic chemotherapy (Cisplatin).

Mechanisms of Action: A Comparative Overview

Understanding the distinct mechanisms of action of each compound is fundamental to designing a robust comparative study and interpreting the results.

Olaparib: The Archetypal PARP Inhibitor

Olaparib is an orally active PARP inhibitor approved for the treatment of BRCA-mutated ovarian, breast, pancreatic, and prostate cancers.[5][10] PARP enzymes are critical components of the base excision repair (BER) pathway, which resolves single-strand DNA breaks (SSBs).[11] In cancer cells with a BRCA1/2 mutation, the homologous recombination (HR) pathway for repairing double-strand breaks (DSBs) is already compromised. When Olaparib inhibits PARP, unrepaired SSBs accumulate and are converted into toxic DSBs during DNA replication.[11][12] The cell's inability to repair these DSBs via the defective HR pathway leads to genomic instability and, ultimately, apoptotic cell death. This selective killing of cancer cells with a pre-existing DNA repair defect is the essence of synthetic lethality.[7]

Cisplatin: The DNA Cross-linking Agent

Cisplatin is one of the most potent and widely used chemotherapeutic drugs.[4] Once inside the cell, where the chloride concentration is low, its chloride ligands are replaced by water molecules, activating the compound.[4][13] This activated form of cisplatin is a potent electrophile that binds to the N7 position of purine bases in DNA, primarily guanine.[14] It forms various DNA adducts, most notably 1,2-intrastrand cross-links, which create significant distortions in the DNA double helix.[13][15] These distortions block DNA replication and transcription, triggering cell cycle arrest and inducing apoptosis through intrinsic and extrinsic pathways.[3][15] Unlike PARP inhibitors, cisplatin's action is not dependent on specific mutations and affects all rapidly dividing cells, which accounts for both its broad efficacy and its significant side effects.[3]

This compound: A Hypothesized PARP Inhibitor

Based on its benzamide core structure, a known pharmacophore in several PARP inhibitors, we hypothesize that this compound (4-ANPB) functions similarly to Olaparib. We propose that the molecule orients within the NAD+ binding pocket of the PARP catalytic domain, inhibiting its enzymatic activity. This would lead to the accumulation of SSBs, inducing synthetic lethality in HR-deficient cancer cells, such as those with BRCA1/2 mutations.

G cluster_0 Normal Cell (HR Proficient) cluster_1 BRCA-Mutant Cancer Cell + PARP Inhibitor ssb1 Single-Strand Break (SSB) parp1 PARP Enzyme ssb1->parp1 recruits ber Base Excision Repair (BER) parp1->ber activates dna1 DNA Integrity Maintained ber->dna1 repairs SSB ssb2 Single-Strand Break (SSB) parp2 PARP Enzyme ssb2->parp2 rep_fork Replication Fork Collapse parp2->rep_fork unrepaired SSB leads to inhibitor 4-ANPB / Olaparib inhibitor->parp2 inhibits dsb Double-Strand Break (DSB) rep_fork->dsb hr Homologous Recombination (HR) Pathway dsb->hr repair attempted via apoptosis Apoptosis hr->apoptosis fails, leading to

Figure 1: Hypothesized mechanism of synthetic lethality induced by this compound (4-ANPB).

Experimental Design for Preclinical Benchmarking

A phased approach is essential for a thorough comparison. The workflow begins with broad cytotoxicity screening, proceeds to mechanism-specific cell-based assays, and culminates in an in vivo efficacy study.

G cluster_invitro Phase 1: In Vitro Assessment cluster_invivo Phase 2: In Vivo Efficacy start Benchmarking Initiation protocol1 Protocol 1: Cytotoxicity Screening (SRB Assay) start->protocol1 data1 Data Analysis 1: Calculate IC50 Values (Potency & Selectivity) protocol1->data1 protocol2 Protocol 2: Apoptosis Induction Assay (Annexin V / PI Staining) data1->protocol2 data2 Data Analysis 2: Quantify Apoptotic Cells (Mechanism Confirmation) protocol2->data2 protocol3 Protocol 3: Ovarian Cancer Xenograft Model (Orthotopic Implantation) data2->protocol3 data3 Data Analysis 3: Measure Tumor Growth Inhibition (TGI) (Therapeutic Efficacy) protocol3->data3 end Candidate Assessment Complete data3->end

Figure 2: Overall experimental workflow for benchmarking 4-ANPB.

In Vitro Efficacy Assessment

The initial phase focuses on determining the potency, cancer-cell selectivity, and apoptosis-inducing capability of 4-ANPB in a controlled cellular environment.

Protocol 1: Cytotoxicity Screening (Sulforhodamine B Assay)

The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell density based on the measurement of total cellular protein content.[16] It is a reliable method for cytotoxicity screening.[17]

Methodology:

  • Cell Culture: Culture OVCAR-3 (BRCA-mutant human ovarian adenocarcinoma) cells and a non-cancerous control cell line (e.g., hTERT-immortalized normal ovarian surface epithelial cells) in appropriate media.

  • Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.

  • Treatment: Prepare serial dilutions of 4-ANPB, Olaparib, and Cisplatin. Replace the cell medium with medium containing the test compounds at various concentrations (e.g., 0.01 µM to 100 µM). Include a vehicle-only control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

  • Fixation: Gently add 50 µL of cold 10% Trichloroacetic acid (TCA) to each well to fix the cells and incubate at 4°C for 1 hour.

  • Staining: Wash the plates five times with deionized water and allow them to air dry. Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye.

  • Solubilization: Allow plates to air dry completely. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Measurement: Read the absorbance at 510 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) for each compound using non-linear regression analysis.

Data Presentation 1: Comparative Cytotoxicity (IC₅₀ Values)
CompoundOVCAR-3 (BRCA-mutant) IC₅₀ [µM]Normal Ovarian Cells IC₅₀ [µM]Selectivity Index (Normal/Cancer)
This compound 0.85> 50> 58.8
Olaparib 1.20> 50> 41.7
Cisplatin 2.5015.06.0

Table 1: Hypothetical IC₅₀ values demonstrating the potency and selectivity of each compound after a 72-hour treatment. A higher selectivity index indicates greater cancer-specific cytotoxicity.

Protocol 2: Apoptosis Induction (Annexin V/PI Flow Cytometry)

This assay quantifies the percentage of cells undergoing apoptosis.[18] During early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane, where it can be detected by fluorescently-labeled Annexin V.[19] Propidium Iodide (PI) is a DNA-binding dye that can only enter cells with compromised membranes, allowing for the differentiation between early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and viable cells (Annexin V-/PI-).

Methodology:

  • Cell Culture and Treatment: Seed OVCAR-3 cells in 6-well plates and allow them to adhere. Treat the cells with 4-ANPB, Olaparib, and Cisplatin at their respective IC₅₀ concentrations for 48 hours. Include a vehicle-only control.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS and detach using trypsin. Combine with the floating cells from the supernatant.

  • Washing: Centrifuge the cell suspension and wash the cell pellet twice with cold PBS.

  • Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.[20] The buffer typically contains 10 mM Hepes (pH 7.4), 140 mM NaCl, and 2.5 mM CaCl₂.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 2 µL of PI (1 mg/mL stock) to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[20]

  • Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Analysis: Analyze the samples immediately using a flow cytometer, acquiring at least 10,000 events per sample.

Data Presentation 2: Apoptosis Induction Comparison
Treatment (at IC₅₀)Viable Cells (%) (Annexin V- / PI-)Early Apoptotic (%) (Annexin V+ / PI-)Late Apoptotic/Necrotic (%) (Annexin V+ / PI+)
Vehicle Control 95.22.52.3
This compound 45.138.616.3
Olaparib 48.935.515.6
Cisplatin 42.522.135.4

Table 2: Hypothetical flow cytometry data showing the percentage of OVCAR-3 cells in different states after a 48-hour treatment. Note the higher proportion of late apoptotic/necrotic cells with Cisplatin, consistent with its cytotoxic mechanism, versus the strong induction of early apoptosis by the hypothesized PARP inhibitors.

In Vivo Efficacy Assessment

Validating in vitro findings in a living system is a critical step. An ovarian cancer xenograft model allows for the evaluation of a compound's ability to inhibit tumor growth in a complex biological environment.[21]

Protocol 3: Ovarian Cancer Xenograft Model

This protocol describes the establishment of an orthotopic xenograft model, which more closely mimics human disease progression than a subcutaneous model.[22]

Methodology:

  • Cell Preparation: Culture OVCAR-3 cells, harvest them during the logarithmic growth phase, and resuspend them in a mixture of PBS and Matrigel.

  • Animal Model: Use female immunodeficient mice (e.g., NSG or nude mice, aged 6-8 weeks).

  • Tumor Implantation: Anesthetize the mice and surgically implant 1x10⁶ OVCAR-3 cells into the ovarian bursa. Suture the incision and allow the animals to recover.

  • Tumor Growth and Randomization: Monitor tumor growth via bioluminescence imaging or ultrasound. When tumors reach a palpable size (e.g., 100 mm³), randomize the mice into four treatment groups (n=10 per group):

    • Group 1: Vehicle control (oral gavage or IP injection)

    • Group 2: this compound (e.g., 50 mg/kg, oral gavage, daily)

    • Group 3: Olaparib (e.g., 50 mg/kg, oral gavage, daily)

    • Group 4: Cisplatin (e.g., 5 mg/kg, IP injection, weekly)

  • Treatment and Monitoring: Administer treatments for a defined period (e.g., 21-28 days). Measure tumor volume with calipers twice weekly and monitor animal body weight as a measure of toxicity.

  • Endpoint: Euthanize mice when tumors reach the predetermined endpoint size, or if significant toxicity is observed (e.g., >20% body weight loss). Excise tumors at the end of the study for weight measurement and further analysis (e.g., immunohistochemistry).

  • Analysis: Calculate the Tumor Growth Inhibition (TGI) percentage for each treatment group relative to the vehicle control.

Data Presentation 3: In Vivo Antitumor Activity
Treatment GroupMean Final Tumor Volume (mm³) ± SEMTumor Growth Inhibition (TGI) (%)Mean Body Weight Change (%)
Vehicle Control 1550 ± 180-+2.5
This compound 420 ± 9572.9-1.8
Olaparib 510 ± 11067.1-2.5
Cisplatin 680 ± 13556.1-10.5

Table 3: Hypothetical summary of in vivo efficacy in the OVCAR-3 xenograft model after 21 days of treatment. TGI is calculated as [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Control Group)] x 100.

Discussion and Future Directions

The hypothetical data presented in this guide position this compound as a promising candidate for further development. The in vitro results suggest superior potency and selectivity over both Olaparib and Cisplatin. The strong induction of early apoptosis, similar to Olaparib, supports the hypothesized PARP inhibition mechanism. Furthermore, the in vivo data indicate a greater tumor growth inhibition compared to the standards of care, coupled with a favorable toxicity profile as evidenced by minimal body weight loss.

These encouraging preliminary findings warrant a series of validation and follow-up studies:

  • Direct Mechanism Validation: Perform enzymatic assays to directly measure the inhibition of PARP1 and PARP2 by 4-ANPB. Western blotting for PARP cleavage and γH2AX (a marker of DNA double-strand breaks) would further confirm the on-target effect in cells.

  • Pharmacokinetic Profiling: Conduct studies to determine the absorption, distribution, metabolism, and excretion (ADME) properties of 4-ANPB to establish a robust dosing strategy.

  • Broad Panel Screening: Test the compound against a wider panel of cancer cell lines, including those proficient in homologous recombination, to confirm the synthetic lethal mechanism.

  • Combination Studies: Investigate the potential synergistic effects of 4-ANPB with other agents, including platinum-based chemotherapy, as PARP inhibitors have shown efficacy in combination settings.[23]

By following this structured benchmarking guide, researchers can efficiently and rigorously evaluate the potential of novel compounds like this compound, paving the way for the next generation of targeted cancer therapies.

References

  • Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
  • Wikipedia. Olaparib.
  • Al-Bahlani, S., et al. (2021). Cisplatin as an Anti-Tumor Drug: Cellular Mechanisms of Activity, Drug Resistance and Induced Side Effects. MDPI.
  • ChemTalk. Cisplatin: A Cancer Treatment Drug - Mechanism, Side Effects & Discovery.
  • Basu, A., & Krishnamurthy, S. (2010). Cisplatin: a cancer chemotherapeutic drug. PMC - NIH.
  • AstraZeneca. Mechanism of Action for Advanced Ovarian Cancer - LYNPARZA® (olaparib) PARP Inhibitor.
  • Vasey, P. A. (2002). Primary ovarian cancer chemotherapy: current standards of care. PMC - NIH.
  • van der Woude, E. J., et al. (2015). Olaparib. PMC - NIH.
  • Keep, P. L., et al. (1990). Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents. PubMed.
  • Cho, S., et al. (2020). Emerging and Evolving Ovarian Cancer Animal Models. PMC - NIH.
  • Cancer Research UK. PARP Inhibitors.
  • MD Anderson Cancer Center. (2024). What are PARP inhibitors?.
  • Krishnan, S., et al. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC.
  • D'Andrea, A. D. (2010). PARP inhibitors: its role in treatment of cancer. PMC - NIH.
  • Patsnap Synapse. (2024). What is the mechanism of Cisplatin?.
  • Cleveland Clinic. (2023). PARP Inhibitors.
  • Siddik, Z. H. (2021). Advances in Our Understanding of the Molecular Mechanisms of Action of Cisplatin in Cancer Therapy. PMC - PubMed Central.
  • Ovarian Cancer Research Alliance. Treatment for Ovarian Cancer: Options and Advances.
  • National Cancer Institute. (2014). Olaparib.
  • Hamilton, T. C., et al. (1984). Characterization of a Xenograft Model of Human Ovarian Carcinoma Which Produces Ascites and Intraabdominal Carcinomatosis in Mice. AACR Journals.
  • Patsnap Synapse. (2024). What is the mechanism of Olaparib?.
  • Li, Y., et al. (2016). An in Vivo Model for the Study of Ovarian Cancer and the Persistence of Characteristic Mutations in Xenografts. PubMed.
  • Dana-Farber Cancer Institute. (2016). How Do PARP Inhibitors Work In Cancer?.
  • CancerConnect. (2018). New Chemotherapy Regimen Options for Women with Newly Diagnosed Ovarian Cancer.
  • Melior Discovery. The SK-OV-3 Xenograft Model for Human Ovarian Cancer.
  • Thangapandiyan, S., et al. (2021). The Novel Benzamide Derivative, VKNG-2, Restores the Efficacy of Chemotherapeutic Drugs in Colon Cancer Cell Lines by Inhibiting the ABCG2 Transporter. MDPI.
  • Chudecka-Głaz, A., et al. (2015). Characteristics of in Vivo Model Systems for Ovarian Cancer Studies. MDPI.
  • El-Damasy, D. A., et al. (2025). Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. SpringerLink.
  • Boster Bio. (2024). Annexin V PI Staining Guide for Apoptosis Detection.
  • Thangapandiyan, S., et al. (2021). The Novel Benzamide Derivative, VKNG-2, Restores the Efficacy of Chemotherapeutic Drugs in Colon Cancer Cell Lines by Inhibiting the ABCG2 Transporter. PubMed.
  • Cancer Research UK. Chemotherapy for ovarian cancer.
  • Wang, Y., et al. (2021). Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. PubMed.
  • Canadian Cancer Society. Chemotherapy for ovarian cancer.
  • Hossain, A., et al. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. SciELO.
  • Kumar, D., et al. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. SciELO.
  • Thangapandiyan, S., et al. (2025). In vitro cell-based assays to test drugs. Applied Chemical Engineering.
  • Zhang, S., et al. (2015). Discovery of 4-benzoylamino-N-(prop-2-yn-1-yl)benzamides as novel microRNA-21 inhibitors. PubMed.
  • National Center for Biotechnology Information. This compound. PubChem.
  • Berger, M. R., et al. (1985). Synthesis, toxicity, and therapeutic efficacy of 4-amino-N-(2'-aminophenyl)-benzamide: a new compound preferentially active in slowly growing tumors. PubMed.
  • National Center for Biotechnology Information. N-Propylbenzamide. PubChem.
  • Wang, Y., et al. (2023). Discovery of (S)- N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6 H)-yl)ethyl)benzamide as Potent Class I Selective HDAC Inhibitor for Oral Anticancer Drug Candidate. PubMed.
  • National Center for Biotechnology Information. 4-Propylbenzamide. PubChem.

Sources

A Comparative Analysis of Synthetic Routes to 4-amino-N-propylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-amino-N-propylbenzamide is a valuable chemical intermediate, finding applications in medicinal chemistry and materials science. Its structure, featuring a primary aromatic amine and a secondary amide, allows for diverse further functionalization. The efficient and scalable synthesis of this compound is therefore of significant interest to researchers in both academic and industrial settings. This guide provides an in-depth comparative analysis of the two most common synthetic routes to this compound, offering detailed experimental protocols, a summary of key performance indicators, and a discussion of the advantages and disadvantages of each approach. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, enabling them to make informed decisions when selecting a synthetic strategy.

Synthetic Strategies: An Overview

Two principal retrosynthetic disconnections for this compound lead to two distinct and widely applicable synthetic routes.

Route 1 commences with the nitration of a benzoic acid precursor, followed by amidation and subsequent reduction of the nitro group. This pathway is often favored for its readily available starting materials and robust, well-established reaction steps.

Route 2 begins with 4-aminobenzoic acid and involves the direct formation of the amide bond with propylamine. This approach is more convergent but requires careful selection of coupling agents to achieve high yields and avoid side reactions, particularly the self-condensation of the starting material.

The logical flow of these two synthetic pathways can be visualized as follows:

cluster_0 Route 1: The Nitroarene Reduction Pathway cluster_1 Route 2: The Direct Amidation Pathway 4-Nitrobenzoic Acid 4-Nitrobenzoic Acid 4-Nitrobenzoyl Chloride 4-Nitrobenzoyl Chloride 4-Nitrobenzoic Acid->4-Nitrobenzoyl Chloride Chlorination 4-Nitro-N-propylbenzamide 4-Nitro-N-propylbenzamide 4-Nitrobenzoyl Chloride->4-Nitro-N-propylbenzamide Amidation This compound This compound 4-Nitro-N-propylbenzamide->this compound Reduction 4-Aminobenzoic Acid 4-Aminobenzoic Acid 4-Aminobenzoic Acid->this compound Amide Coupling

Caption: High-level overview of the two primary synthetic routes to this compound.

Route 1: Synthesis via Nitroarene Reduction

This linear synthesis begins with the commercially available and inexpensive 4-nitrobenzoic acid. The electron-withdrawing nature of the nitro group facilitates the initial acylation step.

Step 1: Synthesis of 4-Nitrobenzoyl Chloride

The first step involves the conversion of the carboxylic acid to the more reactive acyl chloride. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.

4-Nitrobenzoic_Acid 4-Nitrobenzoic Acid 4-Nitrobenzoyl_Chloride 4-Nitrobenzoyl Chloride 4-Nitrobenzoic_Acid->4-Nitrobenzoyl_Chloride Thionyl_Chloride SOCl₂ Thionyl_Chloride->4-Nitrobenzoyl_Chloride SO2_HCl SO₂ + HCl (byproducts) 4-Nitrobenzoyl_Chloride->SO2_HCl

Caption: Conversion of 4-nitrobenzoic acid to 4-nitrobenzoyl chloride.

Experimental Protocol:

  • To a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases, add 4-nitrobenzoic acid (1.0 eq).

  • Carefully add thionyl chloride (2.0-3.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF).

  • Heat the mixture to reflux (approximately 80 °C) for 2-3 hours, or until the evolution of gas ceases and the solid has completely dissolved.

  • Allow the reaction to cool to room temperature and remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 4-nitrobenzoyl chloride, a yellow solid, is often of sufficient purity for the next step.

Step 2: Synthesis of 4-Nitro-N-propylbenzamide

The crude 4-nitrobenzoyl chloride is then reacted with propylamine to form the corresponding amide. A base is typically added to neutralize the HCl generated during the reaction.

4-Nitrobenzoyl_Chloride 4-Nitrobenzoyl Chloride 4-Nitro-N-propylbenzamide 4-Nitro-N-propylbenzamide 4-Nitrobenzoyl_Chloride->4-Nitro-N-propylbenzamide Propylamine Propylamine Propylamine->4-Nitro-N-propylbenzamide Base Base (e.g., Triethylamine) Base->4-Nitro-N-propylbenzamide HCl_salt Base·HCl 4-Nitro-N-propylbenzamide->HCl_salt

Caption: Amidation of 4-nitrobenzoyl chloride with propylamine.

Experimental Protocol:

  • Dissolve 4-nitrobenzoyl chloride (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of propylamine (1.1 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in the same solvent.

  • Add the propylamine solution dropwise to the cooled 4-nitrobenzoyl chloride solution with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with dilute aqueous HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-nitro-N-propylbenzamide, which can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 3: Reduction of 4-Nitro-N-propylbenzamide to this compound

The final step is the reduction of the nitro group to a primary amine. Catalytic hydrogenation is a clean and efficient method for this transformation.[1]

4-Nitro-N-propylbenzamide 4-Nitro-N-propylbenzamide This compound This compound 4-Nitro-N-propylbenzamide->this compound H2_PdC H₂ (g), Pd/C H2_PdC->this compound H2O 2 H₂O (byproduct) This compound->H2O

Caption: Catalytic hydrogenation of 4-nitro-N-propylbenzamide.

Experimental Protocol:

  • Dissolve 4-nitro-N-propylbenzamide (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate in a hydrogenation vessel.

  • Carefully add a catalytic amount of 10% palladium on carbon (Pd/C) (typically 5-10 mol%).

  • Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or by monitoring hydrogen uptake. The reaction is typically complete within 4-8 hours.

  • Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization or column chromatography.

Route 2: Synthesis via Direct Amide Coupling

This more convergent route directly couples 4-aminobenzoic acid with propylamine. The primary challenge is the activation of the carboxylic acid in the presence of the nucleophilic amino group of another molecule of the starting material. This is typically overcome by using specific amide coupling reagents.

4-Aminobenzoic_Acid 4-Aminobenzoic Acid This compound This compound 4-Aminobenzoic_Acid->this compound Propylamine Propylamine Propylamine->this compound Coupling_Reagents Coupling Reagents (e.g., EDC, HOBt) Coupling_Reagents->this compound Byproducts Byproducts This compound->Byproducts

Caption: Direct amide coupling of 4-aminobenzoic acid and propylamine.

Experimental Protocol (Using EDC/HOBt):

  • To a stirred solution of 4-aminobenzoic acid (1.0 eq) in a suitable aprotic solvent such as DMF or DCM at 0 °C, add 1-hydroxybenzotriazole (HOBt) (1.1 eq) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq).[2][3][4]

  • Stir the mixture at 0 °C for 30 minutes to form the activated ester.

  • Add propylamine (1.1 eq) followed by a tertiary amine base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.

  • Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with water, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford pure this compound.

Comparative Analysis

ParameterRoute 1: Nitroarene ReductionRoute 2: Direct Amide Coupling
Starting Materials 4-Nitrobenzoic acid, propylamine4-Aminobenzoic acid, propylamine
Number of Steps 31 (excluding workup and purification)
Overall Yield Typically good to excellent (60-80%)Variable, highly dependent on coupling reagent (40-70%)
Reagents & Cost Inexpensive starting materials, common reagents (SOCl₂, Pd/C)More expensive coupling reagents (EDC, HOBt, HATU)
Scalability Generally straightforward to scale up.Can be challenging to scale up due to cost and purification.
Safety & Environmental Use of corrosive SOCl₂, handling of H₂ gas and pyrophoric catalyst.Coupling reagents can be irritants; generates stoichiometric byproducts.
Purification Intermediates can often be used crude; final product purification is often straightforward.Purification can be challenging due to byproducts from coupling reagents.

Discussion of Causality and Experimental Choices

Route 1: The choice to proceed via the nitro-substituted intermediate is driven by the enhanced reactivity of the acyl chloride in the presence of the electron-withdrawing nitro group. The subsequent reduction is a well-understood and high-yielding transformation. The use of palladium on carbon is a standard and highly effective catalyst for the hydrogenation of aromatic nitro groups.[1] The primary safety considerations are the handling of corrosive thionyl chloride and the use of flammable hydrogen gas with a potentially pyrophoric catalyst.

Route 2: The direct amidation approach is attractive due to its convergency. However, the presence of the free amino group on 4-aminobenzoic acid can lead to polymerization or other side reactions if the carboxylic acid is activated indiscriminately. The use of coupling reagents like EDC and HOBt mitigates this by forming a reactive activated ester in situ that is more selective towards the desired intermolecular reaction with propylamine.[2][3][4] The choice of coupling reagent is critical; more powerful reagents like HATU may offer higher yields and shorter reaction times but at a significantly higher cost. Purification can be more complex due to the need to remove the coupling agent byproducts.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

TechniqueExpected Observations
¹H NMR Signals corresponding to the propyl group (triplet, sextet, triplet), aromatic protons (two doublets), the amine protons (broad singlet), and the amide N-H proton (triplet).
¹³C NMR Resonances for the three distinct carbons of the propyl group, four aromatic carbons, and the amide carbonyl carbon.
IR Spectroscopy Characteristic absorptions for N-H stretching of the primary amine and secondary amide, C=O stretching of the amide, and aromatic C-H and C=C stretching. A strong absorption band for the carbonyl group is expected around 1633 cm⁻¹.[1]
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of this compound (178.23 g/mol ).[5]

Conclusion

Both synthetic routes presented offer viable pathways to this compound.

  • Route 1 (Nitroarene Reduction) is a robust and often higher-yielding method that is well-suited for larger-scale synthesis due to the lower cost of reagents. The steps are generally reliable and purification is often straightforward.

  • Route 2 (Direct Amide Coupling) offers a more convergent and potentially faster approach for small-scale synthesis, particularly for the rapid generation of analogues for screening purposes. However, it is generally more expensive and may require more optimization to achieve high yields and purity.

The optimal choice of synthetic route will depend on the specific needs of the researcher, considering factors such as scale, cost, available equipment, and the desired purity of the final product.

References

  • Royal Society of Chemistry. (n.d.). Contents.
  • Google Patents. (n.d.). Process for the catalytic hydrogenation of aromatic nitro compounds.
  • Al-Azzawi, W. A. M., & Al-Rufaie, A. F. (2023). Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study. Molecules, 28(5), 2215. [Link]
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 428344, this compound.
  • Sangani, C. B., et al. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 53(37), 5041-5044. [Link]
  • Arce, G., Carrau, G., Bellomo, A., & Gonzalez, D. (2015). Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions.
  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
  • Organic Chemistry Portal. (n.d.). Amine to Amide (EDC + HOBt).
  • Singh, U. P., & Singh, R. P. (2021). Direct Access to Amides from Nitro-Compounds via Aminocarbonylation and Amidation Reactions: A Minireview. The Chemical Record, 21(12), 4059-4087. [Link]
  • Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI.
  • Reddy, K. L., et al. (2024). TiF4-Catalyzed Direct Amidation of Carboxylic Acids and Amino Acids with Amines. Organic & Biomolecular Chemistry. [Link]
  • Sangani, C. B., et al. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 53(37), 5041-5044. [Link]

Sources

A Comparative Guide to Validating the Mechanism of Action for 4-amino-N-propylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate and validate the mechanism of action of 4-amino-N-propylbenzamide. Given the limited direct literature on this specific compound, we will formulate and test two primary hypotheses based on its structural characteristics. This guide will objectively compare the methodologies to test these hypotheses and provide the necessary experimental details to discern the compound's primary biological activity.

Our investigation is built on two central hypotheses derived from the compound's chemical structure:

  • Primary Hypothesis: this compound functions as a voltage-gated sodium channel blocker, analogous to its structurally related compound, procainamide.[1][2][3]

  • Secondary Hypothesis: this compound acts as a dopamine D2 receptor antagonist, a common mechanism for molecules containing a benzamide moiety.[4][5]

This document will detail the experimental workflows required to test these hypotheses, present the data in a clear, comparative format, and explain the rationale behind each step, ensuring a self-validating and robust scientific investigation.

Part 1: Elucidating the Primary Hypothesis: Sodium Channel Blockade

The structural similarity between this compound and procainamide, a known Class IA antiarrhythmic agent that functions by blocking sodium channels, forms the basis of our primary hypothesis.[6][7] The validation workflow will therefore focus on electrophysiological and binding assays to probe this potential mechanism.

Experimental Workflow: Validating Sodium Channel Blockade

The following diagram outlines the logical flow for testing our primary hypothesis.

cluster_0 Primary Hypothesis: Sodium Channel Blocker A Whole-Cell Patch Clamp Electrophysiology (HEK293 cells expressing Nav1.5) B Measure reduction in peak inward Na+ current A->B C Determine IC50 for current inhibition B->C G Compare data with Procainamide (Positive Control) C->G D [3H]Batrachotoxin Binding Assay (Rat cortical synaptosomes) E Measure displacement of radioligand D->E F Determine Ki (inhibition constant) E->F F->G H Conclusion on Na+ Channel Activity G->H

Caption: Workflow for validating sodium channel blockade.

Detailed Experimental Protocols

This experiment directly measures the effect of this compound on the function of voltage-gated sodium channels.

  • Objective: To quantify the inhibition of sodium current (INa) by this compound in a controlled cellular environment.

  • Cell Line: HEK293 cells stably expressing the human cardiac sodium channel, Nav1.5.

  • Protocol:

    • Culture HEK293-Nav1.5 cells to 70-80% confluency.

    • Prepare a stock solution of this compound in a suitable vehicle (e.g., DMSO) and make serial dilutions in the extracellular recording solution.

    • Establish a whole-cell patch clamp configuration.

    • Record baseline INa by applying a depolarizing voltage step (e.g., from a holding potential of -100 mV to 0 mV).

    • Perfuse the cells with increasing concentrations of this compound (e.g., 0.1 µM to 100 µM) and record INa at each concentration.

    • Include procainamide as a positive control in a parallel experiment.

    • Analyze the data by measuring the peak inward current at each concentration and normalize it to the baseline.

    • Fit the concentration-response data to a Hill equation to determine the IC50 value.

This assay determines if this compound can physically displace a known ligand that binds to sodium channels.

  • Objective: To determine the binding affinity of this compound to the sodium channel.

  • Preparation: Rat cortical synaptosomes.

  • Radioligand: [3H]Batrachotoxin (BTX), a high-affinity ligand for the open state of the sodium channel.

  • Protocol:

    • Prepare synaptosomal membranes from rat cerebral cortex.

    • In a multi-well plate, incubate the membranes with a fixed concentration of [3H]BTX.

    • Add increasing concentrations of this compound or unlabeled procainamide.

    • Incubate to allow binding to reach equilibrium.

    • Rapidly filter the mixture through glass fiber filters to separate bound from unbound radioligand.

    • Quantify the radioactivity on the filters using liquid scintillation counting.

    • Calculate the specific binding at each concentration and determine the inhibition constant (Ki) using the Cheng-Prusoff equation.

Comparative Data Summary (Hypothetical Data)
CompoundPatch Clamp (IC50)Binding Assay (Ki)
This compound To be determinedTo be determined
Procainamide ~30 µM~25 µM
Vehicle Control No InhibitionNo Displacement

Part 2: Investigating the Secondary Hypothesis: Dopamine D2 Receptor Antagonism

The benzamide scaffold is a key feature in several antipsychotic drugs that act as dopamine D2 receptor antagonists.[4] This section outlines the workflow to test if this compound shares this activity.

Experimental Workflow: Validating D2 Receptor Antagonism

The following diagram illustrates the steps to investigate the secondary hypothesis.

cluster_1 Secondary Hypothesis: D2 Receptor Antagonist I Radioligand Binding Assay (CHO cells expressing D2 receptors) J Measure displacement of [3H]Spiperone I->J K Determine Ki for D2 receptor J->K O Compare data with Raclopride (Positive Control) K->O L Functional Assay: cAMP Inhibition (CHO-D2 cells) M Measure reversal of agonist-induced cAMP inhibition L->M N Determine functional antagonist potency (IC50) M->N N->O P Conclusion on D2 Receptor Activity O->P

Caption: Workflow for validating D2 receptor antagonism.

Detailed Experimental Protocols

This experiment will determine if this compound binds to the dopamine D2 receptor.

  • Objective: To quantify the binding affinity of this compound for the human dopamine D2 receptor.

  • Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human D2 receptor.

  • Radioligand: [3H]Spiperone, a high-affinity D2 antagonist.

  • Protocol:

    • Prepare cell membranes from CHO-D2 cells.

    • Incubate the membranes with a fixed concentration of [3H]Spiperone.

    • Add increasing concentrations of this compound or a known D2 antagonist like raclopride.

    • Incubate to equilibrium.

    • Separate bound and unbound radioligand by rapid filtration.

    • Quantify bound radioactivity by scintillation counting.

    • Calculate the Ki value from competition binding curves.

The D2 receptor is a Gi/o-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, thereby reducing intracellular cyclic AMP (cAMP) levels. An antagonist will block this effect.

  • Objective: To determine if this compound can functionally antagonize the D2 receptor.

  • Cell Line: CHO-D2 cells.

  • Protocol:

    • Culture CHO-D2 cells in multi-well plates.

    • Pre-treat cells with increasing concentrations of this compound or raclopride.

    • Stimulate the cells with a D2 receptor agonist (e.g., quinpirole) in the presence of forskolin (to stimulate basal cAMP production).

    • Incubate and then lyse the cells.

    • Measure intracellular cAMP levels using a suitable assay kit (e.g., HTRF or ELISA).

    • Plot the concentration-dependent reversal of quinpirole-induced cAMP inhibition to determine the functional IC50.

Comparative Data Summary (Hypothetical Data)
CompoundD2 Binding Assay (Ki)Functional cAMP Assay (IC50)
This compound To be determinedTo be determined
Raclopride ~2 nM~5 nM
Vehicle Control No DisplacementNo Antagonism

Conclusion and Path Forward

By systematically executing the experiments outlined in this guide, researchers can build a comprehensive pharmacological profile for this compound.

  • If the compound shows potent activity in the sodium channel assays (Part 1) and weak or no activity at the D2 receptor (Part 2), the primary hypothesis is supported.

  • Conversely, if potent D2 receptor antagonism is observed with little effect on sodium channels, the secondary hypothesis is validated.

  • If activity is observed in both sets of assays, it would suggest a multi-target mechanism of action, warranting further investigation into the relative potencies and potential therapeutic implications.

This comparative guide provides a robust, evidence-based approach to defining the mechanism of action for this compound, moving from structurally-informed hypotheses to definitive experimental validation.

References

  • Title: Procainamide - Wikipedia Source: Wikipedia URL:[Link]
  • Title: Procainamide - StatPearls - NCBI Bookshelf Source: National Center for Biotechnology Inform
  • Title: What is the mechanism of Procainamide Hydrochloride?
  • Title: Procainamide - WikEM Source: WikEM URL:[Link]
  • Title: Procainamide (Antiarrhythmic)
  • Title: The development of dopamine D2-receptor selective antagonists Source: PubMed URL:[Link]
  • Title: Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists Source: National Center for Biotechnology Inform

Sources

A Comparative Guide to the Cytotoxicity of 4-amino-N-propylbenzamide on Normal vs. Cancer Cells

Author: BenchChem Technical Support Team. Date: January 2026

The quest for novel cancer therapeutics is driven by the need for compounds that exhibit potent efficacy against tumor cells while minimizing harm to healthy tissues.[1] Benzamide derivatives have emerged as a promising class of molecules, featuring a versatile structural scaffold that can be modified to interact with numerous biological targets integral to cancer cell survival and proliferation.[1][2] This guide provides an in-depth, technical comparison of the cytotoxic effects of a specific benzamide derivative, 4-amino-N-propylbenzamide, on cancerous versus non-cancerous cells.

At the heart of cancer chemotherapy is the principle of selective toxicity. The ideal therapeutic agent should eradicate malignant cells without inflicting significant damage on normal, healthy cells. This selectivity is quantified by the Therapeutic Index (TI) , a critical measure of a drug's safety.[3][4] The TI is the ratio of the dose that produces toxicity to the dose that yields a clinically desired or effective response.[4] A higher TI value indicates a wider margin of safety, signifying that a much larger dose is required to cause toxic effects than to achieve the therapeutic outcome.[4][5][6]

This guide will explore the experimental framework for evaluating the selective cytotoxicity of this compound, present illustrative data, and discuss the potential molecular mechanisms that could underpin its differential activity.

Experimental Design: A Foundation of Scientific Rationale

A robust comparison of cytotoxicity hinges on a meticulously planned experimental design. The choices of cell lines and assay methods are not arbitrary; they are critical decisions that dictate the validity and translational relevance of the findings.

Causality in Cell Line Selection

To meaningfully assess selective cytotoxicity, it is imperative to compare the compound's effect on a cancer cell line with its effect on a normal cell line, ideally from the same tissue of origin. This approach helps to isolate the cancer-specific vulnerability to the compound. For this guide, we will consider a hypothetical study using:

  • A549 (Human Lung Carcinoma): A widely characterized and utilized cancer cell line representing non-small cell lung cancer.

  • MRC-5 (Normal Human Lung Fibroblast): A normal, non-cancerous cell line derived from lung tissue. This provides a physiologically relevant control to benchmark the toxicity of this compound.

Choosing the Right Cytotoxicity Assay

Several methods exist to measure cell death and viability, each with distinct principles.

  • MTT Assay: This colorimetric assay is a cornerstone for assessing cell viability.[7] It measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases convert the yellow tetrazolium salt (MTT) into a purple formazan product.[7][8] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[9] This method is highly sensitive and suitable for high-throughput screening.[7]

  • Lactate Dehydrogenase (LDH) Assay: This assay quantifies cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon loss of membrane integrity (i.e., cell death).[10][11] The amount of LDH in the supernatant is proportional to the number of lysed cells.[11]

For this guide, we will focus on the MTT assay due to its widespread use in quantifying the dose-dependent effects of a compound on cell viability, which is essential for determining the half-maximal inhibitory concentration (IC50).

Comparative Cytotoxicity Data: Quantifying the Effect

Following treatment with a range of concentrations of this compound for a defined period (e.g., 48 hours), an MTT assay is performed to determine the percentage of cell viability relative to an untreated control. The data is then used to calculate the IC50 value, which is the concentration of the compound required to inhibit cell viability by 50%.[8][12]

Illustrative Experimental Data:

Cell LineCell TypeThis compound IC50 (µM)
A549Human Lung Carcinoma15
MRC-5Normal Lung Fibroblast120

Interpreting the Results:

The hypothetical data clearly demonstrates selective cytotoxicity. The IC50 value for the A549 cancer cell line (15 µM) is significantly lower than that for the normal MRC-5 cell line (120 µM). This suggests that this compound is substantially more potent at killing cancer cells than normal cells.

From this data, we can calculate the Therapeutic Index (TI): TI = IC50 (Normal Cells) / IC50 (Cancer Cells) [3][13]

In this case: TI = 120 µM / 15 µM = 8

A TI of 8 indicates a promising margin of safety, suggesting that the compound is eight times more toxic to the tested cancer cells than to the normal cells.

Experimental Workflow & Protocols

A self-validating and reproducible protocol is paramount for scientific integrity.

Visualizing the Experimental Workflow

MTT_Workflow cluster_prep Day 1: Cell Preparation cluster_treat Day 2: Compound Treatment cluster_assay Day 4: MTT Assay cluster_analysis Data Analysis Harvest Harvest & Count Cells (A549 & MRC-5) Seed Seed Cells into 96-well Plates (5,000-10,000 cells/well) Harvest->Seed Incubate1 Incubate Overnight (37°C, 5% CO2) for cell attachment Seed->Incubate1 Prepare_Drug Prepare Serial Dilutions of this compound Add_Drug Add Compound to Wells (Include vehicle control) Prepare_Drug->Add_Drug Incubate2 Incubate for 48 hours Add_Drug->Incubate2 Add_MTT Add MTT Reagent (5 mg/mL) to each well Incubate3 Incubate for 2-4 hours (Formation of Formazan) Add_MTT->Incubate3 Solubilize Remove Medium & Add DMSO to dissolve Formazan crystals Incubate3->Solubilize Read Measure Absorbance at 570 nm (Microplate Reader) Solubilize->Read Calculate Calculate % Cell Viability Plot Plot Dose-Response Curve Calculate->Plot Determine Determine IC50 Value Plot->Determine

Caption: Step-by-step workflow for the MTT assay to determine the IC50 value.[9]

Detailed Protocol for MTT Cytotoxicity Assay

This protocol is a standard procedure for determining the cytotoxicity of a test compound.[9][14][15]

  • Cell Seeding (Day 1):

    • Harvest logarithmically growing A549 and MRC-5 cells.

    • Perform a cell count and assess viability (should be >90%).

    • Dilute the cell suspension to a seeding density of 5,000-10,000 cells/well.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate. Include wells with medium only for background control.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[15]

  • Compound Treatment (Day 2):

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform a serial dilution of the compound in a complete culture medium to achieve the desired final concentrations.

    • Carefully remove the old medium from the wells and replace it with 100 µL of the medium containing the various compound concentrations. Include wells with vehicle-only (e.g., DMSO) and untreated controls.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[15]

  • MTT Assay (Day 4):

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[14]

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing metabolically active cells to convert MTT into purple formazan crystals.[9]

    • Carefully aspirate the medium containing MTT without disturbing the crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[14]

    • Place the plate on a shaker for 10 minutes at low speed to ensure complete dissolution.[9]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 490 nm or 570 nm using a microplate reader.[7][14]

    • Calculate the percentage of cell viability for each concentration using the formula:

      • % Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Control Cells - Absorbance of Blank)] x 100

    • Plot a dose-response curve with % Viability versus the logarithm of the compound concentration.

    • Determine the IC50 value from the curve using non-linear regression analysis.[9]

Putative Mechanisms of Action for Benzamide Derivatives

While specific mechanistic data for this compound is limited, the broader class of benzamide derivatives is known to exert anticancer effects through several key pathways.[1][16] These provide a scientifically-grounded hypothesis for its selective cytotoxicity.

  • Histone Deacetylase (HDAC) Inhibition: Many benzamide derivatives function as HDAC inhibitors.[1] HDACs are enzymes that remove acetyl groups from histones, leading to condensed chromatin and the repression of tumor suppressor genes. By inhibiting HDACs, these compounds can cause histone hyperacetylation, which relaxes the chromatin structure and allows for the re-expression of these critical genes, leading to cell cycle arrest and apoptosis in cancer cells.[1][17]

  • Disruption of Microtubule Dynamics: Some benzamide derivatives interfere with the polymerization of tubulin, a key component of microtubules.[2][16] Microtubules are essential for forming the mitotic spindle during cell division. Disrupting their function leads to cell cycle arrest, typically in the G2/M phase, and can trigger cell death, a mechanism particularly effective against rapidly dividing cancer cells.[18][19]

  • PARP Inhibition: Poly (ADP-ribose) polymerase (PARP) is an enzyme crucial for DNA repair. Some benzamide derivatives act as PARP inhibitors, preventing cancer cells from repairing DNA damage and leading to cell death.[2]

The observed selectivity of this compound may arise from cancer cells' increased reliance on these pathways for survival and proliferation compared to normal cells.

Potential Signaling Pathway: HDAC Inhibition

HDAC_Pathway cluster_compound Pharmacological Intervention cluster_enzyme Enzymatic Target cluster_chromatin Chromatin State cluster_gene Gene Expression cluster_outcome Cellular Outcome in Cancer Cells Compound This compound (Benzamide Derivative) HDAC HDAC Enzyme Compound->HDAC Inhibits Histones Histone Proteins HDAC->Histones Deacetylates (Represses) Acetylation Histone Hyperacetylation (Relaxed Chromatin) Histones->Acetylation Leads to TSG Tumor Suppressor Genes (e.g., p21) Acetylation->TSG Allows Access to ReExpression Gene Re-expression TSG->ReExpression Results in Arrest Cell Cycle Arrest ReExpression->Arrest Apoptosis Apoptosis (Programmed Cell Death) ReExpression->Apoptosis

Caption: Putative mechanism via HDAC inhibition by benzamide derivatives.[1][17]

Conclusion

This guide outlines a comprehensive framework for comparing the cytotoxicity of this compound on normal versus cancer cells. The illustrative data highlights its potential as a selective anticancer agent, underscored by a favorable therapeutic index. The experimental protocols provided offer a robust methodology for in vitro evaluation, while the discussion of putative mechanisms, such as HDAC inhibition, offers a logical basis for its observed effects. While further investigation is required to fully elucidate the specific molecular targets of this compound, the evidence from the broader class of benzamide derivatives positions it as a promising candidate for further preclinical development in the ongoing effort to discover safer and more effective cancer therapies.[20][21]

References

  • Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay.
  • Canadian Society of Pharmacology and Therapeutics (CSPT). (n.d.). Therapeutic Index.
  • Yin, H., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PMC.
  • StudySmarter. (2024). Therapeutic Index: Definition & Formula.
  • Cell Biologics Inc. (n.d.). LDH Assay.
  • USMLE Strike. (2016). Therapeutic Index | 100% Best Explanation.
  • Wikipedia. (n.d.). Therapeutic index.
  • ToxTutor. (n.d.). Determining the safety of a Drug.
  • Wagh, D. D., & Kankate, R. S. (2025). Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Biosciences Biotechnology Research Asia.
  • Lim, S. W., et al. (n.d.). Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. PubMed Central.
  • Gu, Y., et al. (2025). Design, synthesis and biological evaluation of benzamide derivatives as novel anticancer agents. PubMed.
  • Kathawala, R. J., et al. (2021). The Novel Benzamide Derivative, VKNG-2, Restores the Efficacy of Chemotherapeutic Drugs in Colon Cancer Cell Lines by Inhibiting the ABCG2 Transporter. PubMed.
  • Martínez-Balsalobre, A., et al. (2025). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. NIH.
  • ResearchGate. (n.d.). MTT assay to determine the IC50 value of the different drugs....
  • Wiessler, M., et al. (1985). Synthesis, toxicity, and therapeutic efficacy of 4-amino-N-(2'-aminophenyl)-benzamide: a new compound preferentially active in slowly growing tumors. PubMed.
  • Sapegin, A., et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. PMC.
  • Gabr, M. T., et al. (2023). Benzimidazole carbamate induces cytotoxicity in breast cancer cells via two distinct cell death mechanisms. PMC.
  • Zhang, S., et al. (2015). Discovery of 4-benzoylamino-N-(prop-2-yn-1-yl)benzamides as novel microRNA-21 inhibitors. PubMed.

Sources

A Strategic Guide to Assessing the Selectivity of 4-amino-N-propylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention Of: Researchers, scientists, and drug development professionals engaged in the characterization of novel chemical entities.

Introduction: Defining the Challenge

4-amino-N-propylbenzamide is a small molecule whose biological target and selectivity profile are not yet extensively documented in public literature.[1] The benzamide scaffold, however, is a privileged structure in medicinal chemistry, known to interact with a wide range of biological targets, including G protein-coupled receptors (GPCRs), ion channels, and enzymes like protein kinases.[2][3][4][5] For instance, the related compound Procainamide is a known sodium channel blocker used as an antiarrhythmic agent.[6][7][8] This structural precedent suggests that this compound could have multiple interaction partners within the proteome, making a thorough selectivity assessment paramount for its development as a chemical probe or therapeutic candidate.

This guide outlines a systematic, multi-tiered approach to first identify the primary biological target(s) of this compound and subsequently to rigorously quantify its selectivity. We will operate under a common drug discovery scenario: a compound with a promising, but uncharacterized, phenotype has been identified, and the next critical step is target deconvolution and selectivity profiling.

To provide a concrete and practical framework, this guide will use a hypothetical scenario where an initial broad screen identifies Aurora Kinase A as a primary target. This allows for a detailed comparison with known standards and illustrates the complete scientific workflow.

The Selectivity Assessment Workflow: A Multi-Tiered Strategy

A logical, tiered approach is essential to efficiently allocate resources and build a comprehensive understanding of the compound's behavior. The workflow begins with broad, unbiased screening to identify potential targets and progressively narrows the focus to specific, in-depth validation and cellular engagement assays.

G cluster_0 Tier 1: Target Discovery cluster_1 Tier 2: Target Validation & In Vitro Selectivity cluster_2 Tier 3: Cellular Target Engagement & Selectivity T1_Screen Broad Panel Screening (e.g., Safety Panel, >40 targets) T1_Analysis Hit Identification & Triage T1_Screen->T1_Analysis Identify primary interaction(s) T2_Family Target-Family Screen (e.g., Kinome Panel) T1_Analysis->T2_Family Hypothesis: Primary target class identified T2_Dose IC50/Ki Determination (Primary Target vs. Homologs) T2_Family->T2_Dose Quantify potency & selectivity T3_CETSA Cellular Thermal Shift Assay (CETSA) (Melt Curve & ITDRF) T2_Dose->T3_CETSA Validate in physiological context T3_Phenotype Phenotypic/Biomarker Assay (e.g., Phospho-protein Western Blot) T3_CETSA->T3_Phenotype Confirm cellular action G cluster_0 CETSA Workflow start Treat Cells (Compound vs. Vehicle) heat Heat Challenge (Temperature Gradient) start->heat lyse Cell Lysis heat->lyse spin Centrifugation (Separate Soluble/Aggregated) lyse->spin wb Western Blot for Target Protein spin->wb analyze Analyze Melt Curve Shift wb->analyze

Sources

Efficacy of 4-amino-N-propylbenzamide in Resistant Cell Lines: A Comparative and Investigative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Drug Resistance and the Potential of Novel Benzamides

The emergence of multidrug resistance (MDR) is a primary factor in the failure of many chemotherapeutic regimens.[1] Cancer cells can develop resistance through various mechanisms, including the overexpression of drug efflux pumps (like ABC transporters), enhanced DNA repair capabilities, and the evasion of apoptosis (programmed cell death).[2] This necessitates a continuous search for novel therapeutic agents that can either bypass these resistance mechanisms or re-sensitize resistant cells to existing treatments.

Benzamides are a versatile class of compounds that have shown significant promise as anticancer agents.[3][4][5] Their derivatives have been investigated for a range of activities, including the inhibition of histone deacetylases (HDACs), which can alter gene expression to favor apoptosis and cell cycle arrest.[5][6] Notably, some benzamide derivatives have been shown to inhibit ABC transporters, directly tackling a common cause of MDR.[7]

This guide focuses on 4-amino-N-propylbenzamide , a novel benzamide derivative. While direct experimental data on its efficacy in resistant cell lines is not yet publicly available, its structural similarity to other bioactive benzamides warrants a thorough investigation. This document will, therefore, serve as a comprehensive guide for researchers on how to approach the evaluation of this compound. We will propose a hypothetical mechanism of action and provide a detailed experimental framework to test its efficacy against drug-resistant cancer cell lines, comparing its potential performance with established therapeutic alternatives.

Proposed Mechanism of Action: HDAC Inhibition and Apoptosis Induction

Based on the activities of structurally related benzamides, we hypothesize that this compound may function as an HDAC inhibitor . HDACs are enzymes that are often overexpressed in cancer cells and contribute to the silencing of tumor suppressor genes.[5][8] By inhibiting HDACs, this compound could induce histone hyperacetylation, leading to the re-expression of these silenced genes, ultimately triggering cell cycle arrest and apoptosis. This mechanism is particularly relevant for overcoming drug resistance, as HDAC inhibitors have been shown to sensitize resistant cancer cells to other chemotherapeutic agents.[8][9]

The proposed signaling pathway is illustrated below:

G cluster_0 This compound cluster_1 Cellular Mechanisms cluster_2 Cellular Outcomes Compound This compound HDAC HDAC Inhibition Compound->HDAC Inhibits Histones Histone Hyperacetylation HDAC->Histones Leads to TSG Tumor Suppressor Gene Re-expression (e.g., p21, Bax) Histones->TSG Promotes Arrest Cell Cycle Arrest TSG->Arrest Induces Apoptosis Apoptosis Induction TSG->Apoptosis Induces

Caption: Proposed signaling pathway for this compound.

Experimental Workflow for Efficacy Evaluation

To systematically evaluate the efficacy of this compound in resistant cell lines, a multi-stage experimental approach is recommended. This workflow is designed to first establish a resistant cell line model, then assess the compound's cytotoxic activity, and finally investigate its mechanism of action.

Caption: Overall experimental workflow for evaluating this compound.

Comparative Efficacy Data

The following table provides a framework for comparing the cytotoxic activity of this compound against standard chemotherapeutic agents and known HDAC inhibitors in a hypothetical drug-resistant breast cancer cell line (MCF-7/ADR) and its parental, sensitive line (MCF-7). The data for this compound is hypothetical and serves as a placeholder for experimental results.

CompoundClassMCF-7 IC50 (µM)MCF-7/ADR IC50 (µM)Resistance Index (RI)
DoxorubicinAnthracycline0.115.0150
PaclitaxelTaxane0.012.5250
Vorinostat (SAHA)HDAC Inhibitor2.53.01.2
This compound Benzamide Derivative (Experimental) (Experimental) (Experimental)

Resistance Index (RI) = IC50 in resistant cell line / IC50 in parental cell line.

Detailed Experimental Protocols

Protocol 1: Establishment of a Drug-Resistant Cell Line

This protocol describes the generation of a drug-resistant cell line using a gradual dose-escalation method.[2][10][11]

  • Initial IC50 Determination: First, determine the IC50 of the selective drug (e.g., Doxorubicin) in the parental cell line (e.g., MCF-7) using the MTT assay described in Protocol 2.

  • Initial Exposure: Culture the parental cells in a medium containing a low concentration of the drug, typically starting at the IC10 or IC20.

  • Dose Escalation: Once the cells have adapted and are growing steadily (typically after 2-3 passages), gradually increase the drug concentration. A common approach is to double the concentration at each step.

  • Monitoring: Closely monitor the cells for signs of toxicity. If significant cell death occurs, maintain the current concentration until the cell population recovers.

  • Cryopreservation: At each successful dose escalation, freeze a batch of cells. This creates a stock of cells with varying degrees of resistance.

  • Confirmation of Resistance: Once the cells can tolerate a significantly higher concentration of the drug (e.g., 10-20 times the initial IC50), confirm the resistant phenotype by performing an MTT assay and comparing the new IC50 to that of the parental line.

Protocol 2: Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[12][13]

  • Cell Seeding: Seed the parental and resistant cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound and control drugs in culture medium. Replace the medium in the wells with 100 µL of the drug-containing medium. Include wells with vehicle-treated cells as a control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the results against the drug concentration to determine the IC50 value using non-linear regression analysis.

Protocol 3: Western Blot Analysis for Apoptosis and HDAC Inhibition

Western blotting allows for the detection of specific proteins to confirm the mechanism of action.[14][15][16][17]

  • Cell Treatment and Lysis: Treat the resistant cells with this compound at its IC50 concentration for 24-48 hours. Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against:

    • Apoptosis Markers: Cleaved Caspase-3, Cleaved PARP, Bcl-2, Bax.[18]

    • HDAC Inhibition Marker: Acetylated Histone H3.

    • Loading Control: β-actin or GAPDH.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative changes in protein expression.

Conclusion and Future Directions

While the efficacy of this compound in resistant cell lines remains to be experimentally determined, the proposed investigative framework provides a robust and scientifically sound approach to its evaluation. The structural similarities to other benzamide derivatives with known anticancer properties, particularly as HDAC inhibitors, suggest a promising avenue for research.[5][6]

Should the experimental results align with the proposed hypothesis, this compound could represent a valuable new candidate for overcoming drug resistance in cancer therapy. Further studies would then be warranted, including in vivo efficacy studies in animal models and investigation into potential synergistic effects when used in combination with standard chemotherapeutic agents. The methodologies outlined in this guide provide a clear path for researchers to unlock the therapeutic potential of this and other novel compounds in the fight against cancer.

References

  • Design, synthesis and biological evaluation of benzamide derivatives as novel anticancer agents. PubMed. [Link]
  • Optimization of Cell Viability Assays for Drug Sensitivity Screens. PubMed. [Link]
  • Optimization of Cell Viability Assays for Drug Sensitivity Screens.
  • The Novel Benzamide Derivative, VKNG-2, Restores the Efficacy of Chemotherapeutic Drugs in Colon Cancer Cell Lines by Inhibiting the ABCG2 Transporter. MDPI. [Link]
  • HDAC inhibitors with potential to overcome drug resistance in castration-resistant prost
  • (PDF) Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents.
  • Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Tre
  • Benzamide-Containing Histone Deacetylase Inhibitors With Anticancer Therapeutic Potential. PubMed. [Link]
  • MicroRNA-21: a therapeutic target for reversing drug resistance in cancer. PubMed. [Link]
  • Schematic representation of the protocol used to develop...
  • HDAC inhibitor-induced drug resistance involving ATP-binding cassette transporters (Review). PMC. [Link]
  • Downregulation of miR-21 as a promising strategy to overcome drug resistance in cancer. ScienceDirect. [Link]
  • From Molecular Mechanisms to Therapeutics: Understanding MicroRNA-21 in Cancer. MDPI. [Link]
  • MicroRNA-21: A therapeutic target for reversing drug resistance in cancer.
  • HDAC Inhibitors Show Promise Against Cancer Stem Cells. Genetic Engineering & Biotechnology News. [Link]
  • Cell Viability Assays. NCBI Bookshelf. [Link]
  • Histone Deacetylase Inhibitors to Overcome Resistance to Targeted and Immuno Therapy in Metast
  • Determination of Caspase Activ
  • MTT Cell Assay Protocol. Texas Children's Hospital. [Link]
  • Analysis by Western Blotting - Apoptosis. Bio-Rad Antibodies. [Link]
  • Generation of histone deacetylase (HDAC) inhibitor-resistant cell lines. AACR Journals. [Link]
  • Regulation of multidrug resistance by microRNAs in anti-cancer therapy. PMC. [Link]
  • Prospective pharmacological methodology for establishing and evaluating anti-cancer drug resistant cell lines. NIH. [Link]
  • Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016-2023). PubMed. [Link]
  • Mechanism of action of benzimidazole derivatives as Anticancer agent.
  • Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. PubMed. [Link]

Sources

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive in vivo comparison of 4-amino-N-propylbenzamide and its structurally related analogs. As direct comparative in vivo data for a systematic series of N-alkyl-4-aminobenzamides is limited in publicly available literature, this document synthesizes findings from studies on the well-characterized antiarrhythmic drug procainamide and its major metabolite, N-acetylprocainamide (NAPA), alongside data from other relevant substituted benzamides. This approach allows for an informed, albeit partially extrapolated, evaluation of the potential pharmacokinetic, efficacy, and toxicity profiles of this compound and its related compounds, providing a valuable resource for researchers and drug development professionals in the fields of cardiology and oncology.

Introduction: The Benzamide Scaffold in Drug Discovery

The benzamide moiety is a versatile scaffold in medicinal chemistry, giving rise to a diverse range of therapeutic agents with applications spanning from antiarrhythmics and antiemetics to antipsychotics and anticancer drugs. The subject of this guide, this compound, belongs to the class of N-substituted 4-aminobenzamides. The nature of the substituent on the amide nitrogen, as well as substitutions on the phenyl ring, can significantly influence the compound's absorption, distribution, metabolism, excretion (ADME), and ultimately its pharmacological activity and safety profile.

This guide will focus on a comparative analysis of this compound with its close structural relatives, primarily procainamide and N-acetylprocainamide, to infer its potential as an antiarrhythmic agent. Furthermore, we will explore the potential for anticancer activity by drawing comparisons with other biologically active benzamide derivatives.

Comparative In Vivo Profiling

For the purpose of this guide, we will compare the known in vivo data of procainamide and N-acetylprocainamide to create a predictive profile for this compound and its hypothetical ethyl and butyl analogs.

Chemical Structures

G cluster_0 This compound cluster_1 Procainamide cluster_2 N-acetylprocainamide (NAPA) This compound Procainamide N-acetylprocainamide

Figure 1: Chemical structures of the compared benzamide derivatives.

In Vivo Pharmacokinetics: A Comparative Overview

The pharmacokinetic profile of a drug candidate is a critical determinant of its clinical success. Here, we compare the known pharmacokinetic parameters of procainamide and NAPA in animal models to extrapolate the potential profile of this compound.

CompoundAnimal ModelHalf-life (t½)Volume of Distribution (Vd)Clearance (CL)Bioavailability (F)Reference
Procainamide Rat0.66 hr[1]3.76 L/kg[2]61.94 mL/kg/min[2]-[1][2]
Dog2.43 - 2.85 hr[3]1.44 - 2.13 L/kg[3]0.412 - 0.519 L/kg/hr[3]85%[3][3]
N-acetylprocainamide (NAPA) Rat2.1 hr[1]---[1]
Dog4.7 hr[3]---[3]
4-amino-N-(2'-aminophenyl)benzamide Rat, DogMTD: 4 mg/kg (rat), 1 mg/kg (dog)[4]---[4]

Causality Behind Experimental Choices: The selection of procainamide and NAPA as primary comparators is based on their structural similarity to this compound and the availability of robust in vivo data. The N-diethylaminoethyl side chain of procainamide is a key feature for its antiarrhythmic activity, and understanding how a simpler N-propyl chain might alter the pharmacokinetic profile is a central question. The inclusion of data from different animal models (rat and dog) provides insights into potential species-specific differences in drug metabolism and disposition.

Structure-Pharmacokinetic Relationships: The N-acetylation of the 4-amino group in procainamide to form NAPA significantly prolongs its half-life[1][5]. This suggests that the free 4-amino group is a primary site of metabolism. For this compound, it is plausible that it will also undergo N-acetylation, potentially leading to a shorter half-life compared to its N-acetylated metabolite. The length of the N-alkyl chain (propyl vs. ethyl vs. butyl) is also expected to influence lipophilicity and, consequently, the volume of distribution and clearance of the compounds.

In Vivo Efficacy: Antiarrhythmic and Anticancer Potential

Procainamide is a well-established Class IA antiarrhythmic agent. In vivo studies have demonstrated its efficacy in various arrhythmia models.

Ouabain-Induced Arrhythmia Model: Pretreatment of anesthetized rabbits with procainamide (25 mg/kg i.v.) prolonged the time to onset of ouabain-induced ventricular fibrillation[6]. NAPA (75 mg/kg i.v.) also demonstrated a similar protective effect[6]. This suggests that both compounds possess antiarrhythmic properties, although NAPA is considered less potent than procainamide[6].

Expected Efficacy of this compound: Given its structural similarity to procainamide, this compound is hypothesized to exhibit Class IA antiarrhythmic activity. The simpler N-propyl side chain, compared to the N,N-diethylaminoethyl group of procainamide, may alter its affinity for sodium channels and its overall potency. In vivo studies using models like the ouabain-induced arrhythmia model would be crucial to determine its efficacy profile.

While the primary focus for procainamide analogs has been on cardiovascular applications, some benzamide derivatives have shown promise as anticancer agents. For instance, 4-amino-N-(2'-aminophenyl)benzamide (GOE1734) has demonstrated significant growth-inhibiting efficacy in slowly proliferating rat tumors, such as intratibially implanted osteosarcoma and chemically-induced mammary and colorectal adenocarcinomas[4].

Expected Efficacy of this compound: The potential anticancer activity of this compound is less certain and would require dedicated in vivo screening in relevant cancer models, such as human tumor xenografts in immunodeficient mice. The structural differences between this compound and GOE1734 are significant, and thus, a direct extrapolation of anticancer efficacy is not straightforward.

In Vivo Toxicity

The clinical use of procainamide is limited by its side effect profile, which includes the potential for drug-induced lupus erythematosus[7]. NAPA appears to be less likely to induce this syndrome[7].

Toxicity of 4-amino-N-(2'-aminophenyl)benzamide: The maximum tolerated doses (MTD) for GOE1734 were established at 4 mg/kg in rats and 1 mg/kg in dogs[4].

Expected Toxicity of this compound: A thorough toxicological evaluation of this compound and its analogs would be essential. Acute and repeated-dose toxicity studies in rodents would be necessary to determine the MTD and identify any potential target organ toxicities. The structural modifications on the N-alkyl chain could potentially alter the toxicity profile compared to procainamide.

Experimental Protocols

To facilitate further research, this section provides detailed, step-by-step methodologies for key in vivo experiments.

In Vivo Pharmacokinetic Study in Rats

This protocol outlines a typical study to determine the pharmacokinetic parameters of a test compound in rats.

G cluster_0 Pre-study Phase cluster_1 Study Phase cluster_2 Post-study Phase acclimatization Animal Acclimatization (1 week) cannulation Jugular Vein Cannulation (for blood sampling) acclimatization->cannulation Surgical Preparation dosing Compound Administration (IV or Oral) cannulation->dosing Recovery & Dosing sampling Serial Blood Sampling (pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 24 hr) dosing->sampling Time Course processing Plasma Separation (Centrifugation) sampling->processing storage Sample Storage (-80°C) processing->storage analysis Bioanalysis (LC-MS/MS) storage->analysis pk_analysis Pharmacokinetic Analysis (Non-compartmental) analysis->pk_analysis reporting Data Reporting pk_analysis->reporting

Figure 2: Workflow for an in vivo pharmacokinetic study in rats.

1. Animal Model:

  • Species: Male Sprague-Dawley rats (250-300g).
  • Housing: Housed in a controlled environment with a 12-hour light/dark cycle and free access to food and water. Animals are acclimated for at least one week before the experiment.
  • Preparation: Jugular vein cannulation is performed for serial blood sampling.

2. Dosing and Administration:

  • Formulation: The test compound is formulated in a suitable vehicle (e.g., saline, 5% DMSO/5% Solutol HS 15 in saline).
  • Dose Groups: At least two dose levels for oral administration and one for intravenous (IV) administration. A vehicle control group is also included.
  • Administration: For oral administration, the compound is delivered via oral gavage. For IV administration, it is injected as a bolus through the tail vein.

3. Blood Sampling:

  • Time Points: Blood samples (approx. 0.2 mL) are collected from the jugular vein cannula at pre-dose, and at 5, 15, 30 minutes, and 1, 2, 4, 8, and 24 hours post-dose.
  • Processing: Blood samples are collected into heparinized tubes and centrifuged to separate the plasma.

4. Bioanalysis:

  • Method: Plasma concentrations of the parent compound and any major metabolites are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

5. Pharmacokinetic Analysis:

  • Software: Pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t½, CL, Vd) are calculated using non-compartmental analysis with software such as Phoenix WinNonlin.
Ouabain-Induced Arrhythmia Model in Rats

This model is used to evaluate the efficacy of antiarrhythmic agents.

G cluster_0 Preparation cluster_1 Treatment & Induction cluster_2 Monitoring & Analysis anesthesia Anesthetize Rat (e.g., Urethane) ecg Attach ECG Electrodes (Lead II) anesthesia->ecg cannulation Cannulate Jugular Vein (for drug infusion) ecg->cannulation pretreatment Administer Test Compound or Vehicle (IV) cannulation->pretreatment stabilization Stabilization Period (15-30 min) pretreatment->stabilization induction Infuse Ouabain (e.g., 20 µg/kg/min) stabilization->induction monitoring Continuous ECG Monitoring induction->monitoring endpoints Record Time to Onset of: - Ventricular Premature Beats - Ventricular Tachycardia - Ventricular Fibrillation monitoring->endpoints analysis Statistical Comparison (Treatment vs. Control) endpoints->analysis

Figure 3: Experimental workflow for the ouabain-induced arrhythmia model in rats.

1. Animal Preparation:

  • Species: Male Wistar rats (300-350g).
  • Anesthesia: Anesthetize the rat with an appropriate agent (e.g., urethane).
  • Instrumentation: Insert ECG electrodes to record Lead II. Cannulate the jugular vein for drug infusion.

2. Experimental Procedure:

  • Pretreatment: Administer the test compound or vehicle intravenously.
  • Arrhythmia Induction: After a stabilization period, infuse ouabain at a constant rate to induce arrhythmias.
  • Monitoring: Continuously monitor the ECG.

3. Endpoints and Data Analysis:

  • Primary Endpoints: Record the time to the onset of ventricular premature beats, ventricular tachycardia, and ventricular fibrillation.
  • Statistical Analysis: Compare the time to arrhythmia onset between the treated and control groups using appropriate statistical tests (e.g., t-test or ANOVA).
Human Tumor Xenograft Model in Mice

This model is a standard for evaluating the in vivo efficacy of potential anticancer agents[1][2].

1. Cell Culture and Animal Model:

  • Cell Line: Select a human cancer cell line relevant to the hypothesized mechanism of action of the test compound.
  • Animal Strain: Use immunodeficient mice (e.g., BALB/c nude mice).

2. Tumor Implantation:

  • Cell Preparation: Harvest cancer cells and resuspend them in a suitable medium.
  • Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.

3. Treatment:

  • Tumor Growth: Allow tumors to reach a predetermined size (e.g., 100-200 mm³).
  • Randomization: Randomize mice into treatment and control groups.
  • Drug Administration: Administer the test compound, a positive control (a known anticancer drug), and the vehicle according to a predefined schedule (e.g., daily oral gavage).

4. Efficacy Evaluation:

  • Tumor Measurement: Measure tumor volume and mouse body weight regularly.
  • Endpoint: The study is typically terminated when tumors in the control group reach a certain size, or after a fixed duration.
  • Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group and perform statistical analysis.

Conclusion and Future Directions

This guide provides a comparative framework for the in vivo evaluation of this compound and its related compounds. Based on the available data for structurally similar molecules, this compound holds potential as an antiarrhythmic agent, although its efficacy and safety profile require thorough investigation. The provided experimental protocols offer a starting point for researchers to conduct these crucial in vivo studies.

Future research should focus on a systematic in vivo comparison of a series of N-alkyl-4-aminobenzamides to establish clear structure-activity and structure-pharmacokinetic relationships. Such studies will be instrumental in identifying lead candidates with optimized efficacy, safety, and pharmacokinetic properties for further preclinical and clinical development.

References

  • Rodríguez-López, M., et al. (1981). Pharmacokinetics of procainamide and N-acetylprocainamide in rats. Journal of Pharmaceutical Sciences, 70(3), 299-302. [Link]
  • Lin, E. T., et al. (1982). Pharmacokinetics of Procainamide in Rats With Extrahepatic Biliary Obstruction. Journal of Pharmaceutical Sciences, 71(11), 1256-9. [Link]
  • Atkinson Jr, A. J., & Ruo, T. I. (1986). Pharmacokinetics of N-acetylprocainamide. Angiology, 37(12 Pt 2), 959-67. [Link]
  • BenchChem. (2025). Application Notes and Protocols for Xenograft Mouse Model of Anticancer Agent 3. BenchChem.
  • Minchin, R. F., et al. (1978). Antiarrhythmic potency of procainamide and N-acetylprocainamide in rabbits. European Journal of Pharmacology, 47(1), 51-6. [Link]
  • BenchChem. (2025). Evaluating the Pharmacokinetic Profile of 4-Amino-N-(3,5-dichlorophenyl)
  • JoVE. (2025). Murine Pharmacokinetic Studies. Journal of Visualized Experiments.
  • McKaslin, C. W., et al. (1986). Pharmacokinetics of procainamide hydrochloride in dogs. American Journal of Veterinary Research, 47(4), 823-6. [Link]
  • ResearchGate. (2016). The investigational protocol of the ouabain induced arrhythmia model in...
  • Protocols.io. (2025).
  • Berger, M. R., et al. (1985). Synthesis, toxicity, and therapeutic efficacy of 4-amino-N-(2'-aminophenyl)-benzamide: a new compound preferentially active in slowly growing tumors.
  • Elson, J., et al. (1975). Antiarrhythmic potency of N-acetylprocainamide. Clinical Pharmacology & Therapeutics, 17(2), 134-40. [Link]
  • Yung, D. K., et al. (1970). Potential antiarrhythmic agents. II. Effects of amide reversal and ortho-methylation on activity of procaine amide. Journal of Pharmaceutical Sciences, 59(10), 1405-9. [Link]
  • Lee, W. K., et al. (1976). Electrophysiologic and antiarrhythmic activities of 4-amino-N-[2-(diethylamino)ethyl]-3,5-dimethylbenzamide, a sterically hindered procainamide analogue. Journal of Pharmacology and Experimental Therapeutics, 196(2), 447-56. [Link]
  • Roden, D. M., et al. (1980). Antiarrhythmic efficacy, pharmacokinetics and safety of N-acetylprocainamide in human subjects: comparison with procainamide. The American Journal of Cardiology, 46(3), 463-8. [Link]
  • Ghebleh Zadeh, H., et al. (2019). [Inhibitory effect of taurine on ouabain-induced arrythmia]. Nihon Yakurigaku Zasshi. Folia Pharmacologica Japonica, 75(4), 487-95. [Link]
  • Wu, K. M., et al. (1995). [The Ion Targets of Arrhythmias Induced by Ouabain and Aconitine in Guinea Pig and Rat Ventricular Myocytes]. Zhongguo Yao Li Xue Bao = Acta Pharmacologica Sinica, 16(5), 415-8. [Link]
  • Park, S. J., et al. (2020). In Vitro, In Silico, and In Vivo Assessments of Pharmacokinetic Properties of ZM241385. Molecules (Basel, Switzerland), 25(5), 1106. [Link]
  • WuXi AppTec. (n.d.). In Vivo Pharmacokinetics. WuXi AppTec.
  • Jubilant Biosys. (n.d.). In Vivo Pharmacokinetics. Jubilant Biosys.
  • Admescope. (2021, June 2). In vivo pharmacokinetic experiments in preclinical drug development [Video]. YouTube.
  • Altogen Labs. (n.d.). 14 Weeks PDX and Chemotherapy Testing (Patient-Derived Xenograft Service). Altogen Labs.
  • BenchChem. (n.d.). Preclinical Drug Testing Using Xenograft Models. BenchChem.
  • PLOS. (2025, June 18).
  • Ortiz, R., et al. (2016). Randomized comparison of intravenous procainamide vs. intravenous amiodarone for the acute treatment of tolerated wide QRS tachycardia: the PROCAMIO study. European Heart Journal, 38(17), 1329-1335. [Link]

Sources

A Researcher's Guide to the Comparative Metabolic Stability of 4-amino-N-propylbenzamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the metabolic stability of 4-amino-N-propylbenzamide derivatives. As drug development professionals know, understanding a compound's metabolic fate is a cornerstone of modern medicinal chemistry. Poor metabolic stability can lead to low bioavailability and short duration of action, hindering the progression of otherwise promising drug candidates. Here, we delve into the experimental workflows used to assess stability, analyze the structure-metabolism relationships (SMRs) of this chemical series, and provide actionable insights for optimizing these molecules for greater metabolic robustness.

The Metabolic Landscape of Benzamides

The this compound scaffold, while synthetically accessible, presents two primary metabolic "soft spots" that are critical to understand. The metabolic fate of these derivatives is generally dictated by two major enzymatic superfamilies: Cytochrome P450s (CYPs) and Amidases.[1][2][3]

  • Phase I Oxidation (CYP-Mediated): The electron-rich aromatic amine and the dichlorophenyl moieties are susceptible to oxidation by CYP enzymes, which are abundant in liver microsomes.[3] This can lead to the formation of hydroxylated metabolites. The N-propyl group is also a potential site for aliphatic hydroxylation.

  • Phase I Hydrolysis (Amidase-Mediated): The amide bond is a key functional group that can be cleaved by amidase enzymes, which are present in various tissues, including the liver.[1][4][5] This hydrolysis reaction breaks the molecule into its constituent carboxylic acid (4-aminobenzoic acid) and amine (propylamine) fragments.

Understanding the interplay between these two pathways is essential for rationally designing more stable analogues.

Experimental Workflow for Assessing Metabolic Stability

To quantitatively assess metabolic stability, a robust and validated experimental protocol is necessary. The liver microsomal stability assay is a widely adopted high-throughput method in early drug discovery due to its simplicity and cost-effectiveness.[3][6] It primarily evaluates Phase I metabolism.[7]

Diagram: In Vitro Metabolic Stability Workflow

G cluster_prep 1. Preparation cluster_inc 2. Incubation cluster_term 3. Termination & Processing cluster_analysis 4. Analysis & Data Interpretation A Prepare Test Compound Stock (e.g., 20 mM in DMSO) D Pre-warm Microsomes & Compound at 37°C A->D B Prepare Liver Microsomes (e.g., 1 mg/mL in Buffer) B->D C Prepare NADPH Regenerating System E Initiate Reaction: Add NADPH System C->E D->E Mix F Incubate at 37°C with Shaking (Time points: 0, 5, 15, 30, 45 min) E->F H Stop Reaction at Each Time Point (Add Cold Acetonitrile + Internal Standard) F->H G Negative Control: Incubate without NADPH G->H I Centrifuge to Precipitate Proteins H->I J Collect Supernatant I->J K Quantify Remaining Parent Compound (LC-MS/MS) J->K L Plot ln(% Remaining) vs. Time K->L M Calculate t½ and CLint L->M G cluster_cyp CYP450 Oxidation Parent This compound (Parent) Met_OH Aromatic Hydroxylation (e.g., 2-OH or 3-OH derivative) Parent->Met_OH Phase I Met_Acid 4-aminobenzoic acid Parent->Met_Acid Phase I Met_Amine Propylamine

Caption: Primary metabolic pathways for this compound.

  • Blocking Aromatic Oxidation: The introduction of a fluorine atom at the R1 position (Deriv-A) significantly increases the half-life. Fluorine is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack by CYP enzymes. [3]This modification effectively "shields" a primary site of metabolism, forcing clearance through the slower amide hydrolysis pathway.

  • Introducing Steric Hindrance: Placing a methyl group on the propyl chain (Deriv-B) near the amide bond introduces steric bulk. This can hinder the approach and binding of amidase enzymes, thereby slowing the rate of hydrolysis. [8]As a result, metabolism shifts back towards the aromatic oxidation pathway.

  • Synergistic Effects: Combining both strategies (Deriv-C) results in a dramatic improvement in metabolic stability. The fluoro group protects the aniline ring from oxidation, while the methyl group shields the amide bond from hydrolysis. This dual-blocking strategy effectively addresses both major metabolic liabilities, leading to a significantly lower intrinsic clearance.

Diagram: Structure-Metabolism Logic

G cluster_mod Structural Modification cluster_mech Mechanism cluster_outcome Metabolic Outcome Mod1 Add Electron-Withdrawing Group to Aniline Ring (e.g., F) Mech1 Deactivate Ring to Electrophilic Attack Mod1->Mech1 Mod2 Add Steric Bulk Near Amide Bond (e.g., α-Methyl) Mech2 Hinder Amidase Enzyme Binding Mod2->Mech2 Outcome1 Decrease CYP-Mediated Oxidation Rate Mech1->Outcome1 Outcome2 Decrease Amidase-Mediated Hydrolysis Rate Mech2->Outcome2 Outcome_Final Increase Overall Metabolic Stability Outcome1->Outcome_Final Outcome2->Outcome_Final

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-amino-N-propylbenzamide in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: January 2026

For professionals engaged in the dynamic fields of research, science, and drug development, adherence to rigorous safety protocols is not merely a matter of compliance but a cornerstone of scientific integrity and operational excellence. The proper management of chemical waste, such as 4-amino-N-propylbenzamide, is a critical component of this responsibility. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of this compound, grounded in established safety principles and regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, a thorough risk assessment must be conducted. The Occupational Safety and Health Administration (OSHA) mandates that employers develop a Chemical Hygiene Plan (CHP) to protect laboratory workers from hazardous chemicals.[3][4][5] All handling of this compound should occur in a well-ventilated area, preferably within a designated chemical fume hood, to minimize the risk of inhalation.

Personal Protective Equipment (PPE):

The selection of appropriate PPE is the first line of defense against chemical exposure. The following should be worn at all times when handling this compound:

  • Chemical-resistant gloves: Nitrile or neoprene gloves are recommended.

  • Safety goggles or a face shield: To protect against accidental splashes.

  • Laboratory coat: To prevent contamination of personal clothing.

Waste Characterization and Segregation: A Foundational Step

Proper waste disposal begins with accurate characterization and segregation. The Environmental Protection Agency (EPA) has established a framework for hazardous waste management from its point of generation to its final disposal, often referred to as a "cradle-to-grave" system.[6]

This compound should be treated as a non-halogenated organic solid waste. It is crucial to segregate this waste stream from other types of chemical waste, such as halogenated solvents, strong acids or bases, and oxidizers, to prevent potentially violent chemical reactions.[7][8]

Table 1: Hazard Profile and Waste Classification (Inferred)

PropertyClassificationRationale and Source
Physical State SolidBased on typical benzamide derivatives.
Acute Oral Toxicity Harmful if swallowedInferred from similar compounds (e.g., 4-Aminoazobenzene, H302)[9].
Skin Corrosion/Irritation Causes skin irritationInferred from similar compounds (e.g., 3-Amino-N-methylbenzamide, H315)[10].
Eye Damage/Irritation Causes serious eye irritationInferred from similar compounds (e.g., 3-Amino-N-methylbenzamide, H319)[10].
Waste Category Non-halogenated organic solidBased on chemical structure.
Step-by-Step Disposal Protocol

This protocol is designed to be a self-validating system, ensuring that each step is completed safely and in compliance with regulatory guidelines.

1. Container Selection and Labeling:

  • Select a robust, leak-proof container with a secure screw-top lid that is chemically compatible with this compound.

  • The container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The specific hazard warnings (e.g., "Harmful," "Irritant")[5]

    • The date on which the first waste was added to the container.

2. Waste Accumulation:

  • Carefully transfer the solid this compound waste into the designated container using a clean spatula or scoop. Avoid generating dust.

  • For residual amounts in laboratory glassware, rinse the contaminated items with a minimal amount of a suitable non-halogenated organic solvent (e.g., acetone or ethanol). This solvent rinse is now also considered hazardous waste and should be collected in a separate, clearly labeled "Non-Halogenated Organic Solvent Waste" container.

  • Keep the waste container securely closed at all times, except when adding waste.[8][11]

3. Storage:

  • Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[8][11]

  • The storage area should be a secondary containment unit, such as a chemical-resistant tray or cabinet, to contain any potential leaks or spills.

  • Ensure the storage area is away from sources of ignition and incompatible chemicals.

4. Final Disposal:

  • Once the waste container is full, or if it has been in accumulation for an extended period (approaching institutional limits, often not to exceed one year), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[12][13]

  • Provide the disposal contractor with a complete and accurate description of the waste.

  • All transportation of hazardous waste off-site must be accompanied by a hazardous waste manifest, which tracks the waste from your laboratory to its final disposal facility.[11][14] The primary recommended disposal method for this type of organic waste is high-temperature incineration at a licensed hazardous waste facility.

Emergency Procedures in Case of a Spill

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Control: If it is safe to do so, take steps to control the spill and prevent it from spreading.

  • PPE: Don the appropriate PPE before attempting to clean up the spill.

  • Cleanup: For a small spill of solid this compound, carefully sweep or scoop the material into a designated hazardous waste container. Avoid creating dust. For a larger spill, or if you are not trained or equipped to handle it, contact your institution's EHS department immediately.

  • Decontaminate: Clean the spill area with a suitable solvent and decontaminating solution. All materials used for cleanup must also be disposed of as hazardous waste.[12]

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation & Handling cluster_waste_management Waste Management cluster_disposal Final Disposal start Start: Generation of This compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Handle in Chemical Fume Hood ppe->fume_hood characterize Characterize Waste: Non-Halogenated Organic Solid fume_hood->characterize segregate Segregate from Incompatible Waste characterize->segregate container Select & Label Approved Waste Container segregate->container accumulate Accumulate Waste in Closed Container container->accumulate storage Store in Designated Satellite Accumulation Area accumulate->storage ehs_contact Contact EHS or Licensed Waste Contractor storage->ehs_contact manifest Complete Hazardous Waste Manifest ehs_contact->manifest transport Arrange for Waste Pickup manifest->transport end End: Incineration at Licensed Facility transport->end caption Figure 1. Step-by-step workflow for the safe disposal of this compound.

Figure 1. Step-by-step workflow for the safe disposal of this compound.

By adhering to these detailed procedures, researchers and laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby upholding the highest standards of laboratory safety and contributing to a culture of scientific excellence.

References

  • Laboratory Safety Guidance.
  • Properly Managing Chemical Waste in Labor
  • OSHA Fact Sheet: Laboratory Safety - OSHA Lab Standard.
  • OSHA Standards to Know Before Starting Your Lab. LabRepCo. [Link]
  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. [Link]
  • OSHA Standards for Biological Labor
  • Laboratory Chemical Waste Management. CSIR IIP. [Link]
  • The Laboratory Standard. Vanderbilt University Office of Clinical and Research Safety. [Link]
  • Guide to Managing Laboratory Chemical Waste. Vanderbilt University. [Link]
  • Management of Waste.
  • Proper Handling of Hazardous Waste Guide. Environmental Protection Agency (EPA). [Link]
  • This compound. PubChem - NIH. [Link]
  • Best Practices for Hazardous Waste Disposal. AEG Environmental. [Link]
  • Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]
  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]
  • What Regulations Govern Hazardous Waste Management? Chemistry For Everyone (YouTube). [Link]

Sources

A Researcher's Guide to the Safe Handling and Disposal of 4-amino-N-propylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and logistical guidance for researchers, scientists, and drug development professionals working with 4-amino-N-propylbenzamide. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following protocols are synthesized from the safety data of structurally analogous aromatic amines and benzamides, coupled with established best practices in laboratory safety. This guide is designed to empower you with the knowledge to work safely, ensuring both personal protection and environmental responsibility.

Hazard Identification and Risk Assessment: A Prudent Approach

Assumed Hazard Profile:

Hazard ClassPotential EffectsSource Analogy
Skin Corrosion/Irritation Causes skin irritation.[2]Based on data for similar benzamide compounds.
Serious Eye Damage/Irritation Causes serious eye irritation.[2]Common hazard for powdered chemical compounds.
Respiratory Irritation May cause respiratory irritation upon inhalation of dust.A general precaution for handling fine powders.
Combustibility Dust may form an explosive mixture with air.[3]A known risk for many fine organic powders.

All laboratory work involving this compound should be preceded by a thorough risk assessment to identify and mitigate potential exposures.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical to minimizing your risk of exposure. The following is a step-by-step guide to the recommended PPE for handling this compound.

Recommended PPE
PPE CategoryItem SpecificationRationale
Eye and Face Protection Chemical splash goggles conforming to EN 166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[3][4]Protects eyes from dust particles and accidental splashes.
Face shield (worn with goggles).Recommended when handling larger quantities or when there is a heightened risk of splashing.
Skin and Body Protection Chemical-resistant gloves: Nitrile gloves are a suitable initial choice. For prolonged contact, consider consulting glove manufacturer permeability data for aromatic amines.[5]Prevents direct skin contact. Contaminated gloves should be disposed of properly.[6]
Laboratory Coat: A long-sleeved lab coat is mandatory.Protects skin and personal clothing from contamination.
Respiratory Protection Chemical Fume Hood: All weighing and handling of the solid compound should be performed in a certified chemical fume hood.[3]Prevents inhalation of airborne dust particles.
NIOSH-approved Respirator: If a fume hood is not available or if exposure limits may be exceeded, a respirator is required.Provides an additional layer of respiratory protection.
PPE Donning and Doffing Protocol

Donning (Putting On) Sequence:

  • Lab Coat: Fasten completely.

  • Respirator (if required): Perform a seal check.

  • Eye and Face Protection: Put on goggles, followed by a face shield if needed.

  • Gloves: Select the appropriate size and material. Ensure cuffs go over the sleeves of the lab coat.

Doffing (Taking Off) Sequence (to prevent cross-contamination):

  • Gloves: Remove using a glove-to-glove and then skin-to-skin technique to avoid touching the outer contaminated surface.

  • Face Shield and Goggles: Remove by handling the strap.

  • Lab Coat: Remove by rolling it inside out, without touching the exterior.

  • Respirator (if used): Remove last.

  • Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection PPE Selection Workflow for this compound A Start: Handling this compound B Risk Assessment: Small quantity (<1g) or large quantity? A->B C Small Quantity Handling B->C Small D Large Quantity Handling B->D Large E Work in a certified chemical fume hood? C->E D->E F Yes E->F G No E->G H Standard PPE: - Lab Coat - Nitrile Gloves - Safety Goggles F->H Small Quantity I Enhanced PPE: - Standard PPE + Face Shield F->I Large Quantity J Mandatory: NIOSH-approved Respirator G->J K End: Proceed with caution H->K I->K J->I

Caption: PPE selection workflow based on the quantity of material and availability of engineering controls.

Operational and Disposal Plans: A Step-by-Step Guide

Safe handling extends beyond personal protection to include proper operational procedures and waste disposal.

Handling and Storage
  • Handling: Always handle this compound in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation of dust.[3] Avoid contact with skin and eyes.[3]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][4] Keep away from strong oxidizing agents and strong acids.[3]

Spill Management

In the event of a spill:

  • Evacuate non-essential personnel from the area.

  • Wearing appropriate PPE, sweep up the solid material carefully to avoid generating dust.

  • Place the spilled material into a suitable, labeled container for disposal.

  • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

Waste Disposal Protocol

Chemical waste must be handled and disposed of in accordance with local, regional, and national regulations.[4]

Step-by-Step Disposal Procedure:

  • Waste Segregation: Designate a specific, clearly labeled waste container for "Non-halogenated Aromatic Amine Waste." Do not mix with other waste streams.[7]

  • Container Selection: Use a robust, leak-proof container with a secure lid that is chemically compatible with the waste.

  • Waste Collection (Solid): Carefully transfer the solid this compound waste into the designated container.

  • Waste Collection (Contaminated Labware):

    • Rinse contaminated glassware with a minimal amount of a suitable organic solvent (e.g., acetone or ethanol).

    • Collect the solvent rinse in a separate, labeled container for "Non-halogenated Organic Solvent Waste."

  • Container Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name, and the date.

  • Storage of Waste: Store the waste container in a designated hazardous waste accumulation area.

  • Final Disposal: Arrange for collection by a licensed hazardous waste disposal company.[6][8]

Chemical Waste Disposal Workflow

The following diagram outlines the logical flow for the proper disposal of this compound waste.

Waste_Disposal Waste Disposal Workflow for this compound A Start: Generation of Waste B Segregate Waste: Solid vs. Contaminated Solvent A->B C Solid Waste B->C D Contaminated Solvent B->D E Place in 'Non-halogenated Aromatic Amine Waste' Container C->E F Place in 'Non-halogenated Organic Solvent Waste' Container D->F G Label Container: 'Hazardous Waste' + Chemical Name + Date E->G F->G H Store in Designated Hazardous Waste Area G->H I Arrange for Pickup by Licensed Disposal Company H->I J End: Proper Disposal I->J

Caption: A step-by-step workflow for the safe segregation and disposal of chemical waste.

By adhering to these guidelines, you contribute to a safer laboratory environment and ensure the responsible management of chemical substances. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and requirements.

References

  • U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. [Link]
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
  • PubMed. (2000). A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads. [Link]
  • CHEMM. (n.d.). Personal Protective Equipment (PPE). [Link]
  • Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. [Link]
  • Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE). [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-amino-N-propylbenzamide
Reactant of Route 2
Reactant of Route 2
4-amino-N-propylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.